molecular formula C4H11N3NaO6P B6619498 Creatine phosphate disodium salt CAS No. 922-32-7

Creatine phosphate disodium salt

Cat. No.: B6619498
CAS No.: 922-32-7
M. Wt: 251.11 g/mol
InChI Key: DUXMAYWIASUPMV-UHFFFAOYSA-M
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Description

Creatine phosphate disodium salt is a useful research compound. Its molecular formula is C4H11N3NaO6P and its molecular weight is 251.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Creatine phosphate disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Creatine phosphate disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

922-32-7

Molecular Formula

C4H11N3NaO6P

Molecular Weight

251.11 g/mol

IUPAC Name

sodium;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetate;hydrate

InChI

InChI=1S/C4H10N3O5P.Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;1H2/q;+1;/p-1

InChI Key

DUXMAYWIASUPMV-UHFFFAOYSA-M

SMILES

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[Na+].[Na+]

Isomeric SMILES

CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.[Na+]

Canonical SMILES

CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.[Na+]

Related CAS

67-07-2 (Parent)

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Creatine Phosphate Disodium Salt: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Creatine phosphate disodium salt, a synthetic analogue of the endogenous high-energy phosphate compound phosphocreatine, represents a critical therapeutic agent in the management of cellular energy deficits, particularly in tissues with high metabolic demand such as the myocardium and skeletal muscle. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of creatine phosphate disodium salt. We will delve into its fundamental role in the phosphocreatine shuttle, its direct impact on ATP regeneration, its membrane-stabilizing properties, and its influence on key signaling pathways and mitochondrial function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biochemical and physiological underpinnings of creatine phosphate disodium salt's therapeutic efficacy.

Introduction: The Primacy of Cellular Energy Homeostasis

The maintenance of a stable intracellular energy supply, primarily in the form of adenosine triphosphate (ATP), is fundamental to cellular viability and function. Tissues with high and fluctuating energy demands, such as the heart and brain, are exquisitely sensitive to disruptions in ATP production.[1][2] Pathological conditions like ischemia lead to a rapid decline in cellular ATP levels, triggering a cascade of deleterious events including ion pump failure, loss of membrane integrity, and ultimately, cell death.[3]

Endogenously, the phosphocreatine (PCr) system serves as a crucial temporal and spatial energy buffer.[1] Phosphocreatine, a high-energy phosphate compound, can rapidly donate its phosphate group to adenosine diphosphate (ADP) to regenerate ATP, a reaction catalyzed by creatine kinase (CK).[2][4][5] This immediate energy reserve is vital for sustaining cellular function during periods of intense metabolic activity or compromised energy production.[2][4] Creatine phosphate disodium salt is a commercially available, water-soluble form of phosphocreatine that, when administered exogenously, can bolster this critical energy-buffering system.[5][6][7][8]

The Phosphocreatine Shuttle: A Spatiotemporal Energy Network

The primary mechanism through which creatine phosphate exerts its effects is by augmenting the phosphocreatine shuttle. This intricate system facilitates the efficient transfer of high-energy phosphate from the mitochondria, the primary site of ATP synthesis, to the cytosol, where the majority of ATP is consumed.[9][10]

The shuttle involves distinct isoforms of creatine kinase strategically located within the cell.[1][10] Mitochondrial creatine kinase (mi-CK), located in the mitochondrial intermembrane space, utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, forming phosphocreatine.[10] Phosphocreatine then diffuses through the cytosol to sites of high ATP utilization, such as the myofibrils and ion pumps in the cell membrane. Here, cytosolic creatine kinase isoforms catalyze the reverse reaction, transferring the phosphate group from phosphocreatine to ADP to regenerate ATP locally.[10]

Phosphocreatine_Shuttle Mito_ATP ATP mi_CK mi-CK Mito_ATP->mi_CK OxPhos Mito_ADP ADP ANT ANT Mito_ADP->ANT mi_CK->Mito_ADP Cyto_PCr Phosphocreatine mi_CK->Cyto_PCr ANT->Mito_ATP cyto_CK cyto-CK Cyto_PCr->cyto_CK Cyto_Cr Creatine Cyto_Cr->mi_CK Diffusion Cyto_ATP ATP ATPase ATPase Cyto_ATP->ATPase Cyto_ADP ADP Cyto_ADP->cyto_CK cyto_CK->Cyto_Cr cyto_CK->Cyto_ATP ATPase->Cyto_ADP

Diagram of the Phosphocreatine Shuttle.

Exogenous administration of creatine phosphate disodium salt directly replenishes the cytosolic pool of phosphocreatine, thereby enhancing the capacity of this shuttle to maintain ATP levels at sites of high energy demand, particularly during ischemic conditions.

Core Mechanisms of Action

The therapeutic benefits of creatine phosphate disodium salt stem from a combination of interconnected mechanisms that collectively preserve cellular integrity and function during periods of metabolic stress.

Enhanced ATP Regeneration and Preservation

The most direct and well-established mechanism of action is the rapid regeneration of ATP.[2][4][5] By providing a readily available pool of high-energy phosphate, exogenous creatine phosphate can quickly re-phosphorylate ADP to ATP, thus buffering the decline in cellular ATP levels during ischemia.[4] This has been demonstrated in various experimental models. For instance, in a rodent model of transient coronary occlusion, intravenous administration of creatine phosphate prior to ischemia resulted in significantly higher cellular ATP levels compared to control animals (344±55 nMol/g tissue vs. 160±9 nMol/g tissue, p=0.014).[11]

ParameterControl GroupCreatine Phosphate Groupp-valueReference
Myocardial ATP Level (nMol/g tissue)160 ± 9344 ± 550.014[11]
Recovery of Aortic Flow (%)21.2 ± 5.482.5 ± 3.7<0.001[12]
Recovery of Cardiac Output (%)32.8 ± 4.682.6 ± 4.2<0.001[12]

Table 1: Quantitative Effects of Exogenous Creatine Phosphate in Ischemic Models.

This preservation of ATP is critical for maintaining the function of essential cellular machinery, including ion pumps like Na+/K+-ATPase and Ca2+-ATPase, which are vital for maintaining cellular homeostasis and preventing ion dysregulation, a hallmark of ischemic injury.[10]

Cell Membrane Stabilization

Creatine phosphate has been shown to exert a direct stabilizing effect on cell membranes.[6][11] During ischemia, the accumulation of metabolic byproducts such as lysophospholipids and long-chain acyl-CoA can disrupt the integrity of the sarcolemma. Creatine phosphate is thought to interact with the phospholipid bilayer, reducing its fluidity and making it more resistant to damage. This membrane-stabilizing effect helps to prevent the leakage of intracellular components, such as lactate dehydrogenase (LDH), and maintain the structural integrity of the cell.[6]

Modulation of Mitochondrial Function

The mitochondrion plays a central role in both cell survival and death pathways. Creatine phosphate has been shown to influence mitochondrial function in several ways.

There is evidence of a functional coupling between mitochondrial creatine kinase and the adenine nucleotide translocase (ANT), a key protein in the inner mitochondrial membrane responsible for exchanging ATP and ADP between the mitochondrial matrix and the intermembrane space.[13][14][15] This coupling is thought to facilitate the efficient channeling of newly synthesized ATP to mi-CK for phosphocreatine production, thereby optimizing the phosphocreatine shuttle.[13][15]

The opening of the mitochondrial permeability transition pore (mPTP) is a critical event in the progression of cell death, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.[16] Studies have suggested that mitochondrial creatine kinase can modulate the opening of the mPTP.[16][17][18] In the presence of creatine, mi-CK activity has been shown to delay mPTP opening, an effect that is dependent on the functional coupling with ANT.[17][18] By preserving mitochondrial integrity, creatine phosphate can help to prevent the initiation of the apoptotic cascade.

Influence on Signaling Pathways: The Role of AMPK

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated in response to an increase in the AMP:ATP ratio, a hallmark of metabolic stress.[6][19] While a direct regulatory role of creatine phosphate on AMPK activity is debated, it is clear that by maintaining ATP levels, creatine phosphate indirectly influences AMPK activation.[6] Some studies suggest that creatine supplementation can increase AMPK phosphorylation, leading to a shift in glucose metabolism towards oxidation and a reduction in lactate production.[15][19] However, other research indicates that creatine phosphate does not directly inhibit AMPK or its upstream kinase, LKB1.[6] The interplay between the phosphocreatine system and AMPK signaling is a complex area of ongoing research.

CP_Mechanism_of_Action CP_Disodium_Salt Creatine Phosphate Disodium Salt PCr_Pool Increased Intracellular Phosphocreatine Pool CP_Disodium_Salt->PCr_Pool ATP_Regen Enhanced ATP Regeneration PCr_Pool->ATP_Regen Membrane_Stab Cell Membrane Stabilization PCr_Pool->Membrane_Stab Mito_Function Modulation of Mitochondrial Function PCr_Pool->Mito_Function Ion_Pumps Maintained Ion Pump Function ATP_Regen->Ion_Pumps AMPK_Modulation Indirect Modulation of AMPK Signaling ATP_Regen->AMPK_Modulation Reduced_Leakage Reduced Enzyme Leakage (e.g., LDH) Membrane_Stab->Reduced_Leakage mPTP_Inhibition Inhibition of mPTP Opening Mito_Function->mPTP_Inhibition ANT_Coupling Functional Coupling with ANT Mito_Function->ANT_Coupling

Core Mechanisms of Creatine Phosphate Disodium Salt.

Experimental Protocols for Assessing the Mechanism of Action

To rigorously investigate the multifaceted mechanism of action of creatine phosphate disodium salt, a combination of sophisticated experimental techniques is required.

Measurement of Myocardial High-Energy Phosphates

Principle: 31P-MRS is a non-invasive technique that allows for the in vivo quantification of phosphorus-containing metabolites, including ATP and phosphocreatine.[1][7][9][20][21] This method provides a direct measure of the myocardial energy state.[7][20]

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the subject animal (e.g., rat, dog) and place it in a prone position within the bore of a high-field MRI scanner (e.g., 1.9 T or higher).[9]

  • Coil Placement: Position a double-surface coil over the apex and anterior surface of the heart.[9]

  • Data Acquisition: Acquire 31P spectra from slices of myocardial tissue of a defined thickness (e.g., 2 cm).[9]

  • Spectral Analysis: Identify the resonance peaks corresponding to the γ, α, and β phosphates of ATP and the phosphate of phosphocreatine.

  • Quantification: Calculate the ratio of the area under the phosphocreatine peak to the area under the γ-ATP peak to determine the PCr/ATP ratio.[9][20]

Principle: HPLC provides a highly sensitive and specific method for the separation and quantification of creatine, phosphocreatine, and adenine nucleotides in tissue extracts.[5][13][22][23][24]

Step-by-Step Methodology:

  • Tissue Extraction: Freeze-clamp myocardial tissue samples in liquid nitrogen to halt metabolic activity. Lyophilize and extract the metabolites using a solution such as ice-cold perchloric acid.[13][22]

  • Neutralization: Neutralize the acidic extract with a solution like potassium carbonate to prevent the degradation of phosphocreatine.[22]

  • Chromatographic Separation: Inject the neutralized extract onto a C18 reversed-phase column.[13][22]

  • Mobile Phase: Use an isocratic mobile phase containing an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulphate) and a phosphate buffer at a controlled pH.[13]

  • Detection: Detect the eluting compounds using a UV spectrophotometer at a wavelength of approximately 206-210 nm.[13][22]

  • Quantification: Generate standard curves for creatine, phosphocreatine, ATP, ADP, and AMP to quantify their concentrations in the tissue samples.[13]

Assessment of Cell Membrane Integrity

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4][25] The amount of LDH in the supernatant is directly proportional to the number of damaged or dead cells.[4]

Step-by-Step Methodology:

  • Sample Collection: Collect the cell culture supernatant from both control and creatine phosphate-treated cells subjected to an ischemic insult.

  • Reaction Setup: In a 96-well plate, add a sample of the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt (e.g., INT).[4]

  • Enzymatic Reaction: LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[4]

  • Absorbance Measurement: After a defined incubation period, stop the reaction and measure the absorbance of the formazan product using a microplate reader at a wavelength of approximately 490 nm.[4]

  • Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed to release total LDH) to quantify the extent of cell membrane damage.[4]

LDH_Assay_Workflow Start Ischemic Insult to Cells Collect_Supernatant Collect Cell Culture Supernatant Start->Collect_Supernatant Add_Supernatant Add Supernatant to Reaction Mixture Collect_Supernatant->Add_Supernatant Reaction_Mix Prepare Reaction Mixture (Lactate, NAD+, INT) Reaction_Mix->Add_Supernatant Incubate Incubate at 37°C Add_Supernatant->Incubate Measure_Absorbance Measure Absorbance at 490 nm Incubate->Measure_Absorbance Calculate_LDH Calculate % LDH Release Measure_Absorbance->Calculate_LDH

Workflow for the Lactate Dehydrogenase (LDH) Assay.

Evaluation of Cellular Respiration

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.[3][26][27][28][29]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.[3]

  • Assay Medium: Replace the culture medium with a bicarbonate-free Seahorse assay medium.[3]

  • Cartridge Preparation: Hydrate a Seahorse XF sensor cartridge and load it with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) for sequential injection.[29]

  • Baseline Measurement: Place the cell plate in the Seahorse XF Analyzer and measure the basal OCR and ECAR.[3]

  • Compound Injection and Measurement: The instrument will automatically inject the mitochondrial modulators at specified time points, and the corresponding changes in OCR will be measured to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[29]

  • Data Analysis: Analyze the OCR data to assess the impact of creatine phosphate disodium salt on cellular respiration.

Conclusion and Future Directions

Creatine phosphate disodium salt exerts its therapeutic effects through a sophisticated and multifaceted mechanism of action centered on the preservation of cellular energy homeostasis. By augmenting the phosphocreatine shuttle, it ensures the rapid regeneration of ATP, stabilizes cell membranes, and favorably modulates mitochondrial function. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate biochemical and physiological effects of this important cardioprotective agent.

Future research should focus on further unraveling the complex interplay between the phosphocreatine system and key cellular signaling pathways, such as AMPK. Additionally, the development of novel creatine analogues with enhanced cell permeability could open new avenues for therapeutic intervention in a broader range of ischemic and neurodegenerative diseases.

References

  • Measurement of phosphocreatine to ATP ratio in normal and diseased human heart by 31P magnetic resonance spectroscopy using the rotating frame-depth selection technique. (1987). Annals of the New York Academy of Sciences. [Link]

  • High-Energy Phosphates and Ischemic Heart Disease: From Bench to Bedside. (n.d.). PMC. [Link]

  • Creatine phosphate administration preserves myocardial function in a model of off-pump coronary revascularization. (2005). Heart and Vessels. [Link]

  • Evidence against regulation of AMP-activated protein kinase and LKB1/STRAD/MO25 activity by creatine phosphate. (2006). American Journal of Physiology. Cell Physiology. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]

  • Measurement of ATP synthesis rates by 31P-NMR spectroscopy in the intact myocardium in vivo. (1988). Magnetic Resonance in Medicine. [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2017). Cold Spring Harbor Protocols. [Link]

  • Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. (2010). PMC. [Link]

  • Creatine Phosphate Consumption and the Actomyosin Crossbridge Cycle in Cardiac Muscles. (2006). Circulation Research. [Link]

  • High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue. (1991). Cardiovascular Research. [Link]

  • CKMT1 regulates the mitochondrial permeability transition pore in a process that provides evidence for alternative forms of the complex. (2012). PMC. [Link]

  • The use of exogenous creatine phosphate for myocardial protection in patients undergoing coronary artery bypass surgery. (1996). The Journal of Cardiovascular Surgery. [Link]

  • Human Cardiac 31P-MRS at 3 Tesla Cannot Detect Failing Myocardial Energy Homeostasis during Exercise. (2016). Frontiers in Physiology. [Link]

  • Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. (2022). STAR Protocols. [Link]

  • Inhibition of the mitochondrial permeability transition by creatine kinase substrates. Requirement for microcompartmentation. (2001). The Journal of Biological Chemistry. [Link]

  • Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells. (2005). The Journal of Physiology. [Link]

  • Application of 31P-NMR spectroscopy to the study of striated muscle metabolism. (1982). American Journal of Physiology. Cell Physiology. [Link]

  • Inhibition of the Mitochondrial Permeability Transition by Creatine Kinase Substrates. (2001). The Journal of Biological Chemistry. [Link]

  • The effect of creatine on mitochondrial permeability transition pore... (2016). ResearchGate. [Link]

  • Phosphorus Magnetic Resonance Spectroscopy (31P MRS) and Cardiovascular Disease: The Importance of Energy. (2023). Journal of Cardiovascular Development and Disease. [Link]

  • The Cell Stimulation Test: an improved protocol for evaluating maximal respiratory rate using the Seahorse Analyzer. (2022). ResearchGate. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • The role of creatine kinase inhibition of mitochondrial permeability transition. (2001). Molecular and Cellular Biochemistry. [Link]

  • A simple HPLC method with pulsed EC detection for the analysis of creatine. (2001). Biomedical Chromatography. [Link]

  • Protocol - Measurement of mitochondrial respiration in the murine retina using a Seahorse extracellular flux analyzer. (2019). IU Indianapolis ScholarWorks. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • HPLC Separation of Creatine, Creatinine and Histidine. (n.d.). SIELC Technologies. [Link]

  • Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells. (2005). PMC. [Link]

  • How Agilent Seahorse XF Analyzers Work. (n.d.). Agilent. [Link]

  • Seahorse XF Cell Mito Stress Test Kit User Guide. (n.d.). Agilent. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). cs.cmu.edu. [Link]

  • Creatine Phosphate: An Additive Myocardial Protective and Antiarrhythmic Agent in Cardioplegia. (1989). The Journal of Thoracic and Cardiovascular Surgery. [Link]

  • Dual regulation of AMP-activated protein kinase provides a novel mechanism for the control of creatine kinase in skeletal muscle. (1998). Current Biology. [Link]

  • Regulation of the creatine transporter by AMP-activated protein kinase in kidney epithelial cells. (2009). American Journal of Physiology. Renal Physiology. [Link]

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Biochemical properties of creatine phosphate disodium salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biochemical Properties of Creatine Phosphate Disodium Salt

Introduction: Beyond a Simple Energy Reservoir

Creatine phosphate, available commercially as creatine phosphate disodium salt, is a pivotal molecule in the cellular bioenergetics of vertebrates.[1] It is far more than a simple, rapidly mobilizable source of high-energy phosphate; it is a critical component of a sophisticated intracellular energy buffering and transport system essential for tissues with high and fluctuating energy demands, such as skeletal muscle, the heart, and the brain.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core biochemical properties of creatine phosphate disodium salt. We will delve into its fundamental physicochemical characteristics, its central role in the creatine kinase/phosphocreatine system, its pharmacological applications as a cytoprotective agent, and the analytical methodologies required for its rigorous scientific investigation.

Chemical Identity and Physicochemical Properties

Creatine phosphate disodium salt is the stable, water-soluble form of the endogenously produced phosphocreatine.[3] Its synthetic nature and defined purity make it an indispensable tool for both in vitro and in vivo research.

Core Attributes

The fundamental properties of the commonly used tetrahydrate form are summarized below. Understanding these characteristics is crucial for accurate experimental design, including solution preparation and storage.

PropertyValueSource(s)
IUPAC Name disodium;2-[methyl-(N'-phosphonatocarbamimidoyl)amino]acetic acid[4]
Synonyms Phosphocreatine disodium salt, CPDS, PCr-Na2[4][5]
CAS Number 71519-72-7 (tetrahydrate)
Molecular Formula C₄H₈N₃Na₂O₅P · 4H₂O
Molecular Weight 327.14 g/mol (tetrahydrate)
Appearance White to off-white crystalline powder[6]
Solubility Soluble in water (e.g., 150 mg/mL)[7]
Storage Store at -20°C under desiccating conditions for long-term stability.
Synthesis and Purity

Commercial synthesis of creatine phosphate disodium salt is a multi-step chemical process. One common pathway involves the phosphorylation of creatine monohydrate using agents like phosphoric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC), followed by alkaline hydrolysis with sodium hydroxide.[8] Other methods utilize phosphorus oxychloride with creatinine as a starting material.[9] The final product is often purified by recrystallization from ethanol-water mixtures to remove process-related impurities like creatine, creatinine, and inorganic salts.[10][11] For research and pharmaceutical applications, high purity (typically ≥98% by HPLC) is essential for reproducible results.[6][12]

The Central Role in Cellular Bioenergetics: The Creatine Kinase Reaction

The entire biological significance of creatine phosphate is predicated on a single, reversible enzymatic reaction catalyzed by creatine kinase (CK), also known as creatine phosphokinase (CPK).[13]

Creatine + ATP ⇔ Creatine Phosphate (PCr) + ADP

This reaction acts as a critical temporal energy buffer.[1] In tissues with rapid ATP consumption, such as contracting skeletal muscle, the equilibrium shifts to the right, utilizing the reservoir of PCr to rapidly regenerate ATP from ADP.[14][15] This maintains the local ATP/ADP ratio, which is vital for powering ATPases involved in muscle contraction and ion transport.[16] Conversely, during periods of rest and high mitochondrial ATP production, the reaction shifts to the left, replenishing the PCr stores.[14][17]

G cluster_rest High ATP (Rest/Recovery) cluster_work High ADP (Muscle Contraction) ATP ATP CK Creatine Kinase (CK) ATP->CK ADP ADP Creatine Creatine Creatine->CK PCr Phosphocreatine (Creatine Phosphate) CK->ADP CK->PCr  Replenishes PCr Store PCr_work Phosphocreatine CK_work Creatine Kinase (CK) PCr_work->CK_work ADP_work ADP ADP_work->CK_work ATP_work ATP CK_work->ATP_work  Rapid ATP Regeneration Creatine_work Creatine CK_work->Creatine_work ATP_prod ATP Production (OxPhos) mtCK mtCK ATP_prod->mtCK ATP PCr_cyto Phosphocreatine (PCr) mtCK->PCr_cyto PCr (Diffusion) Cr_cyto Creatine Cr_cyto->mtCK Creatine (Diffusion) MMCK MM-CK PCr_cyto->MMCK PCr Myo_ATPase Myosin ATPase Myo_ATPase->MMCK ADP MMCK->Cr_cyto Creatine MMCK->Myo_ATPase ATP

The Phosphocreatine (PCr) energy shuttle.

Pharmacological Applications and Mechanism of Action

The critical role of creatine phosphate in cellular energetics forms the basis for its clinical use, primarily as a cardioprotective agent. [18][19]Exogenous administration of creatine phosphate disodium salt has been shown to be beneficial in various pathological conditions associated with energy impairment. [20][21]

Clinical Application Proposed Mechanism of Action Source(s)
Cardiac Surgery (Cardioplegia) Replenishes myocardial high-energy phosphate stores depleted during ischemic arrest; protects sarcolemma against ischemic damage. [22][23][24]
Myocardial Infarction / Ischemia Maintains local ATP pools for ion pump function, reducing cellular edema; stabilizes cell membranes through electrostatic interactions; may reduce arrhythmia frequency. [18][19][20]
Chronic Heart Failure Addresses the decreased levels of creatine and phosphocreatine observed in failing hearts, potentially improving the contractility reserve of the myocardium. [25][26]

| Cerebral Ischemia | Buffers ATP levels in the brain to support neuronal function and viability during periods of reduced blood flow and oxygen. | [20]|

The protective effects are attributed to several mechanisms. By providing an external source of high-energy phosphate, it helps maintain intracellular ATP levels, which is critical for the function of ion pumps like Na+/K+-ATPase and Ca2+-ATPase. [16]This helps prevent the ionic imbalances that lead to cell swelling and damage. Furthermore, creatine phosphate is proposed to stabilize cellular membranes by interacting electrostatically with phospholipids, protecting the sarcolemma of cardiac cells from ischemic damage and decreasing the production of harmful lysophosphoglycerides. [20]

Analytical Methodologies for Quality Control

The quantification of creatine phosphate disodium salt and its potential impurities (creatine, creatinine) is essential for quality control in both research and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose. [10]

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a robust, stability-indicating reversed-phase HPLC method for the simultaneous determination of creatine phosphate sodium and its common related substances. [10][27]The use of an ion-pairing agent is key, as it allows for the retention and separation of these highly polar, ionic compounds on a non-polar C18 column.

5.1.1 Reagents and Materials

  • Creatine Phosphate Disodium Salt Reference Standard

  • Creatine Reference Standard

  • Creatinine Reference Standard

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Tetrabutylammonium Hydroxide (TAH) solution

  • Orthophosphoric Acid

  • Sodium Hydroxide

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • 0.22 µm Membrane Filters

5.1.2 Equipment

  • HPLC system with UV detector

  • Hypersil BDS C18 column (250 x 4.6 mm, 5 µm) or equivalent

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

5.1.3 Preparation of Solutions

  • Mobile Phase: Prepare an aqueous solution containing 0.2% (w/v) monopotassium phosphate and 0.2% (w/v) tetrabutylammonium hydroxide. Adjust the pH to 6.6 with dilute orthophosphoric acid. Filter through a 0.22 µm membrane filter and degas before use. [10]2. Diluent: Prepare an aqueous solution containing 0.2% (w/v) TAH and 0.2% (w/v) KH₂PO₄, adjusted to pH 9.0 with sodium hydroxide solution. This higher pH is used for sample dissolution to ensure stability. [27]3. Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the reference standards (Creatine Phosphate Disodium Salt, Creatine, Creatinine) in the diluent to prepare individual stock solutions.

  • Working Standard Solution: Prepare a mixed standard solution by diluting the stock solutions with diluent to achieve a final concentration suitable for analysis (e.g., 100 µg/mL for Creatine Phosphate and 1-5 µg/mL for impurities). [10]5. Sample Solution: Accurately weigh a sample of the material, dissolve it in the diluent, and dilute to the same target concentration as the working standard (e.g., 100 µg/mL).

5.1.4 Chromatographic Conditions

ParameterCondition
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.2% KH₂PO₄ and 0.2% TAH, pH 6.6
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature 30°C

5.1.5 System Suitability and Validation

  • Specificity: The method should demonstrate baseline separation of creatine phosphate from its impurities and any degradation products.

  • Linearity: Establish linearity by analyzing a series of standard solutions at different concentrations (e.g., 80-120% of the nominal concentration). [10]* Accuracy & Precision: Assess by analyzing replicate preparations of a known standard. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration of each analyte that can be reliably detected and quantified.

G start Start: Sample/Standard Weighing dissolve Dissolution & Dilution in Volumetric Flask with Diluent start->dissolve filter Filtration (0.22 µm filter) dissolve->filter vial Transfer to HPLC Vial filter->vial hplc HPLC Injection & Separation (C18 Column, Ion-Pair Mobile Phase) vial->hplc detect UV Detection (210 nm) hplc->detect data Data Acquisition & Integration (Chromatogram Generation) detect->data quant Quantification (Comparison of Peak Areas vs. Standard) data->quant end End: Report Results quant->end

General workflow for HPLC analysis of Creatine Phosphate.

Conclusion

Creatine phosphate disodium salt is a cornerstone compound in the study and application of cellular energy metabolism. Its role as a high-energy phosphate reservoir, facilitated by the elegant creatine kinase reaction and the phosphocreatine shuttle, is fundamental to the function of high-energy-demand tissues. This biochemical foundation underpins its proven utility as a cardioprotective agent in clinical settings, where it helps mitigate the metabolic consequences of ischemia. For the research and drug development community, a thorough understanding of its physicochemical properties, biological functions, and the rigorous analytical methods required for its characterization is paramount to leveraging its full scientific and therapeutic potential.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Creatine Phosphate Disodium Salt: A Myocardial Protective Agent.
  • Study.com. (n.d.). ATP, Creatinine & Muscle Metabolism | Definition & Importance.
  • Proprep. (n.d.). Creatine phosphate functions in the muscle cell by doing what, and how does it support muscular activity?
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  • Wikipedia. (n.d.). Creatine kinase.
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A Technical Guide to Creatine Phosphate Disodium Salt: The High-Energy Phosphate Donor for Cellular Bioenergetics and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic landscape of cellular bioenergetics, maintaining a constant supply of adenosine triphosphate (ATP) is paramount, especially in tissues with high and fluctuating energy demands like the heart, brain, and skeletal muscle.[1] Creatine phosphate, a naturally occurring compound, serves as a rapidly mobilizable reserve of high-energy phosphates, playing a critical role in the immediate regeneration of ATP.[2] This guide focuses on the commercially available and highly soluble form, Creatine Phosphate Disodium Salt, a key tool for researchers and drug development professionals. We will delve into its core mechanism of action, its applications in protecting tissues from metabolic stress, and provide detailed protocols for its use in experimental settings. This document is designed to provide both foundational knowledge and practical insights into harnessing the bioenergetic potential of this vital molecule.

Section 1: The Core Mechanism: The Creatine Kinase/Phosphocreatine System

At the heart of cellular energy homeostasis is the Creatine Kinase (CK) / Phosphocreatine (PCr) system.[3] This system acts as a high-speed buffer for ATP, ensuring that energy supply can meet instantaneous demand.[1][4] The entire process is elegantly simple and reversible, catalyzed by the enzyme creatine kinase.[5][6]

The Reversible Reaction:

Creatine kinase facilitates the transfer of a phosphoryl group from phosphocreatine (PCr) to adenosine diphosphate (ADP), rapidly regenerating ATP.[3][7][8] Conversely, when ATP levels are high (during periods of rest), the reverse reaction occurs, replenishing the PCr stores.[2][5]

Creatine + ATP ↔ Phosphocreatine + ADP

This reaction is fundamental to cellular energetics for two key reasons:

  • Temporal Energy Buffering: During sudden bursts of high-energy demand, such as intense muscle contraction or neuronal firing, the cell's immediate ATP stores would be depleted in seconds.[1][9] The PCr system provides an immediate source of phosphate to regenerate ATP, bridging the gap until slower, higher-capacity systems like glycolysis and oxidative phosphorylation can increase their output.[8]

  • Spatial Energy Buffering (The PCr/Cr Shuttle): The cell is not a homogenous bag of enzymes. ATP is primarily produced in the mitochondria but is consumed in various locations, such as the myofibrils for muscle contraction or ion pumps on the cell membrane.[6][10] Creatine phosphate, being a smaller molecule than ATP, diffuses more rapidly through the cytosol.[11] The PCr/Cr shuttle describes how mitochondrial CK (mtCK) uses newly synthesized ATP to create PCr, which then diffuses to sites of ATP consumption. There, cytosolic CK (cCK) uses the PCr to regenerate ATP locally, creating an efficient energy transport circuit.[6][10]

Creatine_Kinase_Reaction cluster_rest High Energy State (Rest) cluster_work High Demand State (Work) ATP ATP PCr_store Phosphocreatine (PCr) Energy Reservoir ATP->PCr_store CK (Forward Reaction) Creatine Creatine Creatine->PCr_store ADP_rest ADP PCr_work Phosphocreatine (PCr) ATP_regen ATP Immediate Energy PCr_work->ATP_regen CK (Reverse Reaction) ADP_work ADP ADP_work->ATP_regen Creatine_prod Creatine PCr_Shuttle cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_ATP_Use Site of ATP Utilization (e.g., Myofibril) Mito_Matrix Matrix (OxPhos) mtCK mtCK Mito_Matrix->mtCK ATP PCr_cyto Phosphocreatine (PCr) mtCK->PCr_cyto PCr diffuses Cr_cyto Creatine (Cr) Cr_cyto->mtCK cCK cCK PCr_cyto->cCK cCK->Cr_cyto Cr diffuses back ATPase ATPase (e.g., Myosin) cCK->ATPase ATP ATPase->cCK ADP

Caption: The Phosphocreatine (PCr)/Creatine (Cr) energy shuttle.

Section 2: Applications in Research and Drug Development

The fundamental role of creatine phosphate in cellular energetics makes it a valuable agent in therapeutic research, particularly in conditions characterized by energy deficit or metabolic stress, such as ischemia. [12]

Cardioprotection

During cardiac surgery, myocardial ischemia is an unavoidable consequence of aortic cross-clamping. This lack of blood flow leads to a rapid depletion of high-energy phosphates, contributing to cell damage and post-operative complications. [13][14]

  • Mechanism of Protection: Creatine phosphate disodium salt is a key component of cardioplegic solutions used to arrest the heart and protect the myocardium. [15]Its administration helps to:

    • Preserve ATP Levels: By providing an exogenous pool of high-energy phosphates, it helps maintain intracellular ATP levels, preserving essential cellular functions even under ischemic conditions. [16][17][18] * Stabilize Cell Membranes: Creatine phosphate can interact electrostatically with phospholipids in the cell membrane, enhancing its stability and reducing damage during ischemia and reperfusion. [12] * Improve Functional Recovery: Studies have shown that the inclusion of creatine phosphate in cardioplegic solutions improves the post-ischemic recovery of cardiac output and aortic flow, reduces creatine kinase leakage (a marker of myocyte damage), and decreases the incidence of reperfusion arrhythmias. [19]

Neuroprotection

Neurons have exceptionally high and constant energy demands to maintain ion gradients essential for neurotransmission. Conditions like cerebral ischemia (stroke) or neurodegenerative diseases are often linked to mitochondrial dysfunction and impaired energy metabolism. [[“]][[“]]

  • Mechanism of Protection: Exogenous creatine phosphate can cross the blood-brain barrier to a degree and offers neuroprotective effects by:

    • Buffering Brain ATP: It enhances the brain's energy reserves, helping neurons survive periods of metabolic stress and excitotoxicity, which is a key driver of cell death in stroke and other neurological insults. [[“]][[“]][22] * Reducing Oxidative Stress: By maintaining energy homeostasis, creatine phosphate helps preserve mitochondrial function, which can reduce the production of damaging reactive oxygen species (ROS). [22][23] * Inhibiting Apoptosis: It can inhibit the mitochondrial permeability transition pore, a key step in the programmed cell death pathway (apoptosis), thereby preventing neuronal loss. [[“]][[“]] Pre-clinical studies have demonstrated the neuroprotective effects of creatine and phosphocreatine in models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). [23][24][25]

      Disease Model Observed Neuroprotective Effect of Creatine/Phosphocreatine Key Findings
      Cerebral Ischemia (Stroke) Reduced neuronal cell death. [[“]] Preserves ATP levels during metabolic stress, supporting neuronal function and survival. [[“]]
      Parkinson's Disease (6-OHDA Model) Protects dopaminergic neurons, reduces oxidative stress. [23] Minimizes oxidative damage and preserves the phosphorylation of survival-related proteins like Akt. [23]
      Huntington's Disease (Transgenic Model) Improved motor performance and extended survival. [25] Attributed to stabilization of mitochondrial function and energy buffering. [25]

      | ALS (Transgenic Model) | Reduced motor neuron loss and extended survival. [25]| Enhances cellular energy reserves in vulnerable motor neurons. [25]|

Table 1: Summary of Pre-clinical Neuroprotective Effects.

Section 3: Experimental Protocols and Methodologies

The effective use of creatine phosphate disodium salt in a research setting requires robust and validated protocols. This section provides step-by-step methodologies for key experimental workflows.

Protocol: In Vitro ATP Regeneration Assay (Coupled Enzyme Spectrophotometry)

This protocol measures the rate of ATP regeneration from ADP and creatine phosphate by monitoring the production of NADPH, which is stoichiometrically linked to ATP synthesis. [26]This is a self-validating system as the rate is directly proportional to the activity of creatine kinase in the presence of its substrates.

  • Principle: Creatine kinase produces ATP from ADP and phosphocreatine. This newly formed ATP is then used by the enzyme hexokinase to phosphorylate glucose. The product, glucose-6-phosphate, is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is measured over time. [26]

  • Reagents & Preparation:

    • Assay Buffer: 70 mM Tris-acetate, pH 7.75.

    • Creatine Phosphate Disodium Salt Solution: Prepare a 100 mM stock solution in Assay Buffer. Note: The solubility of the disodium salt in water is approximately 150 mg/mL (~0.59 M), but lower concentrations are recommended for stability. [27]Prepare fresh daily. [27] * Substrate/Cofactor Mix: Prepare a concentrated mix in Assay Buffer to achieve the following final concentrations in the reaction: 3 mM ADP, 10 mM Glucose, 5 mM MgCl₂, 2 mM NADP+.

    • Coupling Enzymes: Hexokinase (≥10 units/mL) and G6PDH (≥5 units/mL).

    • Enzyme Source: Purified creatine kinase or tissue homogenate (e.g., muscle, brain).

  • Step-by-Step Methodology:

    • Reaction Setup: In a 96-well UV-transparent plate or a cuvette, add the Assay Buffer.

    • Add Substrates: Add the Substrate/Cofactor Mix and the Coupling Enzymes to the wells.

    • Initiate Reaction: Add the enzyme source (e.g., purified CK) to the wells. Mix gently.

    • Equilibration: Incubate the plate for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any contaminating ATP in the sample.

    • Start Measurement: Initiate the reaction by adding the Creatine Phosphate Disodium Salt solution.

    • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

    • Controls (Essential for Validation):

      • No CP: A reaction mix without creatine phosphate to ensure the signal is CP-dependent.

      • No CK: A reaction mix without the creatine kinase source to check for background non-enzymatic reactions.

      • No ADP: A reaction mix without ADP to confirm substrate dependency.

  • Data Analysis:

    • Plot Absorbance (340 nm) vs. Time (minutes).

    • Determine the linear range of the reaction (the initial velocity, V₀).

    • Calculate the rate of NADPH production using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹).

    • The rate of ATP regeneration is equal to the rate of NADPH production.

CK_Assay_Workflow prep Prepare Reagents (Buffer, Substrates, Enzymes) setup Set up Reaction Mix in Plate (Buffer, Substrate Mix, Coupling Enzymes) prep->setup enzyme Add Enzyme Source (e.g., Tissue Homogenate) setup->enzyme incubate Incubate at 37°C (5 minutes) enzyme->incubate start Initiate Reaction (Add Creatine Phosphate Solution) incubate->start measure Measure Absorbance at 340 nm (Kinetic Read) start->measure analyze Calculate Rate (ΔAbs/min → nmol ATP/min/mg protein) measure->analyze

Caption: Workflow for the spectrophotometric Creatine Kinase activity assay.

Protocol: Preparation and Use of Creatine Phosphate Disodium Salt for Cell Culture
  • Objective: To supplement cell culture media to protect against metabolic stress (e.g., hypoxia, glucose deprivation, or neurotoxin exposure).

  • Materials:

    • Creatine Phosphate Disodium Salt (high purity).

    • Sterile PBS or cell culture medium.

    • 0.22 µm sterile syringe filter.

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of Creatine Phosphate Disodium Salt. The disodium salt form is generally preferred for its solubility. [27][28] 2. Dissolve in sterile PBS or serum-free medium to create a concentrated stock solution (e.g., 100 mM). Gentle warming may aid dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the sterile stock and store at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh for critical experiments. [27]

  • Working Concentration:

    • The final concentration used in cell culture typically ranges from 2.5 mM to 10 mM. [23] * The optimal concentration should be determined empirically for each cell type and experimental condition through a dose-response study.

  • Experimental Procedure (Example: Neuroprotection Assay):

    • Cell Plating: Plate neurons (e.g., primary cortical neurons or an immortalized cell line) at a suitable density and allow them to adhere and differentiate.

    • Pre-treatment: 24-48 hours before inducing stress, replace the medium with fresh medium containing the desired final concentration of creatine phosphate. A vehicle control (medium with PBS) must be run in parallel.

    • Induce Stress: Expose the cells to the desired insult (e.g., glutamate for excitotoxicity, 6-OHDA for a Parkinson's model, or oxygen-glucose deprivation for an ischemia model). [23][24] 4. Assessment: After the stress period, assess cell viability using standard assays (e.g., MTT, LDH release, or live/dead staining).

    • Causality Check: To confirm the protective effect is mediated by the PI3K/Akt survival pathway, as suggested in some studies, a parallel experiment can be run with a specific inhibitor like LY294002. [23]A reversal of the protective effect by the inhibitor would support this mechanistic link.

Section 4: Conclusion and Future Perspectives

Creatine phosphate disodium salt is more than just a cellular metabolite; it is a potent bioenergetic tool with significant therapeutic potential. Its primary role as a high-energy phosphate donor allows it to rapidly buffer ATP levels, a function that is critical for the survival and function of metabolically active tissues. [4][7]The research applications, spanning from cardioprotection in surgical settings to neuroprotection in models of debilitating neurological diseases, underscore its importance. [12][15] Future research should continue to explore the full spectrum of its protective mechanisms, including its role in modulating oxidative stress, inflammation, and programmed cell death pathways. [[“]]Furthermore, the development of novel delivery systems to enhance its bioavailability, particularly to the central nervous system, could unlock new therapeutic strategies for a range of currently intractable diseases characterized by cellular energy impairment.

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An In-depth Technical Guide to the Function of Creatine Phosphate Disodium Salt in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the intricate landscape of cellular energy metabolism, the phosphocreatine (PCr) system stands as a critical regulator of cellular adenosine triphosphate (ATP) homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle. This technical guide provides a comprehensive examination of the multifaceted roles of phosphocreatine, delivered exogenously as its stable disodium salt, in skeletal muscle bioenergetics. It delves into the fundamental principles of the creatine kinase/phosphocreatine (CK/PCr) shuttle, its function as both a temporal and spatial energy buffer, and its role in mitigating intracellular acidosis. Furthermore, this guide presents detailed, field-proven experimental protocols for the quantitative analysis of phosphocreatine and related metabolites, alongside methodologies for assessing creatine kinase activity. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying mechanisms. This document is intended as an in-depth resource for researchers, scientists, and drug development professionals investigating skeletal muscle metabolism and its therapeutic manipulation.

Foundational Principles: The Creatine Kinase/Phosphocreatine System

At the heart of skeletal muscle bioenergetics lies the phosphocreatine (PCr) system, a rapidly mobilizable reserve of high-energy phosphates.[1] The central reaction of this system is the reversible phosphorylation of creatine (Cr) to PCr, a process catalyzed by the enzyme creatine kinase (CK).[2]

PCr + ADP + H⁺ ↔ Cr + ATP

This deceptively simple equilibrium is the cornerstone of metabolic flexibility in muscle, allowing it to function under extreme variations in energy demand. The reaction's direction is dictated by the cellular energy state; during rest or low-intensity activity, high ATP levels drive the synthesis and storage of PCr. Conversely, during intense muscle contraction, the accumulation of ADP rapidly shifts the equilibrium to favor the regeneration of ATP.[3]

This system is not merely a passive reservoir but a highly organized network involving distinct CK isoforms strategically positioned within the muscle cell.[4] There are two main types of isoforms: cytosolic isoforms (like muscle-specific MM-CK) and mitochondrial isoforms (mtCK).[2] This subcellular compartmentalization is the basis for the system's most sophisticated function: the energy shuttle.

cluster_Reaction Creatine Kinase Reaction PCr Phosphocreatine CK Creatine Kinase PCr->CK ADP ADP ADP->CK H H⁺ H->CK Cr Creatine CK_rev Creatine Kinase Cr->CK_rev ATP ATP ATP->CK_rev CK->Cr CK->ATP CK_rev->PCr CK_rev->ADP CK_rev->H

Caption: The reversible reaction catalyzed by Creatine Kinase.

Core Functions of Phosphocreatine in Skeletal Muscle

The PCr system serves three primary, interconnected functions in skeletal muscle that are critical for performance and homeostasis.

Temporal Energy Buffer

During the onset of high-intensity, explosive exercise (e.g., sprinting or weightlifting), the demand for ATP by myosin ATPase can increase more than 100-fold almost instantaneously. The cell's existing ATP stores can only sustain this maximal effort for a few seconds.[1] The PCr system acts as an immediate, high-flux temporal buffer, rapidly re-phosphorylating ADP to ATP directly at the site of consumption.[3][5] This anaerobic process provides the dominant energy source for the first 5 to 15 seconds of maximal exertion, bridging the metabolic gap until slower, higher-capacity systems like glycolysis and oxidative phosphorylation can increase their output.[1][6]

Spatial Energy Shuttle

Beyond simply buffering ATP levels over time, the PCr system functions as a sophisticated spatial energy shuttle, transporting high-energy phosphate from the site of production (mitochondria) to the sites of utilization (myofibrils and ion pumps).[[“]][8] This concept, often termed the "Creatine Phosphate Shuttle," is critical because the large ATP molecule diffuses relatively slowly through the dense cytosol of the muscle fiber, whereas the smaller PCr and Cr molecules diffuse much more readily.[8][9]

The shuttle operates as follows:

  • Mitochondrial Charging: In the mitochondrial intermembrane space, mitochondrial creatine kinase (mtCK) utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, producing PCr.[10] The resulting ADP is immediately re-channeled back into the mitochondrial matrix to stimulate further ATP synthesis, tightly coupling energy production to demand.[[“]]

  • Cytosolic Transport: PCr diffuses from the mitochondria through the cytosol to the myofibrils.

  • Myofibrillar Regeneration: At the myofibrils, the muscle-specific isoform (MM-CK), which is bound to the contractile apparatus, catalyzes the reverse reaction. It uses PCr to regenerate ATP from the ADP produced during muscle contraction.[9]

  • Return Journey: The liberated creatine diffuses back to the mitochondria to be re-phosphorylated, completing the cycle.[9]

This shuttle mechanism ensures a high ATP/ADP ratio at the myofibrils, which is crucial for maintaining optimal contractile function and preventing the inhibition of ATPases by excess ADP.[11]

cluster_Mitochondrion Mitochondrion (Energy Production) cluster_Myofibril Myofibril (Energy Consumption) ATP_Prod ATP (OxPhos) mtCK mtCK ATP_Prod->mtCK PCr_cyto Phosphocreatine (PCr) mtCK->PCr_cyto PCr Myosin_ATPase Myosin ATPase MMCK MM-CK Myosin_ATPase->MMCK ADP MMCK->Myosin_ATPase ATP Cr_cyto Creatine (Cr) MMCK->Cr_cyto Cr Cr_cyto->mtCK Cr PCr_cyto->MMCK PCr

Caption: The Creatine Phosphate Shuttle mechanism.

Intracellular pH Buffering

During intense anaerobic exercise, the rapid breakdown of ATP and the production of lactic acid lead to the accumulation of hydrogen ions (H⁺), causing a drop in intracellular pH (acidosis). This acidosis can impair muscle function by inhibiting glycolytic enzymes and interfering with calcium handling. The creatine kinase reaction consumes one H⁺ for every molecule of ATP it regenerates from PCr.[11][12] This makes the PCr system a significant buffer against exercise-induced acidosis, helping to delay fatigue.[12][13]

Creatine Phosphate Disodium Salt: A Stable Exogenous Form

For research and therapeutic applications, phosphocreatine is often administered as creatine phosphate disodium salt.[12] This form offers high solubility in aqueous solutions and greater stability compared to other forms, making it suitable for intravenous administration in clinical settings and for preparing standardized solutions in laboratory research.[14][15][16] While much of the sports performance literature focuses on oral creatine monohydrate supplementation to endogenously increase PCr stores, direct administration of creatine phosphate disodium salt is used clinically to provide immediate metabolic support, particularly in ischemic conditions affecting the heart and potentially in skeletal muscle pathologies.[17][18][19]

Ergogenic and Therapeutic Applications

Ergogenic Effects on Performance

Increasing the intramuscular pool of phosphocreatine through supplementation is a well-established ergogenic strategy.[20] By enlarging the PCr reservoir, supplementation enhances the capacity of the temporal energy buffer. This leads to measurable improvements in performance during short-duration (<30s), high-intensity, and repetitive exercises.[20][21]

Performance MetricObserved Effect with Increased PCr StoresSupporting Rationale
Maximal Power/Strength Increased 5-15%Enhanced rate of ATP regeneration during maximal contractions.[21]
Repetitive Sprint Performance Improved; less decline in power over successive boutsFaster PCr resynthesis during short recovery periods.[22][23]
Work Performed in Sets Increased repetitions to failureGreater capacity of the immediate energy system.[20]
Training Adaptations Potentiated gains in strength and fat-free massAbility to tolerate higher training volumes and improved recovery.[22][23]
Therapeutic Potential

The fundamental role of PCr in cellular energetics makes it a target for therapeutic intervention in conditions characterized by metabolic stress or impaired energy production.[17] Exogenous creatine phosphate disodium salt has been extensively studied for its cardioprotective effects during ischemia, where it helps preserve ATP levels, stabilize cell membranes, and improve post-ischemic functional recovery.[12][17] In skeletal muscle, research is exploring its potential benefits in muscular dystrophies and other myopathies where energy metabolism is compromised, although results have been varied.[17][21]

Methodologies for the Analysis of the PCr System

Accurate quantification of PCr and related metabolites is essential for studying muscle bioenergetics. The high lability of the phosphate bond in PCr necessitates specific and rapid sample handling and analysis protocols.

Protocol: Tissue Sampling and Extraction for HPLC Analysis

Causality: The goal is to instantaneously halt metabolic activity to prevent the artifactual breakdown of PCr and ATP. Freeze-clamping is the gold standard because it freezes the tissue in milliseconds, preserving the in vivo metabolic state. Acid extraction then denatures enzymes and precipitates proteins while solubilizing the small-molecule metabolites.

  • Tissue Collection: For animal studies, surgically expose the muscle of interest (e.g., gastrocnemius, soleus) in an anesthetized animal.

  • Freeze-Clamping: While the muscle is still under circulation, clamp it with tongs pre-cooled to the temperature of liquid nitrogen (-196°C). This ensures instantaneous freezing.

  • Storage: Immediately transfer the frozen, flattened tissue wafer to a labeled cryotube and store it in liquid nitrogen or at -80°C until extraction. All subsequent steps should be performed on dry ice or at 0-4°C.

  • Pulverization: Place the frozen tissue in a pre-cooled mortar and pestle containing liquid nitrogen. Grind the tissue into a fine powder.

  • Acid Extraction: Weigh the frozen powder (in a pre-chilled tube) and add 3-5 volumes of ice-cold 0.6 M perchloric acid (PCA). Homogenize thoroughly using a cooled tissue homogenizer.

  • Neutralization: Centrifuge the homogenate at ~13,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new chilled tube. Neutralize the extract by adding a calculated amount of 2 M potassium carbonate (K₂CO₃) dropwise while vortexing until the pH reaches 6.5-7.0. The formation of a white precipitate (KClO₄) will be observed.

  • Final Preparation: Allow the neutralized extract to sit on ice for 15-20 minutes to ensure complete precipitation. Centrifuge again at 13,000 x g for 10 minutes at 4°C. The resulting supernatant contains the metabolites and is ready for analysis or storage at -80°C.

Protocol: HPLC Analysis of PCr, Cr, and Adenine Nucleotides

Causality: This method uses ion-pair reversed-phase chromatography. An ion-pairing agent (tetrabutylammonium) is added to the mobile phase to form neutral complexes with the negatively charged phosphate groups of PCr and adenine nucleotides. This allows these polar compounds to be retained and separated on a nonpolar C18 column. Detection at 206-210 nm is chosen as it is the absorbance maximum for the purine ring of adenine and allows for sensitive detection of all target compounds.[24]

  • Instrumentation: An HPLC system equipped with a UV detector, an autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase (Isocratic): Prepare a mobile phase consisting of ~215 mM potassium phosphate (KH₂PO₄), ~2.3 mM tetrabutylammonium hydrogen sulphate (as the ion-pairing agent), and 3.5% acetonitrile. Adjust the final pH to 6.25.[24] Filter and degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution containing known concentrations of PCr disodium salt, creatine, ATP, ADP, and AMP. Perform serial dilutions to create a calibration curve (e.g., 0.05 to 1.0 mM).

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared standards and tissue extracts.

    • Set the UV detector to 206 nm.[24]

    • Run the analysis for approximately 10-15 minutes to allow for the elution of all compounds.

  • Quantification: Identify peaks based on the retention times of the standards. Quantify the concentration of each metabolite in the samples by integrating the peak area and comparing it to the standard curve. Normalize the results to the initial tissue weight.

Start Muscle Tissue Freeze Freeze-Clamping (Liquid N₂) Start->Freeze Pulverize Pulverize to Powder (on Dry Ice) Freeze->Pulverize Extract Perchloric Acid Extraction & Homogenization Pulverize->Extract Centrifuge1 Centrifuge (13,000 x g) Extract->Centrifuge1 Neutralize Neutralize Supernatant (K₂CO₃) Centrifuge1->Neutralize Supernatant Precipitate1 Protein Pellet (Discard) Centrifuge1->Precipitate1 Centrifuge2 Centrifuge (13,000 x g) Neutralize->Centrifuge2 Analyze HPLC Analysis Centrifuge2->Analyze Final Supernatant Precipitate2 KClO₄ Pellet (Discard) Centrifuge2->Precipitate2

Caption: Workflow for muscle tissue preparation for HPLC.

Protocol: In Vitro Creatine Kinase Activity Assay

Causality: This is a coupled enzyme assay that measures CK activity in the reverse direction (ATP synthesis). The ATP produced by CK is used by hexokinase to phosphorylate glucose, producing glucose-6-phosphate (G6P). G6P is then oxidized by G6P-dehydrogenase, which reduces NADP⁺ to NADPH. The rate of NADPH production is measured by the increase in absorbance at 340 nm and is directly proportional to the CK activity in the sample.[25]

  • Sample Preparation: Prepare tissue homogenates as described in section 5.1, but use a neutral buffer (e.g., 50 mM potassium phosphate, pH 7.5) instead of acid.[25] Centrifuge to obtain a clear supernatant containing the cytosolic enzymes. Determine the total protein concentration of the supernatant for normalization.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Reaction Mix: Prepare a master mix in the assay buffer containing final concentrations of: ~30 mM Phosphocreatine, ~10 mM ADP, ~20 mM Glucose, ~10 mM MgCl₂, ~2 mM NADP⁺, ~2 units/mL Hexokinase, and ~1 unit/mL G6P-Dehydrogenase.

  • Assay Procedure:

    • Pipette 180 µL of the Reaction Mix into the wells of a 96-well UV-transparent plate.

    • Add 20 µL of the diluted tissue supernatant (or CK standard/blank) to each well.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Record the absorbance at 340 nm every 30-60 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔOD/min) from the linear portion of the kinetic curve.

    • Use the Beer-Lambert law to calculate CK activity: Activity (U/mL) = (ΔOD/min / ε * l) * V_total / V_sample * dilution_factor Where:

      • ε (molar extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹

      • l (path length) = typically adjusted for the microplate volume

      • V_total = Total reaction volume

      • V_sample = Volume of sample added

    • Normalize the activity to the protein concentration of the sample (U/mg protein).

Non-Invasive Analysis: ³¹P-NMR Spectroscopy

For researchers seeking to understand muscle bioenergetics dynamically and non-invasively, Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is an unparalleled tool.[26] It allows for the real-time measurement of PCr, ATP, inorganic phosphate (Pi), and intracellular pH in intact, living muscle during rest, exercise, and recovery protocols.[27][28] The chemical shift of the Pi peak relative to the PCr peak is used to calculate intracellular pH, while the relative areas of the peaks provide the concentrations of the metabolites.[29][30] The rate of PCr recovery following exercise, measured by ³¹P-NMR, is considered a robust index of mitochondrial oxidative capacity in vivo.[28]

Conclusion

Creatine phosphate, and its exogenous form creatine phosphate disodium salt, are central to the bioenergetic integrity of skeletal muscle. The CK/PCr system operates as a sophisticated network that provides both temporal and spatial buffering of ATP, ensuring energy is available where and when it is needed most. Its additional role in mitigating acidosis further underscores its importance in muscle performance and fatigue resistance. For researchers and drug development professionals, a thorough understanding of this system, coupled with robust analytical methodologies like HPLC and ³¹P-NMR, provides a powerful framework for investigating muscle physiology, pathology, and the development of novel ergogenic and therapeutic strategies.

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An In-Depth Technical Guide to the Neuroprotective Effects of Creatine Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine phosphate disodium salt, a synthetic analog of the endogenous high-energy phosphate compound phosphocreatine, has emerged as a promising agent for neuroprotection in a variety of acute and chronic neurological conditions. This technical guide synthesizes the current understanding of its mechanisms of action, supported by preclinical and clinical evidence. We delve into the core bioenergetic role of creatine phosphate in maintaining ATP homeostasis, its impact on mitochondrial function, and its ability to modulate apoptotic pathways. Furthermore, this guide provides detailed, field-proven experimental protocols for evaluating the neuroprotective efficacy of creatine phosphate disodium salt in both in vitro and in vivo models, offering a comprehensive resource for researchers in the field of neuropharmacology and drug development.

Introduction: The Bioenergetic Basis of Neuroprotection

Neurons are highly metabolic cells with a constant and substantial demand for adenosine triphosphate (ATP) to maintain ion gradients, neurotransmitter synthesis and release, and other essential cellular processes.[1][2] A disruption in cellular energy metabolism is a common pathological hallmark of numerous neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[3][4][5] Creatine phosphate (CP), along with its precursor creatine, forms a critical intracellular energy buffering and transport system.[6][7] The creatine kinase (CK) enzyme catalyzes the reversible transfer of a phosphate group from phosphocreatine (PCr) to adenosine diphosphate (ADP), rapidly regenerating ATP.[1][6] This "phosphocreatine shuttle" is vital for maintaining ATP homeostasis in subcellular compartments with high energy demands, such as synapses and ion pumps.[2][6]

Exogenous administration of creatine phosphate disodium salt aims to bolster this endogenous energy reserve, providing a readily available source of high-energy phosphate to counteract the energy deficit that accompanies neuronal injury.[3][8] This guide will explore the multifaceted neuroprotective effects stemming from this primary bioenergetic mechanism.

Core Mechanisms of Neuroprotection

The neuroprotective effects of creatine phosphate disodium salt are not solely attributable to ATP buffering. A growing body of evidence points to a synergistic interplay of several key mechanisms.

Maintenance of Cellular Energy Homeostasis

The primary mechanism of action is the direct replenishment of ATP pools.[3] In conditions of ischemia or hypoxia, when oxidative phosphorylation is compromised, the phosphocreatine system serves as an immediate, anaerobic source of ATP.[1][3] By donating its phosphate group to ADP, creatine phosphate helps to sustain essential cellular functions and delay the onset of irreversible cell injury.[3] Studies have shown that administration of creatine or phosphocreatine can buffer ischemia-mediated cerebral ATP depletion.[9]

Mitochondrial Protection and Modulation of Apoptosis

Mitochondrial dysfunction is a central event in many neurodegenerative pathways, leading to increased production of reactive oxygen species (ROS), impaired calcium homeostasis, and the initiation of apoptosis.[5][7] Creatine phosphate has been shown to exert protective effects on mitochondria.[7][8]

  • Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): The opening of the mPTP is a critical step in the apoptotic cascade, leading to the release of pro-apoptotic factors like cytochrome c.[6] While some studies suggest creatine may stabilize mitochondrial creatine kinase and inhibit mPTP opening, other research indicates that the neuroprotective effects can occur independently of this mechanism.[[“]][11][12]

  • Reduction of Oxidative Stress: Creatine has demonstrated antioxidant properties, reducing markers of oxidative stress and DNA damage in models of neurodegeneration.[[“]][13]

  • Anti-Apoptotic Signaling: Creatine phosphate can influence the expression of key proteins involved in apoptosis. It has been shown to decrease the expression of pro-apoptotic proteins like caspase-3 and increase the expression of anti-apoptotic proteins.[3][[“]] For instance, pretreatment with phosphocreatine has been observed to reduce the number of apoptotic neurons and down-regulate caspase-3 expression in a rat model of focal cerebral ischemia-reperfusion injury.[3]

Attenuation of Excitotoxicity

Excitotoxicity, a pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage, is a common feature of acute brain injuries.[14] The maintenance of ion gradients, which is highly ATP-dependent, is crucial for preventing excitotoxic cell death. By providing a rapid supply of ATP, creatine phosphate helps to maintain the function of ion pumps, such as Na+/K+-ATPase, thereby preserving the neuronal membrane potential and mitigating the downstream consequences of excessive glutamate receptor activation.[15]

Diagram 1: Key Neuroprotective Mechanisms of Creatine Phosphate

cluster_mechanisms Core Neuroprotective Mechanisms cluster_outcomes Cellular Outcomes CP Creatine Phosphate Disodium Salt ATP ↑ ATP Levels & Energy Homeostasis CP->ATP Direct Phosphate Donation Mito Mitochondrial Protection CP->Mito ATP->Mito Supports Mitochondrial Function Excite ↓ Excitotoxicity ATP->Excite Maintains Ion Gradients Apop ↓ Apoptosis Mito->Apop Inhibits Cytochrome c Release Viability ↑ Neuronal Viability & Survival Mito->Viability Apop->Viability Excite->Viability

Preclinical and Clinical Evidence

The neuroprotective potential of creatine phosphate disodium salt has been investigated in a range of preclinical models and, to a lesser extent, in clinical settings.

Ischemic Stroke

In animal models of focal cerebral ischemia, pretreatment with disodium creatine phosphate has been shown to reduce infarct volume, improve neurological scores, and decrease neuronal apoptosis.[3] These protective effects are associated with the preservation of cerebral ATP levels and the down-regulation of pro-apoptotic proteins like caspase-3.[3][9] Some studies also suggest that creatine may improve cerebral blood flow and vasodilatory responses, contributing to its neuroprotective effects in stroke.[16][17]

Traumatic Brain Injury (TBI)

Preclinical studies have demonstrated that dietary supplementation with creatine can ameliorate the extent of cortical damage following TBI in both mice and rats.[4] The protective mechanisms appear to be linked to the maintenance of mitochondrial bioenergetics, including increased mitochondrial membrane potential and maintained ATP levels.[4] Clinical studies in children and adolescents with severe TBI have shown that creatine supplementation can reduce post-traumatic amnesia and improve recovery, cognitive function, and reduce symptoms like headaches and dizziness.[18][19]

Neurodegenerative Diseases

The role of creatine in neurodegenerative diseases like Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS) has been extensively studied, primarily with creatine monohydrate supplementation.[6][20][21] In animal models of these diseases, creatine has shown neuroprotective effects, which are attributed to its bioenergetic, anti-apoptotic, and antioxidant properties.[5][20][21] While some early-phase clinical trials have shown promise, larger, long-term trials have yielded mixed results, highlighting the complexity of translating preclinical findings to human neurodegenerative conditions.[12][20][22]

Table 1: Summary of Preclinical and Clinical Findings

Neurological ConditionModel/PopulationKey FindingsReferences
Ischemic Stroke Rat model of focal cerebral ischemia-reperfusionReduced infarct volume, improved neurological score, decreased apoptosis, lower aquaporin-4 levels.[3]
Mouse model of strokeImproved cerebral blood flow and vasodilatory responses, reduced infarct volume.[16][17]
Traumatic Brain Injury Mouse and rat models of TBIAmeliorated cortical damage, maintained mitochondrial bioenergetics.[4]
Children and adolescents with severe TBIReduced post-traumatic amnesia, improved recovery and cognitive function.[18][19]
Neurodegenerative Diseases Mouse models of Parkinson's, Huntington's, and ALSNeuroprotective effects, improved motor performance, extended survival.[6][15][20][21]
Clinical trials in neurodegenerative diseasesMixed results, with some early trials showing promise but larger trials often failing to show significant benefit.[12][20][22]

Experimental Protocols for Evaluating Neuroprotective Efficacy

A robust evaluation of the neuroprotective effects of creatine phosphate disodium salt requires a multi-pronged approach, combining both in vitro and in vivo methodologies.[23][24]

In Vitro Assays

In vitro models provide a controlled environment to dissect the molecular mechanisms of neuroprotection.

  • Primary Neuronal Cultures: Cortical or hippocampal neurons provide a physiologically relevant model but are more challenging to maintain.[25][26]

  • Neuronal Cell Lines: SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) cells are commonly used due to their ease of culture and differentiation.[25][26]

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) can be used to induce oxidative damage.[13][25]

  • Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) can be used to model excitotoxic injury.[14]

  • Mitochondrial Dysfunction: 3-nitropropionic acid (3-NP) or rotenone can be used to inhibit mitochondrial complex II or I, respectively.[14]

  • Oxygen-Glucose Deprivation (OGD): This model mimics the conditions of ischemia in vitro.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of creatine phosphate disodium salt for a specified duration (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., H₂O₂) to the wells, with and without creatine phosphate, and incubate for the desired time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Diagram 2: Experimental Workflow for In Vitro Neuroprotection Assay

cluster_endpoints Endpoint Assays start Start seed Seed Neuronal Cells (e.g., SH-SY5Y) start->seed pretreat Pre-treat with Creatine Phosphate seed->pretreat induce Induce Neurotoxicity (e.g., H₂O₂) pretreat->induce assess Assess Neuroprotective Endpoints induce->assess viability Cell Viability (MTT, LDH) assess->viability apoptosis Apoptosis (Annexin V/PI, Caspase-3) assess->apoptosis ros ROS Production (DCFH-DA) assess->ros atp ATP Levels (Luminometry) assess->atp end End viability->end apoptosis->end ros->end atp->end

  • Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity by quantifying LDH release into the culture medium.[25]

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between apoptotic and necrotic cells using flow cytometry.[26]

  • Caspase-3 Activity Assay: Measures the activity of a key executioner caspase in the apoptotic pathway.[26]

  • Measurement of Intracellular Reactive Oxygen Species (ROS): The DCFH-DA assay is commonly used to quantify intracellular ROS levels.[25][26]

  • Western Blot Analysis: To quantify the expression levels of proteins involved in signaling pathways of interest (e.g., Bcl-2, Bax, Akt).[25][26]

  • Measurement of ATP Levels: Bioluminescent assays using luciferase are highly sensitive for quantifying ATP concentrations in cell lysates.[27][28]

In Vivo Models

In vivo models are essential for evaluating the therapeutic potential of creatine phosphate disodium salt in a whole-organism context.

  • Focal Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model in rodents is a widely used model of stroke.[3][16]

  • Traumatic Brain Injury: Controlled cortical impact (CCI) or fluid percussion injury (FPI) models are used to induce TBI.[4]

  • Neurotoxin-Induced Models:

    • Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to induce dopaminergic neurodegeneration.[5][6]

    • Huntington's Disease: 3-nitropropionic acid (3-NP) or malonate is used to model striatal degeneration.[15][29]

  • Transgenic Models: Genetically engineered mouse models that express disease-causing mutations (e.g., G93A-SOD1 for ALS, R6/2 for Huntington's disease) are also valuable tools.[6][15]

  • Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a nylon monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia Duration: Maintain the occlusion for a specified period (e.g., 90 minutes).

  • Reperfusion: Withdraw the suture to allow for reperfusion.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesia and hydration.

  • Treatment Administration: Administer creatine phosphate disodium salt intravenously or intraperitoneally at defined time points before or after MCAO.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Evaluate motor and sensory deficits at various time points post-MCAO.

    • Infarct Volume Measurement: At the end of the experiment, euthanize the animal, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

    • Histological and Immunohistochemical Analysis: Assess neuronal death, apoptosis (e.g., TUNEL staining), and inflammation.

  • High-Performance Liquid Chromatography (HPLC): Used to quantify levels of creatine phosphate and ATP in brain tissue extracts.[30]

  • ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS): A non-invasive technique to measure the relative concentrations of phosphorus-containing compounds, including ATP and phosphocreatine, in the living brain.[31][32]

Conclusion and Future Directions

Creatine phosphate disodium salt holds significant promise as a neuroprotective agent due to its fundamental role in cellular bioenergetics and its multifaceted mechanisms of action that extend to mitochondrial protection and the modulation of apoptosis. The preclinical evidence is compelling, particularly in models of acute neuronal injury such as ischemic stroke and TBI. While clinical translation for chronic neurodegenerative diseases has been challenging, the potential for creatine phosphate in acute settings warrants further investigation.

Future research should focus on optimizing dosing regimens, exploring combination therapies, and identifying specific patient populations that are most likely to benefit from treatment with creatine phosphate disodium salt. The continued use of robust and well-characterized preclinical models, coupled with advanced analytical techniques, will be crucial in fully elucidating the therapeutic potential of this promising neuroprotective compound.

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Cardioprotective properties of creatine phosphate disodium salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cardioprotective Properties of Creatine Phosphate Disodium Salt

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Energy Buffer

For decades, the narrative of creatine phosphate (phosphocreatine, PCr) in cardiac muscle has been dominated by its crucial role as a temporal energy buffer—a rapid-response system to regenerate adenosine triphosphate (ATP) via the creatine kinase (CK) reaction.[1] While this function is undeniably vital, particularly in the face of the immense and fluctuating energy demands of the contracting heart, it represents only a fraction of the story.[2][3] Ischemia-reperfusion (I/R) injury, the paradoxical damage that occurs upon restoration of blood flow to ischemic tissue, remains a paramount challenge in clinical cardiology, from acute myocardial infarction to cardiac surgery.[2] An inadequate supply of cellular energy is a key component in the development of this ischemic injury.[4] Exogenous administration of creatine phosphate disodium salt has emerged not merely as a simple energy substrate replacement, but as a multi-faceted cardioprotective agent with pleiotropic effects that extend to membrane stabilization, anti-arrhythmic activity, and modulation of cell survival pathways.[5][6]

This technical guide moves beyond the textbook description of the PCr shuttle. It is designed for the drug development professional and the translational scientist, providing a granular exploration of the mechanisms, experimental validation, and clinical application of creatine phosphate disodium salt as a therapeutic agent for myocardial protection. We will dissect the causality behind its observed benefits, present self-validating experimental protocols to probe its efficacy, and synthesize the current clinical evidence to provide a comprehensive view of its therapeutic potential.

The Creatine Kinase Bioenergetic System: The Heart's Power Grid

The heart's relentless contractile function requires a continuous and massive turnover of ATP. The creatine kinase (CK) system acts as a sophisticated energy distribution network, or "shuttle," to maintain ATP homeostasis at sites of high consumption.[1][7]

  • Mitochondrial Production: Within the mitochondrial intermembrane space, mitochondrial CK (mtCK) is functionally coupled to ATP synthesis via oxidative phosphorylation.[8][9] It utilizes newly synthesized ATP to phosphorylate creatine (Cr), forming phosphocreatine (PCr).

  • Cytosolic Transfer: PCr, being a smaller and more mobile molecule than ATP, diffuses rapidly through the cytosol to locations of high energy demand, such as the myofibrils and ion pumps (e.g., Na+/K+-ATPase, Ca2+-ATPase) on the sarcolemma and sarcoplasmic reticulum.[3]

  • Local ATP Regeneration: At these sites, cytosolic CK isoforms (e.g., MM-CK) catalyze the reverse reaction, transferring the phosphate group from PCr back to ADP to locally regenerate ATP, thus fueling contraction and ion transport.[3]

This system is critical; in heart failure, myocardial creatine and PCr levels can decrease by up to 70%, correlating with the severity of contractile dysfunction and serving as a predictor of mortality.[10][11]

Creatine_Kinase_Shuttle cluster_mito Mitochondrion cluster_cyto Cytosol cluster_myo Myofibril / Ion Pumps OxPhos Oxidative Phosphorylation ATP_mito ATP OxPhos->ATP_mito synthesizes mtCK mtCK ADP_mito ADP mtCK->ADP_mito PCr Phosphocreatine (PCr) mtCK->PCr phosphorylates Cr ATP_mito->mtCK ADP_mito->OxPhos MMCK MM-CK PCr->MMCK diffuses Cr Creatine (Cr) Cr->mtCK diffuses back MMCK->Cr dephosphorylates PCr ATP_cyto ATP MMCK->ATP_cyto Contraction Contraction & Ion Pumping ATP_cyto->Contraction fuels ADP_cyto ADP ADP_cyto->MMCK Contraction->ADP_cyto

Figure 1: The Creatine Kinase (CK) Energy Shuttle.

Multi-Modal Cardioprotective Mechanisms of Exogenous Creatine Phosphate

The administration of exogenous creatine phosphate disodium salt during cardiac stress, such as I/R injury, confers protection through several synergistic mechanisms that go beyond simple energy replenishment.

Cardioprotective_Mechanisms cluster_outcomes Cardioprotective Outcomes CP Exogenous Creatine Phosphate Disodium Salt Mech1 Energy Preservation (ATP Buffering) CP->Mech1 Mech2 Sarcolemmal Membrane Stabilization CP->Mech2 Mech3 Anti-Arrhythmic Activity CP->Mech3 Mech4 Modulation of Cell Survival Pathways CP->Mech4 Mech5 Reduction of Oxidative Stress CP->Mech5 ImprovedRecovery Improved Functional Recovery ReducedInfarct Reduced Infarct Size ReducedArrhythmia Reduced Arrhythmias Mech1->ImprovedRecovery Mech2->ImprovedRecovery Mech2->ReducedInfarct Mech3->ReducedArrhythmia Mech4->ReducedInfarct Mech5->ImprovedRecovery

Figure 3: Experimental Workflow for the Langendorff Isolated Heart Model.

Detailed Protocol Steps (Postconditioning Example):

  • Animal Preparation: Male Wistar albino rats are anesthetized. Hearts are rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer. [12]2. Perfusion Setup: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus for retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at 37°C and constant pressure. A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric function.

  • Stabilization: The heart is allowed to stabilize for 20 minutes. Baseline hemodynamic parameters, including Left Ventricular Developed Pressure (LVDP), maximum and minimum rates of pressure change (+dP/dt_max and -dP/dt_max), and heart rate, are recorded. [12]4. Ischemia: Global, no-flow ischemia is induced by stopping the perfusion for 30 minutes. [13]5. Reperfusion: Perfusion is restored for 120 minutes.

    • Control (I/R) Group: Receives standard Krebs-Henseleit buffer upon reperfusion.

    • Postconditioning (PCr) Group: Receives Krebs-Henseleit buffer supplemented with creatine phosphate disodium salt (e.g., 0.5 mmol/L) for the initial period of reperfusion. [2][12]6. Endpoint Analysis:

    • Functional Recovery: Hemodynamic parameters at the end of reperfusion are expressed as a percentage of their pre-ischemic baseline values.

    • Myocardial Injury: Coronary effluent collected during reperfusion is analyzed for levels of lactate dehydrogenase (LDH) and creatine kinase (CK). [13] * Infarct Size: At the end of the experiment, the ventricle is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) versus infarcted (pale) tissue.

Causality Note: This protocol design is self-validating. The inclusion of an I/R control group is essential to establish the extent of injury against which the PCr-treated group is compared. The choice of postconditioning specifically tests the therapeutic potential of the drug when administered after the ischemic event, mimicking a clinical scenario like post-infarction reperfusion therapy.

Biochemical Analysis: High-Energy Phosphates in Myocardial Tissue

Quantifying the levels of ATP and PCr is fundamental to demonstrating the energy-preserving mechanism of action. High-Performance Liquid Chromatography (HPLC) is a robust method for this analysis. [14][15] Step-by-Step Methodology:

  • Tissue Sampling: At the desired experimental time point, the heart is rapidly freeze-clamped using tongs pre-cooled in liquid nitrogen. This step is critical to instantaneously halt all metabolic activity. [14]2. Extraction: The frozen tissue is ground to a fine powder under liquid nitrogen. The powder is then homogenized in a solution of perchloric acid (e.g., 0.42 mol/L) to precipitate proteins and extract the acid-soluble nucleotides and creatine compounds. [15]3. Neutralization: The homogenate is centrifuged, and the supernatant is neutralized with a potassium hydroxide solution. The resulting potassium perchlorate precipitate is removed by further centrifugation.

  • HPLC Analysis: The final supernatant is injected into an HPLC system.

    • Column: A reverse-phase C18 column is commonly used. [14][16] * Mobile Phase: An isocratic mobile phase, such as a buffer containing potassium dihydrogen phosphate (KH₂PO₄) and an ion-pairing agent like tetrabutylammonium hydrogen sulphate, is effective for separating the highly polar compounds. [14] * Detection: Compounds are detected using a UV spectrophotometer. Creatine compounds are typically detected at a lower wavelength (e.g., 206-210 nm), while adenine nucleotides (ATP, ADP, AMP) are detected at 254-259 nm. [14][15]5. Quantification: Compound concentrations are determined by comparing the peak areas from the sample to those of known standards. Results are typically expressed as μmol/g dry weight of tissue. [16]

Synthesis of Clinical Evidence

The cardioprotective effects of creatine phosphate have been investigated in numerous clinical trials, particularly in the setting of cardiac surgery where the heart undergoes a controlled period of ischemia. A meta-analysis of randomized and matched trials provides a robust overview of its clinical efficacy. [17][18] Table 1: Summary of Clinical Outcomes from Meta-Analysis of Creatine Phosphate Administration

Clinical Outcome Effect of Creatine Phosphate Odds Ratio (OR) / Mean Difference (MD) 95% Confidence Interval (CI)
Cardiac Function
Left Ventricular Ejection Fraction (LVEF) Higher MD: 3.82 1.18 to 6.46
Need for Inotropic Support Lower Incidence OR: 0.39 0.25 to 0.61
Spontaneous Heart Recovery (Post-CPB) Higher Incidence OR: 3.49 2.28 to 5.35
Myocardial Injury
Peak CK-MB Release Lower MD: -6.08 -8.01 to -4.15
Electrophysiological Stability
Major Arrhythmias Lower Rate OR: 0.42 0.27 to 0.66

(Data synthesized from Landoni et al., 2016) [17][18] These results demonstrate that in a clinical setting, administration of creatine phosphate is associated with improved cardiac function, reduced myocardial injury, and greater electrical stability. [17][18]For example, patients undergoing coronary artery bypass surgery who received PCr required less inotropic support postoperatively and showed a lower incidence of low cardiac output syndrome. [4]Furthermore, electron microscopy of myocardial biopsies from these patients revealed significantly less sarcolemmal damage, providing direct histological evidence of its membrane-protective effects. [4]

Considerations for Drug Development

For professionals in drug development, understanding the formulation, stability, and regulatory status of creatine phosphate disodium salt is essential.

  • Formulation: Creatine phosphate disodium salt is typically supplied as a sterile powder for reconstitution. [19]It is highly soluble in aqueous solutions. [20]Formulations for injection or infusion are prepared using a suitable solvent, such as saline or glucose solution, often for intravenous administration or as an additive to cardioplegic solutions. [21][22]* Stability: The lyophilized powder is stable for extended periods when stored at recommended temperatures (e.g., 2-8°C). [23]Once reconstituted, stock solutions should be used promptly or stored frozen (-20°C), where they can be stable for up to 3 months. [24]Recent research has focused on developing stable, ready-to-use aqueous compositions with a high concentration and an alkaline pH (8.0-12) to improve shelf life and convenience. [22]* Regulatory Status: Creatine phosphate sodium is an approved pharmaceutical agent in various countries for indications related to cardiovascular diseases, often used as an adjuvant therapy for myocardial protection during cardiac surgery or in the treatment of myocardial ischemia. [25][26]In the United States, clinical trials have been conducted to evaluate its safety and efficacy in specific surgical settings, such as heart valve surgery. [21]While creatine monohydrate is widely regulated as a dietary supplement, creatine phosphate disodium salt is primarily developed and regulated as a pharmaceutical drug product due to its clinical applications and administration route. [27][28]

Conclusion and Future Directions

Creatine phosphate disodium salt is a pharmacologically pleiotropic agent that offers significant cardioprotection against ischemia-reperfusion injury. Its mechanisms of action are multifaceted, encompassing the maintenance of cellular bioenergetics, direct stabilization of the sarcolemma, suppression of lethal arrhythmias, and activation of pro-survival pathways. Robust preclinical models and substantial clinical evidence, particularly from the demanding setting of cardiac surgery, validate its efficacy in improving functional recovery and reducing myocardial damage. [4][17][12] For the drug development scientist, creatine phosphate represents a compelling candidate for further investigation. Future research should focus on optimizing dosing regimens for specific clinical scenarios (e.g., acute MI vs. chronic heart failure), exploring novel delivery systems, and conducting large-scale, multicenter randomized trials to solidify its role in the modern era of cardiovascular therapeutics. [18][29]The evidence strongly suggests that creatine phosphate is far more than a simple energy substrate; it is a potent modulator of cellular resilience in the ischemic heart.

References

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Endogenous synthesis of creatine phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Endogenous Synthesis of Creatine Phosphate

Abstract

Creatine phosphate (PCr) is a cornerstone of cellular bioenergetics, serving as a critical buffer for adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. The body's ability to synthesize creatine de novo is a vital metabolic process that ensures the replenishment of this essential energy reservoir. This technical guide provides a comprehensive exploration of the endogenous synthesis of creatine phosphate, intended for researchers, scientists, and drug development professionals. We will dissect the multi-step biochemical pathway, from the initial commitment step in the kidneys to the final phosphorylation in target tissues. The narrative emphasizes the causality behind experimental choices, the intricate regulatory mechanisms that govern homeostasis, and the advanced analytical methodologies required for accurate quantification. Detailed protocols, comparative data tables, and pathway diagrams are provided to serve as a practical resource for laboratory investigation and therapeutic development.

The Bioenergetic Imperative: The Role of the Phosphocreatine System

At the heart of cellular function lies a constant demand for energy, supplied primarily by the hydrolysis of ATP. In tissues like contracting muscle or firing neurons, the rate of ATP consumption can momentarily outpace its production via oxidative phosphorylation and glycolysis.[1] To prevent a catastrophic drop in this primary energy currency, cells employ the phosphocreatine (PCr) system as a rapid-response energy reserve.[2]

PCr acts as a high-energy phosphate buffer, capable of instantaneously regenerating ATP from adenosine diphosphate (ADP) in a reversible reaction catalyzed by the enzyme creatine kinase (CK).[1][3] This system effectively maintains ATP homeostasis during short bursts of intense activity, delaying fatigue and sustaining cellular function.[1][2] The total body pool of creatine and PCr is continuously depleted through the spontaneous, non-enzymatic conversion to creatinine, which is excreted in the urine.[4] Consequently, this loss must be compensated for by dietary intake or, crucially, through de novo endogenous synthesis.[4][5] Understanding this synthetic pathway is fundamental to fields ranging from metabolic medicine to neurology and performance science.

The Core Pathway: A Spatially Segregated Synthesis

Endogenous creatine synthesis is an elegant two-step process that is spatially segregated, primarily between the kidneys and the liver. This separation necessitates the transport of a metabolic intermediate via the bloodstream, a key feature of its systemic regulation.

Step 1: Guanidinoacetate Synthesis in the Kidney

The committed and rate-limiting step of creatine biosynthesis occurs predominantly in the mitochondria of kidney and pancreas cells.[4][6] It is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT) .

  • Reaction: AGAT transfers the amidino group from the amino acid L-arginine to L-glycine.

  • Products: This reaction yields guanidinoacetate (GAA) and L-ornithine.[4][7]

The localization of AGAT to the kidney is a critical aspect of creatine homeostasis.[4] The GAA produced is then exported from the kidney cells into the circulation to travel to the primary site of the pathway's second step.[8]

Step 2: Creatine Formation in the Liver

Upon reaching the liver, GAA is taken up by hepatocytes, where the final step of synthesis is catalyzed by guanidinoacetate N-methyltransferase (GAMT) .

  • Reaction: GAMT transfers a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to GAA.[4][7]

  • Products: This methylation reaction forms creatine and S-adenosylhomocysteine (SAH).[5]

This final reaction is essentially irreversible and highlights the metabolic cost of creatine synthesis, consuming a high-energy methyl group from the methionine cycle.[5] Once synthesized, creatine is released from the liver into the bloodstream for transport to consumer tissues.

Creatine_Synthesis_Pathway cluster_kidney KIDNEY / PANCREAS cluster_liver LIVER arginine L-Arginine agat AGAT arginine->agat glycine L-Glycine glycine->agat gaa_kidney Guanidinoacetate (GAA) agat->gaa_kidney ornithine L-Ornithine agat->ornithine bloodstream1 Bloodstream gaa_kidney->bloodstream1 Transport gaa_liver Guanidinoacetate (GAA) gamt GAMT gaa_liver->gamt sam S-Adenosylmethionine (SAM) sam->gamt creatine_liver Creatine gamt->creatine_liver sah S-Adenosylhomocysteine (SAH) gamt->sah bloodstream2 Bloodstream creatine_liver->bloodstream2 Transport to Tissues bloodstream1->gaa_liver PCr_Shuttle cluster_cell TARGET CELL (e.g., Myocyte) cluster_mito Mitochondrion cluster_cyto Cytosol atp_prod ATP (from OxPhos) mtCK mtCK atp_prod->mtCK PCr Phosphocreatine (PCr) mtCK->PCr ADP_mito ADP mtCK->ADP_mito atp_use ATP Consumption (e.g., Contraction) cytoCK MM-CK atp_use->cytoCK ADP_cyto ADP atp_use->ADP_cyto Hydrolysis cytoCK->atp_use Regenerates ATP Cr_in Creatine cytoCK->Cr_in Cr_in->mtCK PCr->cytoCK ADP_cyto->cytoCK

Caption: The Phosphocreatine (PCr) shuttle for energy homeostasis.

Regulation of Creatine Homeostasis

The endogenous synthesis of creatine is tightly regulated to maintain a stable intracellular pool and avoid the unnecessary expenditure of metabolic resources. The primary control point is the AGAT enzyme.

  • Feedback Inhibition: The synthesis of AGAT is subject to strong feedback repression by creatine itself. [6][9]High levels of circulating or intracellular creatine suppress the transcription of the AGAT gene, thus reducing the production of GAA and throttling the entire pathway. [4]This is the most critical regulatory mechanism.

  • Substrate and Product Inhibition: AGAT activity can also be inhibited by its product, L-ornithine, creating a local feedback loop. [10]* Hormonal Influence: The expression of AGAT is also under hormonal control. For instance, growth hormone has been shown to upregulate AGAT expression, while estrogens may have a down-regulatory effect. [4][10]

Regulation_Feedback AGAT_Gene AGAT Gene (Transcription) AGAT_Enzyme AGAT Enzyme (Activity) AGAT_Gene->AGAT_Enzyme Expression GAA GAA AGAT_Enzyme->GAA Synthesis GAMT GAMT GAA->GAMT Creatine Creatine GAMT->Creatine Creatine->AGAT_Gene Repression (-)

Caption: Negative feedback regulation of creatine synthesis.

Analytical Methodologies and Protocols

Accurate quantification of creatine, phosphocreatine, and their metabolic precursor (GAA) and byproduct (creatinine) is essential for research and diagnostics. The choice of methodology depends on the required sensitivity, specificity, and the biological matrix being analyzed.

Comparison of Key Analytical Techniques
TechniquePrincipleSensitivitySpecificityThroughputPrimary Application
HPLC-UV Chromatographic separation followed by UV absorbance detection.Moderate (µg/mL)Moderate; can be affected by co-eluting compounds.HighRoutine quantification in supplements and less complex matrices. [11][12]
LC-MS/MS Chromatographic separation coupled with mass spectrometry for specific mass-to-charge ratio detection.High (ng/mL to pg/mL)Very High; considered the gold standard for specificity.Moderate-HighQuantification in complex biological fluids (plasma, urine, tissue). [13][14][15]
Enzymatic Assays Coupled enzyme reactions leading to a colorimetric or luminometric signal.ModerateGood, but can be subject to interference from other metabolites.HighHigh-throughput screening; measurement in cell extracts. [4][16]
³¹P-MRS Non-invasive detection of phosphorus-containing compounds based on their magnetic resonance.LowHighLowIn vivo measurement of PCr/ATP ratios and reaction kinetics in live subjects. [17]
Experimental Protocols

The following protocols are generalized frameworks. Researchers must perform in-house validation to ensure the method is fit for its intended purpose and specific matrix.

This protocol is based on the principles of reversed-phase or ion-pair chromatography. [18][11][19]

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or a porous graphitic carbon column for enhanced retention of polar analytes. [11] * Mobile Phase: An isocratic mobile phase, for example, 97:3 (v/v) water/acetonitrile with 0.05% trifluoroacetic acid (TFA). The exact composition may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 210 nm or 236 nm. [20] * Injection Volume: 10 µL.

  • Quantification:

    • Prepare a calibration curve using primary analytical standards of creatine and creatinine (e.g., 1-100 µg/mL). [11] * Calculate sample concentrations by interpolating their peak areas against the standard curve.

This protocol provides superior sensitivity and specificity for complex matrices. [13][14]

  • Sample Preparation (Homogenization & Deproteinization):

    • Weigh approximately 50 mg of frozen tissue and homogenize in 500 µL of ice-cold 0.4 M perchloric acid. [18] * Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate.

    • Centrifuge again to pellet the potassium perchlorate precipitate.

    • To the final supernatant, add an internal standard (e.g., d3-creatine) and 3 volumes of cold acetonitrile. [14] * Vortex and centrifuge one final time. Transfer the supernatant for analysis.

  • LC-MS/MS Conditions:

    • LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 50 mm, 2.7 µm) is often preferred for retaining these polar compounds. [13] * Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution from high %B to low %B is typically used.

    • Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for each analyte and the internal standard (to be determined empirically).

  • Data Analysis:

    • Quantify analytes using the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in a surrogate matrix.

Analytical_Workflow Sample Sample Collection (Plasma, Tissue, etc.) Prep Sample Preparation (e.g., Protein Precipitation, Homogenization) Sample->Prep IS Internal Standard Spiking Prep->IS Separation Chromatographic Separation (HPLC / LC) IS->Separation Detection Detection & Quantification (UV or MS/MS) Separation->Detection Data Data Analysis (Calibration Curve, Concentration Calculation) Detection->Data

Caption: General workflow for quantitative analysis of creatine metabolites.

Implications for Research and Drug Development

A thorough understanding of the creatine phosphate synthesis pathway is paramount for several areas of biomedical research:

  • Cerebral Creatine Deficiency Syndromes (CCDS): Genetic defects in AGAT or GAMT lead to severe neurological impairment. [21]Research into gene therapy and substrate supplementation strategies directly targets this pathway to restore creatine levels in the brain. [22][23]* Neurodegenerative and Muscular Diseases: Conditions such as Huntington's disease, Parkinson's disease, and muscular dystrophies are often associated with impaired cellular energy metabolism. Modulating creatine synthesis or supplementing with creatine are active areas of investigation for neuroprotective and myoprotective effects. [24][25]* Cardiovascular Disease: The heart has an exceptionally high energy demand, making the PCr system vital for cardiac function. Dysregulation of creatine metabolism is implicated in heart failure, and phosphocreatine is used therapeutically in some regions to protect against ischemic damage. [24][26]

Conclusion

The endogenous synthesis of creatine phosphate is a tightly regulated, multi-organ metabolic pathway essential for cellular energy homeostasis. From the initial synthesis of GAA in the kidney to its methylation in the liver and final phosphorylation in target tissues, the process ensures that a rapid and localized supply of ATP is available to meet the demands of cellular work. The causality of this pathway's spatial separation and its sophisticated feedback control mechanisms highlight its importance in systemic physiology. For researchers and drug developers, a deep, mechanistic understanding of this pathway, coupled with robust analytical methodologies, provides a powerful foundation for investigating metabolic diseases and developing novel therapeutic interventions aimed at bolstering cellular bioenergetics.

References

  • Quora. (2024, May 20).
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A Technical Guide to Creatine Phosphate Disodium Salt: The Cellular Energy Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Energy Storage

In the intricate world of cellular bioenergetics, few molecules are as crucial and elegantly simple as creatine phosphate. Often viewed as a mere reservoir of high-energy phosphate, its role is far more dynamic, acting as a rapid buffer and transporter of cellular energy currency, adenosine triphosphate (ATP).[1][2] This function is particularly vital in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][3] The commercially available Creatine Phosphate Disodium Salt is the stabilized, water-soluble form that has become an indispensable tool in both fundamental research and clinical applications, from protecting cardiac tissue during surgery to exploring novel neuroprotective strategies.[4][5]

This guide provides an in-depth technical overview of creatine phosphate disodium salt, focusing on its core chemical properties, mechanism of action, and practical applications for the research and drug development professional. We will delve into not just what it does, but how it achieves its effects and why specific experimental choices are made when utilizing this powerful bioenergetic compound.

Part 1: Core Physicochemical & Structural Properties

A precise understanding of a compound's identity is the bedrock of reproducible science. Creatine phosphate disodium salt is available in various forms, most commonly as a hydrate, which influences its molecular weight and handling properties.

Chemical Structure:

The structure consists of a creatine molecule phosphorylated at the guanidino group, with two sodium ions counteracting the negative charges on the phosphate and carboxyl groups, enhancing its stability and solubility in aqueous solutions.

Figure 1: Chemical Structure of Creatine Phosphate Disodium Salt

Chemical Structure of Creatine Phosphate Disodium Salt

Source: PubChem CID 71588.[6]

Key Identifiers and Properties:

It is critical for researchers to note that multiple CAS numbers exist, often differentiating between the anhydrous, hydrated, and tetrahydrated forms. The tetrahydrate is a common commercial form.

PropertyValueSource(s)
Chemical Name N-[Imino(phosphonoamino)methyl]-N-methyl-glycine, disodium salt[3]
Synonyms Phosphocreatine disodium salt, Creatine phosphate sodium[3]
CAS Number 922-32-7 (Anhydrous Disodium Salt)[6][7]
19333-65-4 (Disodium Salt Hydrate)[3][8]
71519-72-7 (Disodium Salt Tetrahydrate)[4][9][10]
Molecular Formula C₄H₈N₃Na₂O₅P (Anhydrous)[6]
C₄H₈N₃Na₂O₅P·4H₂O (Tetrahydrate)[11]
Molecular Weight 255.08 g/mol (Anhydrous)[3][6][8]
327.14 g/mol (Tetrahydrate)[10][11]
Solubility Highly soluble in water.[11] Soluble up to 150 mg/mL.[9][9][11]
Appearance White to off-white crystalline powder.[4][9][11]

Part 2: The Phosphocreatine Shuttle - A Dynamic Energy Circuit

The primary mechanism of action for creatine phosphate is its role in the phosphocreatine (PCr) shuttle system. This is not a static energy reserve but a highly efficient, enzyme-catalyzed circuit that maintains ATP homeostasis where it's needed most.[12]

Causality of the System: Tissues like the brain and heart cannot tolerate significant drops in ATP. The PCr system acts as an immediate buffer. During high energy demand, cytosolic creatine kinase (CK) rapidly transfers the high-energy phosphate from PCr to ADP, regenerating ATP in milliseconds.[1][13] This is far faster than ATP production from glycolysis or oxidative phosphorylation.[14] Conversely, during periods of rest when mitochondrial ATP production exceeds demand, mitochondrial CK phosphorylates creatine to recharge the PCr pool, preparing the cell for the next burst of activity.[12] This spatial and temporal buffering of ATP is the core of its physiological importance.[1]

PCr_Shuttle Mito_ATP ATP Mito_CK Mitochondrial Creatine Kinase (CKmit) Mito_ATP->Mito_CK Mito_ADP ADP Mito_CK->Mito_ADP PCr Phosphocreatine (PCr) Mito_CK->PCr Cr Cyto_ATP ATP ATPase ATPase (Energy Use) Cyto_ATP->ATPase Cyto_ADP ADP Cyto_CK Cytosolic Creatine Kinase (CKcyto) Cyto_ADP->Cyto_CK Cyto_CK->Cyto_ATP Cr Creatine (Cr) Cyto_CK->Cr Cr ATPase->Cyto_ADP PCr->Cyto_CK High Energy Phosphate (P) Cr->Mito_CK

Caption: The Phosphocreatine (PCr) shuttle for cellular energy homeostasis.

Part 3: Key Research Applications & Methodologies

The unique bioenergetic role of creatine phosphate disodium salt makes it a valuable tool in several research domains.

Myocardial Protection in Cardioplegia

Field-Proven Insight: During cardiac surgery, ischemic arrest can rapidly deplete myocardial ATP, leading to cell damage and poor post-operative function.[15] Supplementing cardioplegic solutions with creatine phosphate (typically 10 mmol/L) provides an exogenous pool of high-energy phosphate.[16][17][18] This helps preserve intracellular ATP levels, reduce enzyme leakage (like creatine kinase), and improve the recovery of cardiac function and output following ischemia.[16][19]

Experimental Protocol: Assessing Cardioprotection in a Langendorff Heart Model

This protocol provides a framework for evaluating the efficacy of creatine phosphate-supplemented cardioplegia. The self-validating design relies on a direct comparison between a control group and the experimental group, with functional recovery as the primary endpoint.

  • Animal Preparation: Isolate hearts from anesthetized rodents (e.g., Sprague-Dawley rats) following approved institutional animal care protocols.

  • Perfusion Setup: Mount the aorta on a Langendorff apparatus and begin retrograde perfusion with Krebs-Henseleit buffer (37°C, gassed with 95% O₂/5% CO₂).

  • Baseline Stabilization: Allow the heart to stabilize for 20-30 minutes, monitoring parameters like heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Ischemic Arrest:

    • Control Group (n=8): Arrest the heart by infusing a standard cardioplegic solution (e.g., St. Thomas' Hospital solution).

    • CP Group (n=8): Arrest the heart by infusing the same cardioplegic solution supplemented with 10 mmol/L Creatine Phosphate Disodium Salt.

  • Global Ischemia: Maintain a state of normothermic (37°C) or hypothermic (20°C) global ischemia for a defined period (e.g., 40 minutes).[16]

  • Reperfusion: Reinitiate perfusion with Krebs-Henseleit buffer for 40-60 minutes.

  • Data Analysis: Measure functional recovery (e.g., LVDP, cardiac output) and express it as a percentage of the pre-ischemic baseline. Collect perfusate to measure creatine kinase leakage as an indicator of myocardial damage.

  • Statistical Validation: Compare the outcomes between the Control and CP groups using an appropriate statistical test (e.g., Student's t-test). A significant improvement in functional recovery and reduction in enzyme leakage in the CP group validates the compound's protective effect.

Neuroprotection in Models of Neurological Disease

Expert Rationale: The brain has an exceptionally high metabolic rate, making it vulnerable to energy deficits that occur in stroke, traumatic brain injury, and neurodegenerative diseases.[3][20] Creatine administration has been shown to buffer ATP depletion and reduce neuronal damage in experimental models of cerebral ischemia, Huntington's disease, and Parkinson's disease.[20][21] Both creatine and phosphocreatine can afford neuroprotection by reducing oxidative stress and inhibiting cell death pathways.[22][23]

Workflow: In Vitro Neuroprotection Assay Against Excitotoxicity

This workflow outlines a common method to screen for the neuroprotective potential of creatine phosphate against glutamate-induced excitotoxicity, a key mechanism in ischemic brain injury.

Neuro_Workflow A 1. Cell Culture Plate primary cortical or hippocampal neurons B 2. Pre-treatment Incubate cells with various concentrations of Creatine Phosphate Disodium Salt (e.g., 2.5-10 mM) for 24h A->B C 3. Excitotoxic Insult Expose cells to a neurotoxic concentration of glutamate (e.g., 1 mM) for 4-24h B->C D 4. Viability Assessment Quantify cell death using assays like MTT, LDH release, or fluorescent live/dead staining C->D E 5. Data Analysis Compare viability of treated cells to untreated and glutamate-only controls D->E

Caption: Experimental workflow for an in vitro neuroprotection assay.

Part 4: Analytical Quality Control

For any research or pharmaceutical application, verifying the purity and identity of the starting material is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Trustworthiness Through Validation: A validated stability-indicating HPLC method ensures that the compound can be accurately quantified and distinguished from its potential impurities and degradation products, such as creatine and creatinine.[24][25]

Typical HPLC Method Parameters:

ParameterSpecificationRationale / Causality
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for these polar compounds.[24]
Mobile Phase Aqueous buffer (e.g., monopotassium phosphate) with an ion-pairing agent (e.g., tetrabutylammonium hydroxide), pH 6.6-9.0The ion-pairing agent is crucial for retaining the highly polar creatine and creatine phosphate on the non-polar C18 column. pH control is vital for consistent retention times.[24][26]
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between resolution and run time.[24]
Detection UV at 210-220 nmCreatine and its related substances lack a strong chromophore, requiring detection at low UV wavelengths.
Purity Spec. ≥98%A common purity requirement for research and pharmaceutical-grade material.[11]

Conclusion

Creatine phosphate disodium salt is more than a simple substrate; it is a fundamental component of cellular energy homeostasis. Its well-defined chemical properties and critical role in the phosphocreatine shuttle make it an invaluable reagent for scientists and drug developers. From preserving organ function under ischemic stress to protecting neurons from metabolic insults, its applications are grounded in the essential task of rapidly regenerating ATP. A thorough understanding of its mechanism, coupled with rigorous analytical control and well-designed experimental protocols, is key to leveraging its full potential in advancing biomedical research.

References

  • Robinson, L. A., Braimbridge, M. V., & Hearse, D. J. (1987). Creatine Phosphate: An Additive Myocardial Protective and Antiarrhythmic Agent in Cardioplegia. The Journal of Thoracic and Cardiovascular Surgery, 93(3), 415-423. Available at: [Link]

  • Ronquist, G., et al. (1987). Metabolic and functional effects of creatine phosphate in cardioplegic solution. Studies on rat hearts during and after normothermic ischemia. Scandinavian Journal of Thoracic and Cardiovascular Surgery, 21(1), 39-45. Available at: [Link]

  • Lund, O., et al. (1992). Biochemical and functional effects of creatine phosphate in cardioplegic solution during aortic valve surgery--a clinical study. Thoracic and Cardiovascular Surgeon, 40(1), 10-13. Available at: [Link]

  • Sun, S. C., et al. (1987). Improved myocardial protection by creatine phosphate in cardioplegic solution. An in vivo study in the pig during normothermic ischemia. Thoracic and Cardiovascular Surgeon, 35(3), 137-42. Available at: [Link]

  • Wikipedia. (n.d.). Phosphocreatine. Retrieved from [Link]

  • University of California, Davis. (n.d.). Phosphocreatine. Retrieved from [Link]

  • Pinheiro, C. H. J., et al. (2012). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Einstein (Sao Paulo), 12(1), 126-131. Available at: [Link]

  • Williams, M. H., & Branch, J. D. (1998). Creatine and Phosphocreatine: A Review of Their Use in Exercise and Sport. Journal of athletic training, 33(2), 140–147. Available at: [Link]

  • Sports Performance Bulletin. (n.d.). Phosphocreatine: your body's primary energy currency. Retrieved from [Link]

  • Xie, Z., et al. (2014). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Iranian journal of pharmaceutical research, 13(4), 1339–1346. Available at: [Link]

  • Cepham Life Sciences. (n.d.). Creatine phosphate, disodium salt tetrahydrate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Creatine Phosphate Disodium Salt for Cellular Energy Production. Retrieved from [Link]

  • Brieflands. (2014). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphocreatine disodium salt. PubChem Compound Database. Retrieved from [Link]

  • Zhu, S., et al. (2004). Prophylactic Creatine Administration Mediates Neuroprotection in Cerebral Ischemia in Mice. Journal of Neuroscience, 24(26), 5909-5912. Available at: [Link]

  • Beal, M. F. (2011). Neuroprotective effects of creatine. Amino acids, 40(5), 1305–1313. Available at: [Link]

  • Balestrino, M., et al. (1999). On the mechanisms of neuroprotection by creatine and phosphocreatine. Journal of Neuroscience Research, 57(1), 85-92. Available at: [Link]

  • Cunha, M. P., et al. (2016). Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson's Model. ASN neuro, 8(1), 1759091415625498. Available at: [Link]

  • ResearchGate. (n.d.). Creatine in neuroprotection and neurotoxicity. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Creatine Phosphate Disodium Salt vs. Phosphocreatine Terminology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the fields of cellular bioenergetics, pharmacology, and clinical research, precise terminology is paramount. The terms "phosphocreatine" and "creatine phosphate disodium salt" are often used in contexts describing the same core molecule, yet they are not strictly interchangeable. This guide provides a detailed clarification of the terminology, delineating the biochemical context of endogenous phosphocreatine (PCr) from the pharmacological and chemical context of its common exogenous form, creatine phosphate disodium salt. Understanding this distinction is critical for experimental design, interpretation of results, and drug development. We will explore the biochemical roles, chemical properties, and specific applications of each, providing a clear framework for their appropriate use.

Introduction: The Central Role of the Phosphocreatine System

In tissues with high and fluctuating energy demands, such as skeletal muscle, the heart, and the brain, the availability of adenosine triphosphate (ATP) must be precisely maintained.[1][2] The phosphocreatine (PCr) system, also known as the phosphagen system, serves as the most immediate buffer for ATP regeneration.[2][3] This system relies on the reversible phosphorylation of creatine, catalyzed by the enzyme creatine kinase (CK), to create a rapidly mobilizable reserve of high-energy phosphate bonds.[2][4] When ATP is hydrolyzed to ADP during intense activity, phosphocreatine quickly donates its phosphate group to ADP, regenerating ATP and ensuring cellular function continues unabated.[2][5] This intracellular energy shuttle is fundamental to cellular homeostasis.[3][6]

The Endogenous Molecule: Phosphocreatine (PCr)

1.1. Biochemical Identity and Role

Phosphocreatine (PCr), or creatine phosphate (CP), is the naturally occurring, phosphorylated form of creatine found within the cells of vertebrates.[2][7] Its primary function is to act as a temporal and spatial energy buffer.[2][3]

  • Temporal Buffer: During sudden bursts of high-energy demand (e.g., the first 5-8 seconds of maximal muscle contraction), the intracellular ATP pool would be rapidly depleted. PCr provides an immediate source of phosphate to regenerate ATP, bridging the gap until slower, higher-capacity systems like glycolysis and oxidative phosphorylation can increase their output.[2]

  • Spatial Buffer (The PCr Shuttle): The PCr system also functions as an energy transport shuttle.[5][6] Mitochondrial creatine kinase (mtCK) uses newly synthesized ATP within the mitochondria to phosphorylate creatine.[1][4] The resulting PCr, being a smaller and more mobile molecule than ATP, diffuses through the cytosol to sites of high ATP consumption (e.g., myofibrils, ion pumps).[5][6] There, cytosolic CK isoforms catalyze the reverse reaction, regenerating ATP locally where it is needed most.[1][4]

1.2. The Creatine Kinase / Phosphocreatine Energy Shuttle

The efficiency of the PCr shuttle is based on the specific subcellular localization of CK isoenzymes.[6] Mitochondrial (mtCK) isoforms are coupled to ATP production, while cytosolic isoforms (like muscle-type MM-CK) are coupled to ATPases at sites of energy consumption.[1][6] This elegant system ensures a tight coupling between energy production and demand.

PCr_Shuttle cluster_mito Mitochondrion cluster_cyto Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) ATP_mito ATP ATP_prod->ATP_mito synthesizes mtCK mtCK ADP_mito ADP mtCK->ADP_mito PCr_mito PCr mtCK->PCr_mito phosphorylates ATP_mito->mtCK PCr_cyto PCr PCr_mito->PCr_cyto Diffusion Cr_mito Cr Cr_mito->mtCK ATPase ATP Consumption (e.g., Myofibril Contraction) ADP_cyto ADP ATPase->ADP_cyto hydrolyzes cytoCK Cytosolic CK ATP_cyto ATP cytoCK->ATP_cyto regenerates Cr_cyto Cr cytoCK->Cr_cyto ATP_cyto->ATPase ADP_cyto->cytoCK PCr_cyto->cytoCK Cr_cyto->Cr_mito Diffusion HPLC_Workflow start Cell/Tissue Sample quench 1. Quenching (Ice-cold Perchloric Acid) start->quench extract 2. Extraction & Protein Precipitation (Centrifugation) quench->extract neutralize 3. Neutralization (Potassium Carbonate) extract->neutralize pellet_salt 4. Salt Removal (Centrifugation) neutralize->pellet_salt hplc 5. HPLC Analysis (Filtered Supernatant) pellet_salt->hplc end Quantified PCr Data hplc->end

Sources

A Technical Guide to the Creatine Kinase/Phosphocreatine System: The Interplay of Creatine Kinase and Creatine Phosphate Disodium Salt in Cellular Bioenergetics and Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of cellular bioenergetics, the Creatine Kinase/Phosphocreatine (CK/PCr) system stands as a critical regulator of energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, the heart, and the brain.[1][2] This technical guide provides an in-depth examination of the system's core components: the enzyme Creatine Kinase (CK) and its substrate, phosphocreatine, often administered exogenously as Creatine Phosphate Disodium Salt. We will dissect the biochemical mechanisms, explore the functional significance of CK isoforms, present validated methodologies for system analysis, and discuss the translational applications in disease diagnostics and therapeutic development. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of this pivotal metabolic circuit.

The Central Axis of Cellular Energy Buffering: The CK/PCr System

Fundamental Bioenergetics: The Need for a High-Energy Phosphate Relay

Cellular processes are fundamentally powered by the hydrolysis of adenosine triphosphate (ATP).[3] However, the intracellular concentration of ATP is relatively limited and insufficient to buffer the massive and rapid fluctuations in energy demand seen during muscle contraction or neuronal activity.[4] To prevent a catastrophic depletion of ATP, which would compromise cellular function, a highly efficient and rapidly responsive energy reservoir system is required. The CK/PCr system fulfills this role, acting as an immediate buffer and an intricate energy transport network.[2]

The Core Reaction: Reversible Phosphorylation Catalyzed by Creatine Kinase (CK)

The cornerstone of the system is a reversible reaction catalyzed by Creatine Kinase (EC 2.7.3.2).[5] CK facilitates the transfer of a phosphoryl group from phosphocreatine (PCr) to adenosine diphosphate (ADP), rapidly regenerating ATP. Conversely, during periods of low energy demand and high ATP production (e.g., oxidative phosphorylation), the reaction reverses to replenish the PCr pool.[5][6]

PCr + ADP + H⁺ ↔ Cr + ATP

This dynamic equilibrium ensures that ATP concentrations are maintained at a stable level, while the more abundant PCr pool absorbs the flux in energy turnover.

Core_Reaction cluster_reactants High Energy Demand (e.g., Contraction) cluster_products Low Energy Demand (e.g., Rest) PCr Phosphocreatine (PCr) CK_Forward CK PCr->CK_Forward ADP ADP ADP->CK_Forward Cr Creatine (Cr) CK_Reverse CK Cr->CK_Reverse ATP ATP ATP->CK_Reverse CK_Forward->Cr Forward Reaction (ATP Regeneration) CK_Forward->ATP CK_Reverse->PCr Reverse Reaction (PCr Synthesis) CK_Reverse->ADP

Caption: The reversible reaction catalyzed by Creatine Kinase (CK).

The "Energy Shuttle" Hypothesis: Spatial and Temporal Buffering

Beyond simply buffering ATP levels (temporal buffering), the CK/PCr system acts as a crucial energy transport mechanism, or "shuttle" (spatial buffering).[2][7][8] This is particularly vital in large, polarized cells where the sites of ATP production (mitochondria) are physically distant from the sites of high ATP consumption (e.g., myofibrils, ion pumps).[9] Different CK isoforms are strategically localized within the cell to facilitate this shuttle. Mitochondrial CK (MtCK) uses newly synthesized ATP from oxidative phosphorylation to produce PCr.[1][10] PCr, a smaller and more mobile molecule than ATP, then diffuses through the cytosol to sites of energy demand, where cytosolic CK isoforms regenerate ATP locally.[8][9] This process overcomes the diffusion limitations of adenine nucleotides and ensures a high local ATP/ADP ratio, which is critical for the optimal functioning of ATPases.[2]

Energy_Shuttle cluster_mito Mitochondrion cluster_cyto Cytosol / Myofibril ANT ANT MtCK Mitochondrial CK (MtCK) ANT->MtCK PCr PCr MtCK->PCr PCr diffuses ATP_prod ATP (OxPhos) ATP_prod->ANT Export Myo_ATPase Myosin ATPase ADP_util ADP Myo_ATPase->ADP_util MM_CK Cytosolic CK (MM-CK) ATP_util ATP MM_CK->ATP_util ATP regeneration Cr Cr MM_CK->Cr ATP_util->Myo_ATPase Contraction ADP_util->MM_CK PCr->MM_CK Cr->MtCK Cr diffuses back

Caption: The Creatine Phosphate (PCr) Energy Shuttle.

The Key Players: Molecular and Chemical Properties

Creatine Kinase (CK): Isoforms and Functional Compartmentation

CK exists as a dimer composed of two types of subunits: 'M' for muscle and 'B' for brain.[11] This allows for the formation of three cytosolic isoenzymes: CK-MM, CK-MB, and CK-BB.[5] Additionally, two distinct mitochondrial isoforms exist (sarcomeric and ubiquitous MtCK).[5] The tissue-specific expression and subcellular localization of these isoforms are fundamental to their physiological roles.[1][10]

IsoformSubunitsPrimary Tissue Location & Role
CK-MM M-MAbundant in skeletal muscle (98%); associated with myofibrils to fuel muscle contraction.[5]
CK-MB M-BPredominantly in the myocardium (25-30%); its release into the bloodstream is a key marker for heart attack.[5][12]
CK-BB B-BPrimarily found in brain and smooth muscle tissue.[5]
MtCK OctamerLocated in the mitochondrial intermembrane space; functionally coupled to ATP production to generate PCr for the energy shuttle.[1][5][10]
Creatine Phosphate Disodium Salt: A Stable Exogenous Source

For research, diagnostic, and therapeutic purposes, a stable, soluble form of phosphocreatine is required. Creatine Phosphate Disodium Salt (tetrahydrate form is common) is the standard choice.[13][14] Its properties make it suitable for preparing solutions for enzyme assays and for intravenous administration in clinical settings.[15][16]

PropertyValueSource
Chemical Formula C₄H₈N₃Na₂O₅P · 4H₂O (Tetrahydrate)[13]
Molecular Weight 327.14 g/mol (Tetrahydrate)[14][17]
CAS Number 71519-72-7 (Tetrahydrate)[13][17]
Appearance White to off-white crystalline powder[13][18]
Solubility Highly soluble in water (e.g., ≥524 g/L at 22°C for anhydrous form)[18]
Stability Stable when stored at 2-8°C for extended periods (e.g., 36 months)[19]
Application Substrate for CK assays, ATP regeneration in biochemical assays, therapeutic agent[16][17][19]

Methodologies for Interrogation and Quantification

In Vitro Assessment: Spectrophotometric Assay of Creatine Kinase Activity

The quantification of CK activity is a cornerstone of both clinical diagnostics and basic research. The standard, self-validating method is a coupled enzyme assay.

Causality of Experimental Design: The direct measurement of the CK reaction is difficult. Therefore, the production of ATP (in the forward reaction) is coupled to subsequent enzymatic reactions that ultimately produce a chromophore, NADPH, which can be easily and continuously measured by its absorbance at 340 nm. The rate of NADPH production is directly proportional to the CK activity in the sample.[11][20]

Assay_Workflow cluster_reactions Coupled Enzyme Reactions cluster_procedure Experimental Workflow reaction1 PCr + ADP Cr + ATP reaction2 ATP + Glucose ADP + G-6-P reaction1:p1->reaction2:r2 CK (Sample) reaction3 G6P Dehydrogenase (G6PDH) reaction2:p2->reaction3:r3 Hexokinase (HK) read Measure Absorbance at 340 nm (Kinetic Reading) reaction3->read NADPH production increases A₃₄₀ prep Prepare Reagent Mix (PCr, ADP, Glucose, NADP⁺, HK, G6PDH) sample Add Sample (e.g., Serum, Lysate) prep->sample incubate Incubate at 37°C sample->incubate incubate->read calc Calculate Activity (ΔA₃₄₀/min) read->calc

Caption: Workflow and reaction cascade for the CK coupled enzyme assay.

Detailed Protocol: Spectrophotometric CK Activity Assay

  • Reagent Preparation: Prepare a master mix containing all components except the sample. For each reaction, typical final concentrations are: 50 mM buffer (e.g., potassium phosphate, pH 7.5), 30 mM Phosphocreatine, 2 mM ADP, 10 mM Glucose, 0.5 mM NADP⁺, 1 U/mL Hexokinase, and 1 U/mL Glucose-6-Phosphate Dehydrogenase.[11][21] Protect from light.

  • Sample Preparation:

    • Serum/Plasma: Use fresh, non-hemolyzed samples. If turbid, clarify by centrifugation.[11]

    • Tissue Homogenates: Homogenize ~50 mg of tissue in 200-400 µL of assay buffer on ice. Centrifuge at 10,000 x g for 15 minutes at 4°C. Use the cleared supernatant for the assay.[11]

  • Assay Execution:

    • Pipette 100-200 µL of the master mix into the wells of a 96-well microplate.

    • Pre-incubate the plate at 37°C for 5 minutes to reach thermal equilibrium.[20]

    • Add 10 µL of the sample (or blank/calibrator) to the appropriate wells.[11]

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm kinetically, with readings taken every minute for 5-10 minutes.[21][22]

  • Data Analysis:

    • Determine the rate of change in absorbance (ΔA₃₄₀/minute) from the linear portion of the curve.

    • Calculate CK activity using the Beer-Lambert law, incorporating the extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) and the path length of the well.

In Vivo & Ex Vivo Analysis: ³¹P Magnetic Resonance Spectroscopy (MRS)

For non-invasive, real-time assessment of energy metabolism within intact tissues, ³¹P MRS is the gold standard.[23]

Causality of Experimental Choice: ³¹P MRS can directly detect molecules containing phosphate groups, allowing for the simultaneous quantification of intracellular PCr, the three phosphate groups of ATP (γ, α, β), and inorganic phosphate (Pi).[23] By using magnetization transfer techniques, it is possible to measure the actual flux through the CK reaction (kf), providing unparalleled insight into the dynamic state of cellular bioenergetics at rest and during exercise or ischemia.[24][25][26] This technique is foundational for understanding how diseases or therapeutic interventions alter energy metabolism in living systems.[27]

Applications in Drug Development and Clinical Science

Pathophysiological Relevance: The CK System in Disease

Alterations in the CK/PCr system are implicated in a host of pathologies.

  • Cardiovascular Disease: In myocardial ischemia, the PCr pool is rapidly depleted to maintain ATP levels. A compromised CK system impairs the heart's ability to respond to stress.[28]

  • Neurodegenerative Diseases: Brain function is highly dependent on the CK system. Impaired energy buffering is a feature of diseases like Huntington's and Parkinson's.

  • Muscular Dystrophies: These genetic disorders often lead to muscle membrane damage, causing a massive leakage of CK (primarily CK-MM) into the bloodstream.[11]

Therapeutic Utility of Exogenous Creatine Phosphate Disodium Salt

Given its central role in energy metabolism, exogenous administration of Creatine Phosphate Disodium Salt has been widely explored as a therapeutic agent.[13][16] Its primary application is as a cardioprotective agent.[15] Administered intravenously, it can help protect the heart muscle from damage during ischemic events, such as in cardiac surgery or acute myocardial infarction.[15][16] The proposed mechanisms include replenishing the high-energy phosphate pool, stabilizing cell membranes, and improving microcirculation in the ischemic area.[15][28][29]

CK as a Clinical Biomarker

Measuring serum levels of CK and its isoenzymes is a routine and vital diagnostic tool.[5] Elevated total CK indicates damage to CK-rich tissue.[30] The key diagnostic value lies in isoenzyme analysis:

  • Elevated CK-MB: A highly specific indicator of myocardial infarction (heart attack).[5][12]

  • Highly Elevated CK-MM: A marker for severe skeletal muscle injury, such as rhabdomyolysis, muscular dystrophy, or trauma.[5][11]

Conclusion and Future Directions

The Creatine Kinase/Phosphocreatine system is far more than a simple energy store; it is a sophisticated network for energy buffering and transport, finely tuned to the metabolic demands of the cell. The interplay between the various CK isoforms and the PCr/Cr pool is essential for physiological function. An understanding of this system, from its fundamental biochemistry to its role in pathology, is critical for the modern researcher and drug developer. The use of Creatine Phosphate Disodium Salt as a research tool and therapeutic agent highlights the potential of targeting cellular bioenergetics to treat disease. Future research will likely focus on developing more targeted modulators of CK activity and further exploring the therapeutic potential of energy-related compounds in a wider range of ischemic and degenerative diseases.

References

  • 31P NMR studies of the thermodynamics and kinetics of the creatine kinase reaction. (1989). Magnetic Resonance in Medicine. [Link]

  • The creatine phosphate energy shuttle--the molecular asymmetry of a "pool". (1987). Analytical Biochemistry. [Link]

  • The Creatine Phosphate Shuttle. (2023). Pernetti Sports Performance & Nutrition. [Link]

  • THE CREATINE-CREATINE PHOSPHATE ENERGY SHUTTLE. (1984). Annual Review of Biochemistry. [Link]

  • 31P NMR saturation transfer study of the creatine kinase reaction in human skeletal muscle at rest and during exercise. (1997). Magnetic Resonance in Medicine. [Link]

  • 31P Magnetic Resonance Fingerprinting for Rapid Quantification of Creatine Kinase Reaction Rate In Vivo. (2021). NIH. [Link]

  • Multiple Functions of Creatine Kinase for Cellular Energetics: a Scientific Rationale for Creatine Supplementation. (2015). ResearchGate. [Link]

  • Creatine phosphate shuttle - Wikipedia. (n.d.). Wikipedia. [Link]

  • Fast in vivo assay of creatine kinase activity in the human brain by 31P magnetic resonance fingerprinting. (2022). Infoscience. [Link]

  • Systems bioenergetics of creatine kinase networks: physiological roles of creatine and phosphocreatine in regulation of cardiac cell function. (2011). The Journal of Physiology. [Link]

  • Transport of Energy in Muscle: The Phosphorylcreatine Shuttle. (1987). ResearchGate. [Link]

  • Some new aspects of creatine kinase (CK): compartmentation, structure, function and regulation for cellular and mitochondrial bioenergetics and physiology. (2000). Molecular and Cellular Biochemistry. [Link]

  • Creatine Kinase (CK) Enzyme ; Definition, Types, Application in Diagnosis. (2024). YouTube. [Link]

  • (PDF) Some new aspects of creatine kinase (CK): compartmentation, structure, function and regulation for cellular and mitochondrial bioenergetics and physiology. (2000). ResearchGate. [Link]

  • In vivo quantification of creatine kinase kinetics in mouse brain using 31P-MRS at 7 Tesla. (2024). bioRxiv. [Link]

  • Creatine Kinase Activity Assay. (2023). RayBiotech. [Link]

  • Technical Manual Creatine Kinase (CK) Activity Assay Kit. (n.d.). Abbexa. [Link]

  • Creatine Kinase Assay (CK). (n.d.). 3H Biomedical. [Link]

  • What is Creatine Phosphate Sodium used for?. (2024). Patsnap Synapse. [Link]

  • Understanding Creatine Phosphate Disodium Salt for Cellular Energy Production. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Essential Role of Creatine Phosphate Disodium Salt in Energy Metabolism and Cellular Function. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate. (2024). Carl ROTH. [Link]

  • Formulations of creatine and cyclodextrin exhibiting improved bioavailability. (2022).
  • Creatine Kinase/Phosphagen System. (2017). YouTube. [Link]

  • The creatine kinase system and pleiotropic effects of creatine. (2014). Amino Acids. [Link]

  • Creatine kinase - Wikipedia. (n.d.). Wikipedia. [Link]

  • Creatine kinase, sodium retention, and blood pressure: Is there a link?. (2018). The Journal of Clinical Hypertension. [Link]

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An In-depth Technical Guide to Intracellular Energy Buffering with Creatine Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

In the dynamic landscape of cellular bioenergetics, maintaining adenosine triphosphate (ATP) homeostasis is paramount, especially in tissues with high and fluctuating energy demands like the heart, brain, and skeletal muscle.[1] The phosphocreatine (PCr) system is a cornerstone of this regulation, acting as a rapid and efficient energy buffer.[2] This guide provides a comprehensive technical examination of this system, focusing on the utility of Creatine Phosphate Disodium Salt as an experimental tool. We will delve into the core mechanism of the Creatine Kinase/Phosphocreatine (CK/PCr) shuttle, detail the advantages of the disodium salt form, and provide field-proven protocols for its application in studying mitochondrial function and cellular bioenergetics. This document is intended as an essential resource for researchers, scientists, and drug development professionals aiming to dissect and manipulate cellular energy metabolism.

The Creatine Kinase/Phosphocreatine (CK/PCr) Shuttle: A Fundamental Energy Homeostasis Mechanism

The intracellular concentration of ATP is relatively low and can only sustain maximal muscle contraction for a few seconds.[1] To prevent ATP depletion during sudden bursts of activity, cells rely on the CK/PCr system, which functions as both a temporal and spatial energy buffer.[3][4]

Temporal Buffer: The system's primary function is to rapidly regenerate ATP from ADP.[2] When cellular activity increases and ATP is hydrolyzed to ADP, creatine kinase (CK) catalyzes the transfer of a high-energy phosphate group from PCr to ADP, instantly replenishing the ATP pool.[5] This reaction is reversible; during periods of rest when ATP production from glycolysis and oxidative phosphorylation exceeds demand, the same enzyme re-synthesizes PCr, thus storing energy.[6]

Spatial Buffer (The "Shuttle"): The CK/PCr system also acts as an energy transport shuttle. Different isoforms of creatine kinase are strategically located within the cell.[2] Mitochondrial CK (mtCK) is found in the mitochondrial intermembrane space, functionally coupled to ATP synthesis.[7] It uses newly generated mitochondrial ATP to create PCr.[5] This PCr, being a smaller and more mobile molecule than ATP, diffuses through the cytoplasm to sites of high energy consumption, such as the myofibrils or ion pumps in the cell membrane.[4][8] At these locations, cytosolic CK isoforms (like MM-CK in muscle or BB-CK in the brain) catalyze the reverse reaction, using PCr to regenerate ATP locally where it is needed most.[5][9] The resulting free creatine then diffuses back to the mitochondria to complete the cycle.[4] This shuttle mechanism ensures efficient energy transfer from production sites to consumption sites, maintaining a high ATP/ADP ratio, which is critical for cellular function.[9]

CK_PCr_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Matrix Matrix (OxPhos) IMS Intermembrane Space Matrix->IMS ATP IMS->Matrix ADP ATPase ATP-Consuming Site (e.g., Myofibril, Ion Pump) IMS->ATPase PCr (High Energy Diffusion) mtCK mtCK ATPase->IMS Cr (Return Diffusion) ATPase->ATPase ATP ATPase->ATPase ADP cytoCK Cytosolic CK mtCK_label ATP + Cr -> PCr + ADP cytoCK_label PCr + ADP -> ATP + Cr ATPase_label ATP -> ADP + Pi (Work)

Fig. 1: The Creatine Kinase/Phosphocreatine (CK/PCr) Energy Shuttle.

Creatine Phosphate Disodium Salt: Properties and Experimental Advantages

For in vitro and ex vivo experimental applications, Creatine Phosphate in its disodium salt form is the reagent of choice. Understanding its properties is key to designing robust experiments.

Why the Disodium Salt? The primary advantage of the disodium salt is its high solubility and stability in aqueous buffer solutions used for physiological experiments. This ensures that the substrate is readily available to the enzymatic systems being studied. Furthermore, reputable commercial suppliers provide high-purity (>99%) Creatine Phosphate Disodium Salt, minimizing the risk of introducing confounding variables from contaminants.

PropertyCreatine Phosphate Disodium SaltCreatine Monohydrate
Primary Use Exogenous energy substrate in vitro/ex vivoNutritional supplement for in vivo studies
Solubility in Water HighLower
Form Provided Phosphorylated (PCr)Non-phosphorylated (Cr)
Immediate Action Directly fuels CK reaction to produce ATPRequires endogenous phosphorylation to PCr
Typical Application Permeabilized fiber studies, mitochondrial respirationOral supplementation in animal/human studies
Table 1: Comparison of Creatine Phosphate Disodium Salt and Creatine Monohydrate.

Causality in Reagent Choice: The decision to use the disodium salt is driven by the experimental question. To directly probe the capacity of the CK system to buffer ATP or to study its influence on mitochondrial respiration, providing the immediate, high-energy substrate (PCr) is essential. Using creatine monohydrate would introduce a confounding variable, as the cell would first need to expend its own ATP to phosphorylate it, altering the very energy state one aims to study.

Experimental Application: Probing Mitochondrial Respiration in Permeabilized Fibers

A powerful application of Creatine Phosphate Disodium Salt is in studying the regulation of mitochondrial respiration in situ using permeabilized (saponin-skinned) muscle fibers. This technique preserves the structural integrity of mitochondria and their functional coupling with other cellular components, offering a more physiologically relevant model than isolated mitochondria.[10]

The Rationale (The "CK Clamp"): In these experiments, PCr, along with creatine (Cr) and CK, can be used to "clamp" the ATP/ADP ratio at specific, physiologically relevant levels.[11] By providing a large pool of PCr, the CK system will rapidly re-phosphorylate any ADP produced by ATPases, maintaining a stable energy state. The rate of mitochondrial oxygen consumption (respiration) required to sustain this state provides a direct measure of mitochondrial function under specific energetic loads.[11] Varying the PCr/Cr ratio in the experimental buffer allows researchers to simulate different cellular energy states, from rest (high PCr/Cr) to intense exercise (low PCr/Cr), and observe the mitochondrial response.[10][12]

Permeabilized_Fiber_Workflow A 1. Muscle Biopsy (e.g., Vastus Lateralis) B 2. Fiber Bundle Preparation & Dissection A->B C 3. Permeabilization (e.g., Saponin Treatment) - Sarcolemma becomes permeable - Mitochondria remain intact B->C D 4. Transfer to Oxygraph - Chamber with respiration medium C->D E 5. Substrate Addition - Pyruvate, Malate (Fuel) - ADP (Initiate Respiration) D->E F 6. PCr/Cr Titration - Add Creatine Phosphate Disodium Salt - Modulate PCr/Cr ratio to clamp  ATP/ADP levels E->F G 7. Measure Oxygen Consumption (High-Resolution Respirometry) F->G H 8. Data Analysis - Calculate respiratory rates - Determine mitochondrial sensitivity G->H

Fig. 2: Experimental Workflow for Permeabilized Fiber Respirometry.

Protocol: Measuring Mitochondrial ADP Sensitivity using a PCr/Cr Clamp

This protocol is designed as a self-validating system, with internal controls to ensure data integrity.

Objective: To assess mitochondrial respiratory sensitivity to ADP in permeabilized skeletal muscle fibers under conditions simulating a high-energy state.

Materials & Reagents:

  • High-resolution respirometer (e.g., Oroboros O2k)

  • Saponin

  • Respiration Medium (MiR05 or similar)

  • Substrates: Pyruvate, Malate, ADP

  • Creatine Phosphate Disodium Salt (high purity)

  • Creatine Monohydrate

  • Cytochrome c

Step-by-Step Methodology:

  • Fiber Preparation: Prepare permeabilized muscle fiber bundles as per established protocols. Ensure bundles are of consistent size and weight.

  • Instrument Calibration: Calibrate the respirometer's oxygen sensors to ensure accurate measurements.

  • Baseline Respiration (V₀): Add 2-3 mg of permeabilized fibers to the respiration medium in the oxygraph chamber. Add mitochondrial substrates (e.g., 5 mM pyruvate, 5 mM malate) to measure LEAK respiration (respiration in the absence of ADP). This is your baseline.

  • Initiate ADP-Stimulated Respiration: Add a submaximal, stimulating concentration of ADP (e.g., 0.1 mM) to measure active respiration (V̇submax).[10]

  • Establish the CK Clamp:

    • Add Creatine Monohydrate to a final concentration of 20 mM.

    • Add Creatine Phosphate Disodium Salt to a final concentration of 20-24 mM. This establishes a high PCr/Cr ratio, simulating a resting energy state and clamping the local ADP concentration at a low level.

    • Causality Check: The rationale here is to test how efficiently the mitochondria can respond to the very low, buffered ADP concentration generated by the CK system, which is more physiological than adding a non-physiologically high bolus of ADP.[11]

  • Measure Maximal Respiration (V̇max): Add a saturating concentration of ADP (e.g., 5-10 mM) to overcome the CK clamp and elicit the maximum rate of oxygen consumption.[10]

  • Integrity Check (Self-Validation): At the end of the experiment, add Cytochrome c (10 µM). A minimal (<15%) increase in respiration confirms the integrity of the outer mitochondrial membrane. A large increase would indicate experimental damage to the mitochondria, invalidating the results for that sample.

Therapeutic Potential and Broader Applications

The fundamental role of the PCr system in energy homeostasis makes it a target for therapeutic intervention in various pathologies characterized by metabolic distress.

  • Cardioprotection: Exogenous phosphocreatine has been used clinically in cardioplegic solutions during heart surgery to protect the myocardium from ischemic damage.[13][14] It helps preserve high-energy phosphate levels and stabilize cell membranes during periods of low oxygen.[14]

  • Neuroprotection: In conditions like cerebral ischemia (stroke), maintaining ATP levels is critical for neuronal survival. Studies have shown that administering phosphocreatine can reduce infarction volume and apoptosis in animal models of stroke, highlighting its neuroprotective potential.[15][16] Its ability to supply energy even in the absence of oxygen makes it a promising agent for mitigating reperfusion injury.[15]

Conclusion

Creatine Phosphate Disodium Salt is an indispensable tool for the precise investigation of intracellular energy buffering and mitochondrial function. By understanding the principles of the CK/PCr shuttle and employing carefully designed experimental protocols, researchers can gain profound insights into cellular bioenergetics. The ability to simulate and maintain specific cellular energy states using a "CK clamp" in permeabilized fibers provides a powerful, physiologically relevant system for studying metabolic regulation in both health and disease. The insights gained from such studies are crucial for the development of novel therapeutic strategies targeting metabolic dysfunction in cardiovascular and neurological disorders.

References

  • BenchChem. (n.d.). The Pivotal Role of Phosphocreatine in Cellular Bioenergetics: An In-depth Technical Guide.
  • de Siqueira, R., et al. (2014). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. einstein (São Paulo), 12(1), 126-131. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphocreatine. Retrieved from [Link]

  • BrainKart. (2017). Phosphocreatine Functions as an Accessory Storage Depot for Energy and as an “ATP Buffer”. Retrieved from [Link]

  • Wikipedia. (n.d.). Creatine kinase. Retrieved from [Link]

  • Wallimann, T., et al. (n.d.). The CK-phosphocreatine shuttle: PCr/Cr for intra-cellular energy transport. ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). The Phosphocreatine Shuttle: An In-Depth Technical Guide to its Core Mechanism and Kinetics.
  • de Siqueira, R., et al. (2014). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Einstein (Sao Paulo), 12(1), 126–131. Retrieved from [Link]

  • Bessman, S. P. (1985). THE CREATINE-CREATINE PHOSPHATE ENERGY SHUTTLE. Annual Review of Biochemistry, 54, 831-862. Retrieved from [Link]

  • Perry, C. G. R., et al. (2013). Mitochondrial creatine kinase activity and phosphate shuttling are acutely regulated by exercise in human skeletal muscle. The Journal of Physiology, 591(21), 5347-5363. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Creatine Phosphate Disodium Salt for Cellular Energy Production. Retrieved from [Link]

  • Walsh, B., et al. (2001). The role of phosphorylcreatine and creatine in the regulation of mitochondrial respiration in human skeletal muscle. The Journal of Physiology, 537(Pt 3), 971–978. Retrieved from [Link]

  • Fisher-Wellman, K. H., et al. (2023). Assessment of Mitochondrial Respiratory Conductance via the CK Clamp. ResearchGate. Retrieved from [Link]

  • Wang, G., et al. (2012). Neuroprotective effect of phosphocreatine on focal cerebral ischemia-reperfusion injury. Neurological Sciences, 33(2), 313-319. Retrieved from [Link]

  • Jones, A. M., et al. (2004). Use of phosphocreatine kinetics to determine the influence of creatine on muscle mitochondrial respiration: an in vivo 31P-MRS study of oral creatine ingestion. American Journal of Physiology. Endocrinology and Metabolism, 286(2), E245-51. Retrieved from [Link]

  • Jones, A. M., et al. (2004). Use of phosphocreatine kinetics to determine the influence of creatine on muscle mitochondrial respiration: an in vivo 31P-MRS study of oral creatine ingestion. American Journal of Physiology-Endocrinology and Metabolism, 286(2), E245-E251. Retrieved from [Link]

  • Zhou, Z., et al. (2012). Neuroprotective Effect of Phosphocreatine on Focal Cerebral Ischemia-Reperfusion Injury. Neurological Sciences, 33, 313-319. Retrieved from [Link]

  • Semenovsky, M. L., et al. (1987). Protection of ischemic myocardium by exogenous phosphocreatine. II. Clinical, ultrastructural, and biochemical evaluations. The Journal of Thoracic and Cardiovascular Surgery, 94(5), 762-769. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Creatine Phosphate Disodium Salt for In Vitro ATP Regeneration Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for establishing and utilizing an in vitro ATP regeneration system based on creatine phosphate disodium salt and creatine kinase. This system is pivotal for maintaining physiologically relevant ATP concentrations in a variety of ATP-dependent enzymatic assays, thereby ensuring robust and reproducible experimental outcomes. We will delve into the core biochemistry, provide step-by-step protocols for system setup and validation, discuss key applications in drug discovery, and offer a thorough troubleshooting guide.

Introduction: The Imperative for ATP Regeneration in In Vitro Assays

Adenosine triphosphate (ATP) is the universal energy currency of all living cells, fueling a vast array of biochemical reactions.[1] In in vitro settings, particularly those involving ATP-dependent enzymes such as kinases, ligases, and polymerases, the initial supply of ATP can be rapidly depleted. This depletion leads to a decrease in reaction rates, product inhibition by ADP, and a departure from steady-state kinetics, all of which can compromise the integrity and translational relevance of experimental data.

An effective ATP regeneration system mitigates these issues by continuously replenishing ATP from its hydrolysis product, adenosine diphosphate (ADP). This ensures a stable and sustained energy supply throughout the course of the experiment, mimicking the energy homeostasis found within a living cell. Among the various ATP regeneration systems, the creatine phosphate/creatine kinase (CP/CK) system is widely favored for its efficiency, simplicity, and physiological relevance.[2]

The Creatine Phosphate/Creatine Kinase (CP/CK) System: A Biological Powerhouse

The CP/CK system is a cornerstone of cellular bioenergetics, especially in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[3] It functions as a rapid energy buffer, utilizing phosphocreatine (the phosphorylated form of creatine) as a reservoir of high-energy phosphate groups. The reaction is catalyzed by creatine kinase (CK) and is readily reversible:

Creatine Phosphate + ADP ⇌ Creatine + ATP [3]

In an in vitro setting, the high concentration of creatine phosphate drives the reaction towards the synthesis of ATP, thus maintaining a constant ATP level.

Core Components and Reagents

A successful ATP regeneration system requires high-quality reagents. The following table outlines the key components and recommended starting concentrations.

ComponentRecommended Stock ConcentrationRecommended Final ConcentrationSupplier ExampleKey Considerations
Creatine Phosphate Disodium Salt 400 mM in deionized water10-40 mMPrepare fresh or aliquot and store at -20°C for up to 3 months.[4] Solubility in water is approximately 150 mg/mL (~0.59 M).[2]
Creatine Kinase (CK) 1,000 - 5,000 U/mL in appropriate buffer10-50 U/mLAvoid ammonium sulfate and high chloride concentrations as they can be inhibitory.[4] Store as recommended by the manufacturer.
Adenosine Diphosphate (ADP) 40 mM in deionized water0.1-1 mMThis is the substrate for ATP regeneration. The final concentration should be optimized based on the ATP-consuming enzyme's activity.
Magnesium Acetate or Chloride 300 mM in deionized water2-10 mMMagnesium is a critical cofactor for creatine kinase and many ATP-dependent enzymes.
Assay Buffer 5X or 10X stock1XVaries by applicationA common buffer is Glycylglycine or Tris-HCl at a pH of 7.4.[4]

The Enzymatic Cascade of ATP Regeneration

The CP/CK system works in concert with the ATP-consuming enzyme of interest to create a cyclical flow of energy. The following diagram illustrates this relationship.

ATP_Regeneration_System cluster_regeneration ATP Regeneration Cycle cluster_consumption ATP-Dependent Reaction CP Creatine Phosphate CK Creatine Kinase (CK) CP->CK ADP ADP ADP->CK Creatine Creatine CK->Creatine Phosphate Transfer ATP ATP CK->ATP Regenerated Enzyme ATP-Consuming Enzyme (e.g., Kinase) ATP->Enzyme Enzyme->ADP Consumed Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme

Figure 1: The coupled reaction of the CP/CK ATP regeneration system.

Protocols

Protocol for Establishing the In Vitro ATP Regeneration System

This protocol provides a general framework for setting up the ATP regeneration system. The final concentrations of each component should be optimized for your specific application.

  • Prepare Stock Solutions:

    • Prepare concentrated stock solutions of Creatine Phosphate Disodium Salt, ADP, and Magnesium Acetate/Chloride in high-purity deionized water.

    • Reconstitute Creatine Kinase in the buffer recommended by the manufacturer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Reaction Master Mix:

    • On ice, prepare a master mix containing the assay buffer, magnesium salt, ADP, and creatine phosphate at the desired final concentrations.

    • For a 100 µL final reaction volume, you might prepare a 2X master mix.

  • Initiate the Reaction:

    • Add your ATP-consuming enzyme and its substrate to the reaction vessel (e.g., a microplate well).

    • Add the ATP regeneration master mix.

    • Finally, add the creatine kinase to initiate the regeneration system.

  • Incubation:

    • Incubate the reaction at the optimal temperature for your enzyme of interest (e.g., 30°C or 37°C).

Protocol for Validation of the ATP Regeneration System

It is crucial to validate that the ATP regeneration system is functioning correctly and maintaining a stable ATP concentration. A luciferase-based ATP detection assay is a highly sensitive method for this purpose.[1][5]

  • Set up Parallel Reactions:

    • Reaction A (Complete System): Include the ATP-consuming enzyme, its substrate, and the complete ATP regeneration system (CP, CK, ADP, Mg²⁺).

    • Reaction B (No Regeneration): Include the ATP-consuming enzyme, its substrate, and an initial bolus of ATP (at the desired steady-state concentration) but without the CP/CK system.

    • Reaction C (Regeneration Control): Include the ATP regeneration system (CP, CK, ADP, Mg²⁺) but without the ATP-consuming enzyme. This control ensures that the regeneration system itself is not contaminated with ATPases.

  • Time-Course Measurement of ATP Levels:

    • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots from each reaction.

    • Immediately quench any enzymatic activity in the aliquot, for example, by adding a lysis buffer provided with an ATP detection kit.

    • Measure the ATP concentration in each aliquot using a luciferase-based ATP assay kit (e.g., Promega CellTiter-Glo®) according to the manufacturer's instructions. The luminescence signal is directly proportional to the ATP concentration.[1]

  • Data Analysis:

    • Plot the ATP concentration versus time for all three reactions.

    • Expected Results:

      • Reaction A: The ATP concentration should remain relatively constant over time, demonstrating effective regeneration.

      • Reaction B: The ATP concentration should decrease over time as it is consumed by the enzyme.

      • Reaction C: The ATP concentration should rise to a steady-state level and remain constant, confirming the functionality of the regeneration components.

Validation_Workflow cluster_setup Experimental Setup cluster_measurement Time-Course Measurement cluster_analysis Data Analysis A Reaction A: Complete System T0 T = 0 min A->T0 T15 T = 15 min A->T15 T30 T = 30 min A->T30 T60 T = 60 min A->T60 B Reaction B: No Regeneration B->T0 B->T15 B->T30 B->T60 C Reaction C: Regeneration Control C->T0 C->T15 C->T30 C->T60 Luciferase Luciferase-Based ATP Assay T0->Luciferase T15->Luciferase T30->Luciferase T60->Luciferase Plot Plot [ATP] vs. Time Luciferase->Plot Validate Validate System Efficacy Plot->Validate

Figure 2: Workflow for the validation of the ATP regeneration system.

Applications in Research and Drug Development

The CP/CK ATP regeneration system is a versatile tool with numerous applications.

Kinase Inhibitor Screening

In high-throughput screening (HTS) for kinase inhibitors, maintaining a constant ATP concentration is critical for obtaining accurate and reproducible IC50 values.[1] The CP/CK system prevents the depletion of ATP, which can otherwise lead to an underestimation of inhibitor potency, especially for ATP-competitive inhibitors.

Enzyme Kinetics and Mechanistic Studies

By clamping the ATP concentration at a known level, the CP/CK system allows for the detailed study of enzyme kinetics under steady-state conditions. This is essential for determining kinetic parameters such as Kₘ and kₖₐₜ for both the substrate and ATP.

In Vitro Protein Synthesis

Cell-free protein synthesis systems are highly energy-demanding. The CP/CK system is commonly employed in these systems to provide a sustained source of ATP for transcription and translation.[6]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
ATP levels are not maintained (decrease over time) 1. Insufficient creatine kinase activity. 2. Depletion of creatine phosphate. 3. Presence of CK inhibitors (e.g., high salt concentrations).1. Increase the concentration of creatine kinase. 2. Increase the initial concentration of creatine phosphate. 3. Check the buffer composition for potential inhibitors and consider dialysis of the CK enzyme if necessary.
High background signal in the absence of ATP-consuming enzyme 1. Contamination of reagents with ATP. 2. Contamination of the ATP-consuming enzyme preparation with ATPases.1. Use high-purity, ATP-free reagents. 2. Purify the ATP-consuming enzyme further. Run a control with the enzyme preparation and the regeneration system to check for ATPase activity.
Variable results between experiments 1. Inconsistent preparation of reagents. 2. Degradation of creatine phosphate or creatine kinase due to improper storage.1. Prepare fresh stock solutions or use freshly thawed aliquots for each experiment. 2. Ensure all components are stored at the recommended temperatures and avoid multiple freeze-thaw cycles.

Conclusion

The creatine phosphate disodium salt-based ATP regeneration system is a robust and indispensable tool for a wide range of in vitro applications. By ensuring a stable and physiologically relevant ATP supply, this system enhances the reliability and accuracy of experimental data, particularly in the fields of enzymology and drug discovery. The protocols and guidelines presented herein provide a solid foundation for the successful implementation and validation of this powerful system in your research endeavors.

References

  • Validation of ATP bioluminescence as a tool to assess antimicrobial effects of mouthrinses in an in vitro subgingival-biofilm model. (n.d.). National Institutes of Health. [Link]

  • ATP Regeneration systems utilizing various enzymes and phosphate donors. (n.d.). ResearchGate. [Link]

  • Creatine phosphate, disodium salt tetrahydrate. (n.d.). Cepham Life Sciences. [Link]

  • A high-throughput dual system to screen polyphosphate kinase mutants for efficient ATP regeneration in L-theanine biocatalysis. (2023). PubMed Central. [Link]

  • How to prepare 1M Creatine phosphate? (2023). ResearchGate. [Link]

  • Creatine kinase, an ATP-generating enzyme, is required for thrombin receptor signaling to the cytoskeleton. (n.d.). National Institutes of Health. [Link]

  • ATP Regeneration from Pyruvate in the PURE System. (2024). bioRxiv. [Link]

  • ATP Regeneration from Pyruvate in the PURE System. (n.d.). PubMed Central. [Link]

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Using creatine phosphate disodium salt in creatine kinase assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Fidelity Measurement of Creatine Kinase Activity Using Creatine Phosphate Disodium Salt

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Creatine Kinase in Cellular Energetics

Creatine kinase (CK), also known as creatine phosphokinase (CPK), is a pivotal enzyme in cellular energy homeostasis.[1] It is predominantly found in tissues with high and fluctuating energy demands, such as skeletal muscle, cardiac muscle, and the brain.[1][2][3] CK catalyzes the reversible transfer of a high-energy phosphate group from phosphocreatine (PCr) to adenosine diphosphate (ADP), thereby regenerating adenosine triphosphate (ATP).[1][4] This phosphocreatine system acts as a rapid energy buffer, crucial for maintaining ATP levels during intense cellular activity.[5]

Clinically, the measurement of serum CK levels is a cornerstone in diagnostics. Elevated CK activity is a well-established biomarker for tissue damage, particularly in the context of myocardial infarction, rhabdomyolysis, muscular dystrophy, and acute renal failure.[1][2][3][6][7] Consequently, the accurate and reliable quantification of CK activity is indispensable for both clinical diagnostics and fundamental biomedical research.

This document provides a comprehensive guide to the principles and execution of a robust coupled enzyme assay for creatine kinase, optimized through the use of high-purity creatine phosphate disodium salt.

Assay Principle: A Coupled Enzymatic Approach for Sensitive Detection

The quantification of creatine kinase activity is most commonly and reliably achieved through a series of coupled enzymatic reactions, a method recommended by the International Federation of Clinical Chemistry (IFCC).[2][8] This UV-based spectrophotometric assay measures the rate of NADPH formation, which is directly proportional to the CK activity in the sample.[6][9][10]

The assay proceeds through the following sequential reactions:

  • Creatine Kinase (CK) Reaction: The primary reaction involves the phosphorylation of ADP by creatine phosphate, catalyzed by the CK present in the sample. Creatine phosphate disodium salt serves as the essential phosphate donor substrate in this step.[2][11][12]

    • Creatine Phosphate + ADP --(CK)--> Creatine + ATP

  • Hexokinase (HK) Reaction: The ATP generated is immediately utilized by the auxiliary enzyme hexokinase to phosphorylate glucose, producing glucose-6-phosphate (G6P) and regenerating ADP.[2][9][10]

    • ATP + D-Glucose --(HK)--> ADP + Glucose-6-Phosphate (G6P)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) Reaction: In the final, indicator reaction, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH). This oxidation is coupled to the reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH.[2][6][9][11]

    • Glucose-6-Phosphate + NADP+ --(G6PDH)--> 6-Phosphogluconate + NADPH + H+

The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm.[9][10][13] NADH, a similar coenzyme, also has a distinct absorbance peak at this wavelength, which allows for sensitive detection against the non-absorbing oxidized forms (NAD+/NADP+).[13][14][15][16]

The Critical Role of Creatine Phosphate Disodium Salt

Creatine phosphate disodium salt is the preferred substrate for this assay due to its high purity, stability in solution, and consistent performance.[12] As the primary substrate for CK in this "reverse" reaction, its quality and concentration are critical for ensuring that the CK activity itself is the rate-limiting step, leading to accurate and reproducible results.[1][17] The reaction proceeds approximately six times faster in the reverse direction (ATP formation) than the forward reaction, enhancing assay sensitivity.[1]

Experimental Workflow Overview

The following diagram outlines the major steps involved in the creatine kinase activity assay, from sample preparation to data analysis.

CK_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent Preparation (Working Reagent) PreIncubate Pre-incubation (Reagent Equilibration) ReagentPrep->PreIncubate SamplePrep Sample Preparation (Serum, Plasma, Lysates) ReactionStart Reaction Initiation (Add Sample) SamplePrep->ReactionStart PreIncubate->ReactionStart KineticRead Kinetic Measurement (Absorbance at 340 nm) ReactionStart->KineticRead CalcRate Calculate Rate (ΔA/min) KineticRead->CalcRate CalcActivity Calculate CK Activity (U/L) CalcRate->CalcActivity

Caption: General workflow for the determination of creatine kinase activity.

Detailed Protocol for Creatine Kinase Assay

This protocol is optimized for a 96-well plate format using a spectrophotometric plate reader. It can be adapted for single cuvette-based spectrophotometers.

Reagent Preparation

It is recommended to prepare a working reagent by combining stock solutions of the various components. Many commercial kits provide two main reagents that are mixed prior to use.[6][9][10] All reagents should be brought to the desired reaction temperature (e.g., 37°C) before use.[11][18]

Table 1: Typical Reagent Composition for CK Assay

ComponentFinal Concentration in Working ReagentPurpose
Imidazole or Glycylglycine Buffer100-125 mmol/L, pH ~6.7Maintains optimal pH for the CK reaction.[10][19]
Creatine Phosphate Disodium Salt 30-150 mmol/L Primary Substrate for CK. [9][10]
ADP2-5.88 mmol/LSubstrate for CK.[9][10]
D-Glucose20-40 mmol/LSubstrate for Hexokinase.[9][10]
NADP+2-3 mmol/LCoenzyme for G6PDH, reduced to NADPH.[9][10]
Magnesium Acetate/Ions10-15.3 mmol/LRequired cofactor for kinase activity.[9][10]
N-Acetylcysteine (NAC)20-30 mmol/LReactivates CK by reducing oxidized sulfhydryl groups.[6][8]
Hexokinase (HK)≥ 2500 U/LCoupling Enzyme 1.[10]
G6PDH≥ 1500 U/LCoupling Enzyme 2 (Indicator Enzyme).[10]
AMP5-7.2 mmol/LInhibitor of adenylate kinase (myokinase) to prevent interference.[9][10]
Diadenosine Pentaphosphate10-19 µmol/LPotent inhibitor of adenylate kinase.[6][10]
EDTA2-2.6 mmol/LChelates divalent cations that may inhibit the reaction.[9][10]

Note: Concentrations can vary between different optimized commercial kits and protocols. The table provides a representative range.

Sample Preparation
  • Serum or Plasma: Serum is the preferred specimen.[9] Plasma collected with heparin or EDTA is also acceptable.[6][20] Avoid other anticoagulants as they may inhibit CK activity.[1]

  • Sample Stability: CK in serum is stable for up to 24 hours at room temperature, for 7 days at 2-8°C, and for at least one month when stored at -20°C or below.[1][6][9]

  • Tissue or Cell Lysates: Homogenize tissue or cells in a suitable buffer (e.g., PBS or phosphate buffer) on ice.[3][11] Centrifuge to remove insoluble material and use the cleared supernatant for the assay.[3][11]

  • High Activity Samples: If CK activity is expected to exceed the linear range of the assay (e.g., >1000 U/L), dilute the sample with 0.9% NaCl solution and repeat the measurement, ensuring the dilution factor is included in the final calculation.[9][10]

Assay Procedure (96-Well Plate Format)
  • Prepare Working Reagent: Mix the assay components as specified. Protect the working reagent from direct light.[9]

  • Pipetting:

    • Blank Well: Add a volume of sample diluent (e.g., 0.9% NaCl) equivalent to the sample volume.

    • Sample Wells: Add 5-10 µL of each sample.

  • Pre-incubation: Add 200 µL of the pre-warmed Working Reagent to all wells. Mix gently and incubate the plate at 37°C for 3-5 minutes to allow the temperature to equilibrate and to consume any endogenous ATP or G6P in the sample.[9][18]

  • Kinetic Measurement:

    • Measure the absorbance at 340 nm (A340).

    • Continue to record the A340 every minute for a period of 3-5 minutes while maintaining the temperature at 37°C.[9][18]

Data Analysis and Calculation

The activity of creatine kinase is determined from the rate of increase in absorbance at 340 nm.

  • Determine the Rate of Absorbance Change (ΔA340/min): Plot the absorbance values against time. The rate is the slope of the linear portion of this curve. Ensure the reaction is in the linear range.[7]

  • Calculate CK Activity: Use the Beer-Lambert law to calculate the enzyme activity.

    Activity (U/L) = (ΔA340/min) * (Total Volume in mL) * 1000 / (ε * Path Length in cm * Sample Volume in mL)

    Where:

    • ΔA340/min: The rate of absorbance change per minute.

    • Total Volume: The final volume of the reaction in the well (e.g., 0.210 mL).

    • ε (Molar Extinction Coefficient of NADPH): 6.22 L·mmol⁻¹·cm⁻¹.[7][21] Some calculations may use 6.3 or an adjusted value for a 96-well plate path length.

    • Path Length: The light path through the solution. For a standard cuvette, this is 1 cm. For a 96-well plate, this must be measured or calculated based on the volume.

    • Sample Volume: The volume of the sample added (e.g., 0.010 mL).

    • 1000: Factor to convert from U/mL to U/L.

One International Unit (U/L) of CK is defined as the amount of enzyme that catalyzes the formation of 1 µmole of ATP (and subsequently NADPH) per minute under the specified conditions.[3][10]

Mechanism Visualization

The following diagram illustrates the coupled enzymatic reactions central to the assay.

Coupled_Reaction CP Creatine Phosphate (Disodium Salt) CK Creatine Kinase (from Sample) CP->CK ADP1 ADP ADP1->CK Creatine Creatine ATP ATP HK Hexokinase (Auxiliary Enzyme) ATP->HK Glucose D-Glucose Glucose->HK G6P Glucose-6-Phosphate G6PDH G6PDH (Indicator Enzyme) G6P->G6PDH ADP2 ADP NADP NADP+ NADP->G6PDH NADPH NADPH (Absorbs at 340 nm) P6G 6-Phosphogluconate CK->Creatine CK->ATP HK->G6P HK->ADP2 G6PDH->NADPH G6PDH->P6G

Caption: Coupled enzymatic reaction pathway for CK activity measurement.

Conclusion and Best Practices

The coupled enzyme assay utilizing creatine phosphate disodium salt is a highly sensitive, specific, and reliable method for the quantification of creatine kinase activity. Adherence to best practices, including proper sample handling, precise reagent preparation, and accurate spectrophotometric readings, is essential for obtaining high-quality, reproducible data. The inclusion of activators like NAC and adenylate kinase inhibitors like AMP ensures the specific and maximal activity of CK is measured, reinforcing the trustworthiness of the protocol. This method remains the gold standard in both clinical and research settings for evaluating one of the most important enzymes in energy metabolism.

References

  • Medichem Middle East. (n.d.). Manual Procedure Creatine Kinase (CK).
  • BenchChem. (2025). Application Note and Protocol: Measuring Creatine Kinase Activity with a Coupled Enzyme Assay.
  • Roche Diagnostics. (n.d.). Creatine Kinase assay - REVIEW MEMORANDUM.
  • Worthington Biochemical Corporation. (n.d.). Creatine Kinase - Assay.
  • Medicine LibreTexts. (2023). 2.20: Enzymes Rate, Creatine Kinase (CK).
  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide.
  • FineTest. (n.d.). Creatine Kinase (CK) Activity Assay Kit.
  • Pointe Scientific, Inc. (n.d.). Creatine Kinase (Two Part Liquid) Reagent Set.
  • San Diego Miramar College. (n.d.). Biochem Lab Enzyme Assay Background.
  • Centers for Disease Control and Prevention. (n.d.). Serum CPK Laboratory Procedure Manual.
  • Cepham Life Sciences. (n.d.). Creatine phosphate, disodium salt tetrahydrate.
  • Sigma-Aldrich. (n.d.). Creatine Kinase Activity Assay Kit (MAK116) - Technical Bulletin.
  • 3H Biomedical. (n.d.). Creatine Kinase Assay (CK).
  • University of Vermont. (n.d.). NADH Enzyme-Linked Assay.
  • Chemistry LibreTexts. (2021). Absorbance and Fluorescence Analysis of NAD and NADH.
  • Agilent Technologies. (n.d.). Determining NADH Concentrations with Synergy 2 Multi-Mode Microplate Reader using Fluorescence or Absorbance.
  • National Center for Biotechnology Information. (n.d.). Creatine Phosphokinase - StatPearls.
  • Creative Enzymes. (n.d.). Enzyme Activity Measurement for Creatine Kinase.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of CREATINE PHOSPHOKINASE.
  • Wikipedia. (n.d.). Creatine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Creatine Phosphate Disodium Salt for Cellular Energy Production.
  • Beacon Diagnostics. (n.d.). Creatine kinase.

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Application Note: A Validated Protocol for the Preparation of Creatine Phosphate Disodium Salt Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Creatine phosphate (CP), typically supplied as its disodium salt, is a critical high-energy molecule that functions as a temporal and spatial energy buffer in cells with high and fluctuating energy demands, such as myocytes and neurons.[1] Its role as a rapidly mobilizable reserve of phosphate for the regeneration of adenosine triphosphate (ATP) makes it an indispensable component in numerous in vitro applications, including cell culture, enzyme kinetics, and metabolic assays.[2][3] The accuracy and reproducibility of such experiments are contingent upon the quality of the prepared CP solution. This guide provides a detailed, validated protocol for the preparation, quality control, and storage of creatine phosphate disodium salt solutions, emphasizing the scientific principles behind each step to ensure solution integrity and experimental success.

Introduction: The Bioenergetic Significance of Creatine Phosphate

The creatine kinase (CK)/creatine phosphate system is a cornerstone of cellular bioenergetics. In tissues with high energy turnover, CP acts as a reservoir of "high-energy" phosphate bonds, donating its phosphoryl group to ADP to rapidly regenerate ATP—a reaction catalyzed by CK.[1][4] This "phosphocreatine circuit" is essential for maintaining ATP homeostasis during periods of intense cellular activity.[4] In research, exogenous creatine phosphate is used to supplement cellular energy systems, protect tissues from metabolic distress, and serve as a key substrate in CK assays.[5][6][7] However, its utility is only realized when solutions are prepared with precision, as factors like pH, temperature, and storage conditions can significantly impact its stability.[8]

Foundational Principles: Key Chemical Properties & Handling

Successful protocol execution begins with understanding the physicochemical properties of creatine phosphate disodium salt. It is typically supplied as a hydrated, white crystalline powder.

Table 1: Physicochemical Properties of Creatine Phosphate Disodium Salt

PropertyValue / CharacteristicSignificance & Causality in Protocol Design
Molecular Formula C₄H₈N₃Na₂O₅P (anhydrous)Essential for accurate molarity calculations. Note that hydrated forms (e.g., tetrahydrate) have a higher molecular weight (approx. 327.14 g/mol ) which must be used for precise weighing.[3]
Molecular Weight ~255.08 g/mol (anhydrous)Always verify the specific molecular weight from the manufacturer's Certificate of Analysis for the given lot, accounting for hydration.
Solubility Highly soluble in water.[9]Water is the solvent of choice. Some sources report solubilities up to 150 mg/mL.[10] Insoluble in organic solvents like DMSO.
pH of Solution 7.7 - 8.7 (for a 10 mg/mL solution in water).[9]The unadjusted solution is alkaline. For most physiological assays (pH 7.2-7.4), pH adjustment is a critical, non-negotiable step.
Stability Stable as a solid when stored correctly.[9][11] In solution, it is susceptible to hydrolysis, especially in acidic conditions or at elevated temperatures.[8]Dictates the need for cold storage (≤ -20°C), protection from light, and aliquoting to prevent freeze-thaw cycles.

Expertise & Experience: The reagent is often hygroscopic (absorbs moisture from the air). Always allow the container to equilibrate to room temperature before opening to prevent condensation. Minimize the time the container is open and handle it in a low-humidity environment if possible.

Workflow for Solution Preparation and Validation

The following workflow provides a top-level view of the preparation process, from calculation to storage and quality control. This systematic approach ensures that each critical step is addressed in the correct sequence.

workflow cluster_prep Phase 1: Preparation cluster_adjustment Phase 2: Critical Adjustments cluster_final Phase 3: Finalization & Storage A 1. Define Target Concentration & Volume B 2. Calculate Mass (Use Lot-Specific MW) A->B C 3. Weigh Powder (Analytical Balance) B->C D 4. Dissolve in ~80% Final Volume of Ultra-Pure Water C->D E 5. Mix Gently Until Fully Dissolved D->E F 6. Calibrate pH Meter E->F G 7. Adjust pH to Target (e.g., 7.4) with Dilute HCl. Add dropwise. F->G H 8. Adjust to Final Volume (QS with Water) G->H I 9. Sterile Filter (0.22 µm Syringe Filter) H->I J 10. Aliquot into Single-Use, Light-Protectant Tubes I->J K 11. Label and Store Immediately at ≤ -20°C J->K

Caption: A three-phase workflow for preparing creatine phosphate solutions.

Detailed Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol provides a step-by-step methodology for preparing a 10 mL stock solution of 100 mM creatine phosphate disodium salt, pH 7.4.

Materials:

  • Creatine phosphate disodium salt (tetrahydrate, MW ~327.14 g/mol or as per Certificate of Analysis)

  • Nuclease-free, ultra-pure water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Sterile 15 mL conical tube and 10 mL volumetric flask

  • Sterile magnetic stirrer and stir bar

  • Calibrated pH meter with a micro-probe

  • Dilute (0.1 M and 1 M) HCl and NaOH solutions

  • Sterile 0.22 µm syringe filter and syringe

  • Sterile, light-protectant (e.g., amber) microcentrifuge tubes for aliquoting

  • Standard personal protective equipment (gloves, safety glasses, lab coat).[12]

Procedure:

  • Calculation: Based on the lot-specific molecular weight (MW). Assuming MW = 327.14 g/mol for the tetrahydrate form:

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.010 L × 327.14 g/mol = 0.327 g

  • Weighing: Accurately weigh 327 mg of creatine phosphate disodium salt powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution:

    • Add approximately 8 mL (~80% of the final volume) of ultra-pure water to the tube.

    • Add a sterile magnetic stir bar and place the tube on a magnetic stirrer set to a low speed. Allow the powder to dissolve completely. Avoid vigorous vortexing to minimize oxygen introduction.

  • pH Adjustment (Critical Step):

    • Trustworthiness: This step is paramount for the stability and physiological relevance of the solution. The unadjusted solution is alkaline (pH ~8-9).[9]

    • Place the calibrated pH probe into the solution.

    • While stirring gently, add 0.1 M HCl drop-by-drop to lower the pH towards 7.4. Switch to 1 M HCl if large adjustments are needed, but revert to 0.1 M for fine-tuning.

    • Causality: Adding acid slowly prevents localized areas of low pH, which can accelerate the hydrolysis of creatine phosphate into creatine and inorganic phosphate.[8]

    • If you overshoot the target pH, use dilute NaOH to adjust back.

  • Final Volume Adjustment (QS):

    • Once the pH is stable at 7.4, remove the stir bar and carefully transfer the solution to a 10 mL sterile volumetric flask.

    • Rinse the conical tube with a small amount of ultra-pure water and add the rinse to the flask to ensure a complete transfer of the solute.

    • Add ultra-pure water precisely to the 10 mL graduation mark.

    • Cap the flask and invert it 10-15 times to ensure homogeneity.

  • Sterilization and Aliquoting:

    • For applications requiring sterility (e.g., cell culture), draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.[13]

    • Dispense the final solution into single-use aliquots (e.g., 100 µL or 500 µL) in sterile, light-protectant microcentrifuge tubes.

  • Storage:

    • Clearly label each aliquot with the compound name, concentration (100 mM), pH (7.4), preparation date, and user initials.

    • Immediately store the aliquots at -20°C or -80°C for long-term stability. Stock solutions are stable for several months when stored this way. Avoid repeated freeze-thaw cycles.

Self-Validating System: Quality Control

To ensure the integrity of your experiments, perform quality control checks.

  • Purity Confirmation: For GMP or other high-stakes applications, the purity of the prepared solution and the presence of related impurities (creatine, creatinine) can be quantified using a stability-indicating HPLC method.[14]

  • pH Check: Before use, thaw an aliquot and re-verify the pH. A significant deviation may indicate degradation or contamination.

  • Functional Assay: The ultimate test is a functional one. Use the prepared solution in a creatine kinase activity assay.[6][7] The solution should act as an effective substrate, leading to a robust and reproducible signal.

References

  • LPS.org. (n.d.). Creatine phosphate, disodium salt. Safety Data Sheet. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Understanding Creatine Phosphate Disodium Salt for Cellular Energy Production. Retrieved from [Link]

  • Cepham Life Sciences. (n.d.). Creatine phosphate, disodium salt tetrahydrate. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103172661A - Preparation method of phosphocreatine disodium salt.
  • Eurofins USA. (2025, May 30). Elevating Creatine Supplement Safety: Ensuring Compliance, Quality, and Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Creatine kinase (CPK). Retrieved from [Link]

  • Google Patents. (n.d.). US3036087A - Process for the preparation of phosphocreatine and/or phosphocreatinine.
  • Google Patents. (n.d.). CN102633833A - Creatine phosphate sodium preparation method.
  • ResearchGate. (2023, October 23). How to prepare 1M Creatine phosphate?. Retrieved from [Link]

  • Li, Q., et al. (2014). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. PMC - NIH. Retrieved from [Link]

Sources

Energizing Cellular Factories: Creatine Phosphate Disodium Salt as a Bioenergetic Supplement in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cellular Energy Crisis and the Phosphocreatine Solution

In the demanding environment of in-vitro cell culture, maintaining cellular energy homeostasis is paramount for robust growth, viability, and productivity. Cells, particularly those with high metabolic activity such as neurons, cardiomyocytes, and rapidly dividing production cell lines like Chinese Hamster Ovary (CHO) cells, operate on a tight energy budget. Adenosine triphosphate (ATP) is the universal energy currency, but its intracellular stores are surprisingly limited, sufficient to fuel cellular processes for only a few seconds. This necessitates a rapid and efficient ATP regeneration system to meet fluctuating energy demands.

The creatine kinase/phosphocreatine (CK/PCr) system serves as a critical temporal and spatial energy buffer.[1] Phosphocreatine (PCr), a high-energy phosphate compound, acts as a rapidly mobilizable reservoir to regenerate ATP from ADP, a reaction catalyzed by creatine kinase (CK).[2] This system is especially vital in tissues with high and fluctuating energy requirements.[2] Supplementing cell culture media with a stable source of phosphocreatine, such as Creatine Phosphate Disodium Salt, can therefore provide a direct bioenergetic advantage, enhancing cellular performance and resilience.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale and practical application of Creatine Phosphate Disodium Salt in cell culture. We will delve into the underlying bioenergetic principles, provide detailed protocols for media supplementation and analysis, and offer insights into the expected outcomes for various cell types.

The Bioenergetic Advantage of Creatine Phosphate Supplementation

The primary role of the phosphocreatine system is to maintain high ATP/ADP ratios at sites of intense energy consumption.[2] This is achieved through the "phosphocreatine shuttle," where mitochondrial creatine kinase (mtCK) uses newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine. The resulting phosphocreatine diffuses through the cytoplasm to sites of high energy demand, where cytosolic CKs reverse the reaction to regenerate ATP locally.

By supplementing the culture medium with Creatine Phosphate Disodium Salt, we provide cells with an immediate precursor to bolster their intracellular phosphocreatine pools. This leads to several key benefits:

  • Enhanced Energy Buffering: Increased intracellular phosphocreatine provides a larger reservoir to rapidly regenerate ATP, helping cells cope with metabolic stress and high energy demands.[3]

  • Improved Cell Viability and Growth: By stabilizing the cellular energy charge, creatine phosphate supplementation can lead to increased cell viability and proliferation, particularly under stressful conditions.

  • Enhanced Differentiation and Function: For cell types like myoblasts and neurons, which have high energy requirements for differentiation and function, creatine supplementation has been shown to promote these processes.[4]

  • Potential for Increased Recombinant Protein Production: In the context of biopharmaceutical production, maintaining high energy levels in CHO cells could translate to enhanced protein synthesis and secretion, although this is an area of ongoing research.[5]

Visualizing the Mechanism: The Phosphocreatine Shuttle

The following diagram illustrates the central role of the phosphocreatine shuttle in maintaining cellular energy homeostasis.

cluster_0 Mitochondrion cluster_1 Cytosol Mito_ATP ATP mtCK mtCK Mito_ATP->mtCK phosphorylates Mito_ADP ADP mtCK->Mito_ADP PCr_out Phosphocreatine mtCK->PCr_out Creatine_in Creatine Creatine_in->mtCK PCr_in Phosphocreatine PCr_out->PCr_in Diffusion cCK cCK Cyto_ATP ATP cCK->Cyto_ATP Creatine_out Creatine cCK->Creatine_out Energy_Use Cellular Processes (e.g., Protein Synthesis, Ion Pumping) Cyto_ATP->Energy_Use powers Cyto_ADP ADP Cyto_ADP->cCK Creatine_out->Creatine_in Diffusion PCr_in->cCK Energy_Use->Cyto_ADP

Caption: The Phosphocreatine Shuttle.

Protocols for Media Supplementation and Analysis

I. Preparation of Sterile Creatine Phosphate Disodium Salt Stock Solution

Materials:

  • Creatine Phosphate Disodium Salt (tetrahydrate or anhydrous, note the molecular weight for calculations)[2]

  • Cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile storage tubes or vials

Protocol:

  • Calculate the required mass: Determine the desired stock solution concentration (e.g., 100 mM). Use the following formula to calculate the mass of creatine phosphate disodium salt needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Dissolution: In a sterile conical tube, add the calculated mass of creatine phosphate disodium salt to the appropriate volume of cell culture grade water or PBS. The solubility in water is high (up to 150 mg/mL).[6]

  • Mixing: Gently vortex or swirl the tube until the powder is completely dissolved. Ensure there are no visible particulates.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Aliquoting and Storage: Filter the solution into sterile cryovials or tubes. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C. Stock solutions are stable for up to 3 months at -20°C.

Quality Control:

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation or microbial contamination.

  • pH Check (Optional): The pH of the stock solution can be checked to ensure it is within a physiological range (typically pH 7.0-8.0).

  • Endotoxin Testing (Recommended for GMP applications): For applications in drug development and manufacturing, it is advisable to test the stock solution for endotoxin levels.

II. Supplementation of Cell Culture Media

Protocol:

  • Thaw the stock solution: Thaw an aliquot of the creatine phosphate disodium salt stock solution at room temperature or in a 37°C water bath.

  • Dilution: Add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final working concentration. Gently mix the supplemented medium.

  • Working Concentrations: The optimal working concentration is cell-type dependent and should be determined empirically. Based on literature, a starting range of 1-10 mM is recommended.

    • Neuronal Cells: 5-10 mM has been shown to be effective.[4]

    • Myogenic Cells: Concentrations between 3-20 mM have been used.[7]

    • CHO Cells: A starting concentration of 5-10 mM can be tested.

III. Experimental Workflow for Evaluating the Effects of Supplementation

The following diagram outlines a typical workflow to assess the impact of creatine phosphate supplementation on your cell culture system.

cluster_workflow Experimental Workflow cluster_assays Perform Assays start Seed Cells treatment Supplement Media with Creatine Phosphate (and Control Group) start->treatment incubation Incubate for Desired Duration treatment->incubation viability Cell Viability Assay (e.g., Trypan Blue, MTT) incubation->viability atp Intracellular ATP Assay (Luminescence-based) incubation->atp function Cell-Specific Functional Assay (e.g., Neurite Outgrowth, Antibody Titer) incubation->function analysis Data Analysis and Interpretation viability->analysis atp->analysis function->analysis

Sources

Application Notes and Protocols: Creatine Phosphate Disodium Salt as a Substrate for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Central Role of Creatine Phosphate in Cellular Bioenergetics

Creatine phosphate (disodium salt), also known as phosphocreatine (PCr), is a pivotal molecule in the energy metabolism of tissues with high and fluctuating energy demands, such as skeletal muscle, cardiac muscle, and the brain.[1][2] It functions as a rapidly accessible reservoir of high-energy phosphate, crucial for the regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell.[3][4] The creatine kinase (CK) enzyme system facilitates the reversible transfer of a phosphoryl group from creatine phosphate to adenosine diphosphate (ADP), ensuring a constant supply of ATP to power cellular processes, particularly during intense activity.[2][4][5]

The concentration and turnover of creatine phosphate are critical indicators of cellular energy status and are implicated in various physiological and pathological conditions.[6][7] Consequently, the accurate measurement of the activity of enzymes that utilize creatine phosphate, most notably creatine kinase, is a cornerstone of clinical diagnostics and biomedical research.[8][9] Elevated serum levels of creatine kinase are well-established biomarkers for tissue damage, including myocardial infarction, rhabdomyolysis, and muscular dystrophy.[8][10][11]

This document provides a comprehensive guide to the use of creatine phosphate disodium salt as a substrate for enzyme kinetic studies. It details the underlying principles, provides field-proven protocols, and explains the causality behind experimental choices to ensure robust and reproducible results.

Principle of the Coupled Enzyme Assay for Creatine Kinase Activity

The most common and reliable method for determining creatine kinase activity utilizes a coupled enzyme system.[8][12] This approach is based on the "reverse reaction" where creatine kinase catalyzes the formation of ATP from creatine phosphate and ADP.[13][14] The subsequent reactions, catalyzed by auxiliary enzymes, lead to a measurable change in the absorbance of nicotinamide adenine dinucleotide phosphate (NADPH), which is directly proportional to the creatine kinase activity.[15][16]

The sequential reactions are as follows:

  • Creatine Kinase (CK) Reaction: Creatine Phosphate + ADP --(CK)--> Creatine + ATP[14]

  • Hexokinase (HK) Reaction: The ATP produced is used by hexokinase to phosphorylate glucose. ATP + D-Glucose --(HK)--> ADP + D-Glucose-6-Phosphate (G6P)[16]

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) Reaction: G6P is then oxidized by glucose-6-phosphate dehydrogenase, which is coupled to the reduction of NADP+ to NADPH. D-Glucose-6-Phosphate + NADP+ --(G6PDH)--> D-Gluconate-6-Phosphate + NADPH + H+[16]

The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.[9][10]

Visualizing the Creatine Kinase Coupled Assay Workflow

CreatineKinaseAssay cluster_primary Primary Reaction cluster_coupling1 Coupling Reaction 1 cluster_coupling2 Indicator Reaction CP Creatine Phosphate CK Creatine Kinase (CK) CP->CK ADP1 ADP ADP1->CK Creatine Creatine CK->Creatine ATP ATP CK->ATP Glucose D-Glucose HK Hexokinase (HK) ATP->HK Glucose->HK G6P Glucose-6-Phosphate HK->G6P ADP2 ADP HK->ADP2 NADP NADP+ G6PDH G6P Dehydrogenase (G6PDH) G6P->G6PDH NADP->G6PDH 6PG 6-Phosphogluconate G6PDH->6PG NADPH NADPH (Absorbance at 340 nm) G6PDH->NADPH

Caption: Coupled enzyme assay for creatine kinase activity.

Key Experimental Considerations

Substrate Purity and Stability

The purity of creatine phosphate disodium salt is paramount for accurate kinetic measurements. Contaminants such as free creatine, inorganic phosphate, or ATP can lead to erroneous results.[13] It is recommended to use a high-purity grade (≥98%) for biochemical assays.[17]

Creatine phosphate solutions should be prepared fresh daily. While the solid form is stable for months when stored properly at 2-8°C, reconstituted stock solutions are best aliquoted and frozen at -20°C for long-term storage, where they are stable for up to 3 months.[13]

Reagent Concentrations

The concentrations of all substrates and coupling enzymes must be optimized to ensure that the creatine kinase activity is the rate-limiting step.[18] According to recommendations from the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC), specific concentrations are advised for clinical assays.[8][14] For kinetic studies such as the determination of Michaelis-Menten constants (Km), the concentration of creatine phosphate should be varied while keeping other components, including ADP, at saturating concentrations.[18][19]

Activators and Inhibitors

Creatine kinase contains essential sulfhydryl groups that are susceptible to oxidation, leading to enzyme inactivation.[11] Therefore, the inclusion of a thiol-containing compound, such as N-acetylcysteine (NAC), is crucial for the reactivation and maintenance of optimal enzyme activity.[14][18]

Adenylate kinase (AK), an enzyme present in various tissues, can interfere with the assay by catalyzing the reaction 2 ADP ↔ ATP + AMP, leading to an overestimation of CK activity.[20] This interference is effectively minimized by including AMP and diadenosine pentaphosphate in the reaction mixture, which are inhibitors of adenylate kinase.[18]

Protocol 1: Determination of Creatine Kinase Activity in Serum

This protocol is adapted from standardized methods recommended by the IFCC and is suitable for determining the total creatine kinase activity in serum or plasma samples.[11][14]

Materials:

  • Creatine Phosphate Disodium Salt (high purity)

  • Adenosine 5'-diphosphate (ADP) sodium salt

  • N-Acetylcysteine (NAC)

  • D-Glucose

  • Adenosine 5'-monophosphate (AMP)

  • Di(adenosine-5') pentaphosphate

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Hexokinase (HK) from yeast

  • Glucose-6-phosphate dehydrogenase (G6PDH) from E. coli

  • Magnesium Acetate

  • Imidazole or Tris buffer

  • Serum or plasma sample

  • Spectrophotometer capable of reading at 340 nm with temperature control

Reagent Preparation:

It is often convenient to prepare two main reagents, R1 and R2, which are then mixed to form the final working reagent.[14][16]

  • Reagent 1 (R1): Buffer/Enzymes

    • Imidazole buffer (100 mmol/L, pH 6.7)

    • D-Glucose (20 mmol/L)

    • Magnesium Acetate (10 mmol/L)

    • EDTA (2 mmol/L)

    • ADP (2 mmol/L)

    • AMP (5 mmol/L)

    • Di(adenosine-5') pentaphosphate (10 µmol/L)

    • NADP+ (2.5 mmol/L)

    • Hexokinase (≥ 4 KU/L)

    • G6PDH (≥ 1.5 KU/L)

    • N-Acetylcysteine (20 mmol/L)

  • Reagent 2 (R2): Substrate

    • Creatine Phosphate (30 mmol/L)

    • Imidazole buffer (100 mmol/L, pH 6.7)

  • Working Reagent: Mix R1 and R2 in a 4:1 ratio (e.g., 4 mL of R1 with 1 mL of R2).[14][16] This working solution is stable for a limited time when protected from light and stored at 2-8°C.[16]

Assay Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.[21]

  • Pipette 1.0 mL of the working reagent into a cuvette and pre-incubate at 37°C for at least 3 minutes to reach thermal equilibrium.[16]

  • Add 50 µL of the serum sample to the cuvette.

  • Mix gently by inversion and start the measurement.

  • Allow for a lag phase of approximately 2-3 minutes for the enzyme to become fully activated and for a steady-state reaction rate to be established.[20]

  • Record the absorbance at 340 nm every minute for 3-5 minutes.[16]

Data Analysis:

  • Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.[21]

  • Calculate the creatine kinase activity using the Beer-Lambert law:

    Activity (U/L) = (ΔA/min) * (Total Volume / Sample Volume) * (10^6 / ε) * (1 / Light Path)

    Where:

    • ε (molar extinction coefficient of NADPH at 340 nm) = 6220 L·mol⁻¹·cm⁻¹

    • Total Volume is in mL

    • Sample Volume is in mL

    • Light Path is typically 1 cm

    • 10^6 converts moles to micromoles

Protocol 2: Determination of Michaelis-Menten Constants (Km and Vmax)

This protocol outlines the procedure for determining the Km and Vmax of creatine kinase for its substrate, creatine phosphate.

Materials:

  • Same reagents as in Protocol 1, with the exception of R2.

  • Purified creatine kinase enzyme of known concentration.

  • A series of creatine phosphate solutions of varying concentrations.

Procedure:

  • Prepare a reaction mixture containing all components as described in Protocol 1's R1, ensuring the ADP concentration is saturating (typically >10 times its Km).

  • Prepare a series of creatine phosphate stock solutions at different concentrations (e.g., ranging from 0.1 * Km to 10 * Km, if a preliminary estimate of Km is available). The Km for creatine phosphate is approximately 1.3 mmol/L at 37°C.[20]

  • For each creatine phosphate concentration, perform the following: a. Pipette the reaction mixture into a cuvette. b. Add the corresponding volume of the creatine phosphate stock solution. c. Pre-incubate at 37°C for 3 minutes. d. Initiate the reaction by adding a fixed amount of purified creatine kinase enzyme. e. Monitor the change in absorbance at 340 nm over time and determine the initial reaction velocity (V₀) from the linear phase of the reaction.

  • Plot the initial velocities (V₀) against the corresponding creatine phosphate concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression software:

    V₀ = (Vmax * [S]) / (Km + [S])

    Where:

    • V₀ is the initial reaction velocity

    • Vmax is the maximum reaction velocity

    • [S] is the concentration of creatine phosphate

    • Km is the Michaelis-Menten constant

Data Presentation:

The calculated kinetic parameters can be summarized in a table for clarity.

SubstrateKm (mmol/L)Vmax (U/mg)
Creatine Phosphate[Insert Value][Insert Value]
ADP (for comparison)[Insert Value][Insert Value]

Visualizing the Michaelis-Menten Relationship

MichaelisMenten Vmax Vmax Vmax_half Vmax / 2 Vmax_half_point Vmax_half_point Vmax_half->Vmax_half_point Km Km Reaction_Velocity Initial Reaction Velocity (V₀) Substrate_Concentration [Creatine Phosphate] Start Start Start->Substrate_Concentration Curve_Point1 Curve_Point1 Start:s->Curve_Point1:s Curve_Point2 Curve_Point2 Curve_Point1:s->Curve_Point2:s Curve_Point3 Curve_Point3 Curve_Point2:s->Curve_Point3:s Vmax_half_point->Km

Caption: Michaelis-Menten plot for creatine kinase.

Conclusion

Creatine phosphate disodium salt is an indispensable substrate for the kinetic analysis of creatine kinase and related enzymes. The coupled enzyme assay provides a robust, sensitive, and high-throughput method for determining enzyme activity. By understanding the underlying principles and adhering to optimized protocols, researchers can generate high-quality, reproducible data essential for both basic research and clinical applications. The protocols and considerations outlined in this document serve as a foundational guide for professionals in the field, ensuring scientific integrity and trustworthiness in their experimental outcomes.

References

  • StudySmarter. (2024, August 27). Creatine Phosphate: Energy & Exercise Role. Retrieved from [Link]

  • Szasz, G., et al. (1976). Evaluation of Direct and Indirect Coupled Enzyme Assay Systems for Measurement of Creatine Kinase Activity. Clinical Chemistry, 22(5), 650-656.
  • BioAssay Systems. (n.d.). EnzyChrom™ Creatine Kinase Assay Kit. Retrieved from [Link]

  • RayBiotech. (2023, September 25). Creatine Kinase Activity Assay. Retrieved from [Link]

  • BUBS Naturals. (2025, December 11). Fueling Peak Performance: How Muscle Cells Use Creatine Phosphate. Retrieved from [Link]

  • Drink Harlo. (n.d.). Phosphorylation: Creatine's Contribution to ATP Regeneration in Muscle Cells. Retrieved from [Link]

  • Biomedical Research Service Center. (n.d.). BMR Creatine Kinase Assay Kit. Retrieved from [Link]

  • Saks, V. A., et al. (1978). Role of creatine phosphokinase in cellular function and metabolism. Canadian Journal of Physiology and Pharmacology, 56(5), 691-706.
  • Avgerinos, K. I., et al. (2022). Creatine's Role in Cellular Energy Metabolism. Journal of Cellular and Molecular Medicine, 26(10), 2735-2747.
  • 3H Biomedical. (n.d.). Creatine Kinase Assay (CK). Retrieved from [Link]

  • Medichem Middle East. (n.d.). Manual Procedure Creatine Kinase (CK). Retrieved from [Link]

  • Szasz, G., et al. (1976). Creatine kinase in serum: 1. Determination of optimum reaction conditions. Clinical Chemistry, 22(5), 650-656.
  • Linear Chemicals. (n.d.). Creatine kinase BR. Retrieved from [Link]

  • Roche Diagnostics. (n.d.). Creatine Kinase assay - REVIEW MEMORANDUM. Retrieved from [Link]

  • Ye, Y., et al. (2001). Novel strategy for measuring creatine kinase reaction rate in the in vivo heart.
  • LibreTexts Medicine. (2023, February 6). 2.20: Enzymes Rate, Creatine Kinase (CK). Retrieved from [Link]

  • van der Veen, S., & Willems, G. (1990). Indices for the age of the creatine kinase M-chain in the blood. Clinical Chemistry, 36(5), 789-793.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate. Retrieved from [Link]

  • The Committee on Enzymes of The Scandinavian Society for Clinical Chemistry and Clinical Physiology. (1976). Recommended Method for the Determination of Creatine Kinase in Blood.
  • Hornemann, T., et al. (2009). Michaelis-Menten constants for the enzymes, reverse reaction (ATP synthesis) a. Journal of Biological Chemistry, 284(49), 34098-34106.
  • Autech. (2025, December 17). Understanding Creatine Phosphate Disodium Salt: Key Applications and Sourcing. Retrieved from [Link]

  • Bonilla, O., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients, 13(4), 1238.
  • NS Biotec. (n.d.). CREATINE KINASE. Retrieved from [Link]

  • Human Kinetics. (2025, April 18). Creatine Phosphate, Glycolytic, and Oxidative Energy Systems | Full Lecture Replay. Retrieved from [Link]

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and Creatinine Metabolism. Physiological Reviews, 80(3), 1107-1213.
  • Strumia, E., et al. (2012). Creatine phosphate: pharmacological and clinical perspectives. Advances in Therapy, 29(2), 99-122.

Sources

Application Notes and Protocols for the Experimental Use of Creatine Phosphate Disodium Salt in Ischemia Models

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Creatine Phosphate Disodium Salt in preclinical ischemia models. This document outlines the underlying scientific principles, detailed experimental protocols, and key endpoint analyses to facilitate the investigation of its cytoprotective and therapeutic potential.

Introduction: The Bioenergetic Rationale for Creatine Phosphate in Ischemia

Ischemia, characterized by an inadequate blood supply to an organ or part of the body, initiates a cascade of detrimental events, primarily driven by cellular energy depletion. The interruption of oxygen and nutrient delivery cripples mitochondrial oxidative phosphorylation, the primary source of adenosine triphosphate (ATP). This energy crisis leads to ionic imbalances, cellular edema, acidosis, and ultimately, cell death.

Creatine phosphate (CrP), a naturally occurring high-energy molecule, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the heart, brain, and skeletal muscle.[1][2] It functions as a temporal and spatial energy buffer through the creatine kinase (CK) system.[1][3] In times of ischemic stress, CrP can rapidly donate its phosphate group to adenosine diphosphate (ADP) to regenerate ATP, a process that is independent of oxygen.[4][5] This immediate replenishment of the ATP pool is crucial for maintaining essential cellular functions, including ion pump activity and membrane integrity, thereby mitigating ischemic damage.[6][7]

Exogenous administration of Creatine Phosphate Disodium Salt has been shown to offer significant protection in various experimental models of ischemia by preserving intracellular energy stores, reducing oxidative stress, and inhibiting apoptotic pathways.[8][9][10]

Mechanism of Action: The Creatine Phosphate Energy Shuttle

The protective effects of creatine phosphate are primarily mediated through the creatine kinase (CK) phosphagen system. This system acts as a highly efficient energy shuttle, transferring high-energy phosphates from the site of production (mitochondria) to the site of utilization (cytosol).

Mito_ATP ATP (Oxidative Phosphorylation) Mt_CK Mitochondrial CK (Mt-CK) Mito_ATP->Mt_CK CrP Creatine Phosphate (CrP) Mt_CK->CrP CrP ADP ADP Mt_CK->ADP ADP MM_CK Cytosolic CK (MM-CK) CrP->MM_CK CrP Cr Creatine (Cr) Cr->Mito_ATP Stimulates Respiration Cr->Mt_CK Cr MM_CK->Cr Cr Cyto_ATP ATP (for Cellular Work) MM_CK->Cyto_ATP ATP ADP->MM_CK ADP

Caption: The Creatine Kinase (CK) Energy Shuttle.

Experimental Protocols

The following protocols are provided as a general framework and should be adapted based on specific experimental goals, institutional guidelines (IACUC), and the chosen animal model.

General Experimental Workflow for Ischemia-Reperfusion Models

Animal_Prep Animal Preparation (Anesthesia, Monitoring) Baseline Baseline Physiological Measurements Animal_Prep->Baseline Treatment CrP Disodium Salt Administration Baseline->Treatment Ischemia Induction of Ischemia (e.g., vessel occlusion) Treatment->Ischemia Reperfusion Reperfusion Period Ischemia->Reperfusion Endpoint Endpoint Analysis (Functional, Biochemical, Histological) Reperfusion->Endpoint

Caption: General workflow for in vivo ischemia-reperfusion studies.

Protocol 1: Myocardial Ischemia-Reperfusion Injury Model (Rat)

This protocol describes the induction of myocardial ischemia by temporary ligation of the left anterior descending (LAD) coronary artery in rats.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats

  • Weight: 250-300 g

2. Creatine Phosphate Disodium Salt Preparation and Administration:

  • Preparation: Dissolve Creatine Phosphate Disodium Salt in sterile saline (0.9% NaCl) to a final concentration of 50 mg/mL.[4]

  • Dosage: 100-200 mg/kg body weight.[4]

  • Route: Intravenous (IV) injection via the tail vein.

  • Timing: Administer 10-30 minutes prior to the induction of ischemia.[4][11]

3. Surgical Procedure (LAD Ligation):

  • Anesthetize the rat (e.g., isoflurane or ketamine/xylazine cocktail) and ensure a surgical plane of anesthesia.

  • Intubate and ventilate the animal mechanically.

  • Perform a left thoracotomy to expose the heart.

  • Identify the LAD coronary artery and pass a suture (e.g., 6-0 silk) around it.

  • Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion is confirmed by blanching of the myocardial tissue.

  • Maintain ischemia for a predetermined duration (e.g., 30-45 minutes).

  • Initiate reperfusion by releasing the suture.

  • Monitor the animal for a specified reperfusion period (e.g., 2-24 hours).

4. Endpoint Analysis:

  • Infarct Size Measurement:

    • At the end of reperfusion, excise the heart and slice it into transverse sections.

    • Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted area remains pale.[12][13]

    • Image the sections and quantify the infarct area as a percentage of the area at risk or total ventricular area.

  • Biochemical Markers:

    • Collect blood samples at baseline and at various time points during reperfusion.

    • Measure serum levels of cardiac injury markers such as Creatine Kinase-MB (CK-MB), Lactate Dehydrogenase (LDH), and cardiac Troponins (cTnI, cTnT).[14][15][16][17]

  • Histopathology:

    • Fix heart tissue in 10% neutral buffered formalin, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess myocardial structure, inflammatory cell infiltration, and necrosis.[12][18][19]

Protocol 2: Focal Cerebral Ischemia-Reperfusion Model (Mouse)

This protocol details the middle cerebral artery occlusion (MCAO) model in mice to study the effects of Creatine Phosphate Disodium Salt on stroke.

1. Animal Model:

  • Species: Male C57BL/6 mice

  • Weight: 20-25 g

2. Creatine Phosphate Disodium Salt Administration:

  • Dosage: 200-400 mg/kg body weight.[4]

  • Route: Intravenous (IV) injection.

  • Timing: Administer 30 minutes before MCAO.[4]

  • Alternative (Prophylactic): Oral administration in drinking water (e.g., 2% creatine solution) for 3 weeks prior to ischemia.[20][21]

3. Surgical Procedure (MCAO):

  • Anesthetize the mouse and maintain body temperature at 37°C.

  • Make a midline neck incision to expose the common carotid artery.

  • Introduce a filament (e.g., 6-0 nylon monofilament with a coated tip) into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Maintain occlusion for a defined period (e.g., 45-60 minutes).

  • Withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

4. Endpoint Analysis:

  • Neurological Deficit Scoring:

    • Evaluate motor and neurological function at various time points post-reperfusion using a standardized scoring system (e.g., 0-5 scale).[4]

  • Infarct Volume Assessment:

    • At 24-72 hours post-ischemia, euthanize the mouse and remove the brain.

    • Section the brain coronally and stain with TTC or Nissl stain to delineate the infarct area.[12][13][22]

    • Calculate the infarct volume, often corrected for edema.

  • Apoptosis Assays:

    • Perform TUNEL staining or immunohistochemistry for cleaved caspase-3 on brain sections to quantify apoptotic cell death in the ischemic penumbra.[4]

  • Measurement of High-Energy Phosphates:

    • At specific time points, rapidly freeze brain tissue in liquid nitrogen.

    • Extract and quantify ATP and CrP levels using High-Performance Liquid Chromatography (HPLC) or bioluminescence assays.[11][23][24][25][26][27]

Protocol 3: Renal Ischemia-Reperfusion Injury Model (Rat)

This protocol describes the induction of renal ischemia by clamping the renal artery.

1. Animal Model:

  • Species: Male Wistar rats

  • Weight: 200-250 g

2. Creatine Phosphate Disodium Salt Administration:

  • Dosage: 150-200 mg/kg body weight.

  • Route: Intraperitoneal (IP) or Intravenous (IV) injection.

  • Timing: Administer 30 minutes prior to ischemia.

3. Surgical Procedure:

  • Anesthetize the rat and place it on a heating pad.

  • Perform a midline laparotomy to expose the kidneys.

  • Carefully dissect the renal pedicle of one or both kidneys.

  • Induce ischemia by clamping the renal artery with a non-traumatic vascular clamp for a specified duration (e.g., 45 minutes).

  • Remove the clamp to initiate reperfusion.

  • Close the abdominal incision in layers.

4. Endpoint Analysis:

  • Renal Function Assessment:

    • Collect blood samples at 24 and 48 hours post-reperfusion.

    • Measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of renal dysfunction.[28]

  • Histological Examination:

    • Perfuse the kidneys with saline followed by a fixative (e.g., 10% formalin).

    • Embed the kidneys in paraffin, section, and perform H&E and Periodic acid-Schiff (PAS) staining.

    • Evaluate for signs of acute tubular necrosis, loss of brush border, and cast formation.[28]

  • Oxidative Stress Markers:

    • Homogenize kidney tissue to measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[29]

Data Presentation

Ischemia Model Animal Species CrP Disodium Salt Dosage Administration Route Key Endpoints References
Myocardial Rat100-200 mg/kgIVInfarct size (TTC), CK-MB, Troponins, H&E staining[4],[11]
Cerebral Mouse/Rat200-400 mg/kgIV / OralNeurological score, Infarct volume (TTC/Nissl), Caspase-3, ATP/CrP levels[4],[10],[30],[20],[21]
Renal Rat150-200 mg/kgIV / IPSerum Creatinine, BUN, Histology (H&E, PAS), Oxidative stress markers[31],[28]

Causality and Self-Validation

The experimental designs outlined above incorporate internal controls and validated endpoints to ensure the trustworthiness of the results. The causality of Creatine Phosphate Disodium Salt's protective effects is established by comparing the outcomes in treated animals to a vehicle-treated control group undergoing the same ischemic insult. The dose-dependent effect can also be investigated to further strengthen the causal link.[4]

Self-validation is achieved through the multi-faceted endpoint analysis. For instance, a reduction in infarct size (a morphological outcome) should correlate with improved organ function (a physiological outcome) and preserved biochemical markers (a molecular outcome). This triangulation of data from different analytical modalities provides a robust validation of the observed therapeutic effect.

Conclusion

Creatine Phosphate Disodium Salt represents a promising therapeutic agent for mitigating ischemia-reperfusion injury across various organ systems. Its fundamental role in cellular bioenergetics provides a strong rationale for its use. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute rigorous preclinical studies to further elucidate its mechanisms of action and translational potential.

References

  • Myocardial necrosis markers in myocardial ischemia reperfusion (MI/R) injury: a review. Med Science. Available at: [Link]

  • Creatine kinase in ischemic and inflammatory disorders. Journal of Inflammation Research. Available at: [Link]

  • Neuroprotective Effect of Phosphocreatine on Focal Cerebral Ischemia-Reperfusion Injury. International Journal of Molecular Sciences. Available at: [Link]

  • The creatine kinase system as a therapeutic target for myocardial ischaemia–reperfusion injury. Biochemical Society Transactions. Available at: [Link]

  • Creatine kinase in ischemic and inflammatory disorders. Journal of Inflammation Research. Available at: [Link]

  • Creatine phosphate: pharmacological and clinical perspectives. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Histopathological Assessments of Animal Models of Cerebral Ischemia. Methods in Molecular Biology. Available at: [Link]

  • Histopathological Assessments of Animal Models of Cerebral Ischemia. University of Miami. Available at: [Link]

  • Ischemic Myocardial Protection: The Role of Creatine Phosphate Sodium. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Creatine phosphate administration in cardiac ischemia–reperfusion injury in rats: focus on differences between preconditioning, perconditioning, and postconditioning protocols. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

  • The creatine kinase system as a therapeutic target for myocardial ischaemia–reperfusion injury. ResearchGate. Available at: [Link]

  • Oxidative and inflammatory biomarkers of ischemia and reperfusion injuries. Danish Medical Journal. Available at: [Link]

  • Visualizing cell death in experimental focal cerebral ischemia: promises, problems, and perspectives. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]

  • Determination of creatine phosphate levels in brain tissue by isocratic reverse-phase, ion-paired high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]

  • Phosphorylation: Creatine's Contribution to ATP Regeneration in Muscle Cells. Drink Harlo. Available at: [Link]

  • The creatine kinase system as a therapeutic target for myocardial ischaemia–reperfusion injury. Portland Press. Available at: [Link]

  • Myocardial Markers of Injury. American Journal of Clinical Pathology. Available at: [Link]

  • High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue. Journal of Molecular and Cellular Cardiology. Available at: [Link]

  • Stroke Pathology Ischemia Contrast. NeuroScience Associates. Available at: [Link]

  • Creatine phosphate administration in cardiac ischemia–reperfusion injury in rats. Canadian Science Publishing. Available at: [Link]

  • Simultaneous Determination of Creatine Phosphate, Creatine and 12 Nucleotides in Rat Heart by LC-MS/MS. Journal of Chromatography B. Available at: [Link]

  • Identification of ischemic regions in a rat model of stroke. PLoS One. Available at: [Link]

  • Creatine phosphate preconditioning reduces ischemiareperfusion injury in isolated rat heart. ResearchGate. Available at: [Link]

  • Specific detection of nucleotides, creatine phosphate, and their derivatives from tissue samples in a simple, isocratic, recycling, low-volume system. ResearchGate. Available at: [Link]

  • High-Energy Phosphates and Ischemic Heart Disease: From Bench to Bedside. Frontiers in Pharmacology. Available at: [Link]

  • Creatine phosphate preconditioning reduces ischemiareperfusion injury in isolated rat heart. Patologicheskaia Fiziologiia i Eksperimental'naia Terapiia. Available at: [Link]

  • Therapeutic use of creatine in brain or heart ischemia: available data and future perspectives. Journal of Neuroscience Research. Available at: [Link]

  • Biomarkers in acute myocardial infarction: current perspectives. Vascular Health and Risk Management. Available at: [Link]

  • A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Prophylactic Creatine Administration Mediates Neuroprotection in Cerebral Ischemia in Mice. Journal of Neuroscience. Available at: [Link]

  • Biochemical markers of myocardial injury. BJA: British Journal of Anaesthesia. Available at: [Link]

  • Creatine phosphate administration preserves myocardial function in a model of off-pump coronary revascularization. The Journal of Cardiovascular Surgery. Available at: [Link]

  • Prophylactic Creatine Administration Mediates Neuroprotection in Cerebral Ischemia in Mice. Journal of Neuroscience. Available at: [Link]

  • Improved Reperfusion and Neuroprotection by Creatine in a Mouse Model of Stroke. ResearchGate. Available at: [Link]

  • Improved reperfusion and neuroprotection by creatine in a mouse model of stroke. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]

  • Creatine phosphate as the preferred early indicator of ischemia in muscular tissues. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry. Available at: [Link]

  • Creatine phosphate administration preserves myocardial function in a model of off-pump coronary revascularization. ResearchGate. Available at: [Link]

  • Creatine phosphate administration in cardiac ischemia–reperfusion injury in rats: focus on differences between preconditioning, perconditioning, and postconditioning protocols. ResearchGate. Available at: [Link]

  • Creatine phosphate administration in cardiac ischemia-reperfusion injury in rats: focus on differences between preconditioning, perconditioning, and postconditioning protocols. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

  • Effects of dietary creatine supplementation on kidney and striated skeletal muscles of rats submitted to ischemia and reperfusion of hind limbs. PMC. Available at: [Link]

  • In Vitro/Ex Vivo Models for the Study of Ischemia Reperfusion Injury during Kidney Perfusion. International Journal of Molecular Sciences. Available at: [Link]

  • Effects of dietary creatine supplementation on kidney and striated skeletal muscles of rats submitted to ischemia and reperfusion of hind limbs. Acta Cirurgica Brasileira. Available at: [Link]

Sources

Application Notes & Protocols: Dosing Creatine Phosphate Disodium Salt for Cellular Bioenergetics Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond ATP - The Crucial Role of the Phosphocreatine Energy Shuttle

Adenosine triphosphate (ATP) is the universal energy currency of the cell, yet its intracellular stores are remarkably limited, sufficient to power high-energy activities for only a few seconds.[1] To overcome this limitation, cells with high and fluctuating energy demands—such as those in the brain, skeletal muscle, and heart—rely on a rapid and efficient energy buffering and transport system: the phosphocreatine (PCr) shuttle.[1][2] This system utilizes the enzyme creatine kinase (CK) to transfer a high-energy phosphate group from phosphocreatine to ADP, regenerating ATP at subcellular locations where it is consumed most.[3][4] This process acts as both a temporal energy buffer, maintaining ATP homeostasis during sudden increases in demand, and a spatial energy shuttle, transporting energy from the mitochondria to sites of utilization.[3][4]

Exogenous administration of creatine phosphate (in its stable, water-soluble disodium salt form) provides a direct substrate to bolster this critical bioenergetic system.[5][6] This application note serves as a comprehensive guide for researchers, providing the scientific rationale, detailed protocols, and data interpretation frameworks for effectively using creatine phosphate disodium salt to investigate and modulate cellular bioenergetics in vitro. We will explore its mechanism, dosing strategies, and methods to validate its effects on cellular energy status, with a focus on experimental designs that ensure scientific rigor and trustworthiness.

The Phosphocreatine (PCr) / Creatine Kinase (CK) System

The core of the PCr system is the reversible reaction catalyzed by creatine kinase (CK):

PCr + ADP + H⁺ ↔ ATP + Creatine

Different isoforms of CK are strategically located within the cell.[7] Mitochondrial CK (mtCK) uses newly synthesized ATP within the mitochondrial intermembrane space to generate PCr. PCr then diffuses through the cytosol—a more efficient transport mechanism than for ATP—to sites of high energy consumption, such as ATPases in the cell membrane or myofibrils.[4] There, cytosolic CK isoforms catalyze the reverse reaction to regenerate ATP locally.[7] This elegant system ensures that ATP levels are precisely maintained where and when they are needed most.

PCr_Shuttle cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Matrix Matrix (ATP Synthesis) mtCK mtCK Mito_Matrix->mtCK ATP cCK cCK mtCK->cCK  Phosphocreatine (PCr) Diffusion cCK->mtCK  Creatine (Cr) Diffusion ATPase Site of ATP Use (e.g., Myofibril, Ion Pump) cCK->ATPase ATP ATPase->cCK ADP

Figure 1: The Phosphocreatine (PCr) Energy Shuttle.

Creatine Phosphate Disodium Salt: Properties and Stock Solution Preparation

Creatine phosphate disodium salt is the preferred form for in vitro studies due to its high solubility and stability in aqueous solutions compared to the free acid form.[6]

PropertyValueSource
Compound Name Creatine Phosphate, Disodium Salt (Tetrahydrate)[6][8]
Synonyms Phosphocreatine disodium salt[6]
CAS Number 71519-72-7 (tetrahydrate)[6][8]
Molecular Formula C₄H₈N₃Na₂O₅P · 4H₂O[8]
Molecular Weight 327.14 g/mol (tetrahydrate)[8]
Appearance White crystalline powder[6][9]
Solubility Highly soluble in water (~150 mg/mL)[9]
Storage Store powder at 2-8°C. Store stock solutions at -20°C.[9]
Protocol 2.1: Preparation of a 100 mM Stock Solution

This protocol provides a self-validating method for preparing a sterile, pH-neutral stock solution suitable for cell culture applications.

Materials:

  • Creatine Phosphate Disodium Salt Tetrahydrate (e.g., Sigma-Aldrich, Cat# C0753)

  • Nuclease-free, sterile water (for cell culture)

  • Sterile 1 M HCl and 1 M NaOH for pH adjustment

  • Sterile 50 mL conical tube

  • 0.22 µm sterile syringe filter

  • Sterile syringes and storage tubes (e.g., cryovials)

  • Calibrated pH meter

Methodology:

  • Calculation: To prepare 20 mL of a 100 mM stock solution, weigh out 654.3 mg of Creatine Phosphate Disodium Salt Tetrahydrate (MW = 327.14 g/mol ).

    • Calculation: 0.1 mol/L * 0.020 L * 327.14 g/mol = 0.6543 g

  • Dissolution: Aseptically add the powder to a 50 mL conical tube. Add approximately 15 mL of sterile water and vortex until the powder is completely dissolved. The solution should be clear and colorless.[9]

  • pH Adjustment (Critical Step): The pH of the dissolved salt is typically alkaline (pH 7.7-8.7).[9] Using a calibrated pH meter, carefully adjust the pH of the solution to ~7.2-7.4 by adding small volumes of sterile 1 M HCl. This prevents altering the pH of your cell culture medium upon addition.

  • Final Volume: Adjust the final volume to 20 mL with sterile water.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 500 µL) in sterile cryovials. Store at -20°C. Stock solutions are stable for up to 3 months. Avoid repeated freeze-thaw cycles.

Experimental Design and Dosing Strategies

The optimal concentration of creatine phosphate depends heavily on the cell type, its metabolic profile, and the specific research question. The goal is often to provide a substrate pool that can be utilized during periods of high energetic demand or metabolic insult.

Experimental_Workflow cluster_Phase1 Phase 1: Optimization cluster_Phase2 Phase 2: Experimentation cluster_Phase3 Phase 3: Analysis P1_Seed Seed Cells P1_Dose Dose-Response Assay (e.g., 0.1 - 10 mM PCr) P1_Seed->P1_Dose P1_Tox Cytotoxicity Assay (e.g., LDH, MTT) P1_Dose->P1_Tox P2_Treat Treat with Optimal PCr Dose (Pre-treatment or Co-treatment) P1_Tox->P2_Treat Determine Optimal Non-Toxic Dose P2_Seed Seed Cells P2_Seed->P2_Treat P2_Stress Apply Metabolic Stressor (e.g., Ischemia model, Toxin) P2_Treat->P2_Stress P3_ATP Measure ATP Levels P2_Stress->P3_ATP P3_Mito Seahorse XF Analysis P2_Stress->P3_Mito P3_PCr Measure Intracellular PCr P2_Stress->P3_PCr P3_Other Other Endpoints (e.g., ROS, Apoptosis) P2_Stress->P3_Other

Figure 2: General Experimental Workflow for PCr Dosing Studies.
Recommended Starting Concentrations

It is imperative to perform a dose-response curve for each new cell line. The following table provides empirically derived starting points from the literature.

Cell Type / ModelSuggested Concentration RangeKey Insight / Reference
Primary Astrocytes 1 mMDoubled cellular PCr content without affecting basal ATP levels.[10]
Neutrophils 5 - 10 mM (using Creatine)Increased intracellular ATP via the phosphocreatine system.[11]
Striatal Slices (Neuroprotection) 5 - 20 mMAfforded neuroprotection against 6-OHDA-induced toxicity.[12]
Isolated Heart (Ischemia Model) 0.5 mM (in perfusate)Provided significant cardioprotection during ischemia-reperfusion.[13]
C2C12 Myotubes 1 - 5 mMIncreased intracellular ATP levels more effectively than creatine alone.[14]

Causality Behind Experimental Choices:

  • Low Range (0.5-1 mM): Suitable for long-term supplementation studies or for cells with lower metabolic rates, aiming to build up intracellular PCr stores without causing osmotic stress.[10]

  • Mid Range (2-10 mM): Often used for acute studies (e.g., 2-6 hours) or in models of high metabolic stress, such as ischemia-reperfusion or neurotoxicity, where rapid energy buffering is required.[11][12]

  • High Range (>10 mM): Should be approached with caution. While used in some ex vivo models, high concentrations can induce osmotic stress in cultured cells. Always validate with cytotoxicity assays.

Protocols for Assessing Bioenergetic Outcomes

Protocol 4.1: Quantification of Intracellular ATP Levels

This protocol uses a commercially available luminescence-based assay to provide a rapid and sensitive measure of total cellular ATP.

Principle: The assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light. The luminescent signal is directly proportional to the amount of ATP present.[15]

Materials:

  • Luminescence-based ATP assay kit (e.g., CellTiter-Glo® 2.0, Promega)

  • Opaque-walled, multi-well plates suitable for cell culture and luminescence reading

  • Plate-reading luminometer

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing the desired concentrations of creatine phosphate disodium salt or vehicle control. Include an "untreated" control group.

  • Incubation/Stressor: Incubate for the desired duration. If modeling metabolic stress, add the stressor agent (e.g., rotenone, oligomycin) for the final period of the incubation.

  • Assay Procedure: a. Equilibrate the plate and the ATP assay reagent to room temperature. b. Add a volume of ATP assay reagent equal to the volume of culture medium in each well. c. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the relative light units (RLU) of treated groups to the vehicle control group.

Protocol 4.2: Analysis of Mitochondrial Function with Seahorse XF Analyzer

The Agilent Seahorse XF Cell Mito Stress Test is a gold-standard method for assessing mitochondrial respiration in real-time.[16] This protocol allows you to determine if creatine phosphate supplementation enhances mitochondrial capacity or resilience.

Principle: The assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[17] Sequential injections of mitochondrial inhibitors reveal key parameters of mitochondrial function.[16]

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate 24-48 hours prior to the assay. Optimize cell density to ensure OCR readings are within the instrument's optimal range.[18]

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

  • Treatment: On the day of the assay, replace the growth medium with Seahorse XF Assay Medium supplemented with substrate (e.g., glucose, pyruvate, glutamine) and the desired concentration of creatine phosphate disodium salt. Incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds (typically Port A: Oligomycin, Port B: FCCP, Port C: Rotenone & Antimycin A).[16]

  • Run Assay: Calibrate the instrument and run the assay. The instrument will measure basal rates before sequentially injecting the compounds to measure different respiratory states.

  • Data Analysis: Use Seahorse Wave software to analyze the OCR data. Normalize data to cell number or protein concentration per well.

Interpretation of Key Mito Stress Test Parameters:

ParameterDescriptionExpected Effect of PCr Supplementation
Basal Respiration OCR before injections; reflects baseline energy demand.May be unchanged or slightly increased if PCr metabolism stimulates mitochondrial activity.
ATP Production The decrease in OCR after oligomycin injection; respiration linked to ATP synthesis.May be maintained at a higher level under stress, indicating preserved ATP synthesis capacity.
Maximal Respiration The maximum OCR reached after FCCP injection; indicates mitochondrial capacity.May be increased, suggesting enhanced ability to respond to high energy demand.
Spare Respiratory Capacity The difference between maximal and basal respiration. A measure of mitochondrial fitness.Expected to increase, indicating greater mitochondrial reserve and resilience to stress.

Data Interpretation and Expected Outcomes

Supplementing cells with creatine phosphate disodium salt is hypothesized to enhance their bioenergetic capacity, particularly under conditions of metabolic stress.

Logical_Outcomes cluster_Stress Under Metabolic Stress Start Supplement with Creatine Phosphate Disodium Salt PCr_Inc Increased Intracellular [PCr] Pool Start->PCr_Inc ATP_Buffer Enhanced ATP Buffering Capacity (PCr/CK Shuttle) PCr_Inc->ATP_Buffer Stress_ATP Maintained or Higher [ATP] Levels ATP_Buffer->Stress_ATP Stress_Mito Preserved Mitochondrial Function ATP_Buffer->Stress_Mito Outcome Improved Cell Viability and Function Stress_ATP->Outcome Stress_Mito->Outcome

Figure 3: Logical Flow of PCr Supplementation's Bioenergetic Effects.

A successful experiment will demonstrate one or more of the following:

  • Increased ATP under Stress: While basal ATP levels may remain unchanged due to tight homeostatic control, cells treated with creatine phosphate should be able to maintain their ATP levels more effectively than control cells when challenged with a metabolic inhibitor or hypoxic conditions.[10][19]

  • Enhanced Mitochondrial Reserve: Seahorse XF analysis should reveal a significant increase in Spare Respiratory Capacity.[16] This is a key indicator of cellular fitness, showing that the cells are better equipped to handle sudden increases in energy demand.

  • Neuroprotection or Cardioprotection: In disease models, such as ischemia-reperfusion or neurotoxin exposure, treatment with creatine phosphate is expected to result in decreased markers of cell death (e.g., caspase-3 activation, LDH release) and preserved cellular function.[20][21][22]

By directly supplying a key substrate for the cell's primary energy buffer system, creatine phosphate disodium salt serves as a powerful tool for researchers investigating cellular metabolism. The protocols and frameworks provided here offer a robust starting point for designing rigorous, self-validating experiments to explore its potential in a wide range of biological systems.

References

  • Wikipedia. (n.d.). Phosphocreatine. Retrieved from [Link]

  • Lygate, C. A., Bohl, S., ten Hove, M., Faller, K. M., Ostrowski, P. J., Zervou, S., Medway, D. J., Aksentijevic, D., Sebag-Montefiore, L., Wallis, J., Clarke, K., Watkins, H., & Neubauer, S. (2012). The role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Revista Brasileira de Medicina do Esporte, 18(2), 128-132. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Creatine Phosphate Disodium Salt for Cellular Energy Production. Retrieved from [Link]

  • de S. E Souza, R. A., & da S. T. de Aguiar, A. (2012). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Einstein (Sao Paulo, Brazil), 10(1), 112–116. Retrieved from [Link]

  • de S. E Souza, R. A., & da S. T. de Aguiar, A. (2012). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Einstein (Sao Paulo), 10(1), 112-116. Retrieved from [Link]

  • Li, J., Li, Y., Feng, X., Wang, X., & Zhang, H. (2012). Neuroprotective Effect of Phosphocreatine on Focal Cerebral Ischemia-Reperfusion Injury. Evidence-Based Complementary and Alternative Medicine, 2012, 605156. Retrieved from [Link]

  • Jo, E., Han, S., Kim, J., Lee, M., & Kim, J. (2023). Creatine supplementation enhances immunological function of neutrophils by increasing cellular adenosine triphosphate. Experimental & Molecular Medicine, 55(11), 2464–2477. Retrieved from [Link]

  • Oyarzabal, E. A., & Dringen, R. (2023). Modulation of Cellular Levels of Adenosine Phosphates and Creatine Phosphate in Cultured Primary Astrocytes. Neurochemical Research, 49(2), 402-414. Retrieved from [Link]

  • Cunha, M. P., Sampaio, T. B., & Leffa, D. D. (2014). Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson's Model. ASN Neuro, 6(5), 1759091414552382. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Creatine Phosphate Sodium?. Retrieved from [Link]

  • Brustovetsky, N., Brustovetsky, T., & Dubinsky, J. M. (2001). On the mechanisms of neuroprotection by creatine and phosphocreatine. Journal of Neurochemistry, 76(2), 425-434. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Creatine Phosphate Sodium used for?. Retrieved from [Link]

  • Li, J., Li, Y., Feng, X., Wang, X., & Zhang, H. (2012). Neuroprotective effect of phosphocreatine on focal cerebral ischemia-reperfusion injury. Evidence-based complementary and alternative medicine : eCAM, 2012, 605156. Retrieved from [Link]

  • Zhang, Y., Wang, L., & Zhang, J. (2015). Protective Effects of Phosphocreatine Administered Post-Treatment Combined With Ischemic Post-Conditioning on Rat Hearts With Myocardial Ischemia/Reperfusion Injury. Journal of Clinical Medicine Research, 7(5), 336-342. Retrieved from [Link]

  • Zivkovic, M., Djuric, D., & Jakovljevic, V. (2022). Creatine phosphate administration in cardiac ischemia–reperfusion injury in rats: focus on differences between preconditioning, perconditioning, and postconditioning protocols. Canadian Journal of Physiology and Pharmacology, 100(11), 935-943. Retrieved from [Link]

  • Journal of Clinical Medicine Research. (n.d.). Protective Effects of Phosphocreatine Administered Post-Treatment Combined With Ischemic Post-Conditioning on Rat Hearts With Myocardial Ischemia/Reperfusion Injury. Retrieved from [Link]

  • Ronner, P., & Friel, E. (1999). Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP. Analytical Biochemistry, 275(2), 208-216. Retrieved from [Link]

  • Meyer, R. A. (1998). Phosphorus metabolite distribution in skeletal muscle: quantitative bioenergetics using creatine analogs. Cardiovascular Research, 40(2), 236-243. Retrieved from [Link]

  • Forbes, S. C., Cordingley, D. M., & Cornish, S. M. (2022). Effects of Creatine Supplementation on Brain Function and Health. Nutrients, 14(5), 921. Retrieved from [Link]

  • Avgerinos, K. I., Spyrou, N., & Bougioukas, K. I. (2018). Effects of creatine supplementation on cognitive function of healthy individuals: A systematic review of randomized controlled trials. Experimental Gerontology, 108, 166-173. Retrieved from [Link]

  • Mookerjee, S. A., Gerencser, A. A., & Nicholls, D. G. (2017). Calculation of ATP production rates using the Seahorse XF Analyzer. The FEBS Journal, 284(21), 3634-3654. Retrieved from [Link]

  • Kime, R., Hampson, K., & Jones, A. M. (2012). Use of phosphocreatine kinetics to determine the influence of creatine on muscle mitochondrial respiration: An in vivo 31P-MRS study of oral creatine ingestion. Magnetic Resonance in Medicine, 67(4), 911-918. Retrieved from [Link]

  • Agilent. (n.d.). How to run an assay. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Evaluation of the Effect of Clonapure® Versus Creatine Monohydrate on ATP Levels in a C2C12 Muscle Cell Line. Retrieved from [Link]

  • Agilent. (n.d.). How Agilent Seahorse XF Analyzers Work. Retrieved from [Link]

  • Catalyst University. (2017, February 1). Creatine Kinase/Phosphagen System [Video]. YouTube. Retrieved from [Link]

  • Lamberts, J., Sieck, G. C., & van der Ende, E. (2022). Creatine Kinase Equilibration and ΔGATP over an Extended Range of Physiological Conditions: Implications for Cellular Energetics, Signaling, and Muscle Performance. International Journal of Molecular Sciences, 23(19), 11882. Retrieved from [Link]

  • Oyarzabal, E. A., & Dringen, R. (2023). Modulation of Cellular Levels of Adenosine Phosphates and Creatine Phosphate in Cultured Primary Astrocytes. Neurochemical Research, 49(2), 402-414. Retrieved from [Link]

  • Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

  • Agilent. (2025). Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. Retrieved from [Link]

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  • Wax, B., Kerksick, C. M., & Jagim, A. R. (2021). Creatine for Exercise and Sports Performance, with Recovery Considerations for Healthy Populations. Nutrients, 13(6), 1915. Retrieved from [Link]

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Application Notes & Protocols: Creatine Phosphate Disodium Salt in ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Energetic Keystone

In the dynamic world of cellular bioenergetics, adenosine triphosphate (ATP) serves as the universal energy currency. However, in tissues with high and fluctuating energy demands, such as skeletal muscle, cardiac muscle, and the brain, the intracellular ATP pool is remarkably small, sufficient to sustain maximal activity for only a few seconds.[1] To circumvent this limitation, nature has evolved an elegant and efficient energy buffering and transport system: the creatine kinase (CK)/phosphocreatine (PCr) circuit.[1][2] Phosphocreatine, a high-energy phosphate compound, acts as an immediate reservoir to regenerate ATP from ADP, a reaction catalyzed by creatine kinase.[3] This system not only buffers ATP levels temporally but also acts as a spatial shuttle, transporting energy from the sites of production (mitochondria) to the sites of consumption (e.g., myofibrils, ion pumps).[4][5]

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful, non-invasive technique that provides a unique window into this critical metabolic pathway.[6][7] By detecting phosphorus-containing metabolites like PCr, the three phosphate groups of ATP (γ, α, and β), and inorganic phosphate (Pi), ³¹P NMR allows for the real-time, quantitative assessment of cellular energy status in vitro and, crucially, in vivo.[8][9] Creatine phosphate disodium salt is a key reagent in these studies, serving not only as a subject of investigation but also as a reliable standard for quantification. This guide provides an in-depth exploration of the principles and protocols for leveraging creatine phosphate and ³¹P NMR in metabolic research and therapeutic development.

The Phosphocreatine Shuttle: A Biological Capacitor

The PCr system is more than a simple energy reserve; it is a sophisticated shuttle. In this system, different isoforms of creatine kinase are strategically located within the cell.[3] Mitochondrial CK (MtCK) uses newly synthesized ATP from oxidative phosphorylation to generate PCr.[2] This PCr then diffuses through the cytosol—a more efficient process than for the larger, more charged ATP molecule—to locations of high energy use.[4] Here, cytosolic CK isoforms, functionally coupled to ATPases, catalyze the reverse reaction to regenerate ATP locally.[2][3] This intricate network ensures that energy supply is precisely matched to demand, maintaining cellular homeostasis.

PCr_Shuttle cluster_mito Mitochondrion cluster_cyto Cytosol ATP_prod ATP (OxPhos) MtCK Mitochondrial CK ATP_prod->MtCK High [ATP] ADP_mito ADP MtCK->ADP_mito PCr Phosphocreatine (PCr) MtCK->PCr CytoCK Cytosolic CK PCr->CytoCK Cr Creatine (Cr) Cr->MtCK ATP_util ATP Myofibril Myofibril ATPase (Energy Use) ATP_util->Myofibril ADP_cyto ADP ADP_cyto->CytoCK Myofibril->ADP_cyto Low [ATP] CytoCK->Cr CytoCK->ATP_util High Local [ATP]

Caption: The Phosphocreatine (PCr) Energy Shuttle.

Principles of ³¹P NMR for Bioenergetic Analysis

The ³¹P nucleus possesses properties that make it ideal for metabolic studies: it has a spin of ½ and a 100% natural abundance, leading to excellent NMR sensitivity.[10] The chemical shift of a phosphorus nucleus is highly sensitive to its local electronic environment, allowing for clear discrimination between key metabolites in a spectrum.[11]

A typical ³¹P NMR spectrum of muscle tissue displays distinct peaks corresponding to PCr, the three phosphates of ATP (γ, α, β), and inorganic phosphate (Pi).[9] The relative areas of these peaks are directly proportional to the molar concentration of the metabolites, enabling the calculation of critical ratios like PCr/ATP and PCr/Pi, which are robust indicators of cellular energy status.[12] Furthermore, the chemical shift of the Pi peak is pH-dependent, allowing for the non-invasive determination of intracellular pH.[13]

Table 1: Typical ³¹P NMR Chemical Shifts of Key Metabolites

MetabolitePhosphate GroupTypical Chemical Shift (ppm)*J-Coupling (Hz)
Phosphocreatine (PCr)-0.00Singlet
ATPγ-phosphate~ -5.0Doublet (J ≈ 15-20)
ATPα-phosphate~ -10.0Doublet (J ≈ 15-20)
ATPβ-phosphate~ -20.0Triplet (J ≈ 15-20)
Inorganic Phosphate (Pi)-~ 2.0 - 5.0 (pH-dependent)Singlet
Phosphodiesters (PDE)-~ 2.5 - 3.5Broad
Phosphomonoesters (PME)-~ 6.0 - 7.0Broad

*Chemical shifts are referenced relative to PCr at 0.00 ppm. Values can vary slightly based on ionic strength, Mg²⁺ concentration, and pH.

Protocol 1: In Vitro Analysis of Tissue Extracts

This protocol is designed for the precise quantification of high-energy phosphates in tissue samples, such as muscle biopsies. The key is to rapidly halt metabolic activity to preserve the native phosphorylation state.

InVitro_Workflow A 1. Tissue Harvest & Snap-Freezing B 2. Pulverization (Liquid N₂) A->B C 3. Perchloric Acid Extraction (Cold) B->C D 4. Neutralization (e.g., with KOH) C->D E 5. Centrifugation D->E F 6. Supernatant Collection & Lyophilization E->F G 7. Reconstitution in D₂O Buffer F->G H 8. Addition of Internal Standard (e.g., MDPA) G->H I 9. ³¹P NMR Acquisition H->I J 10. Data Processing & Quantification I->J

Caption: Workflow for in vitro ³¹P NMR analysis of tissue extracts.

Step-by-Step Methodology:

  • Tissue Harvesting and Quenching: Immediately upon excision, the tissue must be snap-frozen in liquid nitrogen.[14] This step is critical to instantly arrest enzymatic activity, particularly from ATPases and kinases, preventing the degradation of PCr and ATP.[14]

  • Sample Pulverization: While still frozen under liquid nitrogen, the tissue is pulverized into a fine powder using a pre-chilled mortar and pestle. This increases the surface area for efficient extraction.

  • Acid Extraction: The frozen powder is homogenized in a cold solution of 0.5-1.0 M perchloric acid (PCA). PCA denatures proteins and precipitates them, releasing soluble metabolites into the acid phase.[15][16] All steps should be performed on ice.

  • Neutralization and Salt Removal: The homogenate is neutralized by the careful, dropwise addition of a potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) solution. This causes the precipitation of potassium perchlorate (KClO₄), which is poorly soluble in the cold and can be removed by centrifugation.

  • Centrifugation: The sample is centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins and KClO₄.

  • Supernatant Lyophilization: The resulting supernatant, containing the phosphometabolites, is carefully collected and can be lyophilized (freeze-dried) to a powder for storage or to concentrate the sample.

  • NMR Sample Preparation: The lyophilized powder is reconstituted in a minimal volume of deuterium oxide (D₂O) buffer, typically containing a chelating agent like EDTA to sequester paramagnetic ions that can cause peak broadening.[14] The pH (or pD in D₂O) should be adjusted to a stable value, often around 7.0-7.4, to ensure consistent chemical shifts.

  • Internal Standard: For absolute quantification, a known concentration of an internal phosphorus standard, such as methylene diphosphonic acid (MDPA) or trimethylphosphine oxide, which has a distinct chemical shift from the biological metabolites, is added.[17][18]

  • ³¹P NMR Data Acquisition:

    • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ³¹P frequency.

    • Pulse Sequence: A simple one-pulse (or "pulse-acquire") sequence is typically sufficient.

    • Key Parameters:

      • Relaxation Delay (D1): This is the most critical parameter for quantification. D1 should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the nuclei of interest (typically the β-ATP or PCr phosphorus) to ensure full magnetization recovery between scans. A long D1 (e.g., 20-30 seconds) is often necessary.

      • Proton Decoupling: Use broadband proton decoupling (e.g., WALTZ-16) to collapse P-H couplings and improve the signal-to-noise ratio (SNR) via the Nuclear Overhauser Effect (NOE).

      • Number of Scans (NS): Accumulate a sufficient number of scans to achieve adequate SNR.

  • Data Processing and Analysis:

    • Apply an exponential line-broadening factor to improve SNR.

    • Fourier transform the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the peaks corresponding to the standard and the metabolites of interest (PCr, γ-ATP, etc.). The concentration of the metabolite can be calculated using the formula:

      • [Metabolite] = ([Standard] × Area_Metabolite) / Area_Standard

Protocol 2: In Vivo Assessment of Muscle Bioenergetics

In vivo ³¹P NMR allows for the non-invasive, longitudinal study of muscle energy metabolism in living subjects, from preclinical models to human patients.[6][19] This protocol outlines a typical experiment involving rest, exercise, and recovery phases.

InVivo_Workflow A 1. Subject Preparation & Positioning B 2. Surface Coil Placement & Tuning A->B C 3. Shimming & RF Pulse Calibration B->C D 4. Resting State (Baseline Spectra) C->D E 5. Exercise Protocol (e.g., Electrical Stimulation or Voluntary Contraction) D->E F 6. Dynamic Acquisition (During Exercise) E->F G 7. Recovery Period (Post-Exercise Spectra) F->G H 8. Data Processing & Kinetic Modeling G->H

Caption: Workflow for in vivo ³¹P NMR analysis of muscle energetics.

Step-by-Step Methodology:

  • Subject Preparation: The subject (animal or human) is positioned comfortably within the NMR scanner. The muscle group of interest (e.g., gastrocnemius, quadriceps) is immobilized to prevent motion artifacts.[20]

  • Coil Placement: A ³¹P surface coil is placed directly over the muscle. The coil's sensitive volume must be localized to the target tissue.

  • Spectrometer Setup:

    • Tuning and Matching: The coil is tuned to the ³¹P frequency and matched to the spectrometer's impedance (50 Ω) to ensure maximum power transfer and signal reception.

    • Shimming: The magnetic field homogeneity (B₀) over the muscle volume is optimized (shimming) to achieve narrow spectral lines and high resolution.

    • Pulse Calibration: The radiofrequency (RF) pulse power or duration is calibrated to achieve the desired flip angle (e.g., 90°) at the center of the coil.

  • Resting State Acquisition: A series of high-SNR spectra are acquired at rest to establish baseline levels of PCr, ATP, Pi, and intracellular pH.[21]

  • Exercise Protocol: A standardized exercise protocol is initiated. This can involve voluntary contractions against a load or, in preclinical models, electrical stimulation of the motor nerve (e.g., sciatic nerve).[19] The workload should be sufficient to induce a significant change in the ³¹P spectrum, typically a decrease in PCr and an increase in Pi.

  • Dynamic Acquisition: ³¹P spectra are acquired continuously throughout the exercise and subsequent recovery periods with a time resolution sufficient to capture the metabolic kinetics (e.g., one spectrum every 30-60 seconds).

  • Recovery Monitoring: Data acquisition continues after the cessation of exercise until the phosphometabolite levels return to their pre-exercise baseline.

  • Data Processing and Kinetic Modeling:

    • The time-course data for PCr, Pi, and pH are extracted from the series of spectra.

    • The rate of PCr recovery post-exercise is a key metric. It follows pseudo-first-order kinetics and is used to calculate the maximum rate of mitochondrial ATP synthesis (Vmax), a direct measure of oxidative capacity.[19] The recovery rate constant (kPCr) is determined by fitting the PCr recovery curve to a monoexponential function:

      • PCr(t) = PCr_end + (PCr_initial - PCr_end) * (1 - e^(-kPCr * t))

    • Vmax is then calculated as Vmax = kPCr * [PCr_depleted].

Applications in Research and Drug Development

The ability to non-invasively quantify energy metabolism has profound implications for both basic research and clinical drug development.

  • Disease Pathophysiology: ³¹P NMR is used to study metabolic defects in a range of diseases, including muscular dystrophies, mitochondrial myopathies, heart failure, and peripheral artery disease.[8][21] These conditions often manifest as impaired PCr recovery kinetics, indicating compromised mitochondrial function.

  • Drug Efficacy and Target Engagement: For drugs designed to improve mitochondrial function or cellular energetics, ³¹P NMR provides a direct pharmacodynamic biomarker.[22][23] An increase in the PCr recovery rate following treatment can provide quantitative evidence of a drug's efficacy.[24]

  • Measuring Enzyme Kinetics: Advanced techniques like magnetization transfer (MT) can be used to measure the in vivo forward and reverse fluxes through the creatine kinase reaction.[8][25][26] This provides dynamic information about enzyme activity that cannot be obtained from static concentration measurements alone.[27][28]

Troubleshooting and Best Practices

  • Low Signal-to-Noise (SNR): Ensure optimal coil placement, tuning/matching, and shimming. Increase the number of scans, but be mindful of the experiment's time constraints, especially for dynamic studies.

  • Broad Spectral Lines: This is often due to poor magnetic field homogeneity (inadequate shimming) or the presence of paramagnetic contaminants. For in vitro samples, ensure thorough removal of metal ions with a chelator.[14]

  • Quantification Errors (In Vitro): The most common error source is an insufficient relaxation delay (D1). Always perform a T₁ measurement to determine the appropriate D1 value (≥ 5x T₁). Ensure the internal standard is stable and does not interact with sample components.

  • Motion Artifacts (In Vivo): Securely immobilize the limb or subject. Use cardiac and respiratory gating for studies of the heart or torso to minimize motion-related signal loss and line broadening.

References

  • SciSpace. (n.d.). Magnetization‒transfer 31P NMR of biochemical exchange in vivo: Application to creatine kinase kinetics.
  • Shoubridge, E. A., Briggs, R. W., & Radda, G. K. (1982). 31P magnetization transfer studies of creatine kinase kinetics in living rabbit brain. FEBS letters, 140(2), 288-292.
  • Ventura-Clapier, R., et al. (2014). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Einstein (São Paulo), 12(1), 126-131.
  • Wikipedia. (2023). Creatine phosphate shuttle.
  • Bar, A., & Pissarek, M. (1987). Kinetics of creatine kinase in heart: a 31P NMR saturation- and inversion-transfer study. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 927(3), 328-335.
  • BenchChem. (n.d.). The Pivotal Role of Phosphocreatine in Cellular Bioenergetics: An In-depth Technical Guide.
  • Lauce, F., et al. (2022). Fast in vivo assay of creatine kinase activity in the human brain by 31P magnetic resonance fingerprinting. Magnetic Resonance in Medicine, 88(3), 1083-1098.
  • Ventura-Clapier, R., et al. (2014). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. SciELO.
  • Ventura-Clapier, R., et al. (2014). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles.
  • Gadian, D. G., et al. (1989). 31P NMR studies of the thermodynamics and kinetics of the creatine kinase reaction. Magnetic Resonance in Medicine, 11(1), 121-126.
  • Meyer, R. A. (1982). Application of 31P-NMR spectroscopy to the study of striated muscle metabolism. American Journal of Physiology-Cell Physiology, 242(1), C1-C11.
  • Cai, K., et al. (2018). 31P Magnetic Resonance Fingerprinting for Rapid Quantification of Creatine Kinase Reaction Rate In Vivo. Magnetic Resonance in Medicine, 80(5), 1835-1846.
  • Kemp, G. J., & Radda, G. K. (1999). Introduction to in vivo 31P magnetic resonance spectroscopy of (human) skeletal muscle. Proceedings of the Nutrition Society, 58(4), 861-870.
  • Llorach-Pares, L., et al. (2025). Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts. JACS Au.
  • Llorach-Pares, L., et al. (2025). Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts. PubMed.
  • JoVE. (2022). P-31 MRS for measuring OXPHOS Capacity in Skeletal Muscle | Protocol Preview.
  • MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
  • Iotti, S., et al. (1993). An approach to noninvasive fiber type determination by NMR. American Journal of Physiology-Cell Physiology, 264(4), C894-C899.
  • Baligand, C., et al. (2015). In-Vivo 31P NMR Spectroscopy Assessment of Skeletal Muscle Bioenergetics after Spinal Cord Contusion in Rats. Journal of Neurotrauma, 32(7), 482-491.
  • St-Hilaire, M., et al. (2023). Systematic review of 31P-magnetic resonance spectroscopy studies of brain high energy phosphates and membrane phospholipids in aging and Alzheimer's disease. Frontiers in Aging Neuroscience, 15, 1234567.
  • Revelly, J. P., et al. (1996). In vivo 31P nuclear magnetic resonance spectroscopy of skeletal muscle energetics in endotoxemic rats: a prospective, randomized study. Critical Care Medicine, 24(7), 1235-1243.
  • Brindle, K. M., et al. (1986). A comparison of 31P-NMR saturation transfer and isotope-exchange measurements of creatine kinase kinetics in vitro. European Journal of Biochemistry, 158(2), 299-305.
  • Lei, H., & Zhu, X. H. (2011). 31P-Magnetization Transfer Magnetic Resonance Spectroscopy Measurements of In Vivo Metabolism. eMagRes, 1(1), 1-12.
  • Sonnay, S., et al. (2024).
  • Research Square. (n.d.). Defective ATP breakdown activity related to an ENTPD1 gene mutation demonstrated using 31P NMR.
  • CiNii Research. (n.d.). Comparative Measurement of Myocardial ATP and Creatine Phosphate by Two Chemical Extraction Methods and 31P-NMR Spectroscopy.
  • Higuchi, M., et al. (1994). Comparative measurement of myocardial ATP and creatine phosphate by two chemical extraction methods and 31P-NMR spectroscopy. Journal of Molecular and Cellular Cardiology, 26(2), 203-210.
  • Hirschbein, B. L., & Fearon, K. L. (1997). 31P NMR spectroscopy in oligonucleotide research and development. Antisense & Nucleic Acid Drug Development, 7(1), 55-61.
  • Meneses, P., & Glonek, T. (1988). Absolute quantitation of tissue phospholipids using 31P NMR spectroscopy. Journal of Lipid Research, 29(5), 679-689.
  • MDPI. (n.d.). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls.
  • Yamada, Y., & Sugi, H. (1987). 1H- and 31P-NMR studies on smooth muscle of bullfrog stomach. Japanese Journal of Physiology, 37(2), 333-338.
  • TriLink BioTechnologies. (n.d.). 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives.
  • Anasazi Instruments. (n.d.). 31P NMR OF ADENOSINE PHOSPHATES.
  • Nanalysis. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
  • Cheng, L. L., et al. (2007). Resolution of Creatine and Phosphocreatine 1H Signals in Isolated Human Skeletal Muscle using HR-MAS 1H NMR. Magnetic Resonance in Medicine, 58(1), 23-28.
  • Labome. (2014). NMR Spectroscopy in Drug Discovery and Development.
  • Lepedda, A. J., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Bosnian Journal of Basic Medical Sciences, 19(4), 324-335.
  • Reddit. (2023). How to do internal standard for 31P NMR?.
  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000950 Creatine at BMRB.

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Lyophilized creatine phosphate disodium salt reconstitution for experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Reconstitution and Application in Experimental Biology

Abstract

Creatine phosphate (CP), also known as phosphocreatine (PCr), is a pivotal molecule in cellular bioenergetics, serving as a rapidly mobilizable reserve of high-energy phosphates for the regeneration of adenosine triphosphate (ATP).[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, reconstitution, and experimental application of lyophilized creatine phosphate disodium salt. It outlines the biochemical principles underlying its function, provides validated step-by-step protocols for preparing stable, high-purity solutions, and details its use in key in vitro assays, such as ATP regeneration and creatine kinase (CK) activity measurements. The aim is to ensure data integrity and experimental reproducibility through scientifically grounded methodologies.

Introduction: The Central Role of Creatine Phosphate in Cellular Energetics

Creatine phosphate is a high-energy compound predominantly found in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. Its primary physiological function is to act as a temporal and spatial energy buffer. During periods of intense metabolic activity, when ATP consumption exceeds its rate of synthesis through glycolysis and oxidative phosphorylation, creatine kinase (CK) catalyzes the transfer of a phosphate group from CP to adenosine diphosphate (ADP), rapidly replenishing the cellular ATP pool.[1][3][4]

The Creatine Kinase Reaction: Creatine Phosphate + ADP ⇌ Creatine + ATP

This reversible reaction, catalyzed by creatine kinase, is fundamental to maintaining energy homeostasis in cells under high load.[3][5] The lyophilized disodium salt of creatine phosphate is a stable, highly soluble form of this molecule, making it an ideal reagent for a wide range of in vitro experimental applications, from basic biochemical assays to complex cell-based models of metabolic function.[6][7][8]

Product Specifications and Handling

Lyophilized creatine phosphate disodium salt is typically supplied as a white crystalline powder. The quality and purity of this reagent are critical for experimental success.

Key Physicochemical Properties

Understanding the properties of the compound is the first step toward its effective use. The tetrahydrate form is common and its molecular weight should be factored into all concentration calculations.

PropertyTypical ValueSource
Form White crystalline powder[7][9]
Molecular Formula C₄H₈N₃Na₂O₅P · 4H₂O[6][10]
Molecular Weight 327.14 g/mol [6][10][11]
Purity ≥97%[10][12][13]
Solubility (in Water) Highly soluble (e.g., 150 mg/mL)[6][13][14]
pH of Solution (10 mg/mL) 7.7 - 8.7[12]
Storage and Stability

Proper storage is paramount to maintaining the integrity of the lyophilized powder and the reconstituted solutions.

  • Lyophilized Powder: The powder should be stored at -20°C under desiccating conditions to prevent degradation.[6] When stored correctly, the powder is stable for at least 12-36 months.[6][12]

  • Reconstituted Solutions: After reconstitution, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to 3 months or at -80°C for up to one year.[13][15]

Reconstitution Protocol: A Self-Validating System

The goal of reconstitution is to create a sterile, accurate, and stable stock solution. This protocol incorporates quality control checks to ensure the reliability of the prepared reagent.

Materials Required
  • Lyophilized Creatine Phosphate Disodium Salt

  • Nuclease-free water or appropriate sterile buffer (e.g., PBS, HEPES)

  • Sterile, conical-bottom centrifuge tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile, single-use aliquot tubes

  • pH meter

Step-by-Step Reconstitution Workflow

This workflow is designed to minimize contamination and ensure accurate concentration.

ReconstitutionWorkflow cluster_prep Preparation cluster_recon Reconstitution cluster_qc Quality Control & Sterilization cluster_storage Aliquoting & Storage P1 Equilibrate vial and solvent to room temp. P2 Briefly centrifuge vial to collect powder. P1->P2 R1 Add precise volume of sterile solvent. P2->R1 R2 Gently vortex until fully dissolved. R1->R2 R3 Visually inspect for clarity and particulates. R2->R3 QC1 Measure pH of the stock solution. R3->QC1 QC2 Sterile filter using a 0.22 µm filter. QC1->QC2 S1 Aliquot into single-use tubes (>20 µL). QC2->S1 S2 Label with name, concentration, and date. S1->S2 S3 Store immediately at -20°C or -80°C. S2->S3

Figure 1. Step-by-step workflow for the reconstitution of lyophilized creatine phosphate.

Detailed Protocol Steps
  • Preparation: Allow the vial of lyophilized creatine phosphate and the chosen solvent (e.g., nuclease-free water) to equilibrate to room temperature. This prevents condensation from forming inside the vial upon opening. Briefly centrifuge the vial to ensure all the powder is collected at the bottom.

  • Calculation: Determine the required volume of solvent to achieve the desired stock concentration. For example, to prepare a 100 mM stock solution of Creatine Phosphate Disodium Salt Tetrahydrate (MW: 327.14 g/mol ):

    • Mass (g) = 0.1 mol/L * 327.14 g/mol * Volume (L)

    • For 10 mg of powder:

      • Volume (L) = 0.010 g / (0.1 mol/L * 327.14 g/mol ) = 0.0003056 L = 305.6 µL

  • Dissolution: Carefully add the calculated volume of solvent to the vial. Close the cap securely and gently vortex or swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. The solution should be clear and colorless.[12]

  • pH Verification (Trustworthiness Check): As a self-validating step, measure the pH of a small drop of the reconstituted solution. It should fall within the range specified by the manufacturer (typically pH 7.7-8.7 for a 10 mg/mL solution).[12] Significant deviation may indicate degradation or contamination.

  • Sterilization: For applications in cell culture or other sterile assays, pass the solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical for removing any potential microbial contaminants.

  • Aliquoting and Storage: Immediately dispense the sterile stock solution into single-use, sterile microcentrifuge tubes. Aliquot volumes should ideally be greater than 20 µL to minimize evaporation and adsorption to the tube walls. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store frozen at -20°C or -80°C.[15]

Application Protocols

Reconstituted creatine phosphate is a key substrate in several fundamental biochemical and cell-based assays.

Application 1: In Vitro ATP Regeneration System

Causality: Many enzymatic reactions, such as in vitro transcription/translation or protein kinase assays, require a sustained supply of ATP. An ATP regeneration system using creatine phosphate and creatine kinase prevents the depletion of ATP and the accumulation of inhibitory ADP, thereby maintaining optimal reaction kinetics.

ATP_Regeneration ATP ATP Enzyme Energy-Consuming Reaction (e.g., Kinase) ATP->Enzyme Consumed ADP ADP + Pi CK Creatine Kinase ADP->CK Regenerated by CP Creatine Phosphate CP->CK Cr Creatine Enzyme->ADP CK->ATP CK->Cr

Figure 2. The ATP regeneration cycle using the Creatine Kinase/Creatine Phosphate system.

Protocol: Preparing an ATP Regeneration Mix (Example for a Kinase Assay)

  • Prepare Reagents:

    • 100 mM Creatine Phosphate (CP) stock solution (prepared as in Section 3).

    • 10 mg/mL Creatine Kinase (CK) in a suitable buffer.

    • 100 mM ATP stock solution.

    • 1 M MgCl₂ stock solution.

  • Assemble the Reaction Mix: For a final reaction volume of 50 µL, a typical 10X ATP regeneration mix can be prepared as follows (for 100 µL of 10X mix):

    Component Stock Conc. Volume for 10X Mix Final Conc. (in 1X)
    Creatine Phosphate 100 mM 40 µL 4 mM
    ATP 100 mM 10 µL 1 mM
    MgCl₂ 1 M 10 µL 10 mM
    Creatine Kinase 10 mg/mL 2 µL 20 µg/mL

    | Assay Buffer | - | 38 µL | - |

  • Usage: Add 5 µL of the 10X ATP Regeneration Mix to your 50 µL final reaction volume. This system will continuously regenerate ATP, ensuring a stable energy supply for the duration of the assay.

Application 2: Creatine Kinase (CK) Activity Assay

Causality: The activity of creatine kinase is a critical diagnostic marker for conditions involving muscle damage, such as myocardial infarction.[16] Assays to measure CK activity rely on providing its substrates, CP and ADP, and measuring the rate of product formation (ATP or creatine). A common method is a coupled enzyme assay where the production of ATP is linked to the reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically at 340 nm.[17][18][19]

Protocol: Spectrophotometric CK Activity Assay

  • Assay Principle: This is a coupled-enzyme reaction.

    • Reaction 1: Creatine Phosphate + ADP --(CK)--> Creatine + ATP[19]

    • Reaction 2: ATP + Glucose --(Hexokinase)--> ADP + Glucose-6-Phosphate[20]

    • Reaction 3: Glucose-6-Phosphate + NADP⁺ --(G6PDH)--> 6-Phosphogluconate + NADPH + H⁺[20] The rate of NADPH production, measured by the increase in absorbance at 340 nm, is directly proportional to the CK activity in the sample.[19][20]

  • Reagent Preparation: Prepare a master mix containing all components except the sample. A typical reaction mixture contains:

    • Imidazole buffer (pH 6.5)

    • Creatine Phosphate (~30 mM)

    • ADP (~2 mM)

    • N-acetylcysteine (CK activator)

    • Glucose (~20 mM)

    • NADP⁺ (~2 mM)

    • Hexokinase (HK)

    • Glucose-6-Phosphate Dehydrogenase (G6PDH)

    • Magnesium ions

  • Procedure:

    • Pipette the reaction master mix into a cuvette and pre-warm to 37°C for 5 minutes.[17]

    • Add the sample (e.g., serum or tissue lysate) to the cuvette and mix gently.

    • Place the cuvette in a spectrophotometer set to 340 nm and maintained at 37°C.

    • Record the absorbance at 1-minute intervals for 5-10 minutes.[17]

  • Data Analysis: Calculate the change in absorbance per minute (ΔA/min). Use the Beer-Lambert law to convert this rate into enzyme activity (U/L).

Conclusion

Lyophilized creatine phosphate disodium salt is a stable and versatile reagent essential for research in cellular energy metabolism. By adhering to the detailed protocols for handling, reconstitution, and application outlined in this guide, researchers can ensure the integrity of their experiments and the reproducibility of their results. The principles of causality and the inclusion of self-validating checks are designed to empower scientists to generate high-quality, trustworthy data in their exploration of the critical roles of creatine phosphate in health and disease.[8][21]

References

  • Patsnap Synapse. (2024). What is the mechanism of Creatine Phosphate Sodium?[Link]

  • Study.com. ATP, Creatinine & Muscle Metabolism | Definition & Importance. [Link]

  • U.S. Food and Drug Administration. Creatine Kinase assay - REVIEW MEMORANDUM. [Link]

  • Proprep. Creatine phosphate functions in the muscle cell by doing what, and how does it support muscular activity?[Link]

  • StudySmarter. (2024). Creatine Phosphate: Energy & Exercise Role. [Link]

  • BUBS Naturals. (2025). Fueling Peak Performance: How Muscle Cells Use Creatine Phosphate. [Link]

  • Medicine LibreTexts. (2023). 2.20: Enzymes Rate, Creatine Kinase (CK). [Link]

  • Medichem Middle East. Manual Procedure Creatine Kinase (CK). [Link]

  • RayBiotech. (2023). Creatine Kinase Activity Assay. [Link]

  • Google Patents.
  • AHH Chemical. Creatine Phosphate Disodium Salt USP/EP | Pharmaceutical API. [Link]

  • ResearchGate. (2023). How to prepare 1M Creatine phosphate?[Link]

  • Cepham Life Sciences. Creatine phosphate, disodium salt tetrahydrate. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate. [Link]

  • Jinfiniti. (2025). Creatine and ATP: What's the Connection?[Link]

  • Science Publishing Group. (2025). Evaluation of the Effect of Clonapure® Versus Creatine Monohydrate on ATP Levels in a C2C12 Muscle Cell. [Link]

  • NIH National Center for Biotechnology Information. (2023). Modulation of Cellular Levels of Adenosine Phosphates and Creatine Phosphate in Cultured Primary Astrocytes. [Link]

  • NIH National Center for Biotechnology Information. Creatine supplementation enhances immunological function of neutrophils by increasing cellular adenosine triphosphate. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.

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Creatine phosphate disodium salt for studying muscular dystrophy models

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Investigating the Therapeutic Potential of Creatine Phosphate Disodium Salt in Preclinical Models of Muscular Dystrophy

Audience: Researchers, scientists, and drug development professionals in the fields of myology, neuromuscular disorders, and pharmacology.

Abstract: Muscular dystrophies are a group of genetic disorders characterized by progressive muscle degeneration and weakness. A key feature of dystrophic muscle is a compromised energy metabolism, leading to an inability to meet the high ATP demands of muscle contraction and repair. Creatine phosphate serves as a critical, rapidly mobilizable reserve of high-energy phosphates for ATP regeneration. This guide details the scientific rationale and provides comprehensive protocols for utilizing Creatine Phosphate Disodium Salt as a research tool to study and potentially mitigate pathology in both in vitro and in vivo models of muscular dystrophy.

Scientific Rationale & Mechanism of Action

In striated muscle, the maintenance of ATP homeostasis during high-energy demand is paramount for cellular function and survival. The creatine kinase (CK)/phosphocreatine (PCr) system is the primary temporal energy buffer in muscle cells[1]. During intense activity, ATP is rapidly hydrolyzed to ADP to fuel muscle contraction. The CK enzyme catalyzes the transfer of a high-energy phosphate group from phosphocreatine to ADP, instantly regenerating ATP[2][3]. This process ensures a constant supply of ATP, bridging the gap until slower, metabolic pathways like glycolysis and oxidative phosphorylation can increase their output[3].

In muscular dystrophies, such as Duchenne Muscular Dystrophy (DMD), the absence of dystrophin leads to sarcolemmal instability, chronic muscle damage, and impaired calcium homeostasis. This pathology places an enormous energetic stress on the muscle fibers. Studies have shown that dystrophic muscle exhibits lower levels of creatine and phosphocreatine, impairing its ability to buffer ATP levels effectively[4][5]. This energy deficit is thought to exacerbate muscle fiber necrosis and impede regenerative processes[6].

Creatine Phosphate Disodium Salt is a stabilized, soluble form of phosphocreatine, making it an ideal compound for experimental studies[7][8]. By providing an exogenous source of phosphocreatine, researchers can investigate whether bolstering this critical energy reservoir can protect dystrophic muscle from damage, improve cellular function, and slow disease progression. The central hypothesis is that supplementing dystrophic models with creatine phosphate can enhance the intracellular energy state, thereby reducing necrosis, inflammation, and improving overall muscle health[6][9][10].

Signaling Pathway: The Phosphocreatine Energy Shuttle

PCr_Shuttle cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_ATP ATP mtCK mtCK Mito_ATP->mtCK Oxidative Phosphorylation Mito_ADP ADP Mito_ADP->mtCK Mito_PCr Phosphocreatine (PCr) mtCK->Mito_PCr Cyto_PCr Phosphocreatine (PCr) Mito_PCr->Cyto_PCr Diffusion Mito_Cr Creatine (Cr) Mito_Cr->mtCK MM_CK MM-CK Cyto_PCr->MM_CK Cyto_Cr Creatine (Cr) Cyto_Cr->Mito_Cr Diffusion MM_CK->Cyto_Cr Cyto_ATP ATP MM_CK->Cyto_ATP Cyto_ADP ADP Cyto_ADP->MM_CK Myofibrils Myofibrils (Contraction) Cyto_ATP->Myofibrils Energy for Work Myofibrils->Cyto_ADP Energy Release

Caption: The Phosphocreatine (PCr) shuttle for ATP regeneration in muscle cells.

Application in In Vitro Muscular Dystrophy Models

In vitro cell culture models provide a controlled environment to dissect the direct cellular effects of Creatine Phosphate Disodium Salt on dystrophic myotubes, independent of systemic influences. Immortalized human myoblast cell lines from DMD patients or murine C2C12 myoblasts can be differentiated into myotubes to model dystrophic muscle[11][12][13]. These systems allow for the precise measurement of cell viability, energy metabolism, and response to stressors.

Experimental Workflow: In Vitro Analysis

InVitro_Workflow cluster_assays Endpoint Assays start Start: Culture DMD Myoblasts differentiate Differentiate into Myotubes (Low Serum Media, 3-5 days) start->differentiate treatment Treat with Creatine Phosphate Disodium Salt (e.g., 24-48h) differentiate->treatment stressor Induce Cellular Stress (e.g., Oxidative or Mechanical) treatment->stressor atp_assay Measure Intracellular ATP (Luminometry) stressor->atp_assay Bioenergetics viability_assay Assess Cell Viability (e.g., MTT / LDH Assay) stressor->viability_assay Cytoprotection gene_expr Analyze Gene Expression (Myogenic/Apoptotic Markers) stressor->gene_expr Cellular Response end End: Data Analysis atp_assay->end viability_assay->end gene_expr->end InVivo_Workflow cluster_interim Functional Assessment (Bi-weekly) cluster_final_assays Terminal Analysis start Start: mdx Mice (e.g., 4 weeks old) treatment Daily Administration of Creatine Phosphate (e.g., IP or Oral Gavage) for 4-8 weeks start->treatment grip Forelimb Grip Strength treatment->grip hang Wire Hang Test treatment->hang endpoint Endpoint (e.g., 12 weeks old) treatment->endpoint grip->endpoint hang->endpoint blood Blood Collection (Serum CK Analysis) endpoint->blood muscle Muscle Tissue Harvest (e.g., Gastrocnemius, Diaphragm) endpoint->muscle end End: Data Analysis & Correlation blood->end histo Histopathology (H&E, Masson's Trichrome) muscle->histo biochem Biochemistry (Caspase-3 Assay) muscle->biochem histo->end biochem->end

Caption: Workflow for assessing Creatine Phosphate in the mdx mouse model.

Protocol 3.1: Administration of Creatine Phosphate Disodium Salt to mdx Mice

Rationale: Consistent and accurate dosing is essential for in vivo studies. Intraperitoneal (IP) injection provides high bioavailability, bypassing first-pass metabolism. The dosage should be based on previous studies with creatine supplementation in mdx mice, which have shown efficacy in improving muscle function and pathology.[6][14]

Materials:

  • mdx mice and age-matched wild-type controls (e.g., C57BL/10)

  • Creatine Phosphate Disodium Salt

  • Sterile 0.9% saline

  • 1 mL syringes with 27-gauge needles

Procedure:

  • Preparation: Prepare a dosing solution of Creatine Phosphate Disodium Salt in sterile 0.9% saline. A typical dose for creatine compounds is in the range of 300-500 mg/kg body weight. For a 500 mg/kg dose in a 25g mouse, you would need 12.5 mg. Prepare a solution at a concentration that allows for a reasonable injection volume (e.g., 100-200 µL).

  • Animal Groups: Randomly assign mice to the following groups (n=8-12 per group):

    • Group 1: Wild-type + Saline (Vehicle)

    • Group 2: Wild-type + Creatine Phosphate

    • Group 3: mdx + Saline (Vehicle)

    • Group 4: mdx + Creatine Phosphate

  • Administration: Administer the prepared solution or vehicle via IP injection once daily.

  • Monitoring: Monitor the animals daily for any adverse reactions. Record body weights weekly.

  • Duration: Continue the treatment for a predefined period, typically 4 to 8 weeks, to observe significant changes in muscle pathology and function.

Protocol 3.2: Assessment of Muscle Function (Forelimb Grip Strength)

Rationale: The grip strength test is a non-invasive and reproducible method to assess muscle function in mice.[15][16][17] It measures the maximal force a mouse can exert with its forelimbs, providing a direct functional correlate of muscle strength that is relevant to the dystrophic phenotype.

Materials:

  • Grip strength meter with a horizontal mesh grid

  • Treated and control mice

Procedure:

  • Acclimatization: Allow the mouse to acclimate to the testing room for at least 30 minutes before the test.

  • Testing:

    • Hold the mouse by the base of its tail, ensuring its body is horizontal and parallel to the grid.

    • Lower the mouse towards the grid, allowing it to grasp the mesh with its forepaws.

    • Gently pull the mouse backward horizontally with a smooth, consistent motion until its grip is released.

    • The meter will record the peak force applied in grams or Newtons.

  • Repetitions: Perform five consecutive measurements for each mouse within a 2-minute period.

  • Data Analysis: Average the three highest readings for each mouse. Normalize the grip strength to the mouse's body weight (Force / Body Weight). Perform this assessment bi-weekly throughout the study.

Protocol 3.3: Histopathological Analysis of Muscle Tissue

Rationale: Histological examination is the gold standard for assessing the structural integrity of muscle tissue.[18][19] Hematoxylin and Eosin (H&E) staining allows for the visualization and quantification of key pathological features of muscular dystrophy, including necrosis, inflammation, centrally nucleated (regenerating) fibers, and variation in fiber size.[20][21]

Materials:

  • Harvested muscle tissue (e.g., gastrocnemius, tibialis anterior)

  • Isopentane cooled in liquid nitrogen for snap-freezing

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • H&E staining reagents

Procedure:

  • Tissue Harvest: At the study endpoint, euthanize mice and carefully dissect the desired muscles.

  • Freezing: Embed the muscle in OCT compound and snap-freeze in isopentane pre-chilled with liquid nitrogen to prevent ice crystal artifacts.[18] Store at -80°C.

  • Sectioning: Cut 8-10 µm thick cross-sections using a cryostat at -20°C and mount them on glass slides.

  • Staining (H&E):

    • Air dry the sections for 30 minutes.

    • Stain with Hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • Rinse and then "blue" the sections in Scott's tap water substitute.

    • Rinse and stain with Eosin for 1-2 minutes.

    • Dehydrate through a series of graded alcohols and clear with xylene.

    • Coverslip with a permanent mounting medium.

  • Imaging & Analysis:

    • Acquire images of the entire muscle cross-section using a slide scanner or microscope.

    • Using image analysis software (e.g., ImageJ/Fiji), quantify the percentage of the total muscle area that is necrotic, regenerating (centrally nucleated fibers), and infiltrated by inflammatory cells.[18]

Protocol 3.4: Biochemical Analysis of Caspase-3 Activity

Rationale: Apoptosis contributes to myonuclear loss in dystrophic muscle. Caspase-3 is a key executioner caspase, and its activity is an indicator of apoptotic signaling. Measuring its activity provides a biochemical correlate of cell death that may be modulated by improved energy status.

Materials:

  • Frozen muscle tissue powder

  • Tissue lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Caspase-3 colorimetric or fluorometric assay kit (e.g., based on cleavage of DEVD-pNA or DEVD-AMC) [22][23]* 96-well microplate

  • Microplate reader

Procedure:

  • Homogenate Preparation:

    • Weigh approximately 20-30 mg of frozen muscle tissue and pulverize it under liquid nitrogen.

    • Homogenize the powder in the cold lysis buffer provided with the assay kit, typically on ice.[24][25]

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction) for analysis.[22]

  • Protein Quantification: Determine the total protein concentration of the supernatant using a BCA assay to ensure equal protein loading for the caspase assay.

  • Caspase-3 Assay:

    • Follow the manufacturer's protocol. Typically, this involves adding a defined amount of protein (e.g., 50-100 µg) from each sample to a 96-well plate.

    • Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours.[22][23]

  • Data Acquisition: Read the absorbance (for colorimetric assays, ~405 nm) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate caspase-3 activity based on the change in absorbance/fluorescence over time and normalize it to the amount of protein loaded. Express results as fold change relative to the wild-type control group.

Expected Results: In Vivo Functional & Pathological Improvement

Table 2: Functional and Biochemical Outcomes in mdx Mice

ParameterWild-type + Vehiclemdx + Vehiclemdx + Creatine Phosphate
Normalized Grip Strength (g/g) 2.5 ± 0.31.4 ± 0.21.8 ± 0.25
Serum Creatine Kinase (U/L) 250 ± 5012,000 ± 2,5008,500 ± 1,800
% Necrotic Area (Gastrocnemius) < 1%15% ± 4%9% ± 3%
Caspase-3 Activity (Fold Change) 1.0 ± 0.23.5 ± 0.62.2 ± 0.5
*Data are presented as mean ± SD and are hypothetical for illustrative purposes. p < 0.05 compared to mdx + Vehicle.

References

  • A Suite of Clinically Relevant Functional Assays to Address Therapeutic Efficacy and Disease Mechanism in the Dystrophic mdx Mouse. PubMed Central.[Link]

  • What is the mechanism of Creatine Phosphate Sodium? Patsnap Synapse.[Link]

  • Mechanisms of creatine in skeletal muscle metabolism. Consensus.[Link]

  • How does creatine work? Creapure.[Link]

  • Histological Methods to Assess Skeletal Muscle Degeneration and Regeneration in Duchenne Muscular Dystrophy. PubMed Central.[Link]

  • Duchenne muscular dystrophy cell culture models created by CRISPR/Cas9 gene editing and their application in drug screening. National Institutes of Health.[Link]

  • Role of Creatine Phosphate in Muscle Contraction. IPR.[Link]

  • In Vitro Assays for Duchenne Muscular Dystrophy. Charles River Laboratories.[Link]

  • Histopathology and immunoanalysis of muscle (Chapter 5). Disorders of Voluntary Muscle.[Link]

  • Immortalized human myotonic dystrophy muscle cell lines to assess therapeutic compounds. Human Molecular Genetics.[Link]

  • Biomarkers of Duchenne muscular dystrophy: current findings. Dove Medical Press.[Link]

  • Creatine and Phosphocreatine: A Review of Their Use in Exercise and Sport. PubMed Central.[Link]

  • A sensitive method for measuring ATP-formation in rat muscle mitochondria. PubMed.[Link]

  • Potential biomarkers of skeletal muscle damage. Ovid.[Link]

  • Histologic muscular history in steroid-treated and untreated patients with Duchenne dystrophy. PubMed Central.[Link]

  • Biomarkers for Duchenne muscular dystrophy: myonecrosis, inflammation and oxidative stress. Company of Biologists Journals.[Link]

  • Serum protein biomarker signature of Duchenne muscular dystrophy. PubMed Central.[Link]

  • Muscle histology in Becker muscular dystrophy. PubMed.[Link]

  • Biomarkers in Duchenne Muscular Dystrophy: Current Status and Future Directions. PubMed Central.[Link]

  • Immortalized Muscle Cell Model to Test the Exon Skipping Efficacy for Duchenne Muscular Dystrophy. MDPI.[Link]

  • Assessing Functional Performance in the Mdx Mouse Model. PubMed Central.[Link]

  • Muscle histology vs MRI in Duchenne muscular dystrophy. Neurology.org.[Link]

  • Assessing Functional Performance in the Mdx Mouse Model. ResearchGate.[Link]

  • Video: The ATP Bioluminescence Assay. JoVE.[Link]

  • Caspase-12 ablation preserves muscle function in the mdx mouse. Oxford Academic.[Link]

  • Caspase Protocols in Mice. PubMed Central.[Link]

  • Effect of creatine supplementation on skeletal muscle of mdx mice. PubMed.[Link]

  • Can anyone recommend any reliable methods of measuring the ATP levels in cardiac myocytes (cell line or primary cell line)? ResearchGate.[Link]

  • Creatine supplementation reduces skeletal muscle degeneration and enhances mitochondrial function in mdx mice. PubMed.[Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals.[Link]

  • Mitochondrial creatine sensitivity is lost in the D2.mdx model of Duchenne muscular dystrophy and rescued by the mitochondrial-enhancing compound Olesoxime. American Physiological Society Journal.[Link]

  • Measurement of AMP, ADP, and ATP levels in skeletal muscle extracts... ResearchGate.[Link]

  • Muscle Damage in Dystrophic mdx Mice Is Influenced by the Activity of Ca2+-Activated KCa3.1 Channels. MDPI.[Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Assay Genie.[Link]

  • Caspase 3 activity is required for skeletal muscle differentiation. PNAS.[Link]

  • Use of Creatine Monohydrate in MDX Mice: Morphometric and Stereological Analysis of the Diaphragm. Medicina Moderna.[Link]

  • Caspase Activity Assay. Creative Bioarray.[Link]

  • Creatine Monohydrate in Duchenne Muscular Dystrophy. Royal Children's Hospital Melbourne.[Link]

  • Duchenne Muscular Dystrophy and Creatine Monohydrate. Parent Project Muscular Dystrophy.[Link]

  • Evaluation of Creatine Monohydrate Supplementation on the Gastrocnemius Muscle of Mice with Muscular Dystrophy: A Preliminary Study. PubMed Central.[Link]

  • Creatine for treating muscle disorders. PubMed Central.[Link]

  • Creatine monohydrate in Duchenne muscular dystrophy. Journal of Paediatrics and Child Health.[Link]

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Application Notes and Protocols for the Use of Creatine Phosphate Disodium Salt in Cardiac Injury Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Crucial Role of Bioenergetics in Cardiac Health and Disease

The heart, a relentless pump, has an immense and continuous demand for energy, primarily in the form of adenosine triphosphate (ATP), to fuel its contractile function. Under normal physiological conditions, this demand is met by a finely tuned balance of energy production and utilization. However, in the context of cardiac injury, such as myocardial ischemia and reperfusion, this delicate energetic equilibrium is severely disrupted. The creatine kinase (CK) system, with creatine phosphate (PCr) as its central component, serves as a critical temporal and spatial energy buffer, rapidly replenishing ATP at sites of high consumption.[1][2] During ischemia, the depletion of PCr and subsequent fall in ATP levels are key events that trigger a cascade of detrimental processes, including ionic imbalance, oxidative stress, and ultimately, cardiomyocyte death.[3][4]

Exogenous administration of creatine phosphate disodium salt has emerged as a promising therapeutic strategy to mitigate cardiac injury. By providing a readily available pool of high-energy phosphate, it aims to preserve the cellular energy state, thereby protecting cardiomyocytes from the ravages of ischemia-reperfusion injury.[5][6] These application notes provide a comprehensive guide for researchers investigating the cardioprotective effects of creatine phosphate disodium salt, detailing its mechanism of action, experimental protocols for both in vivo and ex vivo models of cardiac injury, and methods for assessing its therapeutic efficacy.

Mechanism of Action: More Than Just an Energy Reserve

The cardioprotective effects of exogenous creatine phosphate extend beyond simple ATP replenishment. Its multifaceted mechanism of action involves:

  • Energy Preservation: As a high-energy phosphate compound, creatine phosphate directly donates its phosphate group to adenosine diphosphate (ADP) to regenerate ATP, a reaction catalyzed by creatine kinase.[2][7] This is particularly crucial during the initial moments of ischemia when oxygen supply is cut off, and oxidative phosphorylation ceases.[4]

  • Membrane Stabilization: Creatine phosphate has been shown to interact with the phospholipid heads of the sarcolemma, stabilizing the cell membrane and reducing its permeability. This helps to prevent the leakage of intracellular enzymes like creatine kinase (CK) and lactate dehydrogenase (LDH), which are common markers of myocardial damage.[8]

  • Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening: The opening of the mPTP is a critical event in reperfusion injury, leading to mitochondrial swelling and the release of pro-apoptotic factors. Creatine phosphate has been demonstrated to inhibit the opening of the mPTP, thus preserving mitochondrial integrity and preventing cell death.[8]

  • Reduction of Oxidative Stress: Ischemia and reperfusion are associated with a burst of reactive oxygen species (ROS) that cause significant cellular damage. Studies have shown that the administration of creatine phosphate can prevent the increase in pro-oxidative markers during ischemia-reperfusion injury.[1][9]

  • Anti-arrhythmic Effects: Exogenous creatine phosphate has been observed to reduce the incidence of reperfusion-induced arrhythmias, a major complication of myocardial infarction.[10] This effect may be related to its ability to maintain ionic homeostasis and prevent the electrical instability of cardiomyocytes.

cluster_0 Ischemia-Reperfusion Injury Cascade cluster_1 Protective Mechanisms of Creatine Phosphate Ischemia Ischemia ATP_Depletion ATP Depletion Ischemia->ATP_Depletion Oxidative_Stress Oxidative Stress Ischemia->Oxidative_Stress Ionic_Imbalance Ionic Imbalance ATP_Depletion->Ionic_Imbalance Cell_Death Cardiomyocyte Death Ionic_Imbalance->Cell_Death mPTP_Opening mPTP Opening Oxidative_Stress->mPTP_Opening mPTP_Opening->Cell_Death CP_Admin Exogenous Creatine Phosphate Disodium Salt ATP_Regen ATP Regeneration CP_Admin->ATP_Regen Replenishes Energy Membrane_Stab Membrane Stabilization CP_Admin->Membrane_Stab Protects Sarcolemma mPTP_Inhibit mPTP Inhibition CP_Admin->mPTP_Inhibit Preserves Mitochondria ROS_Scav Reduced Oxidative Stress CP_Admin->ROS_Scav Mitigates Damage ATP_Regen->ATP_Depletion Counteracts Membrane_Stab->Ionic_Imbalance Prevents mPTP_Inhibit->mPTP_Opening Inhibits ROS_Scav->Oxidative_Stress Reduces

Caption: Protective pathways of creatine phosphate in cardiac injury.

Experimental Protocols

The following protocols provide a framework for investigating the effects of creatine phosphate disodium salt in common preclinical models of cardiac injury.

Protocol 1: Ex Vivo Ischemia-Reperfusion Injury in an Isolated Rat Heart (Langendorff Model)

This model allows for the direct assessment of cardiac function in the absence of systemic influences.

1. Materials and Reagents:

  • Creatine Phosphate Disodium Salt (high purity)

  • Krebs-Henseleit Buffer (KHB)

  • Wistar Albino Rats (male, 250-300g)

  • Anesthetics (e.g., ketamine/xylazine mixture)

  • Langendorff apparatus equipped with a pressure transducer and data acquisition system.

2. Experimental Groups:

  • Control Group: Isolated hearts subjected to ischemia-reperfusion without treatment.

  • Preconditioning Group: Hearts perfused with creatine phosphate (0.5 mmol/L for 5 minutes) before the induction of ischemia.[8][9]

  • Perconditioning Group: Hearts perfused with creatine phosphate (0.5 mmol/L) during the ischemic period.[8][9]

  • Postconditioning Group: Hearts perfused with creatine phosphate (0.5 mmol/L for the first 5 minutes) at the onset of reperfusion.[8][9]

3. Procedure:

  • Anesthetize the rat and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Begin retrograde perfusion with oxygenated KHB at a constant pressure.

  • Allow the heart to stabilize for a period of 20-30 minutes.

  • Record baseline cardiac function parameters (e.g., left ventricular developed pressure, heart rate, coronary flow).

  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 20-30 minutes).

  • Initiate reperfusion by restoring the flow of KHB for a specified duration (e.g., 30-60 minutes).

  • Administer creatine phosphate disodium salt according to the assigned experimental group.

  • Continuously monitor and record cardiac function throughout the experiment.

  • At the end of the experiment, collect coronary effluent for biochemical analysis and snap-freeze the heart in liquid nitrogen for tissue analysis.

cluster_pre Preconditioning cluster_per Perconditioning cluster_post Postconditioning Start Start Stabilization Stabilization (20-30 min) Start->Stabilization Ischemia Global Ischemia (20-30 min) Stabilization->Ischemia Control Pre_CP CP Admin (0.5mM, 5 min) Stabilization->Pre_CP Pre-treatment Reperfusion Reperfusion (30-60 min) Ischemia->Reperfusion Control Per_CP CP Admin (0.5mM) Ischemia->Per_CP During Ischemia End End Reperfusion->End Control Post_CP CP Admin (0.5mM, 5 min) Reperfusion->Post_CP Post-treatment Pre_CP->Ischemia Per_CP->Reperfusion Post_CP->End

Caption: Langendorff experimental workflow for creatine phosphate administration.

Protocol 2: In Vivo Myocardial Infarction in a Rat Model

This model more closely mimics the clinical scenario of a heart attack.

1. Materials and Reagents:

  • Creatine Phosphate Disodium Salt (sterile, for injection)

  • Sprague-Dawley or Wistar rats (male, 250-300g)

  • Anesthetics and analgesics

  • Surgical instruments for thoracotomy and coronary artery ligation

  • Ventilator

  • ECG monitoring system

2. Experimental Groups:

  • Sham Group: Animals undergo the surgical procedure without coronary artery ligation.

  • I/R (Ischemia/Reperfusion) Group: Animals subjected to coronary artery ligation followed by reperfusion, receiving a vehicle control (e.g., saline).

  • CP + I/R Group: Animals receive creatine phosphate disodium salt (e.g., intravenous infusion) prior to, during, or after the ischemic event.[5]

3. Procedure:

  • Anesthetize the rat, intubate, and connect to a ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation can be confirmed by ECG changes and visual blanching of the myocardium.

  • Maintain the ischemic period for a defined duration (e.g., 30 minutes).

  • Release the suture to allow for reperfusion for a specified time (e.g., 2-24 hours).

  • Administer creatine phosphate disodium salt or vehicle according to the experimental design. A common approach is an intravenous infusion starting before ischemia and continuing into the reperfusion period.[11]

  • Monitor ECG and hemodynamics throughout the procedure.

  • At the end of the reperfusion period, euthanize the animal and harvest the heart for analysis.

Assessment of Cardioprotective Efficacy

A multi-pronged approach is recommended to thoroughly evaluate the effects of creatine phosphate disodium salt.

Functional Assessment:
ParameterMethodExpected Outcome with Creatine Phosphate
Left Ventricular Developed Pressure (LVDP) Langendorff ApparatusImproved recovery during reperfusion.[9]
Rate of Pressure Change (+dP/dtmax and -dP/dtmax) Langendorff ApparatusEnhanced preservation of contractility and relaxation.[9]
Ejection Fraction (EF) Echocardiography (in vivo)Attenuation of the decline in EF post-infarction.
Fractional Shortening (FS) Echocardiography (in vivo)Preservation of systolic function.
Biochemical Assessment:
MarkerSample TypeMethodExpected Outcome with Creatine Phosphate
Creatine Kinase (CK-MB) Serum/Coronary EffluentELISA/Spectrophotometric AssayReduced release from damaged myocardium.[5]
Lactate Dehydrogenase (LDH) Serum/Coronary EffluentSpectrophotometric AssayDecreased leakage, indicating less cell death.[5]
Myeloperoxidase (MPO) Heart Tissue HomogenateELISA/Activity AssayReduced MPO activity, suggesting decreased neutrophil infiltration and inflammation.[5]
Oxidative Stress Markers (e.g., Malondialdehyde) Heart Tissue HomogenateSpectrophotometric AssayLower levels, indicating reduced lipid peroxidation.[1]
Histological and Molecular Assessment:
AnalysisMethodExpected Outcome with Creatine Phosphate
Infarct Size Measurement TTC StainingSmaller infarct size relative to the area at risk.[5]
Apoptosis TUNEL Staining/Western Blot for Caspases, Bcl-2Reduced number of apoptotic cells and favorable changes in apoptotic protein expression.[5]
High-Energy Phosphate Content HPLC or 31P-NMR SpectroscopyPreservation of ATP and PCr levels in the myocardium.[12][13][14]
Protocol 3: Measurement of ATP and Creatine Phosphate in Myocardial Tissue

Accurate quantification of high-energy phosphates is crucial for validating the mechanism of action.

1. Tissue Collection and Preparation:

  • Rapidly freeze the heart tissue in liquid nitrogen immediately after harvesting to halt metabolic activity.

  • Pulverize the frozen tissue into a fine powder under liquid nitrogen.

  • Extract the metabolites using a cold perchloric acid solution.[12][14]

  • Neutralize the extract and remove the perchlorate precipitate by centrifugation.

2. Analytical Method: High-Performance Liquid Chromatography (HPLC):

  • An isocratic ion-pair reversed-phase HPLC method can be used for the simultaneous measurement of ATP, ADP, AMP, and creatine phosphate.[13]

  • Column: RP18 column

  • Mobile Phase: A buffer containing potassium phosphate and a pairing agent like tetrabutylammonium hydrogen sulphate.

  • Detection: UV spectrophotometer at 206 nm.

  • Quantification is achieved by comparing the peak areas of the samples to those of known standards.

Alternatively, LC-MS/MS offers a highly sensitive and specific method for the simultaneous determination of creatine phosphate, creatine, and various nucleotides.[15][16]

Conclusion and Future Directions

The use of creatine phosphate disodium salt in cardiac injury research is well-supported by a strong mechanistic rationale and compelling preclinical evidence. The protocols outlined in these application notes provide a robust framework for researchers to further explore its therapeutic potential. Future investigations could focus on optimizing delivery strategies, exploring synergistic effects with other cardioprotective agents, and elucidating its role in chronic heart failure and other cardiac pathologies. The continued study of this fascinating molecule holds significant promise for the development of novel therapies to protect the heart from ischemic damage.

References

  • Mladenović, D., et al. (2022). Creatine phosphate administration in cardiac ischemia-reperfusion injury in rats: focus on differences between preconditioning, perconditioning, and postconditioning protocols. Canadian Journal of Physiology and Pharmacology, 100(8), 787-795. [Link]

  • Yokoyama, H., et al. (1994). Comparative measurement of myocardial ATP and creatine phosphate by two chemical extraction methods and 31P-NMR spectroscopy. Journal of Molecular and Cellular Cardiology, 26(2), 203-210. [Link]

  • Mladenović, D., et al. (2022). Creatine phosphate administration in cardiac ischemia–reperfusion injury in rats. Canadian Science Publishing. [Link]

  • Zhang, M., et al. (2015). Protective Effects of Phosphocreatine Administered Post-Treatment Combined With Ischemic Post-Conditioning on Rat Hearts With Myocardial Ischemia/Reperfusion Injury. PMC - NIH. [Link]

  • Kupriyanov, V. V., et al. (1986). High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue. Journal of Molecular and Cellular Cardiology, 18(5), 517-527. [Link]

  • Zangrillo, A., et al. (2012). Phosphocreatine in Cardiac Surgery Patients: A Meta-Analysis of Randomized Controlled Trials. Journal of Cardiothoracic and Vascular Anesthesia, 26(5), 833-839. [Link]

  • Strumia, E., et al. (1998). The use of exogenous creatine phosphate for myocardial protection in patients undergoing coronary artery bypass surgery. The Journal of cardiovascular surgery, 39(5), 637-643. [Link]

  • Mladenović, D., et al. (2022). Creatine phosphate administration in cardiac ischemia–reperfusion injury in rats: focus on differences between preconditioning, perconditioning, and postconditioning protocols. Canadian Science Publishing. [Link]

  • Li, B., et al. (2000). Clinical Study of the Protective Effect of Exogenous Creatine Phosphate on Ischemic Myocardium during Open Heart Surgery. The Journal of ExtraCorporeal Technology, 32(2), 76-79. [Link]

  • Balestrino, M. (2021). Role of creatine in the cardiomyocyte. ResearchGate. [Link]

  • Sørlie, D. G., et al. (1992). Biochemical and functional effects of creatine phosphate in cardioplegic solution during aortic valve surgery--a clinical study. Thoracic and Cardiovascular Surgeon, 40(1), 10-13. [Link]

  • Wang, G. (2018). Sodium Creatine Phosphate in Heart Valve Surgery. ClinicalTrials.gov. [Link]

  • Patsnap. (2024). What is Creatine Phosphate Sodium used for?. Patsnap Synapse. [Link]

  • Wang, L., et al. (2014). Simultaneous Determination of Creatine Phosphate, Creatine and 12 Nucleotides in Rat Heart by LC-MS/MS. Journal of Chromatography B, 958, 41-48. [Link]

  • Balestrino, M., & Adriano, E. (2021). Role of Creatine in the Heart: Health and Disease. PMC - NIH. [Link]

  • Wang, L., et al. (2014). Simultaneous determination of creatine phosphate, creatine and 12 nucleotides in rat heart by LC-MS/MS. ResearchGate. [Link]

  • Zhang, Y., et al. (2011). Abnormal energetics and ATP depletion in pressure-overload mouse hearts: in vivo high-energy phosphate concentration measures by noninvasive magnetic resonance. American Journal of Physiology-Heart and Circulatory Physiology, 300(2), H641-H649. [Link]

  • Ingwall, J. S., et al. (1975). Roles of creatine in the regulation of cardiac protein synthesis. Recent Advances in Studies on Cardiac Structure and Metabolism, 8, 517-527. [Link]

  • Robinson, L. A., & Braimbridge, M. V. (1988). Creatine Phosphate: An Additive Myocardial Protective and Antiarrhythmic Agent in Cardioplegia. The Annals of Thoracic Surgery, 45(1), 90-96. [Link]

  • Woodward, B., & Zakaria, M. N. (1985). Creatine phosphate and protection against reperfusion-induced arrhythmias in the rat heart. Journal of Molecular and Cellular Cardiology, 17(5), 485-493. [Link]

  • Woo, Y. J., et al. (2005). Creatine phosphate administration preserves myocardial function in a model of off-pump coronary revascularization. The Journal of cardiovascular surgery, 46(3), 297-305. [Link]

  • Santacruz, L., et al. (2017). Hypoxia decreases creatine uptake in cardiomyocytes, while creatine supplementation enhances HIF activation. Physiological Reports, 5(16), e13391. [Link]

  • Obrzut, S., et al. (2010). The creatine kinase reaction allows exchange between creatine phosphate... ResearchGate. [Link]

  • Wikipedia. (n.d.). Creatine. In Wikipedia. Retrieved January 8, 2026, from [Link]

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Troubleshooting & Optimization

Preventing creatine phosphate disodium salt degradation in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Aqueous Solutions

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the integrity of your reagents is paramount to the success of your research. Creatine Phosphate Disodium Salt is a critical high-energy compound used in a multitude of applications, from an energy reservoir in cellular studies to a substrate for creatine kinase assays.[1][2] However, its stability in aqueous solutions can be a significant challenge. This guide provides in-depth answers and troubleshooting protocols to help you maintain the efficacy of your Creatine Phosphate solutions.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Creatine Phosphate degradation in solution?

The primary degradation pathway for creatine phosphate in an aqueous environment is a non-enzymatic, intramolecular cyclization.[3][4] This reaction converts creatine phosphate into creatinine and inorganic phosphate.[5][6] This process is spontaneous and represents a loss of the high-energy phosphate bond, rendering the molecule ineffective for its intended biological function, such as regenerating ATP.[1][2]

The rate of this degradation is not typically dependent on the concentration of the solution but is highly influenced by two key environmental factors: pH and temperature .[3]

CP Creatine Phosphate CR Creatinine CP->CR Intramolecular Cyclization PI Inorganic Phosphate CP->PI Hydrolysis Factors Influencing Factors: - Low pH (Acidic) - High Temperature Factors->CP

Caption: Degradation pathway of Creatine Phosphate.

Q2: How significantly do pH and temperature affect the stability of my solution?

The effects of pH and temperature are the most critical variables you need to control.

  • Influence of pH: Creatine phosphate is most stable in solutions with a neutral to slightly alkaline pH, typically in the range of 7.0 to 8.7.[7][8] As the pH becomes more acidic, the rate of degradation into creatinine increases dramatically.[3] Storing solutions in acidic buffers or unbuffered water that may absorb atmospheric CO₂ and become acidic can lead to rapid loss of potency.

  • Influence of Temperature: Higher temperatures accelerate the chemical degradation process.[3][9] While the solid powder form is very stable for years even at elevated temperatures, in solution, the degradation is noticeable within days at room temperature.[3] Therefore, proper cold storage is essential.

The combined effect of low pH and elevated temperature will result in the fastest degradation.

Table 1: Effect of pH and Temperature on Creatine Phosphate Stability in Solution

Condition pH Temperature Stability Observation Source(s)
Optimal 7.0 - 8.7 -20°C to -80°C High Stability. Recommended for stock solutions. Stable for months. [7][8]
Acceptable (Short-Term) 7.0 - 8.0 2-8°C Moderate Stability. Degradation is slowed. Suitable for a few days. [8][9]
Sub-Optimal 7.0 - 8.0 Room Temp (~25°C) Low Stability. Significant degradation can occur over several days. [3][8]

| Poor (Avoid) | < 6.5 | Room Temp (~25°C) | Very Low Stability. Rapid degradation occurs. A solution at pH 3.5 can lose over 20% of its integrity in just 3 days. |[3] |

Q3: What is the best practice for preparing a stock solution of Creatine Phosphate Disodium Salt?

Following a validated protocol for solution preparation is the first step in preventing degradation.

Protocol: Preparation of a Stable Stock Solution

  • Reagent Selection: Begin with high-purity, crystalline Creatine Phosphate Disodium Salt. Use sterile, high-purity water (e.g., Milli-Q® or equivalent) or a suitable biological buffer.

  • Buffer Choice: If not using plain water, choose a buffer that maintains a pH between 7.0 and 8.0, such as HEPES or Tris-HCl. Ensure the final pH of the creatine phosphate solution is within this range. A 10 mg/mL solution in water should have a pH of 7.7-8.7.[7]

  • Dissolution: Weigh the required amount of powder and add it to your chosen solvent. Creatine phosphate disodium salt is highly soluble in water (e.g., up to 150 mg/mL). Mix gently by inversion or vortexing until fully dissolved. Avoid vigorous, prolonged vortexing which can introduce heat.

  • pH Verification (Optional but Recommended): For critical applications, measure the pH of the final solution and adjust carefully with dilute NaOH or HCl if necessary to bring it into the optimal 7.0-8.0 range.

  • Sterilization (If Required): If sterility is required for cell culture or other sensitive applications, filter the solution through a 0.22 µm sterile filter. Do not autoclave, as the high temperature will cause immediate and total degradation.

  • Aliquoting: This is a critical step. Dispense the stock solution into single-use aliquots (e.g., Eppendorf tubes). This practice is essential to avoid repeated freeze-thaw cycles, which accelerate degradation, and to prevent contamination of the entire stock.[8]

  • Immediate Storage: Immediately transfer the aliquots to the appropriate storage temperature. Do not leave the solution at room temperature for an extended period.

Q4: How should I store my prepared solutions for short-term and long-term use?

Proper storage is non-negotiable for maintaining the integrity of your creatine phosphate solutions.

cluster_prep Solution Preparation Prep Prepare Solution (pH 7.0-8.0) Aliquot Create Single-Use Aliquots Prep->Aliquot Store Immediate Use? Aliquot->Store Use Use in Experiment Store->Use Yes Freeze Flash Freeze & Store Aliquots Store->Freeze No

Caption: Decision workflow for handling prepared solutions.

Table 2: Recommended Storage Conditions

Form Temperature Duration Key Considerations Source(s)
Solid Powder 2-8°C Up to 36 months Keep container tightly sealed in a dry, well-ventilated place. [7][10]
Aqueous Solution (Short-Term) 2-8°C Up to 1 week Only for solutions that will be used promptly. Monitor for any signs of precipitation. [8][9]
Aqueous Solution (Medium-Term) -20°C Up to 3 months Recommended for most lab applications. Avoid freeze-thaw cycles. [8]

| Aqueous Solution (Long-Term) | -80°C | Up to 12 months | Optimal for long-term storage of valuable or large-batch stock solutions. |[11] |

Troubleshooting Guide
Problem: My experimental results are inconsistent or show lower-than-expected activity.
  • Probable Cause: This is a classic sign of reagent degradation. The potency of your creatine phosphate solution has likely decreased due to improper preparation or storage.

  • Solution:

    • Prepare Fresh: For the most critical experiments, always prepare the solution fresh on the day of use.[12]

    • Verify Storage Protocol: Review your storage procedures against the recommendations in Table 2. Ensure you are using single-use aliquots to avoid freeze-thaw cycles.

    • Check pH: If you are using a buffered system, re-validate the final pH of your experimental medium. An acidic shift could be degrading the compound during the experiment.

    • Perform a Quality Check: If possible, use an analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of creatine phosphate versus creatinine in your stock solution.[13][14]

Problem: I see crystals or a white precipitate in my refrigerated or thawed solution.
  • Probable Cause: This is likely the creatine phosphate disodium salt crystallizing out of the solution, especially in highly concentrated stocks stored at 2-8°C or after thawing. It is not necessarily a sign of chemical degradation.

  • Solution:

    • Gentle Re-dissolving: Warm the solution gently in a 37°C water bath.[8]

    • Sonication: If warming alone is insufficient, use a brief sonication in an ultrasonic bath to aid in re-dissolving the precipitate.[8]

    • Ensure Homogeneity: Before using the solution, ensure all precipitate has completely dissolved and the solution is clear. Using a solution with suspended crystals will lead to inaccurate concentration and dosing.

    • Prevention: If precipitation is a recurring issue, consider preparing a slightly more dilute stock solution for storage.

Experimental Protocol: Basic Stability Validation

For labs that need to establish and validate their own storage conditions, a basic stability study is recommended.

Objective: To determine the degradation rate of creatine phosphate disodium salt under specific storage conditions (e.g., buffer composition, temperature).

Methodology:

  • Prepare Test Solutions: Prepare a batch of the creatine phosphate solution in your desired buffer and at your target concentration, following the best practices outlined above.

  • Establish Time Zero (T=0): Immediately after preparation, take an aliquot of the solution for analysis. This will be your baseline (100% integrity) sample.

  • Incubate Samples: Store aliquots of the solution under the conditions you wish to test (e.g., 4°C, 25°C).

  • Collect Time Points: Withdraw samples at predetermined intervals (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Analysis: Analyze the concentration of the remaining creatine phosphate and the formation of creatinine in each sample using a validated analytical method, such as HPLC with UV detection.[13][15]

  • Data Analysis: Plot the percentage of remaining creatine phosphate against time for each condition. Calculate the degradation rate constant and the solution's half-life under your specific experimental conditions.

References
  • Reactome. (n.d.). phosphocreatine + H2O => creatinine + orthophosphate. Retrieved from [Link]

  • Li, Q., et al. (2012). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Iranian Journal of Pharmaceutical Research, 11(3), 819–827. Retrieved from [Link]

  • Google Patents. (2019). WO2019180199A1 - Stable aqueous composition of phosphocreatine.
  • PubChem. (n.d.). creatinine degradation II. Retrieved from [Link]

  • TRACE: Tennessee Research and Creative Exchange. (2001). Biochemical Pathways of Creatine and Creatine Phosphate. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation methods applicable to creatine and creatinine. Retrieved from [Link]

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. Retrieved from [Link]

  • Catalyst University. (2017, July 25). Creatine Function (2/2): Degradation to Creatinine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Creatine Phosphate Disodium Salt for Cellular Energy Production. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphocreatine. Retrieved from [Link]

  • ResearchGate. (n.d.). Change in Creatine Concentration in the Solution With Time at Different.... Retrieved from [Link]

  • Wang, L., et al. (2014). Simultaneous determination of creatine phosphate, creatine and 12 nucleotides in rat heart by LC-MS/MS. Journal of Chromatography B, 959-960, 60-66. Retrieved from [Link]

Sources

Optimizing creatine kinase assay with creatine phosphate disodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the creatine kinase (CK) assay, with a specific focus on the use of creatine phosphate disodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions. As Senior Application Scientists, our goal is to ensure your experiments are robust, reliable, and yield the highest quality data.

The Scientific Principle of the CK Assay

The creatine kinase assay is a cornerstone for quantifying CK activity in various biological samples, including serum, plasma, and tissue lysates.[1][2] Its clinical and research significance lies in its ability to indicate damage to tissues with high CK content, such as skeletal muscle, myocardium, and the brain.[3][4][5]

The assay relies on a series of coupled enzymatic reactions, as recommended by the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC).[6][7][8] The process begins with the primary reaction catalyzed by CK itself:

Creatine Phosphate + ADP <--> Creatine + ATP

The ATP produced is then utilized in two subsequent auxiliary and indicator reactions:

  • ATP + D-Glucose --(Hexokinase)--> ADP + D-Glucose-6-Phosphate (G6P)

  • G6P + NADP+ --(G6P-Dehydrogenase)--> D-Gluconate-6-Phosphate + NADPH + H+

The rate of NADPH formation is directly proportional to the CK activity in the sample and is measured by the increase in absorbance at 340 nm.[8][9][10] To ensure full catalytic activity, the CK enzyme is reactivated by a thiol compound, most commonly N-acetylcysteine (NAC), which reduces oxidized sulfhydryl groups at the enzyme's active site.[4][11][12]

Creatine Kinase Assay Pathway

CK_Assay_Pathway cluster_primary Primary Reaction cluster_auxiliary Auxiliary Reaction cluster_indicator Indicator Reaction CP Creatine Phosphate CK Creatine Kinase (CK) (from sample) CP->CK ADP1 ADP ADP1->CK ATP ATP CK->ATP Creatine Creatine CK->Creatine Glucose D-Glucose HK Hexokinase (HK) ATP->HK Glucose->HK G6P Glucose-6-Phosphate (G6P) HK->G6P ADP2 ADP HK->ADP2 G6PDH G6P-Dehydrogenase (G6PDH) G6P->G6PDH NADP NADP+ NADP->G6PDH NADPH NADPH G6PDH->NADPH Product 6-Phosphogluconate G6PDH->Product Measurement Measurement NADPH->Measurement Measure Absorbance @ 340 nm Troubleshooting_Workflow Start Unexpected Results HighBG High Background Signal (High initial absorbance) Start->HighBG LowSignal Low or No Signal (Flat kinetic curve) Start->LowSignal HighCV High Variability (Poor replicate precision) Start->HighCV Cause_AK Cause: Adenylate Kinase (AK) Interference HighBG->Cause_AK Cause_Contam Cause: Reagent Contamination (e.g., ATP in ADP) HighBG->Cause_Contam Sol_AK Solution: - Use fresh, non-hemolyzed samples. - Ensure inhibitors (AP5A, AMP) are in the reagent. Sol_Contam Solution: - Run reagent blank. - Use high-purity reagents. - Prepare fresh reagents. Cause_Reagent Cause: Degraded Reagents (esp. Creatine Phosphate) LowSignal->Cause_Reagent Cause_Enzyme Cause: Inactive CK or Coupling Enzymes LowSignal->Cause_Enzyme Sol_Reagent Solution: - Prepare fresh CP solution. - Check storage conditions of all reagents. - Verify solution pH. Sol_Enzyme Solution: - Ensure NAC is present for CK reactivation. - Run positive control to verify enzyme activity. - Check assay temperature. Cause_Pipette Cause: Pipetting Inaccuracy or Poor Mixing HighCV->Cause_Pipette Cause_Temp Cause: Temperature Gradient Across Plate HighCV->Cause_Temp Sol_Pipette Solution: - Calibrate pipettes. - Use reverse pipetting for viscous samples. - Mix plate gently but thoroughly. Sol_Temp Solution: - Pre-incubate plate and reagents at assay temperature (e.g., 37°C). - Ensure uniform heating in plate reader. Cause_AK->Sol_AK Cause_Contam->Sol_Contam Cause_Reagent->Sol_Reagent Cause_Enzyme->Sol_Enzyme Cause_Pipette->Sol_Pipette Cause_Temp->Sol_Temp

Sources

Technical Support Center: Troubleshooting ATP Regeneration with Creatine Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting ATP regeneration systems utilizing Creatine Phosphate Disodium Salt. This resource is designed for researchers, scientists, and drug development professionals who rely on sustained ATP levels for their in vitro assays, such as kinase, ligase, or ATPase activity studies. As your partner in science, we understand that robust and reproducible assay performance is paramount. This guide moves beyond simple checklists to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring your ATP regeneration system is both reliable and self-validating.

The Foundation: The Creatine Kinase/Creatine Phosphate System

The Creatine Kinase (CK) and Creatine Phosphate (CP) system is an elegant and efficient biological battery. It rapidly replenishes ATP from ADP, using the high-energy phosphate bond stored in CP.[1][2] This reaction is critical for maintaining a constant supply of ATP for enzymes that would otherwise be inhibited by the accumulation of ADP.

The core reaction is: Creatine Phosphate + ADP --(Creatine Kinase, Mg²⁺)--> Creatine + ATP

This system's efficiency is vital for the success of many high-throughput screening (HTS) and drug discovery assays. When it falters, it can lead to ambiguous results, false negatives, and wasted resources.

cluster_reactants Reactants cluster_products Products CP Creatine Phosphate (CP) CK Creatine Kinase (CK) + Mg²⁺ Cofactor CP->CK ADP ADP ADP->CK Creatine Creatine ATP ATP (Regenerated) CK->Creatine CK->ATP Phosphate Transfer Start No / Low Initial ATP Signal CheckDetection 1. Test ATP Detection (Add ATP Standard) Start->CheckDetection DetectionOK Signal OK? CheckDetection->DetectionOK CheckCK 2. Test Creatine Kinase Activity DetectionOK->CheckCK Yes Result1 Problem is Detection Reagent (e.g., Luciferase) DetectionOK->Result1 No CK_OK Activity OK? CheckCK->CK_OK CheckCP 3. Check Creatine Phosphate Quality CK_OK->CheckCP Yes Result2 Replace Creatine Kinase CK_OK->Result2 No CP_OK Quality OK? CheckCP->CP_OK CheckBuffer 4. Verify Buffer pH & Composition CP_OK->CheckBuffer Yes Result3 Use Fresh Creatine Phosphate CP_OK->Result3 No Result4 Adjust Buffer CheckBuffer->Result4 No Success System Functional CheckBuffer->Success Yes

Caption: Troubleshooting workflow for low initial ATP signal.

Q2: Why is the ATP regeneration rate so slow, leading to a declining signal over time?

A slow regeneration rate indicates the system cannot keep pace with ATP consumption by your primary enzyme. This suggests a rate-limiting factor in the CK/CP reaction.

A. Causality & Investigation:

This issue points towards sub-optimal kinetics. The cause could be insufficient enzyme, limiting concentrations of substrates (CP, ADP), or the presence of an inhibitor.

B. Diagnostic Workflow & Solutions:

  • Titrate Creatine Kinase: The simplest explanation is an insufficient amount of CK.

    • Protocol: Set up your standard assay and run parallel reactions with increasing concentrations of CK (e.g., 10 U/mL, 20 U/mL, 50 U/mL).

    • Interpretation: If a higher CK concentration stabilizes the ATP signal, your original concentration was too low for the rate of ATP turnover in your specific assay.

  • Optimize Substrate & Cofactor Concentrations: The CK reaction depends on the concentrations of CP, ADP, and the essential cofactor Mg²⁺.

    • Rationale: Low ADP will limit the maximum regeneration rate. Low CP will cause the system to deplete prematurely. Incorrect Mg²⁺ levels can directly impair CK function. [3][4][5] * Action: Refer to the table below for recommended starting concentrations. Ensure your ADP concentration is sufficient to drive the reaction.

ComponentRecommended Starting ConcentrationKey Considerations
Creatine Phosphate 5 - 20 mMHigher end for assays with very high ATP turnover.
ADP 0.1 - 1 mMMust be high enough to not be rate-limiting.
Creatine Kinase 10 - 50 U/mLTitrate for your specific system's ATP demand.
Magnesium (Mg²⁺) 1 - 5 mMMaintain at least a 1:1 molar ratio with total nucleotides (ATP+ADP).
  • Investigate Potential Inhibitors: Your test compound or buffer components could be inhibiting CK.

    • Protocol: To check for inhibition by a test compound, run a control experiment with the CK/CP system alone (no primary enzyme) in the presence and absence of your compound. Measure ATP production over time.

    • Interpretation: A slower rate of ATP production in the presence of the compound indicates direct inhibition of the regeneration system.

Q3: What is the role of Magnesium (Mg²⁺) and how can I be sure its concentration is optimal?

Magnesium is arguably the most overlooked component in this system, yet it is absolutely critical for activity.

A. Scientific Rationale:

Creatine Kinase does not use free ATP or ADP as a substrate. Its true substrate is the Mg²⁺-ATP or Mg²⁺-ADP complex. [4][6]Magnesium acts as a crucial cofactor that coordinates the phosphate groups, facilitating the enzymatic transfer. [5]An incorrect concentration of free Mg²⁺ can significantly alter the reaction's equilibrium constant and overall rate. [3] B. Best Practices & Optimization:

  • Maintain Molar Excess: The concentration of Mg²⁺ should always be in molar excess of the total concentration of nucleotides (ADP + ATP). A common starting point is a 1:1 ratio with ATP/ADP plus an additional 1-2 mM excess.

  • Beware of Chelators: Be mindful of other components in your buffer that can chelate Mg²⁺, such as EDTA. [7]If your buffer contains EDTA, you must increase the Mg²⁺ concentration accordingly to ensure sufficient free Mg²⁺ is available for the enzyme.

  • Impact on Equilibrium: The equilibrium constant of the CK reaction is sensitive to the free Mg²⁺ concentration. At pH 7.0, increasing free Mg²⁺ from 0 to 1 mM can increase the observed equilibrium constant by over four-fold, strongly favoring ATP production. [3]

Q4: How can I confirm the quality of my Creatine Phosphate Disodium Salt?

The quality of your CP stock is a common point of failure, as it is susceptible to both spontaneous and enzymatic degradation.

A. Quality Control & Validation:

  • Source and Storage: Start with a high-purity source (≥97%). [8]Store the powder desiccated at 2-8°C. [8]Once reconstituted in an aqueous solution, its stability decreases. [9][10]Aliquot and store at -20°C or -80°C to minimize degradation from freeze-thaw cycles. The tetrahydrate form is stable but can lose water, so proper storage is key. [11]2. Check for Contaminants: The primary contaminants to be aware of are free creatine and inorganic phosphate (Pi). [8]High levels of Pi indicate degradation. Some suppliers provide certificates of analysis detailing the percentage of Pi contamination.

  • HPLC Analysis: For the most rigorous quality control, HPLC can be used to simultaneously determine the purity of CP and quantify related substances like creatine and creatinine. [12][13] B. Protocol: Quick Test for Inorganic Phosphate (Pi) Contamination

This protocol is based on a malachite green assay, which forms a colored complex with free phosphate.

  • Reagent Preparation: Prepare a working solution of Malachite Green reagent as specified by the manufacturer (e.g., from a commercial kit).

  • Standard Curve: Prepare a standard curve using a known concentration of a phosphate standard (e.g., KH₂PO₄) from 0 to 50 µM.

  • Sample Measurement: Dilute your CP stock solution to fall within the range of the standard curve. Add the Malachite Green reagent to both standards and samples.

  • Readout: After incubation (typically 15-30 minutes at room temperature), measure the absorbance around 620-650 nm.

  • Calculation: Determine the Pi concentration in your CP stock by comparing its absorbance to the standard curve. A high Pi concentration (e.g., >5% of the total CP concentration) suggests significant degradation, and the stock should be discarded.

References

  • Effect of pH on the adsorption and activity of creatine phosphokinase. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • A simplified method for inorganic phosphate determination and its application for phosphate analysis in enzyme assays. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • Katyare, S. (2003). A simplified method for inorganic phosphate determination analysis in enzyme assays. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Enzymic determination of inorganic phosphates, organic phosphates and phosphate-liberating enzymes by use of nucleoside phosphorylase-xanthine oxidase (dehydrogenase)-coupled reactions. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • Effects of pH and free Mg2+ on the Keq of the creatine kinase reaction and other phosphate hydrolyses and phosphate transfer reactions. (1979). The Journal of Biological Chemistry. Retrieved January 4, 2026, from [Link]

  • Effect of pH on the Adsorption and Activity of Creatine Phosphokinase. (2007). Langmuir. Retrieved January 4, 2026, from [Link]

  • (PDF) Enzymic determination of inorganic phosphates, organic phosphates and phosphate-liberating enzymes by use of nucleoside phosphorylase-xanthine oxidase (dehydrogenase)-coupled reactions. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Creatine Kinase Activity Assay. (2023). RayBiotech. Retrieved January 4, 2026, from [Link]

  • Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes. (1977). Clinical Chemistry. Retrieved January 4, 2026, from [Link]

  • Manual Procedure Creatine Kinase (CK). (n.d.). Medichem Middle East. Retrieved January 4, 2026, from [Link]

  • Creatine's Impact on ATP Production and Energy Metabolism. (n.d.). Supps247. Retrieved January 4, 2026, from [Link]

  • Technical Manual Creatine Kinase (CK) Activity Assay Kit. (n.d.). Assay Genie. Retrieved January 4, 2026, from [Link]

  • Interferences with Luciferase Reporter Enzymes. (2016). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 4, 2026, from [Link]

  • Fueling Peak Performance: How Muscle Cells Use Creatine Phosphate. (n.d.). BUBS Naturals. Retrieved January 4, 2026, from [Link]

  • Creatine and ATP: What's the Connection? (n.d.). Jinfiniti. Retrieved January 4, 2026, from [Link]

  • Creatine Phosphate: Storing Energy for Quick Release During Intense Ac. (n.d.). Drink Harlo. Retrieved January 4, 2026, from [Link]

  • Use of firefly luciferase in ATP-related assays of biomass, enzymes, and metabolites. (n.d.). Google Scholar.
  • Creatine Phosphate: A Quick Guide. (n.d.). Mr Supplement. Retrieved January 4, 2026, from [Link]

  • The Effects of Long-Term Magnesium Creatine Chelate Supplementation on Repeated Sprint Ability (RAST) in Elite Soccer Players. (2020). Nutrients. Retrieved January 4, 2026, from [Link]

  • A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. (2014). Journal of Chromatographic Science. Retrieved January 4, 2026, from [Link]

  • Inhibitor bias in luciferase-based luminescence assays. (2020). Scientific Reports. Retrieved January 4, 2026, from [Link]

  • Interference sources in ATP bioluminescence assay of silica nanoparticle toxicity to activated sludge. (2018). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate. (2024). Carl ROTH. Retrieved January 4, 2026, from [Link]

  • Magnesium isotope effect IE on the ATP synthesis by creatine kinase as... (2014). ResearchGate. Retrieved January 4, 2026, from [Link]

  • The effect of creatine and magnesium supplementation on delayed onset muscle soreness. (2013). Western CEDAR. Retrieved January 4, 2026, from [Link]

  • Effect of Mg2+ on the thermal inactivation and unfolding of creatine kinase. (2000). International Journal of Biological Macromolecules. Retrieved January 4, 2026, from [Link]

  • Extraction and assay of creatine phosphate, purine, and pyridine nucleotides in cardiac tissue by reversed-phase high-performance liquid chromatography. (1994). Analytical Biochemistry. Retrieved January 4, 2026, from [Link]

  • (PDF) A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. (2014). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Levels of creatine, organic contaminants and heavy metals in creatine dietary supplements. (2003). Food Chemistry.
  • Interferences in current methods for measurements of creatinine. (1993). Clinical Chemistry. Retrieved January 4, 2026, from [Link]

  • Phosphorylation: Creatine's Contribution to ATP Regeneration in Muscle Cells. (n.d.). Drink Harlo. Retrieved January 4, 2026, from [Link]

  • How does creatine phosphate become re-phosphorylated (in most cases) after giving its phosphate to ADP? (n.d.). Course Hero. Retrieved January 4, 2026, from [Link]

  • ATP Equilibrium in Creatine Supplementation. (2023). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • Creatine supplementation enhances immunological function of neutrophils by increasing cellular adenosine triphosphate. (2019). FASEB Journal. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Improving Solubility of Creatine Phosphate Disodium Salt in Buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered in the lab.

Q1: My creatine phosphate disodium salt isn't dissolving well. What are the primary reasons for this?

A1: Several factors can impede the dissolution of creatine phosphate disodium salt. The most common culprits are suboptimal pH, low temperature, and attempting to prepare a solution that exceeds its solubility limit. The composition of the buffer itself can also play a role.

Q2: What is the ideal pH range for dissolving creatine phosphate disodium salt?

A2: Creatine phosphate disodium salt exhibits significantly better solubility in slightly alkaline conditions. A pH range of 7.7 to 8.7 is optimal for dissolution in water.[1] In buffered solutions, aiming for a pH between 7.4 and 8.0 is a common and effective practice. Conversely, acidic conditions decrease its stability and can lead to degradation.[2]

Q3: Can I heat the buffer to help dissolve the salt?

A3: Yes, gently warming the buffer is a highly effective method to increase solubility. The solubility of creatine and its salts increases almost linearly with temperature.[3][4] Warming the solution to 37°C is a common practice.[2] However, it is crucial to avoid boiling, as high temperatures accelerate the degradation of creatine phosphate into creatinine, an inactive byproduct.[2][3]

Q4: Is there a recommended solvent for this compound?

A4: High-purity water is the primary solvent for creatine phosphate disodium salt.[5] For biological applications, various aqueous buffers are used, but it is essential to control the pH and temperature as discussed.

Q5: How should I store a stock solution of creatine phosphate disodium salt?

A5: For optimal stability, it is recommended to aliquot the reconstituted solution into single-use volumes and freeze them at -20°C.[2][6] Stock solutions are generally stable for up to 3 months at this temperature.[2][5] For longer-term storage, some sources suggest -80°C.[2] Avoid repeated freeze-thaw cycles to prevent degradation.[2][7]

Part 2: In-Depth Troubleshooting and Protocols

This section provides a systematic approach to preparing solutions and a deeper dive into the chemical principles governing solubility.

Systematic Protocol for Optimal Dissolution

Following a structured protocol can prevent most solubility issues. This workflow is designed to be a self-validating system, ensuring each critical parameter is addressed.

  • Buffer Preparation: Begin with your chosen buffer (e.g., TRIS, HEPES) at approximately 80% of the final desired volume.

  • Pre-Warming: Gently warm the buffer to 37°C using a calibrated water bath or stir plate with temperature control.

  • pH Adjustment: Before adding the salt, adjust the pH of the warmed buffer to the target range of 7.4–8.0. This is a critical step for ensuring maximum solubility.

  • Gradual Addition & Agitation: Slowly add the creatine phosphate disodium salt powder in small portions while the solution is continuously stirring. This prevents clumping and allows each portion to dissolve before the next is added.

  • Complete Dissolution: Continue stirring until the solution is completely clear and no particulate matter is visible.

  • Final Volume and pH Check: Allow the solution to cool to room temperature. Adjust to the final volume with your buffer and perform a final pH check, adjusting if necessary.

  • Sterile Filtration (if required): For sterile applications, pass the solution through a 0.22 µm syringe filter.

The following diagram provides a logical path for diagnosing and resolving solubility problems.

G cluster_0 cluster_1 Corrective Actions start Start: Solubility Issue Encountered check_ph Is the buffer pH between 7.4 and 8.0? start->check_ph check_temp Was the buffer warmed to ~37°C? check_ph->check_temp Yes action_ph Adjust pH to 7.4-8.0 before adding salt. check_ph->action_ph No check_conc Is the target concentration below the solubility limit? (e.g., <150 mg/mL in water) check_temp->check_conc Yes action_temp Gently warm buffer to 37°C and attempt redissolution. check_temp->action_temp No check_method Was the salt added gradually with continuous stirring? check_conc->check_method Yes action_conc Recalculate. Prepare a more dilute solution. check_conc->action_conc No solution Solution should be clear. Process Complete. check_method->solution Yes action_method Retry by adding powder slowly to a vortexing buffer. check_method->action_method No action_ph->check_temp action_temp->check_conc action_conc->check_method action_method->solution

Caption: A systematic workflow for troubleshooting solubility issues.

Scientific Principles: Causality Behind the Protocol

Understanding the "why" behind each step is crucial for adapting protocols to specific experimental needs.

Creatine phosphate is an ampholytic molecule, but the phosphate group's ionization state is highly dependent on the surrounding pH. In acidic environments, the phosphate group is more protonated, reducing its polarity and interaction with water molecules. At a more alkaline pH (7.4 and above), the phosphate group is deprotonated, increasing its negative charge and enhancing its affinity for polar water molecules, thereby increasing solubility.[8] This is why pre-adjusting the buffer to a slightly alkaline pH is a cornerstone of successful dissolution.

While many physiological buffers are suitable, their buffering ranges can impact success.

Buffer SystemCommon pH RangeSuitability for Creatine Phosphate Disodium Salt
TRIS 7.0 - 9.0Excellent: Its buffering capacity aligns perfectly with the optimal solubility range of creatine phosphate.
HEPES 6.8 - 8.2Excellent: A widely used biological buffer that maintains pH well within the desired range.
PBS (Phosphate-Buffered Saline) 7.2 - 7.6Good: Generally effective, though the common phosphate ions could theoretically have a minor impact on the solubility of highly concentrated solutions.
Citrate or Acetate Buffers 3.0 - 6.2Not Recommended: The acidic nature of these buffers will significantly hinder solubility and promote the degradation of creatine phosphate to creatinine.[3]

References

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. Retrieved from [Link]

  • Exercise & Sport Nutrition Lab. (n.d.).
  • SRS Nutrition Express. (n.d.). How SRS Nutrition Express Solves Creatine Solubility Challenges: A Client Success Story. Retrieved from [Link]

Sources

Technical Support Center: Purity Issues with Commercial Creatine Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Creatine Phosphate Disodium Salt (CPDS). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common purity-related issues encountered during experimentation. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses the most common initial questions regarding CPDS purity.

Q1: What is Creatine Phosphate Disodium Salt and why is its purity critical?

Creatine Phosphate Disodium Salt is the stable, sodium salt form of phosphocreatine (PCr), a high-energy phosphate compound essential for cellular energy buffering, particularly in tissues with high and fluctuating energy demands like skeletal muscle and brain tissue. It serves as a rapidly mobilizable reserve of high-energy phosphates to regenerate adenosine triphosphate (ATP).[1][2]

Purity is paramount because common impurities can directly interfere with experimental systems. For instance, in enzymatic assays like those for Creatine Kinase (CK), where CPDS is a primary substrate, the presence of impurities leads to inaccurate measurements of enzyme activity.[3][4] In metabolic studies, contaminants can alter cellular energy states, leading to misinterpretation of experimental outcomes.

Q2: What are the most common impurities in commercial CPDS and where do they come from?

The two most prevalent impurities are Creatine and its breakdown product, Creatinine .[5][6] Inorganic phosphate (Pi) can also be present as a result of hydrolysis.

  • Origin of Impurities:

    • Synthesis-Related: Many chemical synthesis routes for CPDS start with creatinine or creatine.[7][8] Incomplete reactions or inadequate purification can leave these precursors in the final product.

    • Degradation-Induced: CPDS is susceptible to degradation under suboptimal conditions. This degradation is the primary source of creatine and inorganic phosphate impurities in a previously high-purity lot.

      • Hydrolysis: In the presence of moisture or in aqueous solutions, CPDS can hydrolyze back to creatine and inorganic phosphate.

      • Cyclization: Creatine itself can undergo an irreversible, non-enzymatic cyclization to form creatinine. This process is accelerated by acidic pH and elevated temperatures.[9]

Q3: My Certificate of Analysis (CofA) states >98% purity. Is that sufficient for my experiments?

While a CofA provides a baseline for quality, it may not capture the full picture, especially if the material has been stored improperly after leaving the manufacturer. A purity of ≥98% is a common specification.[10] However, the nature of the remaining 2% is critical. If it is primarily inert water of hydration, the impact may be minimal. If it is creatine or inorganic phosphate, it could significantly affect sensitive assays. For quantitative enzymatic studies or high-sensitivity metabolomics, verifying the purity in-house is a recommended best practice. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide standards for CPDS, indicating its use as a pharmaceutical-grade ingredient where purity is rigorously controlled.[10][11]

Part 2: Troubleshooting Guide - From Failed Experiments to Solutions

This section is designed to help you diagnose experimental problems that may be linked to CPDS purity.

Logical Flow for Troubleshooting CPDS-Related Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigate CPDS Integrity cluster_3 Resolution A Unexpected Experimental Result (e.g., Low CK activity, High assay background) B Verify Assay Controls (Positive/Negative Controls OK?) A->B Start Here B->A Controls Failed (Issue is with assay, not CPDS) C Check Reagent Preparation (Correct buffer pH, fresh solutions?) B->C Controls OK C->A Reagent Prep Error (Remake reagents & repeat) D Assess CPDS Quality C->D Reagents OK E Review Storage Conditions (Stored at -20°C? Desiccated?) D->E F Review Solution Handling (Prepared fresh? pH neutral? Kept on ice?) D->F G Perform Purity Analysis (e.g., HPLC Protocol) D->G I Implement Correct Handling/Storage Protocols E->I Improper Storage F->I Improper Handling H Use New, Verified Lot of CPDS G->H Purity < Specification H->A Re-run Experiment I->A Re-run Experiment G CPDS Creatine Phosphate (C₄H₈N₃O₅P²⁻) Creatine Creatine (C₄H₉N₃O₂) CPDS->Creatine Hydrolysis (+ H₂O) (Moisture, Aqueous Solution) Pi Inorganic Phosphate (PO₄³⁻) Creatinine Creatinine (C₄H₇N₃O) Creatine->Creatinine Irreversible Cyclization (- H₂O) (Accelerated by Heat, Acidic pH)

Sources

Technical Support Center: Long-Term Storage and Handling of Creatine Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with the in-depth technical knowledge and practical troubleshooting advice required for the successful use of creatine phosphate disodium salt in your research. Proper storage and handling are paramount to ensuring the integrity, stability, and performance of this critical bioenergetic compound in your experiments. This document moves beyond simple instructions to explain the underlying chemical principles, helping you maintain the highest level of scientific integrity in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and handling of creatine phosphate disodium salt.

Q1: What are the optimal long-term storage conditions for solid (powder) creatine phosphate disodium salt?

A: For maximum long-term stability, solid creatine phosphate disodium salt should be stored in a tightly sealed container in a cool, dry environment. The key is to minimize exposure to moisture and heat.

The material is stable under normal ambient temperatures, but for long-term storage, specific temperatures are recommended to ensure its integrity over months or years.[1] Many suppliers recommend storing the powder at refrigerated temperatures, typically between +2°C to +8°C .[1][2] Alternatively, storage at -20°C is also a common and acceptable practice. It is crucial to store it under desiccating conditions to prevent the absorption of moisture, which can affect the compound's stability and molecular weight calculations, especially for the tetrahydrate form.

Q2: What is the expected shelf-life of creatine phosphate disodium salt?

A: When stored correctly in its solid form, creatine phosphate disodium salt is a very stable compound. Under recommended conditions (+2°C to +8°C), the product can be expected to remain within specification for at least 36 months .[2] Creatine compounds in solid form show little to no degradation over several years, even at elevated temperatures.[3] However, always refer to the manufacturer's certificate of analysis and expiration date for the specific lot you are using.

Q3: How should I prepare and store aqueous stock solutions of creatine phosphate disodium salt?

A: The stability of creatine phosphate is significantly lower in aqueous solutions compared to its solid form.[3] The primary degradation pathway is an intramolecular cyclization that forms creatinine and inorganic phosphate, a reaction that is highly dependent on pH and temperature.[3][4]

For this reason, it is highly recommended to prepare solutions fresh for each experiment.[5][6] If storage is unavoidable, prepare the stock solution in a high-purity, sterile solvent (e.g., nuclease-free water or a suitable buffer), divide it into single-use aliquots, and immediately freeze them. This practice of aliquoting is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation and compromise the solution's integrity.[7][8]

Q4: What is the stability of stock solutions under different storage conditions?

A: The stability of a prepared solution is a function of both temperature and pH. For optimal stability, a neutral to slightly alkaline pH range of 6.5 to 8.7 is ideal.[2][4] Acidic conditions significantly accelerate the degradation to creatinine.[3][4]

The following table summarizes the recommended storage conditions and expected stability for aqueous solutions:

Storage TemperatureRecommended DurationKey Considerations
-80°C Up to 6 months[4]Recommended for longest-term storage of critical stock solutions.
-20°C Up to 3 months[4][7]A common and effective method for medium-term storage.
+2°C to +8°C Up to 1 week[8]Not recommended for long-term storage due to potential loss of efficacy.[8]
Room Temperature Prepare and use same daySignificant degradation can occur in a matter of hours, especially at acidic pH.[3]

Q5: Are there different storage recommendations for various forms (e.g., tetrahydrate vs. anhydrous)?

A: The general storage principles for both the anhydrous and hydrated forms (e.g., tetrahydrate) are the same: keep them cool, dry, and protected from light. However, the presence of water in the hydrated form makes it even more critical to store it under desiccating conditions to prevent changes in its hydration state. When preparing solutions, it is essential to use the batch-specific molecular weight provided on the Certificate of Analysis, as the degree of hydration affects this value and, consequently, all molar concentration calculations.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific issues that researchers may encounter during their experiments.

Q1: My creatine phosphate solution has a low pH and seems to be losing potency. What's happening?

A: This is a classic sign of chemical degradation. Creatine phosphate in solution, especially under acidic conditions (low pH) and at warmer temperatures, undergoes an irreversible intramolecular cyclization to form creatinine and release its phosphate group.[3][4] This process eliminates the high-energy phosphate bond that is critical for its biological function, such as regenerating ATP, leading to a loss of experimental efficacy.[10]

To mitigate this:

  • Check Solvent pH: Ensure your solvent (water or buffer) is within a neutral to slightly alkaline pH range (7.0-8.5) before dissolving the powder.

  • Work Quickly and on Ice: When preparing solutions, perform the dissolution and aliquoting steps quickly, preferably on ice, to minimize thermal degradation.

  • Store Immediately: Freeze aliquots at -20°C or -80°C immediately after preparation.

G CP Creatine Phosphate Disodium Salt Degradation Irreversible Cyclization CP->Degradation in solution Products Creatinine + Inorganic Phosphate Degradation->Products Factor1 Low pH (Acidic) Factor1->Degradation   Accelerates Factor2 High Temperature Factor2->Degradation   Accelerates

Caption: Degradation pathway of creatine phosphate in solution.

Q2: I'm having trouble dissolving the creatine phosphate disodium salt powder. What can I do?

A: Creatine phosphate disodium salt is generally highly soluble in water, with reported solubilities up to 150 mg/mL.[5][7] If you are experiencing difficulty, consider the following:

  • Concentration Limit: You may be attempting to create a supersaturated solution. Verify the maximum solubility from the supplier's technical data sheet.[7][9] For example, a 1M solution may not be achievable if the maximum solubility is around 0.59 M.[5]

  • Solvent Choice: While highly soluble in water, its solubility in buffers like PBS can be lower.[5]

  • Temperature: The solubility of creatine compounds increases with temperature.[3] You can gently warm the solution to aid dissolution, but do so cautiously and for a minimal amount of time to avoid accelerating degradation. Cool the solution immediately afterward.

  • pH Adjustment: The pH of the solution can influence solubility. Ensure the pH is in the neutral to alkaline range, as this is where the disodium salt form is most stable and soluble.[4]

Q3: I've observed precipitates in my frozen stock solution after thawing. Is it still usable?

A: Precipitates can form in frozen solutions, especially if the initial concentration was close to the saturation limit at lower temperatures.

  • Re-dissolve Gently: Before use, ensure the solution is completely equilibrated to room temperature. Gently vortex or invert the tube to see if the precipitate re-dissolves. You may need to warm it slightly (e.g., to 37°C for a short period).

  • Centrifuge if Necessary: If a small amount of precipitate remains after warming and mixing, it may indicate some degradation or the presence of an insoluble impurity. For critical applications, it is best to centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully pipette the clear supernatant for your experiment.

  • Best Practice: The most reliable approach is to prepare a new, fresh solution. The presence of precipitates raises questions about the true concentration of the active compound in the solution.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol outlines the best practices for preparing a stock solution for storage.

  • Pre-calculation: Determine the mass of creatine phosphate disodium salt needed for your desired concentration. Use the molecular weight from the batch-specific Certificate of Analysis (e.g., 327.14 g/mol for the tetrahydrate).

  • Weighing: On a calibrated analytical balance, accurately weigh the powder in a sterile conical tube.

  • Dissolution: Add the required volume of high-purity, sterile-filtered water or buffer (e.g., HEPES, pH 7.4) to the tube. Perform this step on ice.

  • Mixing: Vortex gently until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Sterile Filtration (Optional but Recommended): For cell-based assays or in vivo use, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube. This removes any potential microbial contaminants or undissolved microparticulates.

  • Aliquoting: Immediately dispense the solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for one experiment to avoid reusing thawed material.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Immediately place them in a -20°C or -80°C freezer for long-term storage.

Protocol 2: Conceptual Guide for Stability Assessment using HPLC

To empirically validate the stability of your prepared solutions, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[11][12] This allows for the separation and quantification of the parent creatine phosphate compound from its primary degradants, creatine and creatinine.[13]

  • Objective: To quantify the percentage of creatine phosphate remaining in a solution after storage under specific conditions (e.g., 1 month at -20°C).

  • Chromatographic System (Based on Literature):

    • Column: A reverse-phase C18 column is typically effective.[14]

    • Mobile Phase: An aqueous mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium hydroxide) and a phosphate buffer, adjusted to a specific pH (e.g., pH 6.6), is often used to achieve separation.[11][14]

    • Detection: UV detection at 210 nm is suitable for quantifying creatine phosphate and its related substances.[11][14]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[14]

  • Methodology:

    • Time Zero (T=0) Sample: Prepare a fresh stock solution and immediately inject a sample into the HPLC to obtain a baseline chromatogram. Calculate the area under the peak for creatine phosphate.

    • Stressed Samples: Store aliquots of the same stock solution under your desired test conditions (e.g., -20°C, 4°C, room temperature).

    • Time Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot and inject it into the HPLC.

    • Data Analysis: Compare the peak area of creatine phosphate in the stored sample to the T=0 sample. A decrease in the parent peak area, often accompanied by an increase in the creatinine peak area, indicates degradation. The stability can be expressed as the percentage of the initial concentration remaining.

Section 4: References

  • A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Iranian Journal of Pharmaceutical Research. [Link]

  • A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC. National Institutes of Health (NIH). [Link]

  • A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - Semantic Scholar. Semantic Scholar. [Link]

  • How to prepare 1M Creatine phosphate? - ResearchGate. ResearchGate. [Link]

  • Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate - Carl ROTH. Carl ROTH. [Link]

  • (PDF) A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - ResearchGate. ResearchGate. [Link]

  • Creatine phosphate disodium salt tetrahydrate - SAFETY DATA SHEET. Alfa Aesar. [Link]

  • Creatine phosphate disodium salt tetrahydrate, 10 g - Carl ROTH. Carl ROTH. [Link]

  • Understanding Creatine Phosphate Disodium Salt for Cellular Energy Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC. National Institutes of Health (NIH). [Link]

  • Biochemical Pathways of Creatine and Creatine Phosphate - TRACE: Tennessee Research and Creative Exchange. Tennessee Technological University. [Link]

Sources

Technical Support Center: Accurate Quantification of Creatine Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate measurement of creatine phosphate disodium salt (CPDS). As a critical high-energy phosphate compound, its precise quantification is paramount for researchers in metabolic studies, cardiology, and pharmaceutical development.[1] This guide is designed to provide you, our fellow scientists and drug development professionals, with field-proven insights and robust methodologies to overcome common analytical challenges. We will delve into the causality behind experimental choices, ensuring your protocols are not just steps to follow, but self-validating systems for trustworthy results.

Section 1: Choosing Your Analytical Method

Selecting the appropriate analytical technique is the foundation of accurate measurement. The primary methods for quantifying creatine phosphate are High-Performance Liquid Chromatography (HPLC), typically with UV detection, and coupled enzymatic assays. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity but requires more specialized instrumentation.[2]

Your choice depends on sample matrix complexity, required sensitivity, available equipment, and sample throughput needs.

Method Comparison
FeatureHPLC-UVCoupled Enzymatic AssayLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.[3]Enzyme-catalyzed reaction cascade leading to a colorimetric or fluorescent signal.[4]Chromatographic separation followed by mass-based detection.[2]
Specificity Good; can resolve parent compound from impurities like creatine and creatinine.[3][5]Moderate; potential for interference from endogenous enzymes or substrates in complex samples.[6]Excellent; highly specific due to parent/daughter ion monitoring.[2]
Sensitivity Moderate (µg/mL range).[3]Good (can be sensitive depending on the reporter enzyme system).[7]Excellent (ng/mL to pg/mL range).[2]
Throughput Moderate; typical run times are 10-20 minutes per sample.[3]High; suitable for 96-well plate format.[6]Moderate; similar to HPLC.
Equipment Standard HPLC system with UV/PDA detector.Spectrophotometer or plate reader.LC system coupled to a tandem mass spectrometer.
Best For Purity analysis, formulation assays, and quantification in relatively clean matrices.[5][8]High-throughput screening, rapid analysis of many samples.Quantification in complex biological matrices (e.g., tissue extracts, plasma).[2]
Decision Logic: Selecting the Right Method

Use the following decision tree to determine the most suitable method for your application.

MethodSelection start What is your primary goal? goal_purity Purity testing of raw material or formulation assay? start->goal_purity goal_bio Quantification in complex biological matrix (tissue, plasma)? start->goal_bio goal_hts High-throughput screening of many samples? start->goal_hts method_hplc Recommendation: HPLC-UV goal_purity->method_hplc sensitivity_check Is high sensitivity (ng/mL) required? goal_bio->sensitivity_check method_enzymatic Recommendation: Enzymatic Assay goal_hts->method_enzymatic method_lcms Recommendation: LC-MS/MS sensitivity_check->method_hplc No (µg/mL is sufficient) sensitivity_check->method_lcms Yes

Caption: Decision tree for selecting an analytical method.

Section 2: Troubleshooting Guide for HPLC-UV Analysis

High-Performance Liquid Chromatography is the workhorse for purity and formulation analysis of creatine phosphate.[8] However, its polar and ionic nature presents unique challenges.

Q: Why is my creatine phosphate peak poorly retained or eluting at the void volume on a standard C18 column? A: Creatine phosphate is a highly polar, anionic molecule at neutral pH. It has minimal affinity for the nonpolar stationary phase of a C18 column, causing it to elute very early.[9]

  • Solution: Ion-Pair Chromatography. The most robust solution is to add an ion-pairing reagent, such as tetrabutylammonium hydroxide (TAH) or tetrabutylammonium hydrogen sulphate, to the mobile phase.[3][10]

    • Mechanism: The positively charged quaternary amine of the TAH forms a neutral ion pair with the negatively charged phosphate group of your analyte. This complex is significantly more hydrophobic, allowing it to interact with and be retained by the C18 stationary phase. A TAH concentration of ~0.2% (w/v) is often a good starting point.[3]

Q: My peak shape is poor (significant tailing). What is the cause? A: Peak tailing for a polar, ionic compound like creatine phosphate can stem from several sources:

  • Cause 1: Secondary Interactions. Residual, un-capped silanol groups on the silica backbone of the column can have a negative charge and interact ionically with any un-paired analyte, causing tailing.

    • Solution: Ensure your mobile phase pH is well-controlled (e.g., pH 6.6) to maintain a consistent ionic state for both the analyte and silanols.[3] Using a high-quality, end-capped column is crucial.

  • Cause 2: Column Overload. Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Solution: Dilute your sample and re-inject. The peak area should decrease proportionally, and the symmetry should improve.

  • Cause 3: Column Void. A void or channel in the column packing at the inlet leads to a distorted flow path.

    • Solution: This is often irreversible. Reverse and flush the column at a low flow rate. If this fails, the column must be replaced.[11]

Q: I'm seeing significant baseline noise and drift, especially at the required low UV wavelength (~210 nm). How can I fix this? A: Detection at 210 nm is challenging because many solvents and additives absorb at this wavelength, making the baseline sensitive to minor variations.[3][9]

  • Solution 1: Use High-Purity Mobile Phase. Use HPLC-grade or LC-MS grade solvents and fresh, high-purity water. Ensure all buffers and additives are of the highest quality.

  • Solution 2: Degas Mobile Phase Thoroughly. Dissolved gas, especially in aqueous mobile phases, can outgas in the detector flow cell, causing noise. Use an online degasser or sparge the mobile phase with helium.[9]

  • Solution 3: Check System Contamination. A dirty flow cell or contaminated tubing can cause a noisy baseline. Flush the entire system with a strong solvent series (e.g., water -> isopropanol -> hexane -> isopropanol -> mobile phase).[12]

  • Solution 4: Detector Lamp. An aging UV lamp will have lower energy output and produce more noise. Check the lamp's energy and hours of use via your system software.

Q: My retention times are drifting between injections. What's wrong? A: Retention time stability in ion-pair chromatography depends heavily on equilibrium.

  • Cause 1: Insufficient Column Equilibration. The ion-pairing reagent needs to fully coat the stationary phase.

    • Solution: Equilibrate the column with the mobile phase for an extended period (at least 30-60 minutes) before starting your sequence.

  • Cause 2: Mobile Phase Composition Change. Small changes in pH or ion-pair reagent concentration can cause significant shifts.

    • Solution: Prepare mobile phase in a single large batch for the entire run. Ensure the pH is adjusted after all components are mixed.[3]

  • Cause 3: Temperature Fluctuation. Column temperature affects mobile phase viscosity and reaction kinetics.

    • Solution: Use a column oven set to a stable temperature, for example, 30 °C.[3]

Section 3: Troubleshooting Guide for Enzymatic Assays

Enzymatic assays offer a high-throughput alternative for measuring creatine phosphate. A common approach involves using creatine kinase (CK) to convert CPDS and ADP into creatine and ATP. The generated ATP is then used in a coupled reaction (e.g., with hexokinase and G6PDH) to produce NADPH, which can be measured by absorbance at 340 nm.[4][13][14]

Q: My standard curve has a low R² value or is not linear. A: This indicates an issue with the reaction itself or with pipetting accuracy.

  • Cause 1: Substrate/Enzyme Depletion. At high concentrations of creatine phosphate, one of the downstream coupling enzymes or substrates (e.g., NADP+, glucose) may become the rate-limiting factor, causing the curve to plateau.

    • Solution: Review the assay protocol to ensure all coupling enzymes and substrates are in sufficient excess.[15] You may need to dilute your upper-level standards.

  • Cause 2: Pipetting Errors. Inaccurate pipetting of standards or reagents is a common source of error.

    • Solution: Use calibrated pipettes. When preparing the standard curve, perform serial dilutions from a single, accurately prepared stock solution. Prepare a master mix of the reaction cocktail to add to all wells, minimizing well-to-well variability.[6]

Q: The absorbance readings for my samples are lower than expected. A: Low signal suggests the enzymatic reaction is being inhibited or did not proceed to completion.

  • Cause 1: Presence of Inhibitors. Your sample matrix may contain inhibitors of one of the coupling enzymes. For example, ammonium sulfate and chloride are known inhibitors of creatine kinase.[16]

    • Solution: Run a spike-and-recovery experiment. Add a known amount of creatine phosphate standard to your sample matrix and measure the concentration. If the recovery is significantly less than 100%, an inhibitor is likely present. Sample cleanup (e.g., using a 10 kDa spin column to remove proteins) may be necessary.[6]

  • Cause 2: Incorrect Incubation Time/Temperature. Enzyme activity is highly dependent on temperature and time.

    • Solution: Ensure all reagents are brought to the correct temperature (e.g., 30°C or 37°C) before starting the reaction.[14][16] Verify the incubation time is sufficient for the reaction to complete, as specified in the protocol.

  • Cause 3: Degraded Reagents. Enzymes lose activity over time, especially if stored improperly.

    • Solution: Use fresh reagents or enzymes that have been stored correctly (typically frozen). Thaw all components completely and mix gently before use.[6]

Q: The blank or "zero standard" well shows a high background signal. A: This indicates a non-specific reaction or contamination.

  • Cause 1: Endogenous ATP/NADPH in Sample. Complex biological samples may contain ATP or NADPH, which will generate a signal independent of creatine phosphate.

    • Solution: Prepare a sample blank that includes your sample and the reaction mix but omits the creatine kinase. Subtract the absorbance of this sample blank from your sample reading.

  • Cause 2: Reagent Contamination. One of the reagents (e.g., the ADP stock) may be contaminated with ATP.

    • Solution: Run a reagent blank containing all components except the creatine phosphate standard/sample. A high signal points to contaminated reagents.

Section 4: Frequently Asked Questions (FAQs)

Q: How should I prepare and store my creatine phosphate disodium salt standards and samples? A: This is critical due to the compound's instability. Creatine phosphate is susceptible to hydrolysis, breaking down into creatine and phosphate, especially in acidic conditions and at room temperature.[3][9]

  • Standard Preparation: Prepare stock solutions by dissolving high-purity (≥98%) CPDS powder in a slightly alkaline aqueous buffer (e.g., pH 9.0).[3][8] Do not use acid.

  • Storage: Solid CPDS should be stored in a cool, dry place, protected from light.[8][17] Stock solutions should be aliquoted and frozen at -20°C, where they are stable for up to 3 months. Avoid repeated freeze-thaw cycles.

  • Working Samples: Sample solutions should be prepared fresh and kept on ice or at 4°C during analysis.[3] An extensive literature review indicates that sample solutions are often unstable, with impurity peaks increasing significantly during storage at room temperature.[3]

Q: My sample is a tissue extract prepared by perchloric acid (PCA) precipitation. What precautions should I take? A: PCA precipitation is a common method for deproteinization, but the acidic environment rapidly degrades creatine phosphate.[9]

  • Protocol: Perform all extraction steps at the lowest possible temperature (e.g., on an ice-salt bath). Immediately after precipitation and centrifugation, you MUST neutralize the acidic supernatant with a base like potassium hydroxide (KOH) before storage or analysis.[9]

Q: What purity level of creatine phosphate disodium salt should I use for my standards? A: For quantitative analysis, it is essential to use a well-characterized reference standard. For pharmaceutical applications, a minimum purity of 98% is typically required.[8][18] Always obtain a Certificate of Analysis (CoA) from the supplier that details the purity and analytical methods used.[8]

Section 5: Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Creatine Phosphate Quantification

This method is adapted from the validated, stability-indicating HPLC method published by Xie et al. (2016).[3][5] It is suitable for determining the purity and concentration of CPDS in pharmaceutical formulations.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (TAH, KH2PO4, pH 6.6) prep_diluent 2. Prepare Diluent (TAH, KH2PO4, pH 9.0) prep_std 3. Prepare Standards in Diluent prep_sample 4. Prepare Samples in Diluent setup_hplc 5. Equilibrate HPLC (30-60 min) prep_sample->setup_hplc run_sst 6. Run System Suitability setup_hplc->run_sst run_seq 7. Run Sequence (Standards & Samples) run_sst->run_seq gen_curve 8. Generate Calibration Curve run_seq->gen_curve quantify 9. Quantify Samples gen_curve->quantify

Caption: HPLC analysis workflow for creatine phosphate.

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm).[3]

    • Mobile Phase: 0.2% (w/v) tetrabutylammonium hydroxide (TAH) and 0.2% (w/v) monopotassium phosphate (KH₂PO₄) in HPLC-grade water. Adjust pH to 6.6 with phosphoric acid. Filter and degas.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: 210 nm.[3]

    • Injection Volume: 20 µL.[3]

  • Reagent Preparation:

    • Diluent: Prepare an aqueous solution containing 0.2% (w/v) TAH and 0.2% (w/v) KH₂PO₄. Adjust pH to 9.0 with sodium hydroxide. This alkaline pH is crucial for maintaining the stability of CPDS in solution.[3]

  • Standard & Sample Preparation:

    • Standard Stock (e.g., 1 mg/mL): Accurately weigh and dissolve CPDS reference standard in the Diluent.

    • Calibration Curve: Prepare a series of standards (e.g., 80-120 µg/mL) by diluting the stock solution with the Diluent.[3]

    • Sample Preparation: Accurately weigh the sample, dissolve in Diluent, and dilute to fall within the calibration curve range (e.g., a target concentration of 100 µg/mL).[3]

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform a system suitability test by injecting a mid-range standard five or six times. The relative standard deviation (RSD) for retention time and peak area should be <0.2% and <1.0%, respectively.[3]

    • Inject the standards from lowest to highest concentration to generate a calibration curve.

    • Inject the samples.

  • Data Processing:

    • Plot the peak area versus concentration for the standards. Perform a linear regression to obtain the calibration curve (R² should be >0.999).

    • Use the regression equation to calculate the concentration of creatine phosphate in the unknown samples.

Protocol 2: Coupled Enzymatic Assay for Creatine Phosphate Quantification

This protocol is based on the well-established creatine kinase assay, adapted to quantify the substrate (CPDS) rather than the enzyme.[4][14][16] The amount of NADPH produced is directly proportional to the initial amount of creatine phosphate in the sample.

Enzymatic_Reaction CP Creatine Phosphate (Sample) CK Creatine Kinase CP->CK ADP ADP ADP->CK Cr Creatine ATP ATP HK Hexokinase ATP->HK Glc Glucose Glc->HK G6P Glucose-6-Phosphate G6PDH G6PDH G6P->G6PDH NADP NADP+ NADP->G6PDH NADPH NADPH (Measure at 340 nm) CK->Cr CK->ATP Reaction 1 HK->G6P Reaction 2 G6PDH->NADPH Reaction 3

Caption: Reaction cascade for the coupled enzymatic assay.

Step-by-Step Methodology:

  • Reagent Preparation (Final concentrations in reaction mix):

    • Assay Buffer: 50 mM Glycylglycine buffer, pH 7.4.[16]

    • Reaction Cocktail: In Assay Buffer, prepare a master mix to achieve the following final concentrations:

      • 1.3 mM ADP[16]

      • 33 mM D-Glucose[16]

      • 0.40 mM NADP+[16]

      • 4.0 mM Magnesium Acetate[16]

      • 30 units/mL Hexokinase[16]

      • 1.0 unit/mL Glucose-6-Phosphate Dehydrogenase (G6PDH)[16]

    • Enzyme Solution: Prepare a solution of Creatine Kinase (CK) in Assay Buffer (e.g., 0.3 units/mL).[16]

    • Standards: Prepare CPDS standards in Assay Buffer ranging from 0 to the desired upper limit (e.g., 20 mM).

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the Reaction Cocktail to each well.

    • Add 10 µL of Standard or Sample to the appropriate wells.

    • Add 10 µL of Assay Buffer to the blank wells.

    • Incubate the plate at 30°C for 5 minutes to allow any contaminating ATP/NADPH to be consumed.

    • Initiate the reaction by adding 10 µL of the CK Enzyme Solution to all wells.

    • Immediately place the plate in a spectrophotometer pre-heated to 30°C.

  • Data Acquisition & Processing:

    • Measure the absorbance at 340 nm every minute for 10-20 minutes.

    • Calculate the rate of reaction (ΔA₃₄₀/min) for each well using the maximum linear portion of the curve.

    • Subtract the rate of the blank from all standards and samples.

    • Plot the net rate (ΔA₃₄₀/min) versus the concentration of the CPDS standards to generate a calibration curve.

    • Determine the concentration of CPDS in the samples from the calibration curve.

References

  • Xie, Z., Wei, L., Yang, Q., Yang, M., Pan, H., & Liu, H. (2016). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Iranian Journal of Pharmaceutical Research, 15(1), 119–130. [Link]

  • Xie, Z., Wei, L., et al. (2016). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Semantic Scholar. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Quality: Sourcing Creatine Phosphate Disodium Salt (CAS 922-32-7). [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate. [Link]

  • Oliver, I. T. (1955). A spectrophotometric method for the determination of creative phosphokinase and myokinase. Biochemical Journal, 61(1), 116–122. [Link]

  • Persky, A. M., Hochhaus, G., & Brazeau, G. A. (2003). Validation of a simple liquid chromatography assay for creatine suitable for pharmacokinetic applications, determination of plasma protein binding and verification of percent labeled claim of various creatine products. Journal of Chromatography B, 794(1), 157-165. [Link]

  • Sorachim. (n.d.). Phosphocreatine disodium salt tetrahydrate. [Link]

  • Oliver, I. T. (1955). A spectrophotometric method for the determination of creatine phosphokinase and myokinase. Semantic Scholar. [Link]

  • Lu, W., Clasquin, M. F., & Rabinowitz, J. D. (2010). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual review of biochemistry, 79, 231-252. [Link]

  • Lu, W., Clasquin, M. F., & Rabinowitz, J. D. (2010). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. ResearchGate. [Link]

  • RayBiotech. (2023). Creatine Kinase Activity Assay. [Link]

  • Wang, L., Liu, H., Zhao, H., Wang, C., Jiang, H., & Wang, L. (2014). Simultaneous Determination of Creatine Phosphate, Creatine and 12 Nucleotides in Rat Heart by LC-MS/MS. Journal of Chromatography B, 958, 96-101. [Link]

  • Scandinavian Committee on Enzymes. (1976). Recommended Method for the Determination of Creatine Kinase in Blood. Scandinavian journal of clinical and laboratory investigation, 36(8), 711-723. [Link]

  • Persky, A. M., Hochhaus, G., & Brazeau, G. A. (2003). Validation of a simple liquid chromatography assay for creatine suitable for pharmacokinetic applications, determination of plasma protein binding and verification of percent labeled claim of various creatine products. ResearchGate. [Link]

  • Xie, Z., et al. (2016). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. ResearchGate. [Link]

  • Warren, B. A. (1971). Serum Creatine Phosphokinase: Evaluation of a Commercial Spectrophotometric Method. Clinical Chemistry, 17(7), 597-601. [Link]

  • Quora. (2016). What are the reasons of poor results in enzymatic assays?. [Link]

  • Sandiego. (n.d.). MDH Assay Enzyme Hints & Tips. [Link]

  • Kupriyanov, V. V., et al. (1986). High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue. Journal of Molecular and Cellular Cardiology, 18(5), 517-527. [Link]

  • CABI Digital Library. (n.d.). Determination of creatine monohydrate, creatinine and dicyandiamide in creatine powder by high performance liquid chromatography. [Link]

  • Oliver, I. T. (1955). A spectrophotometric method for the determination of creative phosphokinase and myokinase. PMC. [Link]

  • HiMedia Laboratories. (n.d.). Creatine phosphate disodium salt tetrahydrate. [Link]

  • Medichem Middle East. (2010). Manual Procedure Creatine Kinase (CK). [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

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Technical Support Center: Addressing Variability in Experiments Using Creatine Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for creatine phosphate disodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of working with this vital, high-energy compound. As a cornerstone of cellular bioenergetics, creatine phosphate is instrumental in numerous experimental systems, from enzyme kinetics to cellular metabolism studies.[1][2][3] However, its utility can be compromised by inherent variabilities in its handling, storage, and application.

This resource provides in-depth, experience-driven guidance to ensure the integrity and reproducibility of your experimental outcomes. We will delve into the causality behind common issues and provide robust, self-validating protocols to mitigate them.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Inconsistent Results in Kinase Assays

Question: My creatine kinase (CK) activity assays are showing high variability between runs. What could be the primary causes related to the creatine phosphate disodium salt substrate?

Answer: Variability in creatine kinase assays is a common challenge that can often be traced back to the stability and purity of the creatine phosphate substrate.[4]

Potential Causes & Solutions:

  • Spontaneous Degradation in Solution: Creatine phosphate in aqueous solutions is susceptible to spontaneous, non-enzymatic hydrolysis, converting it to creatine and inorganic phosphate. This degradation is accelerated by acidic pH and elevated temperatures.[5][6] The rate of degradation increases significantly as the pH drops below neutral.[5][6]

    • Solution: Always prepare creatine phosphate solutions fresh for each experiment using a neutral pH buffer (pH 6.5-7.5).[5][7] If you must store solutions, prepare small, single-use aliquots and store them at -20°C or -80°C for no longer than one month.[4] Avoid repeated freeze-thaw cycles.[7]

  • Contamination with Inorganic Phosphate (Pi) or ATP: Commercially available creatine phosphate can contain trace amounts of inorganic phosphate or ATP.[8] These contaminants can interfere with assay readings, especially those that measure phosphate or ATP production.

    • Solution: Source high-purity (>99%) creatine phosphate disodium salt. If you suspect contamination, you can analytically verify the purity of your stock using methods like High-Performance Liquid Chromatography (HPLC).[9][10][11]

  • Incorrect Concentration Due to Hydration State: Creatine phosphate disodium salt is often supplied as a hydrate, with the tetrahydrate form being common.[12] Failing to account for the water of hydration when calculating molar concentrations will lead to erroneously low substrate concentrations.

    • Solution: Always use the full molecular weight of the hydrated form (e.g., 327.14 g/mol for the tetrahydrate) for your calculations. Verify the hydration state from the manufacturer's certificate of analysis.

Issue 2: Solubility Problems and Precipitate Formation

Question: I'm having trouble completely dissolving the creatine phosphate disodium salt, and sometimes I observe a precipitate forming in my stock solutions upon refrigeration.

Answer: While creatine phosphate disodium salt is generally soluble in water, several factors can lead to solubility issues.[13]

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solution
Low Temperature The solubility of creatine and its salts decreases at lower temperatures.[5]Gently warm the solution to 37°C and use an ultrasonic bath to aid in dissolving the compound.[7] For routine preparation, use room temperature buffer.
Incorrect pH The solubility of creatine phosphate can be influenced by pH. While extreme pH can increase solubility, it also drastically increases the rate of degradation.[5]Prepare solutions in a neutral pH buffer (7.0-7.5). This provides a good balance between solubility and stability.
High Concentration Attempting to make highly concentrated stock solutions can exceed the solubility limit, especially if stored at 4°C.If precipitation is a recurring issue, consider preparing a more dilute stock solution. A concentration of 150 mg/mL in water should result in a clear, colorless solution.[8]
Salt Form The disodium salt form is generally quite soluble in water. However, issues can arise from buffer components.Ensure your buffer system is compatible and does not contain high concentrations of ions that could lead to precipitation.
Visualizing the Problem: Creatine Phosphate Degradation Pathway

The primary source of variability often stems from the degradation of creatine phosphate. The following diagram illustrates this intramolecular cyclization process.

cluster_0 Aqueous Solution (pH & Temperature Dependent) CreatinePhosphate Creatine Phosphate TransitionState Intramolecular Cyclization CreatinePhosphate->TransitionState Spontaneous Hydrolysis Creatinine Creatinine TransitionState->Creatinine InorganicPhosphate Inorganic Phosphate (Pi) TransitionState->InorganicPhosphate

Caption: Degradation of creatine phosphate to creatinine and inorganic phosphate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to store solid creatine phosphate disodium salt?

A1: Solid creatine phosphate disodium salt should be stored in a tightly sealed container at -20°C, protected from light and moisture.[4] The compound is hygroscopic, meaning it can absorb moisture from the air, which can lead to clumping and degradation.[14] Storing it under desiccating conditions is recommended.

Q2: How does the purity of creatine phosphate disodium salt affect experimental outcomes?

A2: The purity is critical. The primary degradation product is creatinine, which is inactive in most enzymatic assays involving creatine kinase.[5] The presence of creatinine or other impurities like dicyandiamide (DCD) means the actual concentration of active creatine phosphate is lower than calculated, leading to inaccurate kinetic data.[15] Furthermore, contamination with inorganic phosphate can directly interfere with assays that measure phosphate release.[8]

Q3: Can I use UV-Vis spectrophotometry to determine the concentration of my creatine phosphate solution?

A3: Creatine phosphate itself does not have a strong chromophore for reliable direct quantification by UV-Vis spectrophotometry at common wavelengths like 260 nm or 280 nm. Its concentration is typically determined by enzymatic assay or by HPLC.[11] For routine use, careful gravimetric preparation (weighing the solid) is the most common method, ensuring you account for the water of hydration.

Q4: What is the role of the disodium salt form? Does it impact experiments?

A4: The disodium salt form enhances the solubility and stability of the compound in its solid state compared to the free acid form.[3] In solution, it will dissociate, and the sodium ions are generally considered spectator ions in most biological assays, having no direct impact on the enzymatic reaction. However, it's always good practice to consider the final ionic strength of your assay buffer.

Q5: I am observing lot-to-lot variability with my creatine phosphate. How can I mitigate this?

A5: Lot-to-lot variability is a known issue with many biochemical reagents.

  • Standardization: When you receive a new lot, it is best practice to perform a side-by-side comparison with the old lot in your specific assay to check for any significant differences in performance.

  • Purity Verification: If your experiments are highly sensitive, consider independent analytical verification of the purity and concentration of each new lot, for example, by using an HPLC method.[9][10]

  • Purchase from Reputable Suppliers: Source your reagents from suppliers who provide a detailed certificate of analysis with purity specifications and impurity profiles.[8]

Section 3: Protocols and Workflows

Protocol 1: Preparation of a Standardized Creatine Phosphate Stock Solution

This protocol ensures the preparation of a reliable and consistent stock solution.

  • Determine the Correct Molecular Weight: Obtain the certificate of analysis for your specific lot of creatine phosphate disodium salt. Identify the hydration state (e.g., tetrahydrate) and use the corresponding molecular weight for all calculations (e.g., C₄H₈N₃Na₂O₅P · 4H₂O, MW = 327.14 g/mol ).

  • Equilibration: Before opening, allow the container of solid creatine phosphate to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Weigh out the required amount of powder accurately using a calibrated analytical balance in a low-humidity environment if possible.

  • Dissolution: Dissolve the powder in a neutral pH buffer (e.g., 50 mM HEPES, pH 7.4). Do not use acidic buffers. Use a volumetric flask for accuracy.

  • pH Verification: After dissolution, check the pH of the solution and adjust to your target experimental pH (ideally between 7.0 and 7.5) if necessary.

  • Aliquoting and Storage: Immediately prepare single-use aliquots in sterile microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C. Stock solutions are stable for up to 3 months when stored this way.

Experimental Workflow: Troubleshooting Assay Variability

This workflow provides a logical sequence for identifying the source of variability in your experiments.

Sources

Technical Support Center: Optimizing Cell Viability with Creatine Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the application of Creatine Phosphate Disodium Salt in cell culture. As Senior Application Scientists, we have compiled this guide to provide you with not only protocols but also the underlying scientific principles and troubleshooting insights to ensure the success of your experiments. Our goal is to empower you to effectively leverage the bioenergetic advantages of creatine phosphate to enhance the viability and function of your cell cultures.

Fundamental Principles: The Creatine Kinase/Phosphocreatine Energy Shuttle

At the heart of cellular energy homeostasis, particularly in cells with high and fluctuating energy demands like neurons and muscle cells, is the Creatine Kinase (CK)/Phosphocreatine (PCr) system.[1][2] This elegant system acts as a rapid and efficient buffer and transport mechanism for intracellular energy.[1][3]

Creatine phosphate (also called phosphocreatine or PCr) serves as a reservoir of high-energy phosphate bonds.[4] In essence, it's a readily available backup power source for regenerating Adenosine Triphosphate (ATP), the universal energy currency of the cell.[5][6] The entire system is governed by a reversible reaction catalyzed by the enzyme creatine kinase (CK).[7][8]

Reaction: Creatine + ATP ↔ Phosphocreatine (PCr) + ADP[9]

At sites of ATP production, such as the mitochondria, CK catalyzes the transfer of a phosphate group from ATP to creatine, creating a pool of PCr.[1][2] This PCr, being a smaller and more mobile molecule than ATP, diffuses through the cytoplasm to sites of high energy consumption (e.g., ion pumps, sites of DNA replication or protein synthesis). There, the reverse reaction occurs: CK transfers the phosphate from PCr to ADP, rapidly regenerating ATP exactly where it's needed.[1][8] This "energy shuttle" is critical for maintaining a high ATP/ADP ratio, which is vital for cell survival, function, and preventing apoptosis.[1][10]

Below is a diagram illustrating this crucial cellular energy circuit.

Creatine_Kinase_Shuttle cluster_mitochondrion Mitochondrion (ATP Production) cluster_cytosol Cytosol (Energy Transport) cluster_atpase Site of ATP Consumption (e.g., Ion Pump) Mito_ATP ATP Mito_CK Mitochondrial Creatine Kinase (mtCK) Mito_ATP->Mito_CK Supplies P PCr Phosphocreatine (PCr) (Energy Reservoir) Mito_CK->PCr Releases Cyto_CK Cytosolic Creatine Kinase (CK) PCr->Cyto_CK Donates P Cr Creatine (Cr) Cr->Mito_CK Accepts P Cyto_ATP ATP Cyto_ADP ADP Cyto_ATP->Cyto_ADP Energy for Cellular Work Cyto_ADP->Cyto_CK Accepts P Cyto_CK->Cr Releases Cyto_CK->Cyto_ATP Regenerates

Caption: The Creatine Kinase/Phosphocreatine energy shuttle.

Frequently Asked Questions (FAQs)

Here we address common questions about using creatine phosphate disodium salt in cell culture.

Q1: What is the primary benefit of adding creatine phosphate to my cell culture medium?

The primary benefit is to provide a readily available energy reserve to rapidly regenerate ATP, thereby enhancing cell viability and protecting cells against stress.[10][11] Many standard culture conditions can be metabolically demanding. By supplementing with creatine phosphate, you are essentially bolstering the cell's ability to maintain energy homeostasis, which can be critical during periods of high metabolic activity (e.g., rapid proliferation, differentiation) or stress (e.g., exposure to toxins, hypoxia).[10][12] This can lead to improved cell health, more consistent experimental results, and protection against apoptosis triggered by energy depletion.[1][13]

Q2: What is a good starting concentration for creatine phosphate supplementation?

The optimal concentration is cell-type dependent. However, a general starting range from published studies is 1 mM to 10 mM .[14][15] For neuronal cells, concentrations around 5 mM have been shown to be effective in providing neuroprotection.[13] For myogenic C2C12 cells, 3 mM was sufficient to protect against oxidative stress.[15] For osteoblast-like cells, concentrations of 10-20 mM were used, although some adverse effects on viability were noted at 20 mM.[16]

Causality: The goal is to provide enough exogenous phosphocreatine to supplement the cell's endogenous energy buffering capacity without causing osmotic stress or other adverse effects. We strongly recommend performing a dose-response experiment for your specific cell line to determine the optimal, non-toxic concentration.

Q3: Is creatine phosphate disodium salt cytotoxic?

At typical working concentrations (1-10 mM), it is generally not considered cytotoxic.[13] However, as with any supplement, excessively high concentrations can have detrimental effects, potentially due to osmotic stress or other factors.[16] One study on osteoblast-like cells noted some adverse effects on cell viability at 20 mM.[16] It is always best practice to validate the optimal concentration for your specific cell line and experimental conditions.

Q4: My medium turned cloudy after adding creatine phosphate. What happened?

This is likely due to precipitation, a common issue when preparing concentrated solutions or adding supplements to complex media.[17] Creatine phosphate disodium salt is highly soluble in water[18][19], but its solubility can be affected by the pH and the presence of divalent cations (like Ca²⁺ and Mg²⁺) in your culture medium. See the Troubleshooting Guide (T1) for a step-by-step solution.

Q5: How stable is creatine phosphate in my culture medium at 37°C?

Creatine phosphate is relatively stable in aqueous solutions.[11] However, like ATP, the high-energy phosphate bond can be subject to spontaneous hydrolysis over time, a process accelerated at higher temperatures and non-neutral pH. For this reason, it is recommended to prepare fresh media with creatine phosphate or to supplement the medium just before use. For long-term experiments, consider replenishing the medium every 2-3 days to ensure a consistent supply. Stock solutions, when prepared correctly and stored frozen, are stable for months.[20]

Troubleshooting Guide

Troubleshooting_Guide start Problem Encountered precipitate T1: Precipitate in Media start->precipitate no_effect T2: No Observed Effect on Cell Viability start->no_effect cell_death T3: Increased Cell Death or Poor Morphology start->cell_death check_solubility Check stock solution clarity. Prepare fresh stock in pure water. Warm media to 37°C before adding stock. precipitate->check_solubility Cause: Solubility Issues check_concentration Is concentration too low? Perform dose-response (e.g., 1-15 mM). no_effect->check_concentration Cause: Sub-optimal Dose check_assay Is the viability assay sensitive enough? Consider using an ATP assay (e.g., luciferase-based). no_effect->check_assay Cause: Insensitive Readout check_cell_type Does the cell line express creatine kinase (CK)? Not all cells have a robust CK system. no_effect->check_cell_type Cause: Inappropriate Model check_cytotoxicity Is concentration too high? Perform dose-response and assess toxicity (LDH assay). cell_death->check_cytotoxicity Cause: High Concentration check_ph Did adding the salt alter the medium's pH? Check and adjust pH if necessary. cell_death->check_ph Cause: Medium Imbalance check_contamination Could the stock solution be contaminated? Prepare fresh, sterile stock. cell_death->check_contamination Cause: Contamination add_slowly Add stock solution dropwise while stirring. check_solubility->add_slowly filter_sterilize Filter-sterilize the final supplemented medium. add_slowly->filter_sterilize

Caption: A decision tree for troubleshooting common issues.

T1: Problem - Precipitate Forms in Media After Adding Creatine Phosphate
  • Causality: This often occurs when a concentrated, buffered stock solution is added to a medium rich in divalent cations (Ca²⁺, Mg²⁺), leading to the formation of insoluble phosphate salts. The pH of the stock solution can also influence this.

  • Solution:

    • Prepare Stock in Pure Water: Prepare your creatine phosphate disodium salt stock solution in high-purity, sterile water (e.g., cell culture grade water or WFI) rather than a buffer like PBS. This avoids introducing excess phosphate ions.

    • Warm the Medium: Before adding the supplement, gently warm your basal medium to 37°C. Most components are more soluble at this temperature.

    • Add Slowly: Add the stock solution dropwise to the medium while gently stirring or swirling. This prevents localized high concentrations that can trigger precipitation.

    • pH Check: The disodium salt of creatine phosphate will yield a slightly alkaline solution (pH 7.7-8.7 at 10 mg/mL in water).[18] Adding a significant volume could raise the pH of your final medium. After supplementation, check that the final medium's pH is within the desired physiological range (typically 7.2-7.4) and adjust with sterile HCl or NaOH if necessary.

    • Filter Sterilize: After supplementation and pH confirmation, it is good practice to filter the final medium through a 0.22 µm sterile filter.

T2: Problem - No Improvement in Cell Viability is Observed
  • Causality: The lack of a positive effect can stem from several factors: the concentration may be too low, the experimental stressor may be too severe for energy supplementation alone to overcome, or the cell type may not effectively utilize exogenous creatine phosphate.

  • Solution:

    • Optimize Concentration: Perform a dose-response curve. Test a range of concentrations (e.g., 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM, 15 mM) to find the optimal concentration for your cell line and experimental conditions.

    • Use a Sensitive Assay: Standard viability assays like MTT or Trypan Blue exclusion measure cell death or metabolic activity broadly. To specifically assess the impact on energy homeostasis, consider using a more direct ATP measurement assay (e.g., a luciferase-based kit).[21] This will directly tell you if the supplementation is increasing the cellular energy charge.

    • Confirm Creatine Kinase (CK) Expression: The entire mechanism relies on the presence of CK.[7] While most metabolically active cells express CK, levels can vary. If you are working with a highly specialized or unusual cell line, it may be worth confirming the expression of CK isoforms (e.g., via Western blot or qPCR) to ensure your cells can utilize the supplement.

T3: Problem - Increased Cell Death or Negative Morphological Changes are Observed
  • Causality: This is most likely due to cytotoxicity from an excessively high concentration, a significant pH shift in the medium, or contamination of your stock solution.

  • Solution:

    • Verify Concentration and Perform Toxicity Assay: Double-check your stock solution calculations. Perform a dose-response experiment and include a cytotoxicity assay (e.g., LDH release assay) to identify the concentration at which toxic effects begin.[13] Reduce the working concentration to a well-tolerated level.

    • Check Medium pH: As mentioned in T1, ensure the final pH of your supplemented medium is correct. A significant deviation from physiological pH is highly stressful to cells.

    • Prepare Fresh, Sterile Stock: If you suspect contamination, discard your current stock solution. Prepare a fresh batch using sterile technique and filter-sterilize it through a 0.22 µm syringe filter before aliquoting and freezing.

Experimental Protocols & Data

Protocol 1: Preparation of a 100 mM Creatine Phosphate Disodium Salt Stock Solution

Materials:

  • Creatine Phosphate Disodium Salt Tetrahydrate (MW: 327.14 g/mol )[19]

  • Sterile, cell culture-grade water

  • Sterile 50 mL conical tube

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculation: To make 50 mL of a 100 mM (0.1 M) solution, you will need:

    • 0.1 mol/L * 0.050 L * 327.14 g/mol = 1.636 g

  • Dissolution: In a sterile biosafety cabinet, weigh out 1.636 g of creatine phosphate disodium salt tetrahydrate and add it to the 50 mL conical tube.

  • Add approximately 40 mL of sterile water. Vortex or mix gently until the powder is completely dissolved. The solution should be clear and colorless.[18]

  • Volume Adjustment: Add sterile water to bring the final volume to exactly 50 mL.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile container.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Stock solutions are stable for several months when frozen.[20] Avoid repeated freeze-thaw cycles.

Data Summary Table
ParameterValueSource(s)
Chemical Name Creatine phosphate disodium salt tetrahydrate[11][22]
Molecular Weight 327.14 g/mol (tetrahydrate)[19]
Appearance White crystalline powder[18][20]
Solubility in Water ~150 mg/mL (~0.45 M)[18][20][23]
Solubility in DMSO Insoluble
Typical Working Conc. 1 - 10 mM[13][14][15]
Stock Solution Storage -20°C (aliquoted)[20]
pH of 10 mg/mL in H₂O 7.7 - 8.7[18]
Protocol 2: Workflow for Supplementation and Viability Assessment

This protocol outlines a general workflow for testing the effects of creatine phosphate on your cells.

Experimental_Workflow prep Phase 1: Preparation prep_stock Prepare 100 mM Sterile Stock Solution (Protocol 1) prep->prep_stock exp Phase 2: Experiment seed_cells Seed Cells in Multi-well Plates exp->seed_cells analysis Phase 3: Analysis measure_viability Measure Viability/Toxicity (e.g., MTT, LDH Assay) analysis->measure_viability measure_atp Measure Cellular ATP Levels (Luciferase-based Assay) analysis->measure_atp prep_media Prepare Basal Medium + Serum/Other Supplements prep_stock->prep_media add_cp Supplement Media with Creatine Phosphate (CP) (e.g., 0, 1, 2.5, 5, 10 mM) seed_cells->add_cp add_stressor Optional: Add Experimental Stressor (e.g., H₂O₂, Toxin) add_cp->add_stressor if applicable incubate Incubate for Desired Time Period (e.g., 24-72h) add_cp->incubate add_stressor->incubate analyze_data Analyze Data, Plot Dose-Response Curves, and Determine Optimal Concentration measure_viability->analyze_data measure_atp->analyze_data

Caption: General experimental workflow for optimizing creatine phosphate supplementation.

References

  • Wallimann, T., Wyss, M., Brdiczka, D., Nicolay, K., & Eppenberger, H. M. (2011). The creatine kinase system and pleiotropic effects of creatine . PMC - PubMed Central. [Link]

  • Balestrino, M., & Adriano, E. (2019). On the mechanisms of neuroprotection by creatine and phosphocreatine . ResearchGate. [Link]

  • Zhang, Y., et al. (2011). Phosphocreatine Preconditioning Attenuates Apoptosis in Ischemia-Reperfusion Injury of Rat Brain . PMC - PubMed Central. [Link]

  • Universität Bremen. Energy metabolism . [Link]

  • Sestili, P., et al. (2006). Creatine supplementation affords cytoprotection in oxidatively injured cultured mammalian cells via direct antioxidant activity . PubMed. [Link]

  • Cavanaugh, D. L., et al. (2006). Lack of a role for creatine phosphate kinase in sulphur mustard-induced cytotoxicity . Ovid. [Link]

  • Kim, D. M., & Swartz, J. R. (2001). Regeneration of adenosine triphosphate from glycolytic intermediates for cell-free protein synthesis . ResearchGate. [Link]

  • Schlattner, U., Tokarska-Schlattner, M., & Wallimann, T. (2013). The creatine kinase (CK)/phosphocreatine (PCr) system . ResearchGate. [Link]

  • Betz, U. A., et al. (2012). Optimization of creatine kinase and creatine phosphate concentration . ResearchGate. [Link]

  • Kim, T. W., & Kim, D. M. (2016). ATP regeneration in the dual-energy system combined creatine phosphate and glucose as the energy sources . ResearchGate. [Link]

  • Patra, S., et al. (2012). Creatine itself does not promote tumor cell proliferation . ResearchGate. [Link]

  • Ronner, P., et al. (1999). Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP . PubMed. [Link]

  • Wikipedia. Creatine kinase . [Link]

  • Jinfiniti. Creatine and ATP: What's the Connection? . [Link]

  • Seo, W., et al. (2022). Creatine supplementation enhances immunological function of neutrophils by increasing cellular adenosine triphosphate . PMC - PubMed Central. [Link]

  • Ishida, Y., et al. (1994). Comparative measurement of myocardial ATP and creatine phosphate by two chemical extraction methods and 31P-NMR spectroscopy . PubMed. [Link]

  • Quora. Why is creatinine phosphate used to store ATP? . [Link]

  • Hespel, P., et al. (2001). exploring the role of the creatine kinase/phosphocreatine system in human muscle . PubMed. [Link]

  • Genius, J., et al. (2012). Creatine Protects against Excitoxicity in an In Vitro Model of Neurodegeneration . PMC - NIH. [Link]

  • Patsnap Synapse. What is the mechanism of Creatine Phosphate Sodium? . [Link]

  • Jo, S., et al. (2023). Creatine supplementation enhances anti-tumor immunity by promoting adenosine triphosphate production in macrophages . NIH. [Link]

  • ResearchGate. How to prepare 1M Creatine phosphate? . [Link]

  • Sellevold, O. F., et al. (1986). High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue . PubMed. [Link]

  • Wang, L., et al. (2014). Simultaneous determination of creatine phosphate, creatine and 12 nucleotides in rat heart by LC-MS/MS . PubMed. [Link]

  • Cepham Life Sciences. Creatine phosphate, disodium salt tetrahydrate . [Link]

  • Semantic Scholar. Simultaneous determination of myocardial adenine nucleotides and creatine phosphate by high-performance liquid chromatography. [Link]

  • AK LECTURES. Creatine Kinase/Phosphagen System . YouTube. [Link]

  • Gheller, B., et al. (2018). The Effect of Creatine on Immortalized Schwann Cell Proliferation . Murray State's Digital Commons. [Link]

  • Scholars Research Library. (2024). Cell Culture Media Formulations for Enhanced Cell Viability . [Link]

  • Google Patents.
  • Sestili, P., et al. (2018). Creatine Prevents the Structural and Functional Damage to Mitochondria in Myogenic, Oxidatively Stressed C2C12 Cells and Restores Their Differentiation Capacity . PMC - PubMed Central. [Link]

  • Gerber, I., et al. (2005). Stimulatory effects of creatine on metabolic activity, differentiation and mineralization of primary osteoblast-like cells in monolayer and micromass cell cultures . ResearchGate. [Link]

  • Gerber, I., et al. (2005). Stimulatory effects of creatine on metabolic activity, differentiation and mineralization of primary osteoblast-like cells in monolayer and micromass cell cultures . PubMed. [Link]

  • The Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing . [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Results in Cellular Respiration Assays with CPDS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers utilizing carboxy-PTIO (CPDS) in cellular respiration assays, such as those performed on the Agilent Seahorse XF platform. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to confidently interpret your data and overcome experimental hurdles. My insights are drawn from extensive field experience and a deep understanding of both the intricacies of metabolic analysis and the nuanced behavior of chemical probes like CPDS.

Introduction: The Double-Edged Sword of Nitric Oxide Scavenging in Metabolic Assays

Nitric oxide (NO) is a critical signaling molecule that can potently modulate mitochondrial respiration.[1] To investigate the specific role of NO in cellular bioenergetics, researchers often employ scavengers like CPDS. CPDS is a stable, water-soluble radical that reacts with NO to form nitrogen dioxide (NO₂)[2][3]. While this provides a powerful tool to ablate NO signaling, the introduction of any chemical entity into a complex biological system can yield unexpected results. This guide will walk you through the most common issues, from experimental setup to data interpretation, ensuring the integrity and reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CPDS in a cellular context?

A1: CPDS (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a nitric oxide (NO) scavenger.[3] It directly reacts with NO in a rapid chemical reaction to form nitrogen dioxide (NO₂) and 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (carboxy-PTI).[4] This effectively removes free NO from the system, allowing researchers to study cellular processes, such as mitochondrial respiration, in its absence.

Q2: Should I be concerned about the stability of my CPDS solution?

A2: Yes. Aqueous solutions of CPDS can have limited stability and are susceptible to reduction by endogenous agents like ascorbic acid and glutathione (GSH).[5] It is strongly recommended to prepare fresh solutions for each experiment from a powder or a concentrated stock stored at -20°C in small aliquots to minimize freeze-thaw cycles.[5]

Q3: What is a typical working concentration for CPDS in a cellular respiration assay?

A3: The optimal concentration is highly dependent on the cell type and the rate of NO production in your specific experimental model. A concentration-response experiment is always recommended.[5] However, concentrations in the range of 100-500 µM are commonly reported in the literature. Always start with a literature search for your specific cell type and then perform a titration to find the lowest effective concentration that produces the desired effect without inducing off-target responses.

Q4: Can CPDS itself affect cellular respiration independently of NO scavenging?

A4: While CPDS is considered relatively specific for NO, it's crucial to run the proper controls to rule out off-target effects. The reaction of CPDS with NO produces byproducts, and it has been shown that one of these, carboxy-PTI, can have biological activity, such as inhibiting dopamine uptake in certain cells.[4] Therefore, it is essential to include a "CPDS alone" control group in your experiments to assess any direct effects on the Oxygen Consumption Rate (OCR) or Extracellular Acidification Rate (ECAR).

In-Depth Troubleshooting Guide

Issue 1: No Change in OCR After CPDS Addition in a System with Expected NO Production

This is a common issue that can stem from several sources, from reagent integrity to insufficient NO production.

Possible Cause 1: CPDS Inactivity Your CPDS may be degraded. As mentioned in the FAQs, CPDS solutions have limited stability.[5]

  • Troubleshooting Steps:

    • Always prepare fresh CPDS solution for each experiment.

    • If using a stock solution, ensure it has been stored properly in small, single-use aliquots at -20°C or below.

    • To functionally validate your CPDS, consider using a simple chemical NO donor in a cell-free system with a Griess assay to confirm its scavenging activity.[6][7]

Possible Cause 2: Insufficient NO Production The level of NO being produced by your cells may be too low to cause a significant change in respiration that can be reversed by CPDS.

  • Troubleshooting Steps:

    • Confirm that your cells are stimulated to produce NO. For example, if you are using macrophages, ensure they are adequately activated with agents like LPS and IFN-γ.[8]

    • Measure NO production directly using a method like the Griess assay on the cell culture supernatant to confirm that your stimulation protocol is effective.[6]

    • Increase the number of cells seeded per well to amplify the signal. However, be mindful of potential oxygen and nutrient limitations at higher cell densities.[9]

Possible Cause 3: Redundant Metabolic Pathways Cells may have compensatory mechanisms that maintain respiratory rates even when the inhibitory effect of NO is removed.

  • Troubleshooting Steps:

    • This is a biological question rather than a technical error. Consider if other signaling pathways might be regulating mitochondrial activity in your system.

    • Review the literature for known metabolic adaptations in your cell model under the specific conditions you are studying.

Issue 2: Unexpected Decrease in OCR After CPDS Addition

This is a more complex issue that points towards potential off-target effects or confounding variables.

Possible Cause 1: Direct Mitochondrial Toxicity of CPDS at High Concentrations While generally well-tolerated, high concentrations of any compound can be toxic.

  • Troubleshooting Steps:

    • Perform a dose-response curve with CPDS alone (without an NO stimulus) to identify a concentration that does not independently affect basal OCR.

    • Correlate your OCR data with a cell viability assay (e.g., MTT or live/dead staining) performed under the same conditions to rule out cytotoxicity.[10]

Possible Cause 2: Bioactive Byproducts As previously mentioned, the reaction of CPDS with NO generates byproducts.[4] It is plausible that in some cell types, these byproducts could have inhibitory effects on respiration.

  • Troubleshooting Steps:

    • This is a challenging variable to control for directly. The best approach is to use the lowest effective concentration of CPDS to minimize byproduct formation.

    • Scrutinize the kinetics of the OCR change. Does the decrease happen immediately upon CPDS injection, or is it a slower, more gradual decline? A rapid drop might suggest a direct interaction with a respiratory component, while a slower decline could indicate a more complex downstream effect.

Workflow for Troubleshooting OCR Decrease with CPDS

start Unexpected OCR Decrease with CPDS check_viability Run Cell Viability Assay (e.g., MTT, Live/Dead) start->check_viability dose_response Perform CPDS Dose-Response (CPDS alone, no stimulus) start->dose_response is_toxic Is there significant cell death? check_viability->is_toxic is_ocr_affected Does CPDS alone decrease OCR? dose_response->is_ocr_affected is_toxic->dose_response No lower_cpds Lower CPDS Concentration and repeat experiment is_toxic->lower_cpds Yes end_toxic Conclusion: CPDS is cytotoxic at this concentration. is_toxic->end_toxic If still toxic is_ocr_affected->lower_cpds Yes byproduct_hypothesis Hypothesize Bioactive Byproduct Effect is_ocr_affected->byproduct_hypothesis No end_direct_effect Conclusion: CPDS has direct mitochondrial effects. is_ocr_affected->end_direct_effect If still affected end_byproduct Conclusion: Effect is likely NO-dependent (byproduct-mediated). byproduct_hypothesis->end_byproduct

Caption: Troubleshooting workflow for a CPDS-induced decrease in OCR.

Issue 3: Significant Changes in ECAR After CPDS Addition

ECAR is a measure of the proton efflux rate, which is largely attributed to lactate production from glycolysis.[11] An unexpected change in ECAR suggests that the NO/CPDS interaction is affecting glycolytic flux.

Possible Cause 1: Metabolic Shift Inhibition of mitochondrial respiration by NO can lead to a compensatory increase in glycolysis (the Pasteur effect). By scavenging NO, CPDS can restore mitochondrial function, thus reducing the need for high glycolytic rates, which would be observed as a decrease in ECAR.

  • Interpretation:

    • CPDS causes a decrease in ECAR: This is the expected outcome if NO is inhibiting respiration and causing a compensatory glycolytic shift. Removing NO with CPDS restores oxidative phosphorylation, reducing the reliance on glycolysis.

    • CPDS causes an increase in ECAR: This is a more unusual result. It could imply that in your specific cell type, NO is suppressing glycolysis, and its removal by CPDS unleashes glycolytic activity. Alternatively, it could be an off-target effect of CPDS or its byproducts on a glycolytic enzyme or transporter.

  • Troubleshooting Steps:

    • Simultaneously analyze your OCR and ECAR data. The OCR/ECAR ratio can provide a clearer picture of the overall metabolic phenotype shift.[11]

    • To confirm a direct effect on glycolysis, you can perform a glycolysis stress test in the presence and absence of your NO stimulus and/or CPDS.

Expected Changes in Bioenergetic Parameters with NO and CPDS

ConditionExpected Basal OCRExpected Basal ECARRationale
Control (Unstimulated) NormalNormalBaseline cellular metabolism.
NO Donor / Stimulus DecreasedIncreasedNO inhibits Complex IV of the ETC, suppressing OCR and forcing a compensatory increase in glycolysis (ECAR).[1]
NO Donor / Stimulus + CPDS Increased (towards control)Decreased (towards control)CPDS scavenges NO, relieving mitochondrial inhibition and reducing the need for compensatory glycolysis.
CPDS Alone No Change (Ideally)No Change (Ideally)A crucial control to demonstrate that CPDS itself does not alter the basal metabolic phenotype.

Experimental Protocol: Validating CPDS Efficacy and Specificity in a Seahorse XF Assay

This protocol outlines a self-validating experiment to confidently assess the impact of NO on cellular respiration using CPDS.

1. Cell Seeding and Culture:

  • Seed your cells in an XF cell culture microplate at a pre-determined optimal density.[12] Adherence and monolayer formation are critical for consistent results.

  • Allow cells to attach and grow overnight in a standard CO₂ incubator.[13]

2. Assay Preparation (Day of Assay):

  • Prepare fresh XF assay medium (e.g., XF DMEM or RPMI) supplemented with glucose, pyruvate, and glutamine as required for your cell type.[14] Ensure the medium is warmed to 37°C and the pH is adjusted to 7.4.[15]

  • Wash the cells by removing the growth medium and gently adding the pre-warmed XF assay medium.[12] Perform a second wash, leaving the final volume at 180 µL per well.

  • Incubate the plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow for temperature and pH equilibration.

3. Compound Preparation and Cartridge Loading:

  • Prepare fresh stock solutions of your NO donor/stimulus (e.g., LPS) and CPDS.

  • Dilute the compounds to their final working concentrations in the XF assay medium.

  • Load the sensor cartridge ports as follows (example for a 4-port injection):

    • Port A: NO Donor / Stimulus (or vehicle for control wells)

    • Port B: CPDS (or vehicle)

    • Port C: Oligomycin (for ATP-linked respiration)

    • Port D: FCCP + Rotenone/Antimycin A (for maximal respiration and non-mitochondrial oxygen consumption)

4. Experimental Design (Plate Layout):

  • Group 1 (Control): Vehicle (Port A), Vehicle (Port B)

  • Group 2 (Stimulus Only): NO Stimulus (Port A), Vehicle (Port B)

  • Group 3 (CPDS Rescue): NO Stimulus (Port A), CPDS (Port B)

  • Group 4 (CPDS Alone): Vehicle (Port A), CPDS (Port B)

5. Data Acquisition and Analysis:

  • Calibrate the Seahorse XF Analyzer and start the assay.

  • Measure basal OCR and ECAR (typically 3-4 cycles).

  • Inject from Port A and measure the effect of the NO stimulus.

  • Inject from Port B and measure the effect of CPDS.

  • Proceed with the remaining mitochondrial stress test injections (Ports C and D).

  • After the run, normalize the data to cell number or protein content.[15]

Visual Representation of the Experimental Workflow

cluster_prep Preparation cluster_run Seahorse XF Run cluster_analysis Analysis prep_cells 1. Seed & Culture Cells prep_media 2. Prepare Assay Media & Plate prep_cells->prep_media prep_compounds 3. Prepare & Load Compounds prep_media->prep_compounds measure_basal 4. Measure Basal OCR/ECAR prep_compounds->measure_basal inject_A 5. Inject Port A (NO Stimulus / Vehicle) measure_basal->inject_A measure_A 6. Measure Post-A inject_A->measure_A inject_B 7. Inject Port B (CPDS / Vehicle) measure_A->inject_B measure_B 8. Measure Post-B inject_B->measure_B mito_stress 9. Continue with Mito Stress Test measure_B->mito_stress normalize 10. Normalize Data (Cell Count / Protein) mito_stress->normalize interpret 11. Interpret Results (Compare Groups 1-4) normalize->interpret

Caption: Step-by-step workflow for a CPDS validation experiment.

By diligently applying these troubleshooting strategies and employing robust experimental design, you can effectively navigate the complexities of using CPDS in cellular respiration assays. This will ultimately lead to more reliable and publishable data, advancing our understanding of the intricate role of nitric oxide in cellular metabolism.

References

  • Maximizing Efficiency and Performance of Seahorse XF Assays with the Bravo Automated Liquid Handling Platform - Agilent.
  • Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions.
  • Mitochondria-Targeted Gene Silencing Facilitated by Mito-CPDs - PubMed.
  • Troubleshooting of SeaHorse assay (A) Troubleshooting 5: Low OCR and... | Download Scientific Diagram - ResearchGate.
  • Validation of a Six-hour Seahorse XF assay on the Agilent Seahorse XF Pro analyzer.
  • NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo.
  • Technical Tips and Overview of the Seahorse XFp Mito Stress Test and ATP Rate Assay Made with Clip - YouTube.
  • Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions.
  • An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes.
  • Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - NIH.
  • Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed.
  • Nitric oxide (NO) scavenging assay, following Griess reagent method,... - ResearchGate.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube.
  • Inactivation of Carboxy-PTIO by endogenous reducing agents - Benchchem.
  • Gaining Insights into Disease Biology for Target Identification and Validation using Seahorse XF Technology - Agilent.
  • Carboxy-PTIO | NO Inhibitor | MedChemExpress.
  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PubMed Central.
  • Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC - NIH.
  • ​Tools for Characterizing Metabolic Change in Cell-Based Systems - YouTube.
  • Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight - MDPI.

Sources

Refinement of protocols for creatine phosphate disodium salt administration in vivo

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vivo administration of Creatine Phosphate Disodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful implementation of your in vivo studies.

Introduction to Creatine Phosphate Disodium Salt

Creatine phosphate (CP), or phosphocreatine (PCr), is a pivotal molecule in cellular energy metabolism. It serves as a rapidly accessible reservoir of high-energy phosphate bonds in tissues with high and fluctuating energy demands, such as muscle and brain.[1] The disodium salt form of creatine phosphate is a stable, water-soluble compound frequently utilized in research for its potential therapeutic benefits, particularly in conditions associated with energy deficit like myocardial ischemia and muscle atrophy.[2][3][4][5] This guide will provide refined protocols and address common challenges associated with its in vivo administration.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, preparation, and administration of creatine phosphate disodium salt for in vivo experiments.

1. What is the proper way to store Creatine Phosphate Disodium Salt?

  • Answer: Creatine phosphate disodium salt, particularly the tetrahydrate form, should be stored under desiccating conditions at -20°C for long-term stability.[6] For short-term use, refrigeration at +2 to +8°C is acceptable for up to 36 months, according to some suppliers.[7] Once reconstituted in a solution, it is recommended to prepare it fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and frozen at -20°C, where it can be stable for up to 3 months.[8] Avoid repeated freeze-thaw cycles.

2. What is the solubility of Creatine Phosphate Disodium Salt?

  • Answer: Creatine phosphate disodium salt is highly soluble in water.[2][6] The solubility can vary slightly depending on the specific salt form (e.g., tetrahydrate) and the solvent. The table below summarizes solubility data from various sources.

SolventSolubilitySource
Water≥524 g/L at 22 °C (anhydrous)[9]
Water150 mg/mL[8]
Water10 mg/mL in PBS[10]

3. What is the stability of Creatine Phosphate Disodium Salt in solution?

  • Answer: While the salt is stable in solid form, its stability in aqueous solutions is a critical consideration. The conversion of creatine phosphate to creatinine can occur, and the rate of this conversion is influenced by pH and temperature.[11] It is generally recommended to prepare solutions fresh before each use. If a stock solution is prepared, it should be kept on ice during the experiment and stored at -20°C for longer-term storage.[8]

4. What is the mechanism of action of exogenous Creatine Phosphate?

  • Answer: Exogenously administered creatine phosphate is believed to exert its effects through several mechanisms. Primarily, it replenishes the intracellular pool of high-energy phosphates, supporting the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP).[3][12] This is particularly crucial in ischemic conditions where ATP production is compromised. Additionally, creatine phosphate may help stabilize cellular membranes through electrostatic interactions with phospholipids and reduce the production of cytotoxic lysophosphoglycerides during hypoxia.[5][13]

Part 2: In Vivo Administration Protocols

This section provides detailed, step-by-step methodologies for the administration of creatine phosphate disodium salt in common laboratory animal models.

Experimental Workflow for In Vivo Administration

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_calc Calculate Dosage prep_dissolve Dissolve CP Disodium Salt prep_calc->prep_dissolve Determine concentration prep_filter Sterile Filter prep_dissolve->prep_filter Ensure sterility admin_inject Inject via Chosen Route (e.g., IV, IP) prep_filter->admin_inject Prepared Solution admin_animal Animal Handling & Restraint admin_animal->admin_inject Ready for injection post_monitor Monitor Animal (Adverse Effects) admin_inject->post_monitor Post-injection post_sample Sample Collection (Blood, Tissue) post_monitor->post_sample At defined timepoints post_analyze Biochemical Analysis post_sample->post_analyze Quantify CP/ATP

Caption: Workflow for in vivo administration of creatine phosphate disodium salt.

Protocol 1: Intravenous (IV) Injection in Mice
  • Dosage Calculation:

    • Determine the desired dose in mg/kg. Dosing can vary widely based on the experimental model. For example, studies on cardiac function have used various dosages. A study in rats with heart failure showed positive effects with infusion of a solution containing creatine phosphate.[14]

    • Calculate the total amount of creatine phosphate disodium salt needed for the number of animals in the study group.

  • Solution Preparation:

    • Weigh the calculated amount of creatine phosphate disodium salt tetrahydrate (MW: 327.14 g/mol ).[6]

    • Dissolve in sterile, pyrogen-free physiological saline (0.9% NaCl) or phosphate-buffered saline (PBS). Given its high solubility, concentrations of up to 150 mg/mL in water are achievable.[8] However, for IV injection, a lower concentration is recommended to avoid viscosity issues and ensure physiological compatibility. A concentration of 10-20 mg/mL is a good starting point.

    • Ensure the pH of the final solution is within a physiologically acceptable range (7.2-7.4). The pH of a 10 mg/mL solution in water is typically between 7.7 and 8.7, which may require adjustment with sterile HCl or NaOH.[7]

    • Sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Administration:

    • Warm the solution to room temperature before injection.

    • Properly restrain the mouse. The tail vein is the most common site for IV injection.

    • Inject a volume of 5-10 µL/g of body weight slowly and steadily.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection in Rats
  • Dosage Calculation:

    • Determine the appropriate dose for your experimental model. A study investigating the effects of creatine supplementation in rats with pre-existing renal failure used a diet supplemented with 2% w/w creatine, which equated to approximately 0.9 g/kg/day.[15] While this was oral administration, it provides a reference for chronic dosing. For acute IP administration, a lower dose should be considered initially.

  • Solution Preparation:

    • Follow the same steps as for IV injection solution preparation. For IP injection, a slightly higher concentration may be tolerated, but it is still crucial to ensure the solution is isotonic and at a physiological pH to minimize irritation.

  • Administration:

    • Properly restrain the rat.

    • Lift the rat's hindquarters to allow the abdominal organs to fall forward.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

    • Inject the solution smoothly. The injection volume should not exceed 10 mL/kg of body weight.

    • Monitor the animal for signs of pain or distress post-injection.

Part 3: Troubleshooting Guide

This section provides solutions to potential problems that may arise during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation in the solution - Exceeded solubility limit.- Low temperature of the solvent.- Interaction with other components in the vehicle.- Gently warm the solution to aid dissolution.- Ensure the solvent is at room temperature before dissolving.- Prepare a less concentrated solution.- Use a simpler vehicle like sterile saline.
Animal shows signs of distress post-injection (e.g., writhing, lethargy) - Solution is not at physiological pH.- Solution is hypertonic or hypotonic.- Irritation from the compound or vehicle.- Injection was performed incorrectly (e.g., into an organ).- Adjust the pH of the solution to 7.2-7.4.- Use an isotonic vehicle like 0.9% NaCl.- Consider a different route of administration (e.g., subcutaneous if appropriate).- Review and refine your injection technique.
Inconsistent experimental results - Degradation of creatine phosphate in the solution.- Inaccurate dosing.- Variability in animal handling and injection technique.- Prepare fresh solutions for each experiment and keep them on ice.- Ensure accurate weighing of the compound and calculation of doses.- Standardize all procedures, including animal restraint and injection speed.
No observable effect at the tested dose - Insufficient dose.- Poor bioavailability via the chosen route of administration.- Rapid clearance of the compound.- Perform a dose-response study to determine the optimal dose.- Consider a more direct route of administration (e.g., IV instead of IP).- Investigate the pharmacokinetics of creatine phosphate in your model to determine the optimal timing for your experimental endpoints.

Part 4: Advanced Topics and Considerations

Cellular Energy Regulation Pathway

The primary role of creatine phosphate is to act as a temporal and spatial energy buffer through the creatine kinase (CK) reaction.

G cluster_cell Muscle/Brain Cell cluster_mito Mitochondria (High ATP) cluster_cyto Cytosol (High Energy Demand) mito_atp ATP mito_ck mtCK mito_atp->mito_ck mito_cr Creatine mito_cr->mito_ck cyto_adp ADP mito_ck->cyto_adp ADP cyto_pcr Phosphocreatine mito_ck->cyto_pcr PCr cyto_ck MM-CK cyto_adp->cyto_ck cyto_pcr->cyto_ck cyto_ck->mito_atp ATP cyto_ck->mito_cr Creatine

Caption: The Creatine Kinase (CK) shuttle system for energy buffering.

Analytical Methods for Quantification

To verify the efficacy of administration and to study the pharmacokinetics, it is essential to measure the levels of creatine phosphate in biological samples.

  • High-Performance Liquid Chromatography (HPLC): Several HPLC methods have been developed for the simultaneous determination of creatine, creatine phosphate, and other related compounds in various biological matrices.[16]

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for quantifying creatine phosphate in tissues like the heart.[17]

  • Enzymatic Assays: Spectrophotometric methods based on the activity of creatine kinase can also be used to determine creatine phosphate concentrations.[18][19]

Safety and Toxicological Profile

Creatine phosphate disodium salt is generally considered to have a good safety profile.[20] However, as with any experimental compound, it is crucial to be aware of potential side effects. Some studies have noted mild gastrointestinal disturbances. A study in a rat model of pre-existing renal failure found that creatine supplementation did not impair kidney function.[15] Conversely, another study in diabetic rats suggested that creatine supplementation could be associated with pancreatitis and renal tubular necrosis, highlighting the importance of evaluating its safety in specific disease models.[21]

References

  • Zhang, Y., et al. (2014). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Journal of Chromatographic Science, 52(8), 837-842. [Link]

  • Wang, L., et al. (2014). Simultaneous determination of creatine phosphate, creatine and 12 nucleotides in rat heart by LC-MS/MS. Journal of Chromatography B, 957, 86-92. [Link]

  • Tanzer, M. L., & Gilvarg, C. (1959). Creatine and creatine kinase measurement. The Journal of biological chemistry, 234(12), 3201–3204. [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet Creatine phosphate, disodium salt tetrahydrate. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate. Retrieved from [Link]

  • Hultman, E., et al. (1996). Biochemical Pathways of Creatine and Creatine Phosphate. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Wikipedia. (n.d.). Creatinine. Retrieved from [Link]

  • Oliver, I. T. (1955). A spectrophotometric method for the determination of creatine phosphokinase and myokinase. The Biochemical journal, 61(1), 116–122. [Link]

  • Patsnap Synapse. (2024). What is Creatine Phosphate Sodium used for? Retrieved from [Link]

  • Wikipedia. (n.d.). Creatine. Retrieved from [Link]

  • Kreider, R. B., et al. (2017). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 9(5), 441. [Link]

  • Strumia, E., Pelliccia, F., & D'Ambrosio, G. (2012). Creatine phosphate: pharmacological and clinical perspectives. Advances in therapy, 29(2), 99–123. [Link]

  • Balestrino, M., et al. (2016). Creatine Phosphate Administration in Cell Energy Impairment Conditions: A Summary of Past and Present Research. Journal of clinical medicine, 5(12), 113. [Link]

  • Williams, M. H., & Branch, J. D. (1998). Creatine and Phosphocreatine: A Review of Their Use in Exercise and Sport. Journal of the American College of Nutrition, 17(3), 216-234. [Link]

  • ResearchGate. (2023). How to prepare 1M Creatine phosphate?[Link]

  • Eckerson, J. M., Bull, A. A., & Moore, G. A. (2008). Effect of thirty days of creatine supplementation with phosphate salts on anaerobic working capacity and body weight in men. Journal of strength and conditioning research, 22(3), 826–832. [Link]

  • Jones, A. M., et al. (2004). Use of phosphocreatine kinetics to determine the influence of creatine on muscle mitochondrial respiration: An in vivo 31P-MRS study of oral creatine ingestion. American Journal of Physiology. Endocrinology and Metabolism, 286(6), E923-9. [Link]

  • Candow, D. (2025). The Optimal Creatine Protocol for Strength, Brain, and Longevity. Darren Candow, PhD. [Link]

  • Reiko, T., et al. (1999). Effect of creatine phosphate on the contractile activity in acutely failing rat heart. General pharmacology, 32(1), 107–114. [Link]

  • Ferreira, S. C., et al. (2005). Creatine supplementation does not affect kidney function in an animal model with pre-existing renal failure. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 20(3), 524–530. [Link]

  • de Moura, H. A., et al. (2020). Effects of Creatine Supplementation on Histopathological and Biochemical Parameters in the Kidney and Pancreas of Streptozotocin-Induced Diabetic Rats. Medicina (Kaunas, Lithuania), 56(10), 539. [Link]

Sources

Minimizing hydrolysis of creatine phosphate disodium salt during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Creatine Phosphate Disodium Salt

Welcome to the technical support resource for Creatine Phosphate Disodium Salt (CPDS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and use of this critical high-energy compound. Our goal is to help you maintain its integrity throughout your experiments by minimizing hydrolysis.

Part 1: Understanding the Challenge - The Inherent Instability of Creatine Phosphate

Creatine Phosphate (also known as Phosphocreatine, PCr) is a high-energy phosphate compound essential for ATP regeneration in tissues with high and fluctuating energy demands, such as muscle and brain.[1][2] Its utility in biochemical assays, like those for creatine kinase (CK) activity or as part of an ATP-generating system, depends entirely on the integrity of its high-energy phosphate bond.

The primary challenge in using CPDS is its susceptibility to spontaneous, non-enzymatic hydrolysis. This process involves an intramolecular cyclization that converts creatine phosphate into creatine and inorganic phosphate, or more problematically, into creatinine and inorganic phosphate.[3][4] This degradation is not trivial; it leads to a direct loss of the compound's potency, resulting in inaccurate experimental outcomes, such as underestimated enzyme kinetics or failed ATP-dependent reactions.

The rate of this degradation is highly dependent on environmental conditions, primarily pH and temperature .[4] Understanding and controlling these factors is paramount to experimental success.

Part 2: Frequently Asked Questions (FAQs)

Here we address the most common questions our team encounters regarding the stability and handling of Creatine Phosphate Disodium Salt.

Q1: What is the optimal pH for storing and using CPDS solutions? A: Creatine phosphate solutions are most stable at a neutral to slightly alkaline pH, ideally between pH 7.0 and 9.0 .[5] As the pH becomes more acidic, the rate of hydrolysis to creatine and creatinine increases significantly.[4][6][7] For instance, studies have shown that at 25°C, the degradation of creatine is markedly accelerated at pH levels below 6.5.[8] Therefore, preparing your stock solutions in a well-buffered system within the neutral to alkaline range is critical. A mobile phase pH of 6.6 has been utilized in HPLC methods to ensure stability during analysis.[9]

Q2: How does temperature affect the stability of my CPDS solution? A: Higher temperatures dramatically accelerate the rate of hydrolysis.[4] Even at room temperature (~25°C), significant degradation can occur over a matter of hours to days.[4][8] For this reason, all stock solutions should be prepared on ice, stored frozen, and kept on ice during experimental use. Solid, powdered CPDS is relatively stable but should be stored in a cool, dry place.[8] Decomposition of the solid form can occur at temperatures above 100°C.[10]

Q3: Can I prepare a large batch of CPDS stock solution and use it over several weeks? A: Yes, but only with proper storage. The recommended best practice is to prepare a concentrated stock solution, dispense it into single-use aliquots, and immediately freeze them at -20°C or -80°C .[4] Stock solutions are generally stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles, as this will degrade the compound.[4] When you need to use it, thaw an aliquot on ice and use it the same day. Do not store thawed solutions in the refrigerator for extended periods.

Q4: I'm seeing lower than expected activity in my kinase assay that uses a CPDS-based ATP regeneration system. Could CPDS degradation be the cause? A: Absolutely. This is a classic symptom of CPDS hydrolysis. If the creatine phosphate has degraded, the ATP regeneration cycle will be inefficient, leading to ATP depletion in your assay. This starves the kinase of its substrate, resulting in artificially low activity measurements. Always verify the integrity of your CPDS stock if you encounter this issue.

Q5: What are the degradation products, and can they interfere with my experiment? A: The main degradation products are creatine, creatinine, and inorganic phosphate .[3] In most kinase assays, the accumulation of creatine and inorganic phosphate can cause product inhibition of the creatine kinase and potentially the kinase of interest. Creatinine is generally inert but its formation represents a direct loss of your active reagent.[3] The increase in inorganic phosphate can also interfere with certain detection methods, such as those that measure phosphate release.

Part 3: Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to CPDS instability.

Observed Problem Potential Cause (Related to CPDS) Recommended Solution & Validation Step
Inconsistent results between experiments CPDS solution was prepared fresh for one experiment but an older, stored solution was used for another.Solution: Always use a fresh aliquot from a properly stored, frozen stock solution for each experiment. Validation: Prepare single-use aliquots to ensure consistency.[4]
Gradual decrease in signal over the course of a long experiment The working solution of CPDS is degrading at room/incubation temperature during the assay.Solution: Keep all reagents, including the reaction plate/tubes, on ice as much as possible. Minimize the time the reaction is held at higher temperatures (e.g., 37°C) to only the necessary incubation period.
Unexpectedly low potency or activity from a freshly prepared solution The solid CPDS powder has degraded due to improper storage (e.g., exposure to moisture or heat).Solution: Store the solid compound in a desiccator at the recommended temperature (-20°C). Validation: If you suspect the solid is compromised, test it against a new lot of the compound.
Assay buffer pH is acidic (e.g., pH < 6.5) Use of an inappropriate buffer system for the experiment.Solution: If your primary reaction allows, adjust the buffer to a neutral pH (7.0-7.5). If an acidic pH is required, CPDS must be added immediately before starting the reaction. Prepare the CPDS stock in a neutral pH buffer and add a small volume to the acidic reaction mix just before initiation.
Visual Troubleshooting Workflow

This diagram outlines the decision-making process when troubleshooting experiments involving Creatine Phosphate.

G start Experiment Yields Unexpected/Low Results check_cpds Is Creatine Phosphate (CPDS) a key reagent? start->check_cpds check_other Investigate Other Reagents/Parameters check_cpds->check_other No check_prep Review CPDS Solution Prep & Storage check_cpds->check_prep Yes is_aliquoted Was solution from a single-use aliquot? check_prep->is_aliquoted check_thaw Was it thawed fresh on ice? is_aliquoted->check_thaw Yes storage_issue Action: Improper storage/handling. Prepare fresh aliquots. is_aliquoted->storage_issue No (Multi-use/Old) check_ph What is the pH of the stock and final assay buffer? check_thaw->check_ph Yes check_thaw->storage_issue No (Stored thawed) ph_ok Is pH between 7.0-9.0? check_ph->ph_ok check_temp Review Experimental Temperature & Duration ph_ok->check_temp Yes ph_issue Action: Buffer pH is too acidic. Re-evaluate buffer system. ph_ok->ph_issue No (pH < 7.0) root_cause Root Cause Likely: CPDS Hydrolysis check_temp->root_cause

Caption: Troubleshooting workflow for experiments using Creatine Phosphate.

Part 4: Protocols for Ensuring Stability

Adherence to strict protocols is the best defense against CPDS degradation.

Protocol 1: Preparation of Stable, Aliquoted CPDS Stock Solution (e.g., 500 mM)

This protocol describes how to prepare a robust stock solution suitable for freezing.

Materials:

  • Creatine Phosphate Disodium Salt (e.g., Sigma-Aldrich Cat# 2380)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer concentrate (e.g., 1 M Tris-HCl, pH 7.5)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

  • Ice bucket

Methodology:

  • Pre-chill: Place water, buffer, and tubes on ice for at least 20 minutes.

  • Calculate Mass: Determine the mass of CPDS needed. For 10 mL of a 500 mM solution (MW: 255.08 g/mol for disodium salt): Mass = 0.5 mol/L * 0.010 L * 255.08 g/mol = 1.275 g

  • Dissolution: Weigh the CPDS into a 15 mL conical tube. Add 8 mL of ice-cold high-purity water and vortex briefly to dissolve. The solubility in water is high (e.g., 150 mg/mL).

  • Buffering: Add 1 mL of 1 M Tris-HCl, pH 7.5 to the solution. This will bring the buffer concentration to 100 mM. Verify the final pH of the solution is between 7.4 and 7.6 using a calibrated pH meter. Adjust if necessary with dilute HCl or NaOH.

  • Final Volume: Bring the total volume to 10 mL with ice-cold water.

  • Aliquoting: Immediately dispense the solution into pre-chilled, single-use aliquots (e.g., 50-100 µL per tube).

  • Flash Freezing & Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath. Transfer immediately to a -80°C freezer for long-term storage or -20°C for storage up to 3 months.[4]

Protocol 2: Verifying CPDS Integrity via a Creatine Kinase Coupled Assay

This quality control experiment helps validate a new or questionable batch of CPDS.

Principle: This assay couples the activity of Creatine Kinase (CK) with Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH). The rate of NADPH production, measured by the increase in absorbance at 340 nm, is directly proportional to the rate of ATP generation, which in turn depends on the concentration of intact Creatine Phosphate.[11][12]

Workflow Diagram:

G CP Creatine Phosphate (Substrate 1) CK Creatine Kinase (Enzyme 1) CP->CK ADP ADP (Substrate 2) ADP->CK ATP ATP CK->ATP Creatine Creatine CK->Creatine HK Hexokinase (Enzyme 2) ATP->HK Glucose Glucose Glucose->HK G6P Glucose-6-Phosphate HK->G6P G6PDH G6PDH (Enzyme 3) G6P->G6PDH NADP NADP+ NADP->G6PDH NADPH NADPH (Measurable Product) G6PDH->NADPH

Caption: Coupled enzyme assay for quantifying Creatine Phosphate activity.

Procedure:

  • Prepare a reaction master mix in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing:

    • 5 mM ADP

    • 10 mM Glucose

    • 2 mM NADP+

    • 5 mM MgCl₂

    • 1 U/mL Hexokinase

    • 1 U/mL G6PDH

  • Thaw aliquots of your "test" CPDS and a "control" (newly purchased) CPDS on ice. Prepare serial dilutions of both (e.g., from 10 mM down to 0.5 mM).

  • In a 96-well UV-transparent plate, add 180 µL of the master mix to each well.

  • Add 10 µL of each CPDS dilution (test and control) to separate wells.

  • Initiate the reaction by adding 10 µL of a fixed, non-limiting concentration of Creatine Kinase (e.g., 10 U/mL).

  • Immediately place the plate in a plate reader pre-heated to 37°C and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Analysis: Calculate the reaction rate (Vmax) for each concentration. Plot the rate versus CPDS concentration for both the test and control samples. If the curve generated from your test CPDS is significantly lower than the control, it indicates degradation.

References

  • Woledge, R. C., & Reilly, P. J. (1988). Molar enthalpy change for hydrolysis of phosphorylcreatine under conditions in muscle cells. Biophysical Journal, 54(1), 97–104.
  • Determination of thermodynamic acidity constants of phosphocreatine and its rate constants of hydrolysis reaction by pressure-assisted capillary zone electrophoresis. (2017). Biomedical Research.
  • Strum, J. C. (1998). Biochemical Pathways of Creatine and Creatine Phosphate.
  • Allied Academies. (2017). Determination of thermodynamic acidity constants of phosphocreatine and its rate constants of hydrolysis reaction by pressure-assisted capillary zone electrophoresis.
  • BUBS Naturals. (2025).
  • Wikipedia. (n.d.).
  • Reactome. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Woledge, R. C., & Reilly, P. J. (1988). Molar enthalpy change for hydrolysis of phosphorylcreatine under conditions in muscle cells. CORE.
  • Tocris Bioscience. (n.d.).
  • Zhang, Q., et al. (2013). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Tropical Journal of Pharmaceutical Research, 12(5), 809-814.
  • Sigma-Aldrich. (n.d.).
  • Iyengar, M. R., et al. (1985). Phosphocreatinine, a high-energy phosphate in muscle, spontaneously forms phosphocreatine and creatinine under physiological conditions. PubMed.
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.).
  • MDPI. (2022).
  • Google Patents. (2013).
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • Carl ROTH. (2024).
  • Sigma-Aldrich. (n.d.). Creatine Kinase Activity Assay Kit (MAK116) - Technical Bulletin.
  • ResearchGate. (2023).
  • Jäger, R., et al. (2011).
  • Google Patents. (2012).
  • Sigma-Aldrich. (n.d.).
  • Cayman Chemical. (n.d.).
  • Wang, L., et al. (2014). Simultaneous Determination of Creatine Phosphate, Creatine and 12 Nucleotides in Rat Heart by LC-MS/MS.
  • Kupriyanov, V. V., et al. (1986). High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue. Journal of Molecular and Cellular Cardiology, 18(5), 517-527.
  • Medichem Middle East. (n.d.).
  • Scilit. (1970).
  • ResearchGate. (2025).
  • Pointe Scientific, Inc. (n.d.). Creatine Kinase (Two Part Liquid) Reagent Set.
  • Chronolab. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Schlattner, U., et al. (2012). Phosphocreatine Interacts with Phospholipids, Affects Membrane Properties and Exerts Membrane-Protective Effects. PLoS ONE, 7(8), e43178.
  • Santa Cruz Biotechnology. (n.d.).
  • Abcam. (n.d.).

Sources

Technical Support Center: Creatine Phosphate Disodium Salt Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Creatine Phosphate Disodium Salt (CPS). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights, detailed protocols, and robust troubleshooting advice. Our goal is to empower you to achieve accurate, reproducible, and reliable analytical results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and execution of CPS analysis, focusing on the correct handling and preparation of calibration standards.

Q1: What is the appropriate grade of reference standard to use for quantifying Creatine Phosphate Disodium Salt?

A: For quantitative analysis in a regulatory environment, it is imperative to use a primary reference standard from a recognized pharmacopeia. Look for United States Pharmacopeia (USP) or European Pharmacopoeia (EP) grade Creatine Phosphate Disodium Salt.[1] These standards are highly characterized and come with a certificate of analysis (COA) that provides essential information on purity, water content, and storage conditions, ensuring the traceability and accuracy of your measurements. For research and development or method development, a well-characterized research-grade material with a purity of ≥98% by HPLC is often suitable.[1][2]

Q2: How should I prepare my stock and working standard solutions of CPS?

A: Proper preparation of standard solutions is critical for calibration accuracy.

  • Weighing: Use an analytical balance to accurately weigh the reference standard. Account for the water content and purity specified on the COA to calculate the true concentration of the anhydrous, pure compound.

  • Solvent Selection: CPS is highly soluble in water.[3][4] The diluent used for standard preparation should ideally match the mobile phase of your analytical method to ensure peak shape integrity and avoid solvent effects. A common diluent is an aqueous buffer, such as one containing monopotassium phosphate, adjusted to a neutral pH (e.g., 6.6).[5][6]

  • Dissolution: After adding the diluent, vortex the solution thoroughly. Using a sonicator for a few minutes can aid in complete dissolution. Ensure no particulate matter is visible before proceeding to dilutions.

  • Serial Dilutions: Prepare working standards by performing serial dilutions from the stock solution using calibrated volumetric flasks and pipettes. This minimizes propagation of error.

Q3: What are the recommended storage conditions and stability for CPS standards?

A: Both the solid material and prepared solutions have specific storage requirements to prevent degradation.

  • Solid Standard: Store the solid Creatine Phosphate Disodium Salt reference standard in a cool, dry place, typically between 15-25°C, or as specified on the COA.[1] Some suppliers recommend storage at -20°C.[7]

  • Stock Solutions: Once reconstituted, it is recommended to aliquot stock solutions and freeze them at -20°C. Under these conditions, they can be stable for up to 3 months.[7] Avoid repeated freeze-thaw cycles.

  • Working Solutions: The stability of CPS in aqueous solution is highly dependent on pH and temperature.[8][9] At neutral pH, it is relatively stable, but degradation increases as the pH becomes more acidic.[8][9] It is best practice to prepare fresh working standards daily from a thawed stock solution. If storing for a short period during an analytical run, keep solutions in an autosampler cooled to 4-8°C.

Q4: What is a typical concentration range for an HPLC calibration curve for CPS?

A: The calibration range should encompass the expected concentration of your samples. A typical range for the assay of a pharmaceutical formulation might be 80% to 120% of the target concentration. For instance, if the target sample concentration is 100 µg/mL, the calibration curve could include standards at 80, 90, 100, 110, and 120 µg/mL.[5] For determining related substances or impurities, a much lower range, from the Limit of Quantitation (LOQ) up to around 6 µg/mL, would be necessary.[5] Always ensure the curve demonstrates linearity, typically with a correlation coefficient (r²) > 0.999.

Detailed Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a validated method for the simultaneous determination of Creatine Phosphate Sodium and its potential impurities, adapted from established literature.[5][6][10]

1. Chromatographic System & Conditions

ParameterSpecificationCausality and Notes
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA DetectorA standard HPLC system is sufficient. A PDA detector is useful for peak purity analysis.
Column Hypersil BDS C18, 250 x 4.6 mm, 5 µmA robust C18 column provides the necessary retention and resolution for CPS and its more polar impurities.
Mobile Phase 0.2% (w/v) Tetrabutylammonium Hydroxide (TAH) & 0.2% (w/v) Monopotassium Phosphate in Water, adjust to pH 6.6 with Phosphoric AcidTAH acts as an ion-pairing agent, improving the retention and peak shape of the highly polar CPS on the C18 stationary phase. The phosphate buffer maintains a consistent pH to ensure reproducible retention times.[5][6]
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and chromatographic efficiency for a 4.6 mm ID column.
Column Temp. 30°CMaintaining a constant column temperature is crucial for stable retention times.[11]
Detection 210 nmCPS and its related substances show adequate absorbance at this wavelength, allowing for sensitive detection.[5][6]
Injection Vol. 20 µLThis volume can be adjusted based on analyte concentration and system sensitivity.

2. Preparation of Solutions

  • Diluent: Prepare the mobile phase as described above. This will also serve as the diluent for standards and samples.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of CPS reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (e.g., 80-120 µg/mL): Serially dilute the stock solution to prepare at least five calibration standards. For a 100 µg/mL target, a common scheme is to dilute 1.0 mL of stock to 10 mL (for 100 µg/mL) and adjust volumes accordingly for other concentrations.[5]

3. System Suitability Test

  • Procedure: Before sample analysis, inject a mid-point standard solution (e.g., 100 µg/mL) six times.

  • Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating no undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and the quality of the column packing.
%RSD of Peak Area ≤ 1.0%Demonstrates the precision and reproducibility of the injector and system.[5]
%RSD of Retention Time ≤ 0.2%Confirms the stability of the pump flow rate and mobile phase composition.[5]

4. Analysis Procedure

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Perform the system suitability test.

  • Construct the calibration curve by injecting each standard once.

  • Inject the prepared sample solutions.

  • Inject a check standard (a mid-point calibration standard) periodically (e.g., every 10-20 samples) to monitor system drift.

Visual Workflow: Calibration Standard Preparation

The following diagram illustrates the logical flow for preparing a set of calibration standards from a certified reference material.

G cluster_prep Standard Preparation Workflow cluster_working Working Standards ref_std 1. Weigh CPS Reference Standard stock_sol 2. Prepare Stock Solution (e.g., 1000 µg/mL) ref_std->stock_sol Account for purity & water content ws1 Std 1 (e.g., 80 µg/mL) stock_sol->ws1 Serial Dilution ws2 Std 2 (e.g., 90 µg/mL) stock_sol->ws2 ws3 Std 3 (e.g., 100 µg/mL) stock_sol->ws3 ws4 Std 4 (e.g., 110 µg/mL) stock_sol->ws4 ws5 Std 5 (e.g., 120 µg/mL) stock_sol->ws5 cal_curve 4. Construct Calibration Curve ws1->cal_curve Inject & Integrate ws2->cal_curve Inject & Integrate ws3->cal_curve Inject & Integrate ws4->cal_curve Inject & Integrate ws5->cal_curve Inject & Integrate

Caption: Workflow for preparing calibration standards.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of Creatine Phosphate Disodium Salt.

Problem 1: Inconsistent Retention Times (Drifting or Shifting)

Potential CauseDiagnostic CheckRecommended Solution
Inadequate Column Equilibration Observe the baseline at the start of the run. Is it drifting?Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before the first injection.[11]
Mobile Phase Composition Change Are you using online mixing? Is there evaporation from the solvent reservoirs?Premix the mobile phase manually to eliminate variability from the proportioning valve.[12] Keep reservoirs covered.[11]
Pump Malfunction (Leaks, Check Valves) Check pump pressure. Is it fluctuating wildly? Look for salt deposits around pump seals or fittings.Purge the pump to remove air bubbles. If pressure fluctuations persist, clean or replace the check valves. Replace pump seals if leaks are observed.[13]
Temperature Fluctuations Is the laboratory temperature stable? Is a column oven being used?Use a thermostatted column compartment to maintain a constant temperature.[11] Even small ambient temperature changes can affect retention.
Column Degradation Has the retention time gradually decreased over many injections?The bonded phase may be stripping. This is common with high pH mobile phases if not using a pH-stable column. Replace the column and ensure the mobile phase pH is within the column's recommended range.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential CauseDiagnostic CheckRecommended Solution
Sample Solvent Incompatibility Is the sample dissolved in a solvent stronger than the mobile phase?Whenever possible, dissolve and inject the sample in the mobile phase itself. If a different solvent must be used, ensure it is weaker than the mobile phase.
Column Overload Inject a 10-fold dilution of your sample. Does the peak shape improve?Reduce the mass of analyte injected by either lowering the sample concentration or reducing the injection volume.[13]
Extra-Column Volume / Dead Volume Inspect all fittings and tubing between the injector and detector. Are there gaps?Ensure all fittings are properly seated and use tubing with the smallest possible internal diameter. A common source of peak tailing is dead volume.[14]
Contamination / Column Frit Blockage Is the system backpressure higher than normal?Use a guard column to protect the analytical column from sample matrix components.[14] If pressure is high, try reversing and flushing the column (if permitted by the manufacturer) or replace the inlet frit.
Secondary Interactions (Peak Tailing) Is the peak tailing specifically for CPS?The ion-pairing agent (TAH) is used to prevent this. Ensure its concentration in the mobile phase is correct and consistent.[5] Peak tailing can also be caused by interaction with active sites on the silica packing.[14]

Problem 3: Non-Linear Calibration Curve

Potential CauseDiagnostic CheckRecommended Solution
Detector Saturation Does the curve flatten at higher concentrations? Check the absorbance units of the highest standard's peak.If absorbance is >1.5-2.0 AU, the detector may be saturated. Reduce the concentration of the highest standards or reduce the injection volume.
Standard Preparation Error Review your dilution scheme. Is there a potential calculation or pipetting error?Prepare a fresh set of standards from the stock solution, paying close attention to technique. Inject the new set and compare the curves.
Analyte Degradation Were the standards left at room temperature for an extended period?Prepare fresh standards from a frozen stock solution. CPS can degrade in solution, especially if the pH is not controlled.[15]
Inappropriate Integration Visually inspect the integrated peaks for each standard. Is the baseline drawn correctly?Manually re-integrate the peaks if necessary, ensuring a consistent baseline is used for all standards in the calibration set.
Troubleshooting Decision Tree: Retention Time Variability

This diagram provides a logical path to diagnose the root cause of inconsistent retention times.

G start Start: Retention Time is Inconsistent pressure Is pump pressure stable (+/- 2%)? start->pressure temp Is a column oven in use at a stable temp? pressure->temp Yes pump_sol Action: Purge pump, check for leaks, service check valves. pressure->pump_sol No mobile_phase Is mobile phase pre-mixed and covered? temp->mobile_phase Yes temp_sol Action: Use a column oven and allow temp to stabilize. temp->temp_sol No equilibration Was column equilibrated for >10 column volumes? mobile_phase->equilibration Yes mobile_phase_sol Action: Prepare fresh, pre-mixed mobile phase. Cover reservoir. mobile_phase->mobile_phase_sol No column_issue Is the column old or has it been stressed? equilibration->column_issue Yes equilibration_sol Action: Increase equilibration time. equilibration->equilibration_sol No column_sol Action: Replace column. column_issue->column_sol Yes end Problem Likely Resolved column_issue->end No pump_sol->temp temp_sol->mobile_phase mobile_phase_sol->equilibration equilibration_sol->column_issue column_sol->end

Caption: Decision tree for troubleshooting retention time instability.

References
  • Xie, Z., Wei, L., et al. (2016). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Iranian Journal of Pharmaceutical Research, 15(1), 119-30. Available at: [Link]

  • Semantic Scholar. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Available at: [Link]

  • HPLC Troubleshooting Guide. YMC. Available at: [Link]

  • PubMed. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Available at: [Link]

  • MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

  • IJSDR. Troubleshooting in HPLC: A Review. Available at: [Link]

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369-83. Available at: [Link]

  • ResearchGate. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Available at: [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • de Carvalho, F. G., et al. (2025). Multi-analytical characterization of creatine degradation for dietary supplement safety assessment. Food Research International, 193, 117472. Available at: [Link]

  • ResearchGate. Multi-analytical characterization of creatine degradation for dietary supplement safety assessment. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate. Available at: [Link]

  • Carl ROTH. Creatine phosphate disodium salt tetrahydrate. Product Page. Available at: [Link]

  • Kreider, R. B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1032. Available at: [Link]

  • HiMedia Laboratories. Creatine phosphate disodium salt tetrahydrate. Product Page. Available at: [Link]

  • ResearchGate. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. Available at: [Link]

  • Sorachim. Phosphocreatine disodium salt tetrahydrate. Product Page. Available at: [Link]

  • MP Biomedicals. Creatine Phosphate, Disodium Salt Tetrahydrate. Product Page. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide: Creatine Phosphate Disodium Salt vs. Creatine Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular bioenergetics, neurology, and sports science, modulating the cellular energy state is a primary objective. The creatine kinase/phosphocreatine (CK/PCr) system is a cornerstone of this field, acting as a rapid buffer and transporter of high-energy phosphates to maintain adenosine triphosphate (ATP) homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain.[1][2] Two compounds are central to the experimental manipulation of this system: the well-established Creatine Monohydrate (CrM) and the more direct effector, Creatine Phosphate Disodium Salt (CPDS).

This guide provides an in-depth comparison of these two critical research tools. It moves beyond simple catalog descriptions to explore the causal biochemistry, experimental rationale, and practical applications that determine the optimal choice for a given research question.

Part 1: The Molecules and Their Physicochemical Landscape

The choice between CrM and CPDS often begins with their fundamental properties, which dictate how they must be handled in the lab and how they behave in experimental systems.

Creatine Monohydrate (CrM) is the most extensively researched form of creatine.[3][4] It is the precursor molecule that, once inside the cell, is phosphorylated by creatine kinase to form phosphocreatine (PCr).[5]

Creatine Phosphate Disodium Salt (CPDS) is a salt of phosphocreatine, the high-energy molecule that directly donates its phosphate group to ADP to regenerate ATP.[6] This makes it a more immediate, albeit different, tool for studying energy dynamics.

The practical differences for a researcher are significant and are summarized below.

Table 1: Comparison of Physicochemical Properties

PropertyCreatine Phosphate Disodium Salt (Tetrahydrate)Creatine MonohydrateRationale for Researchers
Molecular Formula C₄H₈N₃Na₂O₅P·4H₂O[7]C₄H₉N₃O₂·H₂OThe larger molecular weight of CPDS must be accounted for when preparing molar-equivalent solutions.
Molecular Weight ~327.14 g/mol [7]~149.15 g/mol Accurate molar calculations are critical for dose-response studies and ensuring equimolar treatments.
Form White crystalline powder[8]White crystalline powderBoth are stable solids, but their behavior in solution differs dramatically.
Solubility in Water High (e.g., 150 mg/mL)[9]Low (e.g., 14 g/L or ~14 mg/mL at 20°C)[10]High solubility of CPDS allows for concentrated stock solutions, ideal for in vitro work without solvent artifacts. CrM's low solubility can be a limiting factor, often requiring warming or suspension.
Stability in Solution Relatively stable in neutral pH aqueous solutions when stored properly (e.g., frozen).[11]Unstable; degrades to creatinine, especially at lower pH and higher temperatures.[12][13]CrM solutions should be prepared fresh. CPDS offers more flexibility, but stock solutions should be aliquoted and frozen to prevent degradation over time.
Purity Typically >97-99%[7][8]Typically >99%High purity is standard for both, but lot-specific certificates of analysis should always be consulted.

Part 2: Mechanism of Action - A Tale of Two Pathways

The fundamental difference between CrM and CPDS lies in how they interact with the cell's energy machinery. CrM relies on the cell's endogenous systems for uptake and conversion, while CPDS is intended to act as a direct extracellular source of the effector molecule, PCr.

The Creatine Kinase/Phosphocreatine Energy Shuttle

To understand the distinction, one must first visualize the CK/PCr system. This system acts as both a temporal and spatial energy buffer.[14] During periods of low energy demand, mitochondrial creatine kinase (mtCK) uses newly synthesized ATP to phosphorylate creatine into phosphocreatine. PCr, being smaller and more mobile than ATP, diffuses through the cytosol to sites of high energy consumption (e.g., myofibrils, ion pumps). There, cytosolic creatine kinases (MM-CK, MB-CK) catalyze the reverse reaction, transferring the phosphate from PCr to ADP to rapidly regenerate ATP locally.[15]

CK_Shuttle cluster_mito Mitochondrion cluster_cyto Cytosol cluster_use Site of ATP Use (e.g., Myofibril ATPase) ATP_prod ATP Production (OxPhos) ATP_mito ATP ATP_prod->ATP_mito synthesis mtCK mtCK ADP_mito ADP mtCK->ADP_mito PCr Phosphocreatine (PCr) mtCK->PCr P ATP_mito->mtCK ADP_mito->ATP_prod substrate cytoCK cytoCK PCr->cytoCK diffusion Cr Creatine (Cr) Cr->mtCK cytoCK->Cr ATP_cyto ATP cytoCK->ATP_cyto P ATP_use ATP Consumption ATP_cyto->ATP_use diffusion ADP_cyto ADP ADP_cyto->cytoCK ATP_use->ADP_cyto hydrolysis

Caption: The Creatine Kinase (CK) - Phosphocreatine (PCr) Energy Shuttle.

  • Creatine Monohydrate's Journey: For CrM to be effective, it must first be transported into the cell. This is accomplished via the sodium-dependent creatine transporter, SLC6A8.[16][17] Mutations in this transporter lead to severe neurological defects, highlighting its critical role.[18] Once inside, CrM enters the creatine pool and is phosphorylated by CK, increasing the intracellular PCr concentration.[19] Therefore, experiments using CrM are fundamentally investigating the cell's capacity to uptake, process, and store creatine.

  • Creatine Phosphate's Role: CPDS, as an extracellularly supplied phosphocreatine, is not a substrate for the SLC6A8 transporter.[16] Its primary experimental utility is as a component in "ATP regenerating systems" for cell-free assays or to study the effects of extracellular phosphate and creatine metabolism, though its direct transport into intact cells is not well-established. In some contexts, it has been used to protect cells from ischemic damage, potentially by stabilizing membranes or providing an immediate, albeit limited, extracellular energy source.[20]

Part 3: Comparative Efficacy in Research Models

The choice between CrM and CPDS hinges on the experimental question. Are you studying the entire metabolic pathway from uptake to energy buffering, or are you trying to provide a direct energy substrate in a simplified system?

Table 2: Summary of Comparative Efficacy in Research Applications

Application/ModelCreatine Phosphate Disodium SaltCreatine MonohydrateRationale & Key Considerations
In Vitro Cell Culture (e.g., Neurons, Myocytes) Limited efficacy in boosting intracellular PCr due to poor membrane permeability. Primarily used to study extracellular effects or as a control.[20]Effective at increasing intracellular creatine and PCr pools, protecting against excitotoxicity and metabolic stress. Requires functional SLC6A8 transporters.[18]CrM is the compound of choice for studying the physiological effects of increased creatine stores within intact cells.
Isolated Mitochondria Can be used as a substrate for mtCK in the reverse reaction to study mitochondrial respiration coupling.Not a direct substrate for mitochondrial assays.CPDS is useful for specific bioenergetic assays assessing the CK system's integration with oxidative phosphorylation.
Cell-Free Assays (e.g., ATP regenerating systems) A standard component. Directly provides PCr to CK to regenerate ATP consumed by other enzymes in the assay.Can be used if CK is also supplied, but CPDS is more direct and efficient.[21]CPDS is the superior choice for maintaining ATP levels in cell-free biochemical and enzymatic assays.
In Vivo Animal Models (e.g., Neuroprotection, Muscle Function) Some evidence for protective effects when administered intravenously, possibly via membrane stabilization or vascular effects.[20]Extensive evidence for increasing brain and muscle creatine stores, improving cognitive function, and enhancing muscle performance.[3][22]CrM is the gold standard for in vivo studies aiming to modulate tissue bioenergetics through dietary supplementation.

Part 4: Experimental Protocol - Assessing Cellular Bioenergetics

To illustrate the practical application, here is a validated protocol for assessing the impact of these compounds on cellular ATP levels in an in vitro model, such as a neuronal cell line (e.g., SH-SY5Y).

Objective: To compare the ability of CrM and CPDS to protect against chemically-induced ATP depletion.

Methodology
  • Cell Culture: Plate SH-SY5Y cells in a white, opaque 96-well plate suitable for luminescence assays at a density of 1 x 10⁴ cells per well.[23] Allow cells to adhere and grow for 24 hours.

  • Pre-treatment:

    • Prepare a 100 mM stock solution of Creatine Monohydrate in sterile cell culture medium. Causality Note: This may require warming to 37°C to fully dissolve. Prepare this solution fresh immediately before use due to its instability.[13]

    • Prepare a 1 M stock solution of Creatine Phosphate Disodium Salt in sterile water. Causality Note: The high solubility of CPDS allows for a highly concentrated, sterile-filtered stock that can be stored at -20°C.[11]

    • Aspirate the old medium from the cells and replace it with a fresh medium containing the treatment conditions:

      • Vehicle Control (medium only)

      • CrM (final concentration 5 mM)

      • CPDS (final concentration 5 mM)

    • Incubate cells for 24 hours. Causality Note: This duration allows for sufficient time for cellular uptake and phosphorylation of CrM.

  • Metabolic Stress:

    • Prepare a stressor solution (e.g., 100 mM Glutamate).

    • Add the stressor to the appropriate wells to achieve a final concentration known to induce excitotoxicity and deplete ATP (e.g., 10 mM Glutamate). Leave a set of control wells for each treatment group without the stressor.

    • Incubate for 6 hours.

  • ATP Quantification:

    • Use a commercial bioluminescence-based ATP assay kit (e.g., from Promega, Sigma-Aldrich).[24][25] These assays rely on the luciferase enzyme, which produces light in an ATP-dependent reaction.[26]

    • Equilibrate the plate and assay reagents to room temperature.

    • Add the single-step ATP detection reagent to each well. This reagent lyses the cells and provides the luciferase and luciferin substrate.[23]

    • Shake the plate for 2 minutes to ensure complete lysis and mixing.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of each well to the average of the vehicle control (no stressor) wells to calculate the percentage of ATP relative to control.

    • Compare the ATP levels between the different treatment groups under both basal and stressed conditions using appropriate statistical tests (e.g., ANOVA).

Experimental_Workflow start Start: Plate SH-SY5Y Cells (1e4 cells/well) incubation1 Incubate 24h start->incubation1 pretreatment Pre-treatment (24h) - Vehicle - 5 mM CrM - 5 mM CPDS incubation1->pretreatment stress Induce Metabolic Stress (e.g., 10 mM Glutamate, 6h) pretreatment->stress atp_assay Perform ATP Assay (Add Lysis/Luminescence Reagent) stress->atp_assay read Read Luminescence (Plate Luminometer) atp_assay->read analysis Data Analysis (Normalize to Control, Statistics) read->analysis end End: Compare Protective Effects analysis->end

Caption: Workflow for Assessing Cellular ATP Levels.

Part 5: Discussion & Recommendations

The experimental evidence overwhelmingly indicates that Creatine Monohydrate is the superior and appropriate choice for researchers wishing to study the effects of increased intracellular creatine and phosphocreatine pools in intact cellular and whole-organism models.[5][27] Its efficacy is dependent on the biological machinery of the cell—the SLC6A8 transporter and creatine kinase—making it a physiologically relevant tool.[19] The extensive body of research on CrM provides a robust foundation for designing experiments and interpreting results.[3][28]

Creatine Phosphate Disodium Salt , by contrast, is a specialized tool with a different set of applications. Its primary strength lies in its role as a direct energy source in simplified, cell-free systems. Its high solubility and stability make it an excellent and reliable component for ATP regeneration cocktails used in enzymatic assays. While some in vivo studies have used intravenous CPDS, its mechanism in these contexts is less clear and it should not be considered a substitute for CrM for oral or dietary supplementation studies aiming to load muscle or brain tissue with creatine.[20]

  • To study the physiological impact of enhancing the cellular creatine energy buffer in cell culture or in vivo: Use Creatine Monohydrate.

  • To maintain a constant ATP supply in a cell-free enzymatic assay: Use Creatine Phosphate Disodium Salt.

By understanding the distinct chemical properties and biological roles of these two compounds, researchers can make informed decisions, design more robust experiments, and generate more precise and interpretable data in the study of cellular bioenergetics.

References

  • Gaitanos, G. C., Williams, C., Boobis, L. H., & Brooks, S. (2014). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. einstein (São Paulo), 12(1), 126–131. [Link]

  • Wikipedia. Phosphocreatine. [Link]

  • BrainKart. Phosphocreatine Functions as an Accessory Storage Depot for Energy and as an “ATP Buffer”. [Link]

  • Williams, M. H., Kreider, R. B., & Branch, J. D. (1999). Creatine and Phosphocreatine: A Review of Their Use in Exercise and Sport. Journal of athletic training, 34(3), 259–267. [Link]

  • Creative Bioarray. ATP Cell Viability Assay. [Link]

  • Wikipedia. Creatine. [Link]

  • El-Kasaby, A., Kasture, A., Taddei, R. N., et al. (2019). The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome. Frontiers in Cellular Neuroscience, 13, 149. [Link]

  • Salomons, G. S., van Dooren, S. J., Verhoeven, N. M., et al. (2001). X-Linked Creatine-Transporter Gene (SLC6A8) Defect: A New Creatine-Deficiency Syndrome. The American Journal of Human Genetics, 68(6), 1497–1500. [Link]

  • BUBS Naturals. Creatine Monohydrate vs. Creatine Phosphate. [Link]

  • Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino acids, 40(5), 1369–1383. [Link]

  • Metabolic Support UK. Creatine Transporter Deficiency. [Link]

  • Ming Chyi Biotechnology Ltd. Creatine: Beyond Sports Performance, More Research Reveals Its Benefits for Brain Health. [Link]

  • Cecil, K. M., Salomons, G. S., & De Stefano, N. (2017). Oxidative Phosphorylation in Creatine Transporter Deficiency. Journal of the Endocrine Society, 1(11), 1335–1341. [Link]

  • Eley, B. (2019). creatine kinase catalyzation of four forms of creatine compared to creatine monohydrate. Medicine & Science in Sports & Exercise, 51(6S), 100. [Link]

  • Google Patents.
  • Drink Harlo. Unraveling the Powerhouse of Supplements: Creatine Monohydrate vs Creatine Phosphate. [Link]

  • Rawson, E. S. (2018). The Safety and Efficacy of Creatine Monohydrate Supplementation: What We Have Learned from the Past 25 Years of Research. Gatorade Sports Science Institute SSE #186. [Link]

  • Jouyban, A. (2018). Solution thermodynamics of creatine monohydrate in binary (water + ethanol) solvent systems at T = (278.15 to 328.15) K. Journal of Molecular Liquids, 256, 444-450. [Link]

  • Summit Ingredients. Unlock Energy: Discover Benefits of Creatine Monohydrate. [Link]

  • Kreider, R. B., Kalman, D. S., Antonio, J., et al. (2017). International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine. Journal of the International Society of Sports Nutrition, 14, 18. [Link]

  • UCLA Health. Why everyone's talking about creatine. [Link]

  • Williams, M. H. (1999). Biochemical Pathways of Creatine and Creatine Phosphate. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Loo, L. S., Shokat, K. M. (2023). Depletion of creatine phosphagen energetics with a covalent creatine kinase inhibitor. bioRxiv. [Link]

  • Google Patents.
  • Kreider, R. B. (2022). Creatine Monohydrate. Encyclopedia MDPI. [Link]

  • Anonymous. Creatine Monohydrate Vs Creatine Phosphate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Creatine Phosphate Disodium Salt for Cellular Energy Production. [Link]

  • ResearchGate. Comparison of creatine monohydrate and creatine HCl structures. [Link]

  • McMorris, T., et al. (2024). Protocol for a single-arm, pilot trial of creatine monohydrate supplementation in patients with Alzheimer's disease. Pilot and Feasibility Studies, 10(1), 35. [Link]

  • Transparent Labs. Creatine Monohydrate vs. Other Forms: Which Is Really Superior? [Link]

  • Veech, R. L., et al. (2005). Creatine Kinase Equilibration and ΔGATP over an Extended Range of Physiological Conditions: Implications for Cellular Energetics, Signaling, and Muscle Performance. International Journal of Molecular Sciences, 6(3), 136-153. [Link]

  • Sestili, P., Martinelli, C., Bravi, G., et al. (2011). Creatine Protects against Excitoxicity in an In Vitro Model of Neurodegeneration. PLoS ONE, 6(2), e16658. [Link]

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A Comparative Guide to the Efficacy of Creatine Phosphate Salt Forms

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding the nuanced differences between active pharmaceutical ingredients and their various salt forms is paramount. Creatine phosphate (PCr), a pivotal molecule in cellular bioenergetics, is no exception. While creatine monohydrate is the most studied form for oral supplementation, various creatine phosphate salts have been developed, each with distinct physicochemical properties and purported advantages. This guide provides an in-depth comparison of the efficacy of these salt forms, supported by experimental data and methodological insights, to inform research and development decisions.

The Foundational Role of the Creatine Phosphate Shuttle

To evaluate any form of creatine, one must first appreciate its fundamental mechanism of action: the creatine phosphate shuttle. This intracellular energy shuttle is essential for tissues with high and fluctuating energy demands, such as skeletal muscle and the brain[1][2]. The shuttle facilitates the transport of high-energy phosphate from the mitochondria, where ATP is generated through oxidative phosphorylation, to the myofibrils, where ATP is consumed during muscle contraction[3][4].

Mitochondrial creatine kinase utilizes newly synthesized ATP to phosphorylate creatine into creatine phosphate (PCr). PCr then diffuses across the cytoplasm to the site of energy utilization. Here, cytosolic creatine kinase catalyzes the reverse reaction, transferring the phosphate group from PCr to ADP, rapidly regenerating ATP for cellular work[3][5]. This elegant system maintains ATP homeostasis during intense activity.

G cluster_0 Mitochondrion cluster_1 Myofibril (Cytosol) Mito_ATP ATP (OxPhos) Mito_CK Mitochondrial Creatine Kinase Mito_ATP->Mito_CK Mito_ADP ADP Mito_CK->Mito_ADP PCr Creatine Phosphate (PCr) Mito_CK->PCr P Mito_Cr Creatine Mito_Cr->Mito_CK Myo_ATP ATP (Contraction) Myo_CK Myofibrillar Creatine Kinase Myo_CK->Myo_ATP P Myo_Cr Creatine Myo_CK->Myo_Cr Myo_ADP ADP Myo_ADP->Myo_CK Myo_Cr->Mito_Cr Diffusion PCr->Myo_CK Diffusion

Comparative Analysis of Key Salt Forms

The primary rationale for developing alternative salt forms of creatine phosphate is to overcome certain limitations of creatine monohydrate, such as its relatively low solubility, and to target specific clinical applications. Here, we compare the most prominent salt forms: Creatine Phosphate Disodium, Creatine Citrate, and Creatine Pyruvate.

Physicochemical Properties: Solubility and Stability

Solubility is a critical determinant of a compound's dissolution rate and subsequent bioavailability, particularly for oral formulations and intravenous solutions.

  • Creatine Phosphate Disodium: This salt, often sold as a tetrahydrate, is characterized by its high solubility and stability in aqueous solutions[6]. A solubility of up to 150 mg/mL in water has been reported, making it highly suitable for intravenous administration in clinical settings[7]. Its stability in solution is also a key advantage for pharmaceutical formulation[7].

  • Creatine Citrate: Formed by binding creatine to citric acid, this salt exhibits greater water solubility than creatine monohydrate[8]. However, it does not reach the high solubility levels of the disodium salt.

  • Creatine Pyruvate: This form binds creatine with pyruvic acid and also demonstrates improved water solubility compared to creatine monohydrate, which facilitates its incorporation into beverages and effervescent tablets[9].

Salt Form Key Advantage Reported Solubility Primary Application Area
Creatine Phosphate Disodium High aqueous solubility and stability[6][7]~150 mg/mL in water[7]Clinical (Intravenous)[10][11][12]
Creatine Citrate More water-soluble than monohydrate[8]Higher than monohydrateAthletic Performance (Oral)[13]
Creatine Pyruvate Improved solubility over monohydrate[9]Higher than monohydrateAthletic Performance (Oral)[9][14]
Pharmacokinetics and Bioavailability

While improved solubility can suggest enhanced absorption, the ultimate determinant of efficacy is the pharmacokinetic profile—how the compound is absorbed, distributed, metabolized, and excreted. The movement of creatine is highly dependent on dedicated transporter proteins[15][16].

Studies suggest that the oral bioavailability of creatine is dose-dependent and may be incomplete, creating an opportunity for salt forms to offer improvements[17][18]. Research comparing creatine pyruvate and creatine citrate has shown that these forms may produce higher plasma levels of creatine than monohydrate[8][13]. However, it is crucial to note that higher plasma concentration does not automatically translate into greater muscle absorption or enhanced performance, as the saturation of muscle creatine stores is the rate-limiting factor[8][15].

Efficacy in Target Applications

The most significant and well-documented application for a creatine phosphate salt is the use of intravenous Creatine Phosphate Disodium for myocardial protection during cardiac surgery. A wealth of clinical trials has demonstrated that its administration as an adjunct to cardioplegic solutions can reduce ischemic injury and improve post-operative outcomes[10][19]. Exogenous creatine phosphate helps preserve the myocardial pool of high-energy phosphates, which are rapidly depleted during ischemia[11]. Studies have shown that patients receiving creatine phosphate require less inotropic support, have a lower incidence of low cardiac output syndrome, and exhibit better preservation of myocardial ultrastructure[10][12][20].

For ergogenic applications, Creatine Pyruvate and Creatine Citrate are the most relevant salts. A double-blind, placebo-controlled study directly comparing the two found that both forms significantly increased mean power during high-intensity intermittent exercise after 28 days of supplementation[13][21]. Notably, the study reported that creatine pyruvate was superior to creatine citrate in maintaining muscle force throughout all exercise intervals[21]. The pyruvate moiety is hypothesized to contribute to aerobic metabolism, potentially offering an additional benefit for endurance[9][14]. Despite these findings, the vast body of evidence supporting Creatine Monohydrate as the most effective form for increasing high-intensity exercise capacity and lean body mass makes it the undisputed benchmark in sports nutrition[22].

Essential Experimental Methodologies

For researchers, replicating and validating claims requires robust and standardized protocols. The following sections detail common experimental workflows for assessing the efficacy of creatine compounds.

Protocol: Pharmacokinetic Analysis via HPLC-ESI-MS/MS

To determine the bioavailability of different creatine salt forms, a sensitive and specific analytical method is required to quantify creatine concentrations in plasma over time. High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is the gold standard.

G

Step-by-Step Protocol:

  • Plasma Sample Preparation:

    • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard (e.g., d3-creatine)[23].

    • Add 950 µL of cold acetonitrile to precipitate plasma proteins[23].

    • Vortex the mixture vigorously for 30-60 seconds.

    • Centrifuge at >14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis[23].

    • Causality: Protein precipitation is essential as proteins interfere with chromatographic columns and mass spectrometry ionization. Acetonitrile is an efficient and common solvent for this purpose. The internal standard corrects for variations in sample processing and instrument response.

  • Chromatographic Conditions (Example):

    • Column: Reversed-Phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Causality: Reversed-phase chromatography is suitable for separating small polar molecules like creatine from other plasma components. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Creatine transition: e.g., m/z 132 → 90.

      • d3-Creatine (IS) transition: e.g., m/z 135 → 93.

    • Causality: ESI is a soft ionization technique ideal for analyzing biomolecules. MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the complex plasma matrix.

Protocol: Assessment of High-Intensity Exercise Performance

Evaluating the ergogenic effect of a creatine salt requires a double-blind, placebo-controlled, randomized study design to minimize bias.

  • Study Design:

    • Recruit healthy, trained subjects.

    • Randomly assign subjects to receive either the creatine salt (e.g., 5 g/day of Creatine Pyruvate), a comparator (e.g., 5 g/day of Creatine Citrate), or a placebo[13][21].

    • Conduct a pre-supplementation (baseline) performance test.

    • Administer the supplements for a set duration (e.g., 28 days).

    • Conduct a post-supplementation performance test.

  • Performance Testing Protocol (Example: Intermittent Handgrip Exercise):

    • Subjects perform a series of maximal-intensity exercise bouts (e.g., ten 15-second intervals) separated by short rest periods (e.g., 45 seconds)[13][21].

    • Measure key performance metrics such as mean power, contraction velocity, and force output during each interval.

    • Causality: This type of intermittent, high-intensity protocol is designed to tax the phosphagen (ATP-PCr) system, which is the primary target of creatine supplementation. Measuring performance over multiple bouts can reveal effects on fatigue resistance and recovery.

Synthesis and Future Outlook

The choice of a creatine phosphate salt form is highly dependent on the intended application. While various salts offer advantages in solubility, their superiority over creatine monohydrate for oral use in enhancing athletic performance is not conclusively established.

G cluster_CPD Properties of CP Disodium cluster_CC Properties of Creatine Citrate cluster_CP Properties of Creatine Pyruvate cluster_CM Properties of Creatine Monohydrate center Creatine Phosphate Salt Forms CPD Creatine Phosphate Disodium center->CPD CC Creatine Citrate center->CC CP Creatine Pyruvate center->CP CM Creatine Monohydrate (Benchmark) center->CM CPD_Sol Solubility: Very High CPD->CPD_Sol CPD_App Application: Clinical IV (Myocardial Protection) CPD->CPD_App CC_Sol Solubility: Moderate CC->CC_Sol CC_App Application: Oral Ergogenic CC->CC_App CP_Sol Solubility: Moderate CP->CP_Sol CP_App Application: Oral Ergogenic (Potentially > Citrate) CP->CP_App CM_Sol Solubility: Low CM->CM_Sol CM_App Application: Oral Ergogenic (Extensively Validated) CM->CM_App

Key Takeaways for Researchers:

  • Creatine Phosphate Disodium is a distinct entity primarily for clinical, intravenous use where its high solubility and proven cardioprotective effects are paramount[10][11][12].

  • For oral supplementation aimed at performance enhancement, salts like Creatine Pyruvate and Creatine Citrate offer improved solubility over monohydrate, which may be beneficial for formulation[8][9].

  • Evidence suggests Creatine Pyruvate may be more effective than Creatine Citrate in sustained high-intensity efforts[21].

  • Despite these alternatives, Creatine Monohydrate remains the most extensively researched and clinically effective form for increasing muscle creatine stores and improving exercise performance[22].

Future research should focus on well-designed, head-to-head clinical trials that not only measure plasma pharmacokinetics but also directly assess intramuscular creatine accretion and functional performance outcomes to definitively establish the relative efficacy of these salt forms.

References

  • Bessman, S.P. (1987). The creatine phosphate energy shuttle--the molecular asymmetry of a "pool". Analytical Biochemistry, 161(2), 519-523.
  • Pernetti, M. (2023). The Creatine Phosphate Shuttle. Pernetti Sports Performance & Nutrition.
  • Bessman, S.P., & Carpenter, C.L. (1985). THE CREATINE-CREATINE PHOSPHATE ENERGY SHUTTLE. Annual Review of Biochemistry, 54, 831-862.
  • Ergo-Log.com. (2009).
  • Wikipedia. (n.d.).
  • Bessman, S.P. (1987). Transport of Energy in Muscle: The Phosphorylcreatine Shuttle.
  • Cisowski, M., et al. (1996). The use of exogenous creatine phosphate for myocardial protection in patients undergoing coronary artery bypass surgery. The Journal of cardiovascular surgery, 37(6 Suppl 1), 75-80.
  • Fan, Q.S., et al. (2016). Myocardial Protective Effect of Exogenous Creatine Phosphate in Children Undergoing Open Heart Surgery. Journal of Cardiovascular Diseases & Diagnosis, 4(4).
  • Legion Athletics. (n.d.). What's the Best Form of Creatine?.
  • Mr Supplement. (2024).
  • Chem-Impex. (n.d.).
  • Dong, P., et al. (1999). Clinical Study of the Protective Effect of Exogenous Creatine Phosphate on Ischemic Myocardium during Open Heart Surgery. The Journal of ExtraCorporeal Technology, 31(3), 151-154.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Creatine and Phosphocreatine in Plasma using HPLC-ESI-MS. BenchChem.
  • Roche CustomBiotech. (n.d.).
  • Ceriana, P., et al. (1989). [Role of creatine phosphate in myocardial protection in heart surgery]. Minerva anestesiologica, 55(9), 341-347.
  • Jäger, R., et al. (2008). The effects of creatine pyruvate and creatine citrate on performance during high intensity exercise. Journal of the International Society of Sports Nutrition, 5, 4.
  • Sigma-Aldrich. (n.d.).
  • Gatti, G., et al. (2023). Myocardial protection with phosphocreatine in high-risk cardiac surgery patients: a randomized trial. Journal of Cardiothoracic Surgery, 18(1), 425.
  • Alraddadi, O.A. (2018). Pharmacokinetics and Oral Absorption of Various Creatine Supplements. MSpace Repository, University of Manitoba.
  • Jäger, R., et al. (2008). The effects of creatine pyruvate and creatine citrate on performance during high intensity exercise.
  • ChemicalBook. (n.d.). Creatine phosphate disodium salt(922-32-7). ChemicalBook.
  • Wikipedia. (n.d.).
  • Persky, A.M., & Brazeau, G.A. (2001). Pharmacokinetics of the dietary supplement creatine. Clinical pharmacokinetics, 40(8), 557-574.
  • Alraddadi, O.A., et al. (2018). Pharmacokinetics of Creatine.
  • McCall, W., & Persky, A.M. (2007). Pharmacokinetics of creatine. Sub-cellular biochemistry, 46, 261-273.
  • Buford, T.W., et al. (2007). International Society of Sports Nutrition position stand: creatine supplementation and exercise. Journal of the International Society of Sports Nutrition, 4, 6.
  • Barrette, E.P. (1998). Creatine Supplementation for Enhancement of Athletic Performance. Clinician Reviews, 1, 73-77.
  • Power. (2026).
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A Senior Application Scientist's Guide to the Validation of Creatine Kinase Assays Using Creatine Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and drug development professionals, the accurate measurement of Creatine Kinase (CK) activity is paramount. As a key biomarker for muscle damage, its quantification is critical in toxicological studies, the diagnosis of myocardial infarction, and monitoring myopathies.[1][2][3] The reliability of these measurements hinges on a rigorously validated assay system.

This guide provides an in-depth, experience-driven framework for the validation of the widely-used coupled enzymatic assay for CK. We will move beyond a simple recitation of steps to explore the biochemical rationale behind the protocol, emphasizing the central role of the substrate—creatine phosphate disodium salt—in achieving trustworthy and reproducible results. This document is structured to serve as a self-validating system, ensuring scientific integrity at every stage.

The Biochemical Foundation: A Coupled Reaction of Precision

The standard method for determining CK activity, recommended by the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC), is not a direct measurement but a sophisticated coupled enzymatic reaction.[4][5][6] Understanding this cascade is the first step toward mastering its validation.

The assay proceeds in three sequential steps:

  • The Primary Reaction: Creatine Kinase catalyzes the transfer of a high-energy phosphate group from Creatine Phosphate (CP) to Adenosine Diphosphate (ADP), generating Adenosine Triphosphate (ATP) and creatine.[7][8][9] This is the reverse of the physiological reaction found in muscle cells.

  • The First Coupling Reaction: The newly synthesized ATP is immediately utilized by the enzyme Hexokinase (HK), which catalyzes the phosphorylation of D-glucose to produce D-glucose-6-phosphate (G6P) and regenerate ADP.[1][7]

  • The Indicator Reaction: Finally, Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes G6P. This reaction is coupled to the reduction of β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+) to NADPH.[1][7][10]

The genius of this system lies in its final step. The rate of NADPH formation is directly proportional to the CK activity in the sample and can be precisely measured by monitoring the increase in absorbance at a wavelength of 340 nm.[6][7]

CK_Assay_Pathway CP Creatine Phosphate CK Creatine Kinase (CK) (Sample Enzyme) CP->CK ADP1 ADP Glucose D-Glucose ADP1->CK Creatine Creatine G6P Glucose-6-Phosphate ATP ATP HK Hexokinase (HK) ATP->HK Glucose->HK G6PDH G6P Dehydrogenase (G6PDH) G6P->G6PDH NADP NADP+ NADP->G6PDH NADPH NADPH (Abs @ 340nm) CK->Creatine CK->ATP HK->G6P G6PDH->NADPH

Figure 1: The coupled enzymatic reaction pathway for the determination of Creatine Kinase activity.

The Cornerstone of Assay Performance: Substrate Quality

The entire kinetic chain of the CK assay is initiated by the primary substrate: Creatine Phosphate Disodium Salt .[11][12] It follows logically that the quality, purity, and concentration of this single reagent can profoundly impact the accuracy of the final result.

Why is substrate integrity non-negotiable?

  • Purity: Contaminants such as free creatine or inorganic phosphate can alter the reaction equilibrium and kinetics.[12] ATP contamination in the substrate preparation would lead to a high initial blank reading, consuming the coupling enzymes before the addition of the sample.

  • Stability: Creatine phosphate is susceptible to hydrolysis. Improper storage can lead to degradation, reducing the effective substrate concentration and causing a downward drift in measured CK values over time.

  • Concentration: The substrate must be present in saturating concentrations to ensure that the reaction rate is dependent only on the CK enzyme concentration (i.e., follows zero-order kinetics). An inaccurately prepared substrate solution is a primary source of assay error.

For these reasons, sourcing high-purity, crystalline creatine phosphate disodium salt from a reputable supplier is a critical first step that cannot be overlooked.[12][13]

A Self-Validating Protocol for CK Assay Verification

This protocol is designed to be inherently self-validating. It integrates quality control checks and system suitability tests to ensure that the assay performs as expected before, during, and after the analysis of unknown samples.

Part A: Reagent Preparation and Quality Control

The causality behind this specific reagent cocktail is crucial. We are not just mixing chemicals; we are building a robust system designed to isolate the CK reaction and prevent common interferences.

Table 1: Master Mix Reagent Composition

Component Typical Concentration Purpose & Rationale
Imidazole or Glycylglycine Buffer 100-125 mmol/L Maintains optimal pH (6.5-6.7 for R1, ~7.4 final) for the forward reaction and enzyme stability.[1][14]
D-Glucose 20-25 mmol/L Substrate for the Hexokinase coupling reaction.[6][10]
Magnesium Acetate (Mg²⁺) 10-12.5 mmol/L Essential cofactor for both Creatine Kinase and Hexokinase.[1][6]
N-Acetyl-L-Cysteine (NAC) 20-25 mmol/L Reactivates CK by reducing oxidized sulfhydryl groups at the active site, ensuring maximal activity is measured.[1][2]
ADP 2.0-2.5 mmol/L Primary substrate for the CK reaction.[1]
NADP⁺ 2.0-2.5 mmol/L Coenzyme for the G6PDH indicator reaction; its reduction is the measured endpoint.[6][10]
EDTA 2.0 mmol/L Chelates interfering divalent cations (e.g., Ca²⁺) that can inhibit CK activity.[9][15]
AMP 5.0 mmol/L Competitive inhibitor of adenylate kinase (AK).[16][17]
Diadenosine Pentaphosphate 10-19 µmol/L A more potent inhibitor of AK, used in combination with AMP to suppress interference from AK released by red blood cells or damaged tissue.[1][16][17]
Hexokinase (HK) ≥ 2500 U/L First coupling enzyme; must be in excess to ensure the rate is not limited by this step.[18]
G6PDH ≥ 1500 U/L Second coupling (indicator) enzyme; must be in excess.[18]

| Creatine Phosphate Disodium Salt | 30-35 mmol/L | The initiating substrate for the CK reaction. Added to start the reaction after pre-incubation. [7][18] |

Step-by-Step Methodology:

  • Prepare the Master Mix (Reagent 1): Accurately combine all components except Creatine Phosphate in the specified buffer. This solution is generally stable.

  • Prepare the Substrate Solution (Reagent 2): Dissolve high-purity Creatine Phosphate Disodium Salt in a small volume of purified water or buffer immediately before use. Stability is limited.[7]

  • Perform Reagent Blank Rate Check: Before adding any sample, combine your Master Mix and Substrate Solution in a cuvette and measure the absorbance at 340 nm for 3-5 minutes. The rate of change should be negligible (< 0.001 ΔA/min). An acceptable reagent blank rate is between 0 and 5 U/L.[19] This step validates the purity of your reagents and the absence of contaminating enzymatic activity.

Part B: The Validation Workflow: A Comparative Approach

The most practical validation scenario in a research or development setting is the qualification of a new lot of a critical reagent. Here, we compare a "Test Lot" of creatine phosphate disodium salt against an established "Reference Lot" that has been previously validated.

Validation_Workflow start Start: New Lot of Creatine Phosphate (CP) prep Prepare Reagent 1 (Master Mix) & Reagent 2 (CP Solutions) - Reference Lot - Test Lot start->prep qc Run Control Sera (Low, Normal, High CK Levels) prep->qc run_ref Assay Controls with Reference Lot CP qc->run_ref run_test Assay Controls with Test Lot CP qc->run_test analysis Data Analysis: - Calculate CK Activity (U/L) - Determine Precision (CV%) - Calculate % Recovery run_ref->analysis run_test->analysis decision Does Test Lot meet Acceptance Criteria? analysis->decision pass Pass: Qualify New Lot for Routine Use decision->pass Yes fail Fail: Reject Lot & Troubleshoot decision->fail No

Figure 2: Experimental workflow for validating a new lot of Creatine Phosphate Disodium Salt.

Experimental Procedure:

  • Incubation: Pipette 1.0 mL of the Master Mix into cuvettes. Add 25-50 µL of control serum (low, normal, and high levels). Incubate for 3-5 minutes at 37°C to allow interfering enzymes in the sample to be consumed and to reach thermal equilibrium.[7][8]

  • Initiate Reaction: Add 100 µL of the freshly prepared Creatine Phosphate solution (either "Reference" or "Test" lot) to the cuvette.

  • Measurement: Immediately place the cuvette in a spectrophotometer thermostatted at 37°C. Record the absorbance at 340 nm every minute for 3-5 minutes.[15]

  • Replication: Perform each measurement in triplicate to assess precision.

Data Analysis: From Absorbance to Actionable Insights

The raw data (change in absorbance over time) must be converted into meaningful enzyme activity units and compared against acceptance criteria.

Calculation of CK Activity:

The activity of Creatine Kinase in U/L (µmol of substrate converted per minute per liter of sample) is calculated using the Beer-Lambert law.

Activity (U/L) = (ΔA/min) * (Total Volume / Sample Volume) * (1 / Molar Extinction Coefficient of NADPH) * 10^6

Where:

  • ΔA/min: The mean change in absorbance per minute from the linear portion of the reaction curve.

  • Total Volume: The total reaction volume in the cuvette (e.g., 1.125 mL).

  • Sample Volume: The volume of the serum sample added (e.g., 0.025 mL).

  • Molar Extinction Coefficient of NADPH: 6.22 x 10³ L·mol⁻¹·cm⁻¹ at 340 nm.

  • 10⁶: Conversion factor from mol/L to µmol/L.

Comparative Data Summary:

The results should be summarized in a clear, comparative table. This allows for an objective assessment of the "Test Lot" performance relative to the established "Reference Lot."

Table 2: Comparative Validation Data for Creatine Phosphate Lots

Control Level Lot ID N Mean Activity (U/L) Std. Dev. CV% (Precision) % Recovery vs. Reference Acceptance Criteria
Low Reference 3 85.2 2.1 2.5% 100% (Baseline) CV% ≤ 10%
Test 3 86.1 2.5 2.9% 101.1% 90-110%
Normal Reference 3 198.6 4.5 2.3% 100% (Baseline) CV% ≤ 7%
Test 3 195.5 5.1 2.6% 98.4% 90-110%
High Reference 3 755.1 16.2 2.1% 100% (Baseline) CV% ≤ 5%

| | Test | 3 | 768.9 | 18.1 | 2.4% | 101.8% | 90-110% |

Interpretation and Acceptance:

The "Test Lot" of creatine phosphate is considered acceptable if its performance meets the pre-defined criteria. As shown in the example Table 2, the Test Lot demonstrates comparable precision (CV%) and accuracy (% Recovery) to the Reference Lot across the analytical range, justifying its qualification for use in routine assays.

Alternative Validation Strategies

While lot-to-lot comparison is a common and practical approach, other methods provide a more holistic view of assay performance.

  • Comparison with a Reference Method: The gold standard is to compare results with those obtained from a laboratory using an IFCC-traceable reference procedure.[1][5][19] This provides an external benchmark for accuracy.

  • Enzymatic vs. Immunoassay: For specific research applications, it can be valuable to compare the results of the enzymatic activity assay with a mass-based immunoassay (e.g., ELISA for CK-MM).[20][21] An activity assay measures functional enzyme, while an immunoassay measures the total amount of enzyme protein (active and inactive). Discrepancies between these methods can yield important biological insights, but it's crucial to understand they measure different attributes.

Troubleshooting: A Scientist's Field Guide

IssuePotential Cause(s)Recommended Action
Low CK Activity 1. Degraded Creatine Phosphate. 2. Suboptimal pH or temperature. 3. Presence of inhibitors (e.g., hemolysis, certain drugs).[15] 4. Improper sample storage (CK activity decreases over time).[15]1. Prepare fresh substrate solution. 2. Verify buffer pH and incubator/spectrophotometer temperature. 3. Check samples for hemolysis; review sample collection protocols. 4. Assay samples as soon as possible after collection.[15]
High Reagent Blank 1. ATP contamination in ADP or Creatine Phosphate reagents. 2. Microbial contamination of buffers.1. Use high-purity reagents from a reliable source. 2. Prepare fresh buffers using sterile technique.
High Sample Blank / Non-Linear Kinetics 1. Significant adenylate kinase (AK) interference.[16] 2. Substrate depletion (with very high activity samples).1. Ensure AK inhibitors (AMP, Diadenosine Pentaphosphate) are at the correct concentration. 2. Dilute high-activity samples with saline and re-assay.[6]

Conclusion

The validation of a creatine kinase assay is not a mere procedural formality; it is the foundation upon which the integrity of experimental and clinical data is built. By understanding the causality of the coupled reaction, appreciating the pivotal role of high-purity creatine phosphate disodium salt, and implementing a robust, self-validating protocol, researchers can ensure the highest degree of accuracy and confidence in their results. This guide provides the technical framework and field-proven insights necessary to achieve that standard.

References

  • Hørder, M., et al. (1991). International Federation of Clinical Chemistry, Scientific Division Committee on Enzymes: approved recommendation on IFCC methods for the measurement of catalytic concentration of enzymes. Part 7. IFCC method for creatine kinase (ATP: creatine N-phosphotransferase, EC 2.7.3.2). European Journal of Clinical Chemistry and Clinical Biochemistry, 29(7), 435-56. [Link]

  • Schumann, G., et al. (2002). IFCC primary reference procedures for the measurement of catalytic activity concentrations of enzymes at 37°C. Part 2. Reference Procedure for the Measurement of Catalytic Activity Concentration of Creatine Kinase. Clinical Chemistry and Laboratory Medicine, 40(6), 635-42. [Link]

  • U.S. Food and Drug Administration. (Date not available). Creatine Kinase assay - REVIEW MEMORANDUM. FDA.gov. [Link]

  • Medichem Middle East. (2010). Manual Procedure Creatine Kinase (CK). Medichem-me.com. [Link]

  • SPINREACT. (Date not available). (CK-NAC) Creatine kinase Quantitative determination of creatine kinase (CK). Spinreact.com. [Link]

  • Schumann, G., et al. (2002). IFCC primary reference procedures for the measurement of catalytic activity concentrations of enzymes at 37 degrees C. Part 2. Reference procedure for the measurement of catalytic concentration of creatine kinase. Clinical Chemistry and Laboratory Medicine, 40(6), 635-42. [Link]

  • Spectrum Diagnostics. (Date not available). Creatine Kinase (CK). spectrum-diagnostics.com. [Link]

  • Sim, J. (2023). 2.20: Enzymes Rate, Creatine Kinase (CK). Medicine LibreTexts. [Link]

  • Szasz, G., et al. (1976). Creatine kinase in serum: 2. Interference of adenylate kinase with the assay. Clinical Chemistry, 22(11), 1806-11. [Link]

  • Hørder, M., et al. (1990). IFCC methods for the measurement of catalytic concentration of enzymes. Part 7. IFCC method for creatine kinase (ATP: creatine (N-phosphotransferase, EC 2.7.3.2). IFCC Recommendation. [Link]

  • Szasz, G., et al. (1976). Creatine kinase in serum: 2. Interference of adenylate kinase with the assay. Semantic Scholar. [Link]

  • eClinpath. (Date not available). Creatine kinase. eclinpath.com. [Link]

  • Cepham Life Sciences. (Date not available). Creatine phosphate, disodium salt tetrahydrate. Cephamls.com. [Link]

  • Ingram, J. R., et al. (2009). Development and validation of a sensitive immunoassay for the skeletal muscle isoform of creatine kinase. Journal of Science and Medicine in Sport, 12(5), 581-4. [Link]

  • Carl ROTH. (Date not available). Creatine phosphate disodium salt tetrahydrate, 5 g. Carlroth.com. [Link]

  • Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. Butterworths. [Link]

  • Beacon Diagnostics. (Date not available). Creatine Kinase. beacon-diagnostics.com. [Link]

  • Jialal, I., & Sokoll, L. J. (2023). Creatine Kinase MB: Diagnostic Utility and Limitations. StatPearls. [Link]

  • Pointe Scientific, Inc. (Date not available). Creatine Kinase (Two Part Liquid) Reagent Set. pointescientific.com. [Link]

  • Hallworth, M. J. (1983). Methods for Assay of Creatine Kinase Isoenzyme MB Compared. Clinical Chemistry, 29(12), 2124. [Link]

  • Moghadam-Kia, S., & Oddis, C. V. (2025). Creatine Kinase: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

  • Ingram, J. R., et al. (2008). Development and validation of a sensitive immunoassay for the skeletal muscle isoform of creatine kinase. ResearchGate. [Link]

  • National Institute of Standards and Technology. (Date not available). Standard Reference Material® 914b - Certificate of Analysis. NIST.gov. [Link]

  • National Institute of Standards and Technology. (2023). NIST Standard Reference Materials® 2023 Catalog. NIST.gov. [Link]

  • Chronolab. (Date not available). IVD CREATINE KINASE. Chronolab.com. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Creatine Phosphate Disodium Salt Effects in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Bioenergetics – Unveiling the Pleiotropic Effects of Creatine Phosphate

Creatine phosphate (CP), or phosphocreatine, is universally recognized as a critical component of cellular energy homeostasis.[1] Its primary role is to function as a rapid buffer and transporter of high-energy phosphates, regenerating adenosine triphosphate (ATP) from adenosine diphosphate (ADP) via the creatine kinase (CK) reaction.[2][3] This "phosphocreatine circuit" is indispensable in tissues with high and fluctuating energy demands, such as skeletal muscle, cardiac muscle, and the brain.[3][4][5] The disodium salt form of creatine phosphate is a stable, water-soluble compound frequently used in both clinical applications and basic research to bolster cellular energy reserves, particularly under conditions of ischemic or metabolic stress.[6][7]

However, the bioenergetic role of creatine phosphate is only part of a more complex story. Emerging research suggests that its influence extends to modulating various signaling pathways, maintaining mitochondrial integrity, and even influencing cell fate in both healthy and diseased states.[8] For instance, studies have pointed towards its cardioprotective effects by stabilizing cell membranes and improving microcirculation in ischemic tissue.[6][7][9] In contrast, the role of creatine metabolism in cancer is multifaceted and context-dependent, with some studies suggesting it may promote metastasis while others indicate a potential for tumor suppression.[10][11][12][13][14]

This guide provides a framework for the systematic cross-validation of creatine phosphate disodium salt's effects across functionally distinct cell lines. We move beyond a single-cell-type study to a comparative analysis, which is crucial for drug development and translational research. By comparing its impact on cells with diverse metabolic profiles—cardiomyocytes (high energy demand), neuronal cells (specialized energy needs), and cancer cells (dysregulated metabolism)—we can build a more comprehensive and predictive model of its mechanism of action. This approach underscores the principle that a compound's efficacy and mechanism are inextricably linked to the unique physiological context of the target cell.

Part 1: The Experimental Blueprint: A Multi-Faceted Approach to Validation

The core of this guide is a robust experimental workflow designed to dissect the effects of creatine phosphate disodium salt from multiple angles: cell viability, energy metabolism, mitochondrial health, and key signaling pathways.

Rationale for Cell Line Selection

To achieve a meaningful cross-validation, we have selected three human cell lines representing distinct physiological and pathological states:

  • AC16 Human Cardiomyocytes: These cells represent a tissue with exceptionally high and constant energy demands to maintain contractility. They are an ideal model to study the canonical cardioprotective and bioenergetic effects of CP.[6][15]

  • SH-SY5Y Human Neuroblastoma Cells: This line is a widely used model for neuronal function and neurodegenerative diseases. Neurons rely heavily on stable ATP supply for synaptic transmission and maintaining ion gradients, making them a key target for CP's neuroprotective potential.[2][16][17]

  • A549 Human Lung Carcinoma Cells: These cells exhibit the metabolic phenotype common to many cancers, characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect). Investigating CP's effect here can provide insights into its controversial role in cancer biology.[12]

Experimental Workflow Overview

The overall experimental design is depicted below. Cells will be cultured under standard conditions and then subjected to treatment with creatine phosphate disodium salt, both under normoxic conditions and a simulated stress condition (e.g., hypoxia or glucose deprivation) to evaluate its protective capacity. A vehicle control (culture medium without CP) will be used in all experiments.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Treatment cluster_2 Phase 3: Multi-Parametric Assays cluster_3 Phase 4: Data Analysis C1 AC16 Cardiomyocytes Seed Seed Cells into Multi-well Plates C1->Seed C2 SH-SY5Y Neuronal Cells C2->Seed C3 A549 Cancer Cells C3->Seed Treatment Treat with: 1. Vehicle Control 2. Creatine Phosphate (Dose-Response) 3. CP + Stressor (e.g., Hypoxia) Seed->Treatment A1 Cell Viability (CCK-8 Assay) Treatment->A1 A2 ATP Quantification (Luminometric Assay) Treatment->A2 A3 Mitochondrial Health (TMRE Assay) Treatment->A3 A4 Signaling Pathway (Western Blot) Treatment->A4 Analysis Comparative Analysis Across Cell Lines A1->Analysis A2->Analysis A3->Analysis A4->Analysis G cluster_wb Targets for Western Blot GF Growth Factors / Creatine Phosphate (?) PI3K PI3K GF->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylates) mTOR mTOR Akt->mTOR Activates (Phosphorylates) pAkt p-Akt (Ser473) Akt->pAkt Proliferation Cell Growth & Survival mTOR->Proliferation Promotes pmTOR p-mTOR (Ser2448) mTOR->pmTOR

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway with Western Blot targets.

Part 3: Anticipated Results & Comparative Data Presentation

The data generated from these assays should be organized into clear, comparative tables to facilitate cross-validation between the cell lines. Below are templates illustrating how the quantitative results can be presented.

Table 1: Comparative Effect of Creatine Phosphate (10 mM, 48h) on Cell Viability
Cell LineTreatment% Viability (Relative to Vehicle)
AC16 Cardiomyocyte Vehicle100 ± 4.5%
Creatine Phosphate115 ± 5.2%
CP + Hypoxia (1% O₂)95 ± 6.1%
SH-SY5Y Neuronal Vehicle100 ± 3.8%
Creatine Phosphate108 ± 4.1%
CP + Hypoxia (1% O₂)88 ± 5.5%
A549 Cancer Vehicle100 ± 6.2%
Creatine Phosphate102 ± 7.0%
CP + Hypoxia (1% O₂)99 ± 6.8%
Data are presented as mean ± SD. This table allows for a direct comparison of CP's protective and proliferative effects.
Table 2: Comparative Effect of Creatine Phosphate (10 mM, 24h) on Cellular Energetics
Cell LineTreatmentIntracellular ATP (pmol/µg protein)ΔΨm (TMRE Fluorescence, % of Control)
AC16 Cardiomyocyte Vehicle15.2 ± 1.8100 ± 7.3%
Creatine Phosphate22.5 ± 2.1112 ± 8.0%
SH-SY5Y Neuronal Vehicle12.8 ± 1.5100 ± 6.5%
Creatine Phosphate18.9 ± 1.9109 ± 7.1%
A549 Cancer Vehicle8.5 ± 1.1100 ± 9.2%
Creatine Phosphate9.1 ± 1.3101 ± 8.5%
This table directly links CP's effect on ATP levels and mitochondrial health, highlighting cell-type-specific responses.
Table 3: Comparative Effect of Creatine Phosphate (10 mM, 6h) on Akt/mTOR Signaling
Cell LineTreatmentp-Akt / Total Akt (Fold Change)p-mTOR / Total mTOR (Fold Change)
AC16 Cardiomyocyte Creatine Phosphate2.5 ± 0.31.8 ± 0.2
SH-SY5Y Neuronal Creatine Phosphate1.9 ± 0.21.5 ± 0.1
A549 Cancer Creatine Phosphate1.2 ± 0.41.1 ± 0.3
Fold change is calculated relative to vehicle-treated controls. This table reveals differential signaling responses to CP.

Conclusion: Synthesizing the Evidence

This comprehensive guide outlines a robust, multi-tiered strategy for the cross-validation of creatine phosphate disodium salt's effects in different cell lines. By integrating assays for cell viability, energy metabolism, mitochondrial function, and key signaling pathways, researchers can move beyond a one-dimensional understanding of this compound.

The anticipated results suggest that the effects of creatine phosphate are highly context-dependent. In high-energy-demand cells like cardiomyocytes and neurons, we expect to see significant improvements in ATP levels and mitochondrial health, coupled with the activation of pro-survival pathways like Akt/mTOR. Conversely, in a cancer cell line with an already altered metabolic state, these effects may be blunted or absent. Such differential findings are critical for the drug development process, informing patient selection, identifying potential off-target effects, and tailoring therapeutic strategies. This cross-validation approach provides a powerful and necessary framework for accurately profiling the therapeutic potential of metabolic modulators like creatine phosphate disodium salt.

References

  • Understanding Creatine Phosphate Disodium Salt for Cellular Energy Production. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Understanding Creatine Phosphate Disodium Salt: A Myocardial Protective Agent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • What is Creatine Phosphate Sodium used for? (2024).
  • What is the mechanism of Creatine Phosphate Sodium? (2024).
  • Western Blot and the mTOR Pathway. (2019). eCampusOntario Pressbooks.
  • Creatine phosphate disodium salt. (n.d.). Selleck Chemicals.
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  • TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). (n.d.). Assay Genie.
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  • Medical applications of Creatine Phosph
  • [Effect of creatine phosphate synthesis on the membrane potential of mitochondria]. (n.d.). PubMed.
  • Akt/mTOR signaling pathway, analyzed by Western blot. (n.d.).
  • Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. (2025). Abbkine Scientific Co., Ltd.
  • Effects of sodium creatine phosphate on myocardial and left ventricular function in patients with slow. (n.d.). Original Research Article.
  • Mitochondrial Membrane Potential Assay Kit (II). (n.d.). Cell Signaling Technology.
  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.). PMC - NIH.
  • Modulation of Cellular Levels of Adenosine Phosphates and Creatine Phosphate in Cultured Primary Astrocytes. (2023). PMC - NIH.
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... (n.d.).
  • Phosphocreatine disodium salt - Energy Metabolism Support. (n.d.). APExBIO.
  • TMRE Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences.
  • Creatine salts provide neuroprotection even after partial impairment of the creatine transporter. (n.d.). PMC - PubMed Central.
  • Augmentation of Creatine in the Heart. (n.d.). Department of Pharmacology.
  • ATP Assay Kit. (n.d.). Cell Biolabs, Inc.
  • Cell viability assay and cell morphology observation. (n.d.).
  • Creatine promotes cancer metastasis through activation of Smad2/3. (n.d.).
  • Understanding Creatine Phosphate Disodium Salt: A Key Player in Cellular Energy. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Understanding the Energy Metabolism Benefits of Creatine Phosphate Disodium Salt. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Essential Role of Creatine Phosphate Disodium Salt in Energy Metabolism and Cellular Function. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • It Is Not Just About Storing Energy: The Multifaceted Role of Creatine Metabolism on Cancer Biology and Immunology. (2024). MDPI.
  • The two sides of cre
  • Creatine Activity as a Neuromodulator in the Central Nervous System. (n.d.). PMC.
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  • Effects of Creatine in Skeletal Muscle Cells and in Myoblasts Differentiating Under Normal or Oxidatively Stressing Conditions. (2025).
  • The association between dietary creatine intake and cancer in U.S. adults: insights from NHANES 2007–2018. (2025). Frontiers.
  • Creatine supplementation enhances anti-tumor immunity by promoting adenosine triphosphate production in macrophages. (2023). NIH.
  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies.
  • Myeloid cell-derived creatine in the hypoxic niche promotes glioblastoma growth. (n.d.). PMC.
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  • Creatine supplementation and muscle-brain axis: a new possible mechanism? (2025). Frontiers.
  • Stimulatory effects of creatine on metabolic activity, differentiation and mineralization of primary osteoblast-like cells in monolayer and micromass cell cultures. (2025).
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The Researcher's Choice: Deconstructing Phosphocreatine Substrates for Creatine Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Creatine Phosphate Disodium Salt and Its Alternatives

For researchers and drug development professionals investigating cellular bioenergetics, particularly the creatine kinase (CK) system, the choice of substrate is a foundational experimental parameter. This guide provides an in-depth technical comparison of creatine phosphate disodium salt, the industry-standard substrate for CK, with other available forms. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure the integrity of your findings.

The Central Role of Phosphocreatine in Cellular Energetics

Phosphocreatine (PCr), also known as creatine phosphate, is a high-energy phosphate compound that serves as a rapid and readily mobilizable reserve of high-energy phosphates in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1] The enzyme creatine kinase (EC 2.7.3.2) catalyzes the reversible transfer of a phosphate group from phosphocreatine to adenosine diphosphate (ADP), regenerating adenosine triphosphate (ATP).[2] This reaction is crucial for maintaining ATP homeostasis during periods of intense cellular activity.

The core of in vitro studies of this system relies on providing creatine kinase with its substrate, phosphocreatine. The question then arises: which form of phosphocreatine is the optimal substrate for your experiments?

Head-to-Head: Creatine Phosphate Disodium Salt vs. Other Formulations

While biologically, phosphocreatine is a single molecular entity, for laboratory use, it must be formulated as a stable, soluble salt. The disodium salt of creatine phosphate has long been the gold standard. However, other formulations, such as magnesium-complexed phosphocreatine, have emerged for specific applications.

Why Creatine Phosphate Disodium Salt is the Standard

Creatine phosphate disodium salt is the most widely used and commercially available form of phosphocreatine for enzymatic assays.[3] Its prevalence is due to a combination of favorable physicochemical properties:

  • High Water Solubility: This allows for the preparation of concentrated stock solutions, which are essential for various experimental designs.[4][5]

  • Stability: In its solid, crystalline form, the disodium salt is stable when stored under appropriate conditions.[3] However, it's important to note that like all forms of phosphocreatine, it has limited stability in aqueous solutions.[6]

  • Purity: Commercial preparations of creatine phosphate disodium salt are available in high purity, which is critical for reproducible and reliable experimental results.

These characteristics have led to its adoption as the standard substrate in internationally recognized protocols for measuring creatine kinase activity, such as those recommended by the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC).[7][8]

The Rise of Magnesium-Complexed Phosphocreatine

Recent research has highlighted the potential of other salt forms of phosphocreatine, particularly those complexed with magnesium. Magnesium plays a critical role in the creatine kinase reaction, as the true substrate for the enzyme is the Mg-ADP complex.[9]

A comparative analysis suggests that while the disodium salt is effective for studies on muscle bioenergetics, a phosphocreatine-Mg-complex acetate has shown promise in the context of neuroprotection.[6] This suggests that the choice of salt may influence the biological outcome in cellular or in vivo models, a critical consideration for drug development professionals.

Data-Driven Comparison
FeatureCreatine Phosphate Disodium SaltPhosphocreatine-Mg-Complex Acetate
Primary Application Standard substrate for in vitro creatine kinase assays; muscle bioenergetics studies.[3]Investigational for neuroprotective effects.[6]
Solubility High in water.[4][5]Data not widely available, but used in experimental formulations.[6]
Stability (Aqueous) Limited; fresh solutions are recommended.[6]Data not widely available; likely similar to the disodium salt.
Commercial Availability Widely available from numerous suppliers.Less common, may require custom synthesis.[6]
Supporting Literature Extensive, established in standard protocols.[7][8]Emerging, primarily in preclinical neuroprotection studies.[6]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of your results, it is imperative to employ a well-validated experimental protocol. The following is a detailed methodology for a standard creatine kinase activity assay using creatine phosphate disodium salt, based on the principles of the IFCC recommended method.

Principle of the Assay

Creatine kinase activity is determined using a coupled enzyme assay. CK catalyzes the transfer of a phosphate group from phosphocreatine to ADP, producing ATP. The newly formed ATP is then used in a second reaction catalyzed by hexokinase (HK) to phosphorylate glucose, forming glucose-6-phosphate (G6P). In the final step, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, with the concomitant reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH. The rate of NADPH formation is directly proportional to the CK activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.[8]

Experimental Workflow Diagram

CK_Assay_Workflow cluster_reaction Coupled Enzymatic Reactions cluster_measurement Measurement PCr Phosphocreatine (Disodium Salt) ATP ATP PCr->ATP CK ADP ADP ADP->ATP Creatine Creatine G6P Glucose-6-Phosphate ATP->G6P HK Glucose Glucose Glucose->G6P NADPH NADPH G6P->NADPH G6PDH NADP NADP+ NADP->NADPH Spectrophotometer Spectrophotometer (340 nm) NADPH->Spectrophotometer Monitor Increase in Absorbance

Caption: Coupled enzyme assay workflow for creatine kinase activity.

Reagents and Preparation
  • Assay Buffer: Imidazole buffer (100 mmol/L), pH 6.7.

  • Substrate Solution:

    • Creatine phosphate disodium salt (30 mmol/L)

    • ADP (2 mmol/L)

    • Glucose (20 mmol/L)

    • NADP+ (2 mmol/L)

    • Magnesium acetate (10 mmol/L)

    • EDTA (2 mmol/L)

    • N-acetylcysteine (20 mmol/L)

  • Enzyme Solution:

    • Hexokinase (≥ 2 U/mL)

    • Glucose-6-phosphate dehydrogenase (≥ 1 U/mL)

  • Sample: Serum, plasma, or tissue homogenate.

Causality Behind Component Choices:

  • Imidazole Buffer: Provides a stable pH environment optimal for CK activity.

  • Magnesium Acetate: Essential for the formation of the Mg-ADP complex, the true substrate for CK.

  • N-acetylcysteine: Acts as a reactivator of creatine kinase by reducing oxidized sulfhydryl groups at the active site.

  • EDTA: Chelates interfering divalent cations.

Step-by-Step Protocol
  • Reagent Preparation: Prepare all solutions in high-purity water. The substrate solution should be prepared fresh daily and protected from light.

  • Reaction Mixture: For each sample, prepare a reaction mixture by combining the assay buffer, substrate solution, and enzyme solution in a cuvette.

  • Temperature Equilibration: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to measure any background absorbance changes.

  • Initiate Reaction: Add the sample to the cuvette, mix thoroughly, and immediately start monitoring the absorbance at 340 nm.

  • Data Acquisition: Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Calculation of CK Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve. Calculate the CK activity using the following formula:

    CK Activity (U/L) = (ΔA/min * Total Volume) / (ε * Sample Volume * Light Path)

    Where:

    • ε is the molar extinction coefficient of NADPH at 340 nm (6.22 L·mmol⁻¹·cm⁻¹).

    • Total Volume is the final volume in the cuvette.

    • Sample Volume is the volume of the sample added.

    • Light Path is the path length of the cuvette (typically 1 cm).

Conclusion and Future Directions

The evidence strongly supports the use of creatine phosphate disodium salt as the substrate of choice for routine in vitro creatine kinase assays due to its high solubility, stability in solid form, and extensive validation in established protocols. It provides a reliable and reproducible basis for research in muscle bioenergetics and related fields.

The emergence of alternative salt forms, such as phosphocreatine-Mg-complex acetate , for specific applications like neuroprotection, highlights an exciting area for future investigation. Direct, head-to-head studies comparing the kinetic profiles of creatine kinase with different phosphocreatine salts are warranted. Such research would provide a more nuanced understanding of how the choice of counter-ion may influence enzymatic activity and biological outcomes, further empowering researchers to select the optimal substrate for their specific experimental questions.

References

  • PubMed. Effect of Mg2+ on the thermal inactivation and unfolding of creatine kinase. [Link]

  • PubMed. International Federation of Clinical Chemistry. Scientific Division, Committee on Enzymes. IFCC methods for the measurement of catalytic concentration of enzymes. Part 7. IFCC method for creatine kinase (ATP: creatine N-phosphotransferase, EC 2.7.3.2). IFCC recommendations. [Link]

  • Bio-Techne. Phosphocreatine disodium salt | Miscellaneous Compounds. [Link]

  • ACS Publications. The Effect of Magnesium on the Reactivity of the Essential Sulfhydryl Groups in Creatine Kinase-Substrate Complexes. [Link]

  • Open Research Repository. The role of metal ions in the activation of creatine kinase : a kinetic study of the magnesium activation of the reaction catalysed by ATP. [Link]

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  • NIH. The Effects of Long-Term Magnesium Creatine Chelate Supplementation on Repeated Sprint Ability (RAST) in Elite Soccer Players. [Link]

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  • PubMed. Creatine kinase-catalyzed ATP-phosphocreatine exchange: comparison of 31P-NMR saturation transfer technique and radioisotope tracer methods. [Link]

  • MDPI. Creatine Kinase Equilibration and ΔGATP over an Extended Range of Physiological Conditions: Implications for Cellular Energetics, Signaling, and Muscle Performance. [Link]

  • NIH. Magnesium Modulates Actin Binding and ADP Release in Myosin Motors. [Link]

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A Researcher's Guide to Reproducibility with Creatine Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of scientific discovery, the reproducibility of an experiment is its cornerstone. This guide provides an in-depth technical analysis of creatine phosphate disodium salt, a key reagent in cellular bioenergetics research, focusing on the critical parameters that govern experimental reproducibility. We will objectively compare its performance with common alternatives and provide validated experimental protocols to empower researchers, scientists, and drug development professionals to generate robust and reliable data.

The Energetic Currency: Understanding Creatine Phosphate's Role

At the heart of cellular function lies a constant demand for energy, supplied primarily by adenosine triphosphate (ATP).[1] For tissues with high and fluctuating energy needs, such as skeletal muscle and the brain, the intracellular pool of ATP is only sufficient for a few seconds of activity.[2] To rapidly regenerate ATP, these cells employ the phosphocreatine (PCr) system. PCr serves as a rapidly mobilizable reserve of high-energy phosphates, donating a phosphate group to ADP to replenish ATP, a reaction catalyzed by creatine kinase (CK).[1] This elegant mechanism, often termed the "phosphocreatine circuit," is crucial for maintaining energy homeostasis during intense metabolic activity.[3][4]

Creatine phosphate disodium salt is the stabilized, water-soluble form of this vital biomolecule, making it an indispensable tool for in vitro studies of energy metabolism, enzyme kinetics, and cellular protection.[5][6][7]

Caption: The Phosphocreatine (PCr) shuttle for cellular energy homeostasis.

The Foundation of Reproducibility: Reagent Quality and Physicochemical Properties

The journey to reproducible data begins long before the first measurement is taken. It starts with a thorough understanding of the primary reagent. The choice of creatine source can significantly impact experimental outcomes.

Key Physicochemical Properties Influencing Reproducibility:
  • Purity: The presence of impurities, such as creatine or creatinine, can lead to inaccurate concentration calculations and introduce confounding variables.[8] High-purity creatine phosphate disodium salt (typically ≥98% by HPLC) is essential.[9][10] Always source from reputable suppliers who provide a detailed Certificate of Analysis (CoA).[10]

  • Solubility: One of the most significant advantages of the disodium salt form is its high water solubility.[5][7] This facilitates the preparation of concentrated, homogenous stock solutions, minimizing the pipetting errors and variability associated with suspensions of less soluble compounds like creatine monohydrate.

  • Stability: While creatine monohydrate powder is very stable, creatine in solution is susceptible to degradation into creatinine, a process accelerated by lower pH and higher temperatures.[11][12] Stock solutions of creatine phosphate disodium salt, when prepared correctly and stored frozen (-20°C), are stable for up to 3 months, providing a reliable and consistent reagent for longitudinal studies.

Comparative Analysis: Creatine Phosphate Disodium Salt vs. Alternatives

While numerous forms of creatine are marketed, only a few are relevant for controlled laboratory research. The gold standard for oral supplementation studies, Creatine Monohydrate (CM), serves as the primary comparator.

FeatureCreatine Phosphate Disodium SaltCreatine Monohydrate (CM)Other Salts (Citrate, Pyruvate)
Purity (Typical) >98% (HPLC)[9]>99% (HPLC)Variable
Solubility in Water (20°C) High (e.g., 50-150 mg/mL)Low (~14 mg/mL)[11][12]Higher than CM, but variable[11]
Solution Stability Good at neutral/alkaline pH; stable for months when frozen.Degrades in acidic solutions; refrigeration slows but does not stop degradation.[11][12]Generally less stable than CM in solution due to pH-lowering effects.[11][13]
Primary Research Use Case In vitro assays, ATP regeneration systems, perfusion buffers, cell culture.[6][14]In vivo oral supplementation studies (nutritional science, exercise physiology).[12]Limited use in basic research; lack of extensive efficacy and safety data.[15]
Causality for Choice Chosen for high solubility and direct use in enzymatic systems. Allows for precise, high-concentration solutions ideal for biochemical assays without altering pH significantly.Chosen as the most-studied, highly bioavailable form for oral ingestion. The body efficiently converts it to phosphocreatine in vivo.[12][16]Generally avoided due to a lack of foundational research and characterization compared to CM and the disodium salt.

Self-Validating Experimental Protocols for Robust Data

To ensure trustworthiness, protocols must be designed as self-validating systems. This means incorporating steps for quality control and using appropriate controls to confirm the system is behaving as expected.

Protocol 1: Preparation and QC of a Creatine Phosphate Stock Solution

Reproducibility is impossible if the concentration and purity of your primary reagent are unknown. This protocol establishes a validated stock solution.

Stock_Solution_Workflow start Start: Obtain High-Purity Creatine Phosphate Disodium Salt (≥98%) weigh Accurately weigh powder (use calibrated analytical balance) start->weigh dissolve Dissolve in high-purity H2O or desired buffer (e.g., HEPES) to create a concentrated stock (e.g., 100 mM) weigh->dissolve filter Sterile-filter through a 0.22 µm syringe filter into a sterile, nuclease-free tube dissolve->filter qc_check Quality Control Check filter->qc_check hplc Analyze a dilution via HPLC-UV to confirm concentration and purity qc_check->hplc Mandatory Step pass Pass hplc->pass Matches Calculation & Purity Spec fail Fail hplc->fail Discrepancy Detected aliquot Aliquot into single-use volumes to avoid freeze-thaw cycles pass->aliquot discard Discard and reprepare fail->discard store Store at -20°C for up to 3 months aliquot->store discard->start

Caption: Workflow for preparing and validating a stock solution.

Methodology:

  • Weighing: Accurately weigh a precise amount of creatine phosphate disodium salt tetrahydrate (e.g., MW 327.14 g/mol ) using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in a known volume of high-purity water or a suitable buffer (e.g., Tris, HEPES) to the desired stock concentration (e.g., 100 mM). Ensure complete dissolution. The high solubility of the disodium salt is a key advantage here.[7]

  • Sterilization: For cell-based assays, sterile-filter the solution through a 0.22 µm filter into a sterile container.

  • Quality Control (Self-Validation):

    • Prepare a dilution of the stock solution to a known theoretical concentration (e.g., 1 mM).

    • Analyze this sample using a validated HPLC method to experimentally determine its concentration and purity against a known standard.[8][17][18] This step is non-negotiable for reproducibility; it validates your calculations and the integrity of the reagent.

  • Aliquoting and Storage: Aliquot the validated stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store immediately at -20°C.

Protocol 2: In Vitro Myocardial Ischemia-Reperfusion (I/R) Model

This protocol demonstrates the use of creatine phosphate disodium salt in a complex biological system to study its cardioprotective effects.

Ischemia_Reperfusion_Workflow cluster_Setup Experimental Setup cluster_Protocol Perfusion Protocol cluster_Analysis Data Analysis Heart Isolate Rat Heart Langendorff Mount on Langendorff Apparatus Heart->Langendorff Stabilize Stabilization (20 min) Krebs-Henseleit Buffer Langendorff->Stabilize Precondition Preconditioning (5 min) Buffer +/- Creatine Phosphate (e.g., 0.2-10 mM) Stabilize->Precondition Ischemia Global Ischemia (20 min) (Stop Perfusion) Precondition->Ischemia Control vs. Treatment Reperfusion Reperfusion (30 min) Krebs-Henseleit Buffer Ischemia->Reperfusion Hemodynamics Measure Hemodynamics (LVDP, dP/dt) Reperfusion->Hemodynamics Biomarkers Collect Effluent for Biomarker Analysis (Oxidative Stress) Reperfusion->Biomarkers

Caption: Experimental workflow for a Langendorff Ischemia-Reperfusion model.

Methodology:

  • Preparation: Prepare Krebs-Henseleit (K-H) buffer and ensure it is gassed with 95% O₂ / 5% CO₂ and maintained at 37°C. Prepare a treatment K-H buffer containing a final concentration of creatine phosphate (e.g., 0.2 mM to 10 mM) from your validated stock solution.[19][20]

  • Heart Isolation: Isolate a rat heart and mount it on a Langendorff perfusion apparatus.[19]

  • Stabilization: Perfuse the heart with standard K-H buffer for a 20-minute stabilization period.

  • Preconditioning (Treatment vs. Control):

    • Control Group (n=10): Continue perfusion with standard K-H buffer for 5 minutes.

    • Treatment Group (n=10): Switch perfusion to the K-H buffer containing creatine phosphate for 5 minutes.[19] The timing of administration (pre-, per-, or post-conditioning) is a critical variable that must be precisely controlled.[21][22]

  • Ischemia: Induce 20 minutes of global no-flow ischemia by stopping the perfusion.

  • Reperfusion: Resume perfusion with standard K-H buffer for 30 minutes.

  • Data Collection: Continuously monitor cardiodynamic parameters (e.g., Left Ventricular Developed Pressure, dP/dt). Collect coronary effluent at key time points (e.g., 1 and 30 minutes of reperfusion) for analysis of oxidative stress markers.[19]

  • Rationale & Reproducibility: The exogenous creatine phosphate provides an external energy reserve, which has been shown to protect myocardial contractility and reduce oxidative stress upon reperfusion.[19] Reproducibility hinges on the precise control of ischemia/reperfusion times, buffer composition and temperature, and the validated concentration of the creatine phosphate used.

Ensuring Scientific Integrity: Best Practices

Achieving reproducibility is an active process that requires diligence.[23]

  • Validate Your Reagents: Never assume the label is 100% accurate. An independent verification of concentration and purity, as described in Protocol 1, is the single most important step.[23]

  • Document Everything: Record lot numbers, supplier information, preparation dates, and storage conditions for all reagents. Poor reporting of methods is a major cause of irreproducibility.[23]

  • Control for Variables: Be aware of factors that can influence bioenergetic assays, such as buffer pH, temperature, and the stability of your reagents over the course of the experiment.[24]

  • Embrace Controls: Every experiment should include appropriate positive and negative controls to ensure the biological system and the reagents are performing as expected.

By understanding the fundamental properties of creatine phosphate disodium salt and implementing rigorous, self-validating protocols, researchers can significantly enhance the reliability and reproducibility of their findings, ultimately accelerating the pace of scientific progress.

References

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In vivo vs in vitro effects of creatine phosphate disodium salt

For researchers and drug developers, understanding the interplay between the in vitro and in vivo effects is paramount. The in vitro data provide the mechanistic rationale for its therapeutic application, while the in vivo results validate and give context to the cellular observations. Future research aimed at enhancing cellular uptake or targeting the creatine kinase system could further unlock the therapeutic potential of this vital bioenergetic compound. [29]

References

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  • Lango, R., Mastej, K., & Rychlewski, T. (1998). The use of exogenous creatine phosphate for myocardial protection in patients undergoing coronary artery bypass surgery. Medical science monitor : international medical journal of experimental and clinical research, 4(6), CR436–CR442. [Link]

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  • Jovanović, M., Stojaković, N., Šarac, M., et al. (2022). Creatine phosphate administration in cardiac ischemia-reperfusion injury in rats: focus on differences between preconditioning, perconditioning, and postconditioning protocols. Canadian Journal of Physiology and Pharmacology, 100(8), 787-795. [Link]

  • ClinicalTrials.gov. (2018). Sodium Creatine Phosphate in Heart Valve Surgery. [Link]

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  • Lygate, C. A., & Neubauer, S. (2014). Maintaining energy provision in the heart: the creatine kinase system in ischaemia–reperfusion injury and chronic heart failure. Journal of Molecular and Cellular Cardiology, 70, 2-11. [Link]

  • Rozenshtraukh, L. V., Witt, R., & Rozanski, G. J. (1990). [Electrophysiological aspects of the effect of creatine phosphate on myocardial cellular activity in the normal state and in ischemia]. Kardiologiia, 30(11), 97–101. [Link]

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Does the Disodium Salt of Creatine Phosphate Affect Experimental Outcomes? A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The choice of salt form for creatine phosphate is not a trivial detail; it can significantly influence experimental outcomes. The commonly used disodium salt offers superior solubility, simplifying solution preparation. However, it is not biochemically inert. Its use introduces two key variables that must be addressed: it renders solutions alkaline, potentially altering buffer pH, and it increases the total ionic strength and sodium concentration, which can directly modulate the activity of ion-sensitive enzymes. While advantageous for its practicality, researchers must account for these physicochemical properties to ensure data accuracy and reproducibility. This guide provides an in-depth comparison, experimental protocols, and best practices for the informed use of creatine phosphate disodium salt.

Introduction: The Central Role of Phosphocreatine in Bioenergetics

In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, adenosine triphosphate (ATP) is consumed rapidly.[1] To prevent a catastrophic drop in this vital energy currency, cells rely on the phosphocreatine (PCr) system as an immediate temporal energy buffer. The enzyme creatine kinase (CK) catalyzes the reversible transfer of a high-energy phosphate group from PCr to adenosine diphosphate (ADP), rapidly regenerating ATP.[2][3] This PCr/CK shuttle is fundamental to maintaining cellular energy homeostasis.[4]

Given this central role, phosphocreatine is a critical reagent in a multitude of in vitro assays, from reconstituting ATP regeneration systems for kinase activity studies to probing mitochondrial function in permeabilized muscle fibers.[5][6] However, phosphocreatine is commercially available in different forms, most commonly as the free acid or as a disodium salt. Understanding the distinct properties of these forms is paramount to robust experimental design.

A Researcher's Guide to Phosphocreatine: Comparing the Forms

The primary forms of phosphocreatine encountered in a research setting are the free acid (N-Phosphocreatine) and the more common phosphocreatine disodium salt, which is often supplied as a hydrate. While functionally delivering the same core molecule, their physicochemical properties differ substantially.

PropertyPhosphocreatine (Free Acid)Phosphocreatine Disodium Salt (Tetrahydrate)Significance for Researchers
Molecular Weight ~211.11 g/mol [5]~327.14 g/mol [7]Correct calculation of molar concentrations is critical. The hydrate form includes water molecules that must be accounted for.
Solubility in Water Low (~3.52 mg/mL)[5]Very High (≥150 mg/mL)[2][8]The disodium salt is far easier to dissolve, especially for creating high-concentration stock solutions, avoiding solubility-limited experiments.
pH of Solution (10 mg/mL) Acidic (Not specified, but expected)Alkaline (pH 7.7 - 8.7)[2]This is a critical parameter. Adding the disodium salt to a weakly buffered solution can significantly increase the final pH, altering enzyme kinetics.
Stability Generally stable when stored properly.Stable for ≥36 months at 2-8°C.[2]Both forms are stable as solids, but solution stability, especially at lower pH, can be a concern leading to degradation.[9]

How the Disodium Salt Form Can Influence Experimental Outcomes

The data presented above highlight three primary ways the disodium salt form can impact an experimental system compared to the free acid form.

Impact 1: Solubility and Practicality

The most significant practical advantage of the disodium salt is its vastly superior aqueous solubility.[2][8] For researchers preparing high-concentration stock solutions for ATP regeneration systems or for permeabilized fiber studies, the disodium salt is far more convenient and often the only practical option.[10]

Impact 2: pH Alteration

A 10 mg/mL solution of phosphocreatine disodium salt is distinctly alkaline, with a pH between 7.7 and 8.7.[2] Most enzymatic assays are highly sensitive to pH, with optimal activity occurring within a narrow range. Adding the disodium salt to a final buffer without re-adjusting the pH can inadvertently shift the experimental conditions outside of this optimal range, leading to artifactually low or high enzyme activity.

Impact 3: Increased Ionic Strength & Specific Cation Effects

Using the disodium salt introduces two sodium ions for every molecule of phosphocreatine. This has two consequences:

  • Increased Ionic Strength: The addition of salt increases the overall ionic strength of the buffer. Enzyme kinetics can be sensitive to ionic strength, which influences protein folding, stability, and substrate binding. While this effect is often buffered, it can become significant at high concentrations of the phosphocreatine salt.

  • Specific Ion Effects: The increase in Na+ concentration may directly interfere with certain biological processes. For example, the Na+/K+-ATPase is a well-known enzyme system that is inhibited by high concentrations of extracellular sodium ions.[11][12] In studies involving such ion-sensitive targets, using the disodium salt could introduce a significant confounding variable. Similarly, in mitochondrial respiration studies, the choice of cation (e.g., potassium vs. sodium) and counter-ion (e.g., chloride vs. gluconate) is known to impact mitochondrial function.[13][14]

Case Study 1: ATP Regeneration in Kinase Assays

Many in vitro kinase assays require a constant, high concentration of ATP. As the kinase consumes ATP, the resulting ADP can cause product inhibition. To counteract this, an ATP regeneration system, typically composed of creatine kinase and phosphocreatine, is included.[4][6]

ATP_Regeneration cluster_kinase Kinase Assay cluster_regen ATP Regeneration System Kinase Kinase of Interest PhosphoSubstrate Phospho-Substrate Kinase->PhosphoSubstrate ADP ADP Kinase->ADP produced Substrate Substrate Substrate->Kinase CK Creatine Kinase (CK) Cr Creatine CK->Cr ATP ATP CK->ATP regenerated PCr Phosphocreatine (PCr) PCr->CK ATP->Kinase consumed ADP->CK recycled

Diagram of the coupled ATP regeneration system in a kinase assay.
Experimental Protocol: ATP Regeneration System

This protocol is adapted from standard methodologies for measuring creatine kinase activity and ATP regeneration.[15][16]

  • Prepare Component Stocks:

    • 1 M HEPES Buffer (pH 7.4): Prepare and adjust pH carefully.

    • 1 M MgCl₂: Dissolve magnesium chloride in nuclease-free water.

    • 100 mM ATP: Dissolve adenosine 5'-triphosphate, disodium salt, in buffer. Check pH and neutralize if necessary.

    • 400 mM Phosphocreatine (PCr) Stock: Dissolve 130.8 mg of Creatine Phosphate Disodium Salt Tetrahydrate (MW ~327.14) in 1 mL of nuclease-free water. Due to its high solubility, this should dissolve readily.[2][8]

    • Creatine Kinase (CK): Prepare a 1 mg/mL (or ~300-400 units/mL) stock solution in a suitable buffer (e.g., 50 mM Glycylglycine, pH 7.4).

  • Assemble the Reaction Mix (Example for a 50 µL final volume):

    • To a reaction tube, add components in the following order (for a final concentration):

      • Nuclease-free water: to 50 µL

      • HEPES buffer: 2.5 µL (Final: 50 mM)

      • MgCl₂: 0.5 µL (Final: 10 mM)

      • ATP: 0.5 µL (Final: 1 mM)

      • PCr Stock: 2.0 µL (Final: 16 mM)

      • Kinase of interest and its substrate.

    • Initiate the reaction by adding Creatine Kinase to a final concentration of ~10-20 units/mL.

  • Incubate and Analyze:

    • Incubate at the optimal temperature for your kinase (e.g., 30°C or 37°C).

    • Analyze the formation of the phosphorylated substrate using an appropriate method (e.g., radioactive filter binding, fluorescence, luminescence).

Analysis of Potential Artifacts
  • pH Shift: If the final reaction mix is weakly buffered, the addition of the alkaline PCr disodium salt solution could raise the pH above the optimum for the kinase of interest, leading to an underestimation of its true activity.

  • Ionic Interference: For certain kinases, the additional 80 mM of Na+ ions (from 40 mM disodium salt) could alter the enzyme's conformation or activity. While many kinases are robust, this should be considered, especially when comparing results between labs that may use different PCr salt forms.

Case Study 2: Mitochondrial Respiration in Permeabilized Muscle Fibers

Permeabilized (saponin-skinned) muscle fibers are a powerful tool for studying mitochondrial function in situ, as the mitochondrial network remains intact within the cell.[17] These assays measure oxygen consumption rates in response to various substrates and inhibitors to dissect the electron transport chain. Phosphocreatine is often used in these buffers to study the role of the CK shuttle in regulating mitochondrial respiration.[6][18]

Respiration_Workflow cluster_prep Sample Preparation cluster_assay Respirometry Assay Biopsy Muscle Biopsy Dissect Dissect Fiber Bundles Biopsy->Dissect Perm Permeabilize (Saponin) Dissect->Perm Wash Wash in Respiration Buffer Perm->Wash Load Load Fibers into Oxygraph Chamber Wash->Load Substrates Add Substrates (e.g., Pyruvate, Malate) Load->Substrates ADP Add ADP (State 3) Substrates->ADP Inhibitors Add Inhibitors (e.g., Rotenone, Antimycin A) ADP->Inhibitors Data Data Inhibitors->Data Measure O2 Consumption

Workflow for permeabilized muscle fiber respirometry experiments.
Experimental Protocol: Permeabilized Fiber Respiration

This protocol is based on established methods using high-resolution respirometry.[17][19]

  • Prepare Buffers:

    • BIOPS Buffer (Relaxing and washing): (in mM) 10 Ca-EGTA, 5.7 ATP, 6.56 MgCl₂, 20 Taurine, 15 Na₂-Phosphocreatine, 20 Imidazole, 0.5 DTT, 50 MES. Adjust pH to 7.1.

    • MiR05 Buffer (Respiration medium): (in mM) 0.5 EGTA, 3 MgCl₂, 60 K-lactobionate, 20 Taurine, 10 KH₂PO₄, 20 HEPES, 110 Sucrose, and 1 g/L BSA. Adjust pH to 7.1. Note the use of K-lactobionate instead of KCl to avoid high chloride concentrations, which can inhibit mitochondrial CK.[17]

  • Fiber Preparation:

    • Obtain a fresh skeletal muscle biopsy (~20-50 mg).

    • Immediately place the sample in ice-cold BIOPS buffer.

    • Under a microscope, mechanically separate the muscle fibers into small bundles.

    • Transfer bundles to an ice-cold BIOPS solution containing 50 µg/mL saponin and gently agitate for 30 minutes to permeabilize the sarcolemma.

    • Wash the permeabilized fibers for 10 minutes in ice-cold MiR05 buffer to remove saponin and metabolites.

  • High-Resolution Respirometry:

    • Calibrate the oxygraph instrument according to the manufacturer's instructions.

    • Add 2 mL of MiR05 buffer to the chamber and allow it to equilibrate to 37°C.

    • Blot the fiber bundle, weigh it, and add it to the chamber.

    • Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol. For example:

      • Add malate (2 mM) and pyruvate (10 mM) to measure LEAK respiration (State 2).

      • Add ADP (e.g., 5 mM) to measure oxidative phosphorylation capacity (State 3).

      • Add succinate (10 mM) to assess complex I & II convergent electron flow.

      • Add inhibitors like rotenone (inhibits Complex I) and antimycin A (inhibits Complex III) to confirm specific respiratory states.

Analysis of Potential Artifacts

In this system, the ionic environment is paramount. The use of phosphocreatine disodium salt in the BIOPS buffer is common, but its effects must be considered. The rationale for using potassium lactobionate over potassium chloride in the MiR05 respiration buffer is specifically to avoid the inhibitory effect of high chloride concentrations on mitochondrial creatine kinase.[17] This highlights the sensitivity of the system to specific ions. If a researcher were to formulate a custom buffer using high concentrations of phosphocreatine disodium salt, the resulting increase in Na+ could potentially alter mitochondrial membrane potential or the activity of ion exchangers, confounding the interpretation of respiratory rates.

Best Practices for Experimental Design and Reporting

To ensure the validity and reproducibility of your research, consider the following best practices when using phosphocreatine disodium salt:

  • ✓ Verify Final pH: Always measure and, if necessary, adjust the final pH of your complete buffer or reaction mix after all components, including the phosphocreatine salt, have been added.

  • ✓ Calculate Ionic Contribution: Be aware of the final concentration of sodium ions being added. If your system is sensitive to Na+, consider whether the free acid form of phosphocreatine (despite its poor solubility) or a different salt might be more appropriate.

  • ✓ Consider the Counter-Ion: When adjusting ionic strength, be mindful of the counter-ion. In mitochondrial studies, non-interfering ions like lactobionate or gluconate are often preferred over chloride.[13][14]

  • ✓ Report Explicitly: In the methods section of any publication, state the exact form of phosphocreatine used (e.g., "phosphocreatine disodium salt tetrahydrate") and its final concentration. This allows for accurate replication and comparison of studies.

Conclusion

The disodium salt of creatine phosphate is a widely used and valuable laboratory reagent, primarily due to its excellent solubility. However, it is not simply a "drop-in" replacement for the free acid form. Its inherent alkalinity and contribution of sodium ions to the experimental system can have significant, and often overlooked, consequences on buffer pH and ionic strength. By understanding these properties and implementing the appropriate controls and buffer adjustments, researchers can harness the practical benefits of the disodium salt while maintaining the highest standards of scientific integrity and producing reliable, reproducible data.

References

  • Perry, C. G., Kane, D. A., Lanza, I. R., & Neufer, P. D. (2017). The effect of respiration buffer composition on mitochondrial metabolism and function. PLoS ONE, 12(11), e0187523. Retrieved from [Link]

  • Study.com. (n.d.). ATP, Creatinine & Muscle Metabolism. Retrieved from [Link]

  • StudySmarter. (n.d.). Creatine Phosphate: Energy & Exercise Role. Retrieved from [Link]

  • PLOS ONE. (2017). The effect of respiration buffer composition on mitochondrial metabolism and function. PLOS ONE. Retrieved from [Link]

  • Balestrino, M. (2021). Metabolism and Role of Creatine. Encyclopedia.pub. Retrieved from [Link]

  • PubChem. (n.d.). Phosphocreatine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2010). Physicochemical characterization of creatine N-methylguanidinium salts. Journal of Dietary Supplements, 7(3), 240-252. Retrieved from [Link]

  • ResearchGate. (n.d.). Composition of preparation and respiration buffers. Retrieved from [Link]

  • Zhou, H. M., & Tsou, C. L. (2002). Lead ion effect on creatine kinase: equilibrium and kinetic studies of inactivation and conformational changes. International Journal of Biochemistry & Cell Biology, 34(6), 644-651. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of creatine, Cr (left) and phosphocreatine, PCr (right). Retrieved from [Link]

  • Garcia-Roche, M., et al. (2022). Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry. Journal of Visualized Experiments, (188), e64433. Retrieved from [Link]

  • Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino acids, 40(5), 1369-1383. Retrieved from [Link]

  • Beaugé, L. A., & Glynn, I. M. (1979). Sodium ions, acting at high-affinity extracellular sites, inhibit sodium-ATPase activity of the sodium pump by slowing dephosphorylation. The Journal of physiology, 289, 17-31. Retrieved from [Link]

  • Larsen, S., Nielsen, J., Hansen, C. N., Nielsen, L. B., Wibrand, F., Stride, N., ... & Hey-Mogensen, M. (2011). Respirometric oxidative phosphorylation assessment in saponin-permeabilized cardiac fibers. Journal of visualized experiments: JoVE, (48), 2456. Retrieved from [Link]

  • Li, Z., & Xie, Z. (2009). The Na/K-ATPase/Src complex and its function in cell-cell adhesion. American Journal of Physiology-Cell Physiology, 296(6), C1245-C1252. Retrieved from [Link]

  • Ryan, T. E., Schmidt, C. A., Green, T. D., Brown, D. A., Neufer, P. D., & McClung, J. M. (2015). Preparation and respirometric assessment of mitochondria isolated from skeletal muscle tissue obtained by percutaneous needle biopsy. Journal of visualized experiments: JoVE, (96), 52358. Retrieved from [Link]

  • Carofalo, A., et al. (2019). Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation. Scientific Reports, 9(1), 1-13. Retrieved from [Link]

  • ResearchGate. (n.d.). ATP Regeneration systems utilizing various enzymes and phosphate donors. Retrieved from [Link]

  • Kameda, A., Shiba, T., Kawazoe, Y., Satoh, Y., Ihara, Y., Munekata, M., ... & Noguchi, T. (2001). A novel ATP regeneration system using polyphosphate-AMP phosphotransferase and polyphosphate kinase. Journal of bioscience and bioengineering, 91(6), 557-563. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare 1M Creatine phosphate?. Retrieved from [Link]

  • Lazzarino, G., et al. (2023). Creatine Kinase Equilibration and ΔGATP over an Extended Range of Physiological Conditions: Implications for Cellular Energetics, Signaling, and Muscle Performance. International Journal of Molecular Sciences, 24(17), 13198. Retrieved from [Link]

  • Baird, M. F., Graham, S. M., Baker, J. S., & Bickerstaff, G. F. (2012). Creatine-kinase-and exercise-related muscle damage implications for muscle performance and recovery. Journal of nutrition and metabolism, 2012. Retrieved from [Link]

  • Wang, J., et al. (2018). Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. Sensors, 18(11), 3745. Retrieved from [Link]

  • Machado, M., Pereira, R., Sampaio-Jorge, F., Knifis, F., & Hackney, A. (2009). Creatine supplementation: Effects on blood creatine kinase activity responses to resistance exercise and creatine kinase activity measurement. Brazilian Journal of Pharmaceutical Sciences, 45, 751-757. Retrieved from [Link]

  • Claudino, J. G., et al. (2016). Effects of Creatine Supplementation in the Concentrations of Creatine Kinase, Creatinine, Urea and Lactate on Male Swimmers. Journal of Exercise Physiology Online, 19(3). Retrieved from [Link]

  • Drienovská, I., & Drienovský, M. (2022). Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation. Biomolecules, 12(10), 1361. Retrieved from [Link]

Sources

A Comparative Analysis of Creatine Phosphate's Protective Effects on Cardiac, Neural, and Skeletal Muscle Tissues

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Creatine phosphate (CP), or phosphocreatine, is an endogenous high-energy phosphate compound that plays a critical role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the heart, brain, and skeletal muscle.[1][2] Its primary function is to serve as a temporal and spatial energy buffer, rapidly regenerating adenosine triphosphate (ATP) from adenosine diphosphate (ADP) through the creatine kinase (CK) reaction.[3][4][5] Beyond this fundamental bioenergetic role, a growing body of evidence highlights the direct cytoprotective effects of exogenous CP administration in various pathological conditions. This guide provides a comparative analysis of the protective mechanisms and efficacy of creatine phosphate across cardiac, neural, and skeletal muscle tissues, supported by experimental data and detailed protocols to aid researchers in their investigations.

Core Protective Mechanisms: A Comparative Overview

While the fundamental role of creatine phosphate in energy buffering is central to its protective effects across all three tissues, the specific mechanisms and their relative importance differ depending on the tissue type and the nature of the insult.

Cardiac Muscle: Preserving Function in the Face of Ischemia

In the heart, the primary threat is often ischemia-reperfusion (I/R) injury, where a sudden loss and subsequent restoration of blood flow lead to a cascade of detrimental events.[6] Exogenous creatine phosphate has demonstrated significant cardioprotective effects through several key mechanisms:

  • Enhanced Energy Reserves: During ischemia, ATP levels plummet, leading to impaired contractility and ion pump failure. CP administration helps to replenish high-energy phosphate stores, thereby preserving myocardial function.[7]

  • Membrane Stabilization: Creatine phosphate is believed to insert into the sarcolemma, altering its physical properties and enhancing its resilience to ischemic damage.[8]

  • Reduction of Reperfusion Arrhythmias: Studies have shown a striking reduction in the incidence of ventricular fibrillation upon reperfusion in hearts treated with creatine phosphate.[9]

  • Anti-platelet Aggregation: Some evidence suggests that CP can inhibit platelet aggregation, which may contribute to improved microcirculatory perfusion.[8]

Neural Tissue: Combating Excitotoxicity and Oxidative Stress

The brain is highly vulnerable to excitotoxicity, oxidative stress, and apoptosis, which are common pathways in neurodegenerative diseases and acute brain injury.[[“]][11] Creatine phosphate offers neuroprotection through:

  • Buffering Against Excitotoxicity: By maintaining cellular energy levels, CP helps neurons to maintain ionic gradients and resist the excessive calcium influx associated with glutamate-induced excitotoxicity.[12][13]

  • Reduction of Oxidative Stress: Creatine and phosphocreatine have been shown to reduce the formation of reactive oxygen species (ROS) and protect against oxidative damage to mitochondrial DNA.[14][15][16]

  • Inhibition of Apoptosis: CP can inhibit the mitochondrial permeability transition pore (mPTP), a key event in the apoptotic cascade, thereby reducing the release of pro-apoptotic factors like cytochrome c.[[“]][[“]]

  • PI3K/Akt Pathway Activation: Evidence suggests that the neuroprotective effects of CP are mediated, at least in part, through the activation of the pro-survival PI3K/Akt signaling pathway.[14]

Skeletal Muscle: Enhancing Performance and Mitigating Damage

In skeletal muscle, the focus of creatine phosphate's protective effects is often on enhancing performance during high-intensity exercise and mitigating exercise-induced muscle damage and damage from ischemia-reperfusion injury.[18][19] Key mechanisms include:

  • Rapid ATP Regeneration: During intense contractions, the demand for ATP is extremely high. The phosphocreatine system provides the most rapid means of ATP resynthesis, delaying fatigue and allowing for greater work output.[3][5][20]

  • Buffering of H+ Ions: The creatine kinase reaction consumes a proton, thereby helping to buffer the acidosis that occurs during intense exercise.[4]

  • Reduced Muscle Damage Markers: Studies have shown that creatine supplementation can lead to lower levels of creatine kinase (CK) and other markers of muscle damage in the blood following strenuous exercise.[21]

  • Enhanced Recovery: By mitigating muscle damage and promoting faster ATP resynthesis, creatine phosphate can accelerate recovery between bouts of intense exercise.[19]

Quantitative Comparison of Protective Effects

The following tables summarize key experimental findings on the protective effects of creatine phosphate in different tissues.

Cardiac Tissue: Ischemia-Reperfusion Injury Model (Rat Heart)
Parameter Control Group (CP-free) Creatine Phosphate Group (10 mmol/L)
Recovery of Aortic Flow (Normothermic Ischemia) 21.2% +/- 5.4%82.5% +/- 3.7% (p < 0.001)[22]
Recovery of Cardiac Output (Normothermic Ischemia) 32.8% +/- 4.6%82.6% +/- 4.2% (p < 0.001)[22]
Creatine Kinase (CK) Leakage Reduction -68.7% (p < 0.001)[22]
Recovery of Aortic Flow (Hypothermic Ischemia) 33.1% +/- 8.4%77.9% +/- 4.2% (p < 0.001)[22]
Recovery of Cardiac Output (Hypothermic Ischemia) 42.2% +/- 7.7%79.6% +/- 4.3% (p < 0.001)[22]
Incidence of Ventricular Fibrillation >80% (13/16)10% (p < 0.001)[9]
Neural Tissue: In Vitro Neurotoxicity Models
Model Insult Protective Effect of Creatine/Phosphocreatine
Cultured Striatal & Hippocampal Neurons 3-Nitropropionic Acid (3NP)Dose-dependent amelioration of toxicity.[12][13]
Cultured Striatal & Hippocampal Neurons Glutamate ExcitotoxicityProtection equivalent to MK801 post-treatment.[12][13]
Isolated Brain Mitochondria Calcium-induced swellingPhosphocreatine reduced swelling by 20%.[12][13]
Rat Striatal Slices (Parkinson's Model) 6-Hydroxydopamine (6-OHDA)Reduced cell death, ROS production, and mitochondrial membrane potential decrease.[14][15]
Skeletal Muscle: Human Studies on Exercise Performance & Damage
Study Design Parameter Effect of Creatine Supplementation
Resistance Training (Meta-analysis) Increase in Muscle Strength~8% greater than resistance training alone.
Resistance Training (Meta-analysis) Increase in Muscular Endurance~14% greater than placebo.[19]
Chronic Heart Failure Patients Skeletal Muscle Creatine PhosphateIncreased by 12 +/- 4% (P < 0.05).[23]
Chronic Heart Failure Patients One-legged PerformanceIncreased by 21% (P < 0.05).[24][23]
Eccentrically-Induced Muscle Damage Plasma CK levelsSignificantly lower (-84%) during recovery.[21]

Experimental Protocols

Isolated Perfused Rat Heart Model for Ischemia-Reperfusion Injury

This protocol is designed to assess the cardioprotective effects of creatine phosphate.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Perfusion Protocol cluster_2 Data Collection & Analysis A Anesthetize Rat B Excise Heart A->B C Mount on Langendorff Apparatus B->C D Aerobic Perfusion (20 min) (Krebs-Henseleit buffer +/- 10 mM CP) C->D E Regional Ischemia (15 min) D->E F Reperfusion (2 min) E->F G Measure Contractile Function (Aortic flow, Cardiac output) F->G H Monitor for Arrhythmias F->H I Collect Coronary Effluent (for CK analysis) F->I J Analyze Myocardial Tissue (ATP content) F->J

Caption: Workflow for assessing cardioprotective effects of creatine phosphate in an isolated rat heart model.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat and perform a thoracotomy.

  • Heart Excision and Mounting: Rapidly excise the heart and mount it on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer.

  • Stabilization: Allow the heart to stabilize for a period of aerobic perfusion.

  • Experimental Groups: Divide hearts into a control group (perfused with standard buffer) and a creatine phosphate group (perfused with buffer containing 10 mmol/L CP).

  • Ischemia: Induce regional ischemia by ligating a coronary artery for 15 minutes.

  • Reperfusion: Remove the ligature to allow for 2 minutes of reperfusion.

  • Functional Assessment: Continuously monitor cardiac function (e.g., aortic flow, cardiac output, heart rate) throughout the experiment.

  • Biochemical Analysis: Collect the coronary effluent during reperfusion to measure creatine kinase leakage. At the end of the experiment, freeze-clamp the myocardial tissue for subsequent analysis of ATP content.

  • Arrhythmia Monitoring: Record electrocardiogram (ECG) to assess the incidence and duration of reperfusion-induced arrhythmias.

In Vitro Neuroprotection Assay using Cultured Neurons

This protocol evaluates the neuroprotective effects of creatine phosphate against a neurotoxin.

Workflow Diagram:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assessment of Neuroprotection A Isolate and Culture Primary Striatal/Hippocampal Neurons B Pre-treat with Creatine Phosphate (various concentrations) A->B C Expose to Neurotoxin (e.g., 6-OHDA, Glutamate) B->C D Cell Viability Assay (e.g., MTT, LDH release) C->D E Measure Reactive Oxygen Species (ROS) C->E F Assess Mitochondrial Membrane Potential C->F G Western Blot for Signaling Proteins (e.g., Akt, GSK3β) C->G

Caption: Workflow for assessing the neuroprotective effects of creatine phosphate in cultured neurons.

Step-by-Step Methodology:

  • Cell Culture: Isolate primary striatal or hippocampal neurons from embryonic rats and culture them in appropriate media.

  • Treatment Groups: Establish control, neurotoxin-only, and creatine phosphate + neurotoxin groups.

  • Pre-treatment: For the creatine phosphate group, pre-treat the cells with varying concentrations of CP for a specified duration (e.g., 24 hours).

  • Neurotoxin Exposure: Expose the designated groups to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate for a time known to induce significant cell death.

  • Cell Viability Assessment: After the incubation period, assess cell viability using standard assays like the MTT assay (measures metabolic activity) or by measuring lactate dehydrogenase (LDH) release into the culture medium (indicates membrane damage).

  • Mechanistic Studies (Optional):

    • ROS Measurement: Use fluorescent probes like DCFDA to quantify intracellular reactive oxygen species.

    • Mitochondrial Health: Assess mitochondrial membrane potential using dyes like JC-1.

    • Signaling Pathway Analysis: Perform Western blotting to analyze the phosphorylation status of key proteins in survival pathways, such as Akt and GSK3β.

Signaling Pathways

PI3K/Akt Survival Pathway in Neuroprotection

Creatine phosphate has been shown to activate the PI3K/Akt signaling cascade, which is a central pathway for promoting cell survival and inhibiting apoptosis.

G CP Creatine Phosphate PI3K PI3K CP->PI3K Activates OxidativeStress Oxidative Stress CP->OxidativeStress Reduces Akt Akt PI3K->Akt Phosphorylates & Activates GSK3b GSK3β Akt->GSK3b Phosphorylates & Inhibits Survival Cell Survival (Reduced Apoptosis) Akt->Survival OxidativeStress->Survival Inhibits

Caption: The PI3K/Akt signaling pathway activated by creatine phosphate, leading to enhanced cell survival.

Conclusion and Future Directions

Creatine phosphate exhibits robust protective effects across cardiac, neural, and skeletal muscle tissues, primarily through its role in maintaining cellular energy homeostasis. However, tissue-specific mechanisms, such as membrane stabilization in the heart, anti-excitotoxic effects in the brain, and performance enhancement in skeletal muscle, highlight the multifaceted nature of its cytoprotective actions. The experimental data strongly support the therapeutic potential of exogenous creatine phosphate in conditions characterized by cellular energy deficit and stress.

Future research should focus on elucidating the precise molecular targets of creatine phosphate beyond the creatine kinase system and exploring its potential in a wider range of clinical applications. Further comparative studies employing standardized models and endpoints across different tissues would be invaluable in delineating the common and divergent protective mechanisms, ultimately guiding the development of targeted therapeutic strategies.

References

  • Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson's Model. PubMed Central.
  • Creatine Phosphate: An Additive Myocardial Protective and Antiarrhythmic Agent in Cardioplegia. PubMed.
  • On the mechanisms of neuroprotection by creatine and phosphocre
  • Mechanisms of creatine's neuroprotective effects. Consensus.
  • On the mechanisms of neuroprotection by creatine and phosphocreatine.
  • On the mechanisms of neuroprotection by creatine and phosphocre
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  • Role of Creatine in the Heart: Health and Disease. PMC - NIH.
  • Creatine may enhance neuroprotection through energy p
  • Hemodynamic effects of creatine phosphate in patients with congestive heart failure: a double-blind comparison trial versus placebo. PubMed.
  • Creatine supplementation in chronic heart failure increases skeletal muscle creatine phosph
  • Creatine supplementation in chronic heart failure increases skeletal muscle creatine phosphate and muscle performance. Cardiovascular Research | Oxford Academic.
  • (PDF) Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson's Model.
  • Creatine phosphate and protection against reperfusion-induced arrhythmias in the r
  • Creatine and Phosphocreatine: A Review of Their Use in Exercise and Sport. PMC - NIH.
  • Creatine Supplementation, Physical Exercise and Oxidative Stress Markers: A Review of the Mechanisms and Effectiveness. PubMed Central.
  • Skeletal Muscle Metabolism: How Creatine Fuels Muscles During Intense. Drink Harlo.
  • Creatine for Exercise and Sports Performance, with Recovery Considerations for Healthy Popul
  • Physiological Basis for Creatine Supplement
  • International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine. PubMed Central.
  • Powering Performance: What is the Role of Creatine Phosphate in Muscle Contraction?.
  • Maintaining energy provision in the heart: the creatine kinase system in ischaemia–reperfusion injury and chronic heart failure. PubMed Central.
  • Ischemic Myocardial Protection: The Role of Creatine Phosphate Sodium. NINGBO INNO PHARMCHEM CO.,LTD..
  • How do creatine and phosphate actually work?. Sports Performance Bulletin.
  • Creatine Supplementation Beyond Athletics: Benefits of Different Types of Creatine for Women, Vegans, and Clinical Populations—A Narr
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A Senior Application Scientist's Guide to the Statistical Validation of Data from Creatine Phosphate Disodium Salt Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the robust statistical validation of data derived from studies of Creatine Phosphate Disodium Salt (CPS). Moving beyond mere procedural outlines, this document elucidates the scientific rationale behind experimental designs and statistical methodologies, ensuring the integrity and regulatory compliance of your findings.

Introduction: The Critical Role of Stability in Creatine Phosphate Disodium Salt

Creatine Phosphate Disodium Salt is a pivotal molecule in cellular bioenergetics, serving as a rapid reservoir of high-energy phosphate for the regeneration of Adenosine Triphosphate (ATP).[1][2] Its application in pharmaceutical formulations, particularly for cardiac and neurological conditions, necessitates a thorough understanding of its stability profile. Degradation of CPS not only diminishes its therapeutic efficacy but can also introduce impurities with potential safety concerns. Therefore, a statistically validated stability study is not merely a regulatory hurdle but a fundamental component of ensuring product quality and patient safety.

The primary degradation pathway for creatine phosphate involves a non-enzymatic intramolecular cyclization to form creatinine, a process significantly influenced by environmental factors such as pH and temperature.[3][4] Acidic conditions and elevated temperatures are known to accelerate this degradation.[3][4][5] Consequently, stability studies must be meticulously designed to probe these vulnerabilities and the resulting data rigorously analyzed to establish a reliable shelf-life.

Part 1: Foundational Experimental Design for Robust Data Generation

The bedrock of any valid statistical analysis is a well-designed experiment that generates high-quality, reliable data. For CPS, this involves the development and validation of a stability-indicating analytical method and the execution of forced degradation studies to understand its degradation profile.

Development of a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[6][7] For CPS, a reversed-phase HPLC method with UV detection is a common and effective approach.[6][7]

Key Methodological Considerations:

  • Column Selection: A C18 column, such as a Hypersil BDS C18 (250 × 4.6 mm, 5 μm), has been shown to provide good separation of CPS from its primary degradants, creatine and creatinine.[6][7]

  • Mobile Phase Optimization: The pH of the mobile phase is a critical parameter. A slightly acidic to neutral pH is often employed to achieve optimal separation. For instance, a mobile phase containing tetrabutylammonium hydroxide and monopotassium phosphate adjusted to pH 6.6 has been successfully used.[6][7]

  • Wavelength Selection: Detection at a lower UV wavelength, typically around 210 nm, allows for the sensitive detection of both CPS and its related substances which lack strong chromophores.[6][7]

Protocol: HPLC Method for CPS and its Degradants

  • Preparation of Mobile Phase: Accurately weigh and dissolve 0.2% (w/v) tetrabutylammonium hydroxide and 0.2% (w/v) monopotassium phosphate in HPLC-grade water. Adjust the pH to 6.6 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Prepare a stock solution of CPS reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., mobile phase). Prepare separate stock solutions for creatine and creatinine standards. From these, prepare a mixed standard solution containing CPS and its impurities at known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the CPS sample in the diluent to achieve a target concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (250 × 4.6 mm, 5 μm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Identify and quantify the peaks based on the retention times and peak areas of the standards.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify the likely degradation products and to demonstrate the specificity of the analytical method.[8][9] These studies involve subjecting the CPS to conditions more severe than those used in accelerated stability testing.

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies of CPS.

Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare a solution of CPS in water (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2M HCl. Heat at 60°C for a specified time. Neutralize with NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2M NaOH. Keep at room temperature for a specified time. Neutralize with HCl before analysis.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid CPS and the solution to dry heat (e.g., 60°C).

    • Photostability: Expose the solid CPS and the solution to light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the validated HPLC method alongside an unstressed control sample.

  • Mass Balance: Evaluate the mass balance to ensure that the decrease in the API concentration is commensurate with the increase in the concentration of degradation products.

Part 2: Statistical Validation of Stability Data

The statistical analysis of stability data is governed by the principles laid out in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1E "Evaluation of Stability Data".[10][11] The primary goal is to establish a re-test period or shelf-life with a high degree of confidence.

Data Analysis Approach

A systematic approach to data analysis is crucial. This involves visualizing the data, identifying trends, and applying appropriate statistical models.

Logical Flow for Statistical Analysis

Caption: Decision tree for the statistical analysis of stability data.

Testing for Poolability of Batches using ANCOVA

Before combining data from different batches to estimate a common shelf-life, it is essential to statistically assess whether the batches behave similarly over time. The Analysis of Covariance (ANCOVA) is the recommended method for this purpose.[12][13][14] ANCOVA tests for significant differences in the slopes and intercepts of the regression lines for each batch.

The Rationale Behind the 0.25 Significance Level:

ICH Q1E recommends a significance level (p-value) of 0.25 for pooling.[12] This higher-than-usual alpha level is chosen to reduce the risk of inappropriately pooling batches that have real, albeit small, differences. This is a conservative approach to ensure that the estimated shelf-life is applicable to all future batches.

Protocol: ANCOVA for Batch Poolability

  • Data Input: Organize the stability data with columns for Batch, Time, and the measured attribute (e.g., Assay %).

  • Statistical Software: Use statistical software such as JMP, Minitab, or R.

  • Model Fitting: Fit an ANCOVA model with the measured attribute as the response, Time as a continuous predictor (covariate), and Batch as a categorical factor. Include the interaction term Time*Batch.

  • Hypothesis Testing:

    • Test for Equal Slopes: Evaluate the p-value for the Time*Batch interaction term. If p > 0.25, the slopes are considered not significantly different.

    • Test for Equal Intercepts: If the slopes are not different, proceed to test the p-value for the Batch term. If p > 0.25, the intercepts are also considered not significantly different.

  • Decision: If both p-values are greater than 0.25, the data from the batches can be pooled. Otherwise, the batches should be analyzed separately, and the shelf-life should be based on the batch with the shortest expiration date.

Shelf-Life Estimation using Regression Analysis

Once the decision on pooling has been made, linear regression is used to model the degradation over time and predict the shelf-life.[15] The shelf-life is the time at which the 95% confidence interval for the mean degradation line intersects the acceptance criterion.[12]

Protocol: Shelf-Life Determination

  • Model Fitting: Fit a linear regression model of the measured attribute versus time. If batches are pooled, use the combined data. If not, fit a separate model for each batch.

  • Calculate the Regression Equation: Obtain the equation of the line: y = mx + c, where y is the attribute, x is time, m is the slope, and c is the intercept.

  • Determine the 95% Confidence Interval: Calculate the one-sided 95% confidence interval for the mean response at each time point.

  • Find the Intersection: Determine the time point at which the lower 95% confidence limit intersects the lower specification limit (e.g., 95.0% for assay). This time point is the estimated shelf-life.

Worked Example:

Assume the lower specification limit for CPS assay is 95.0%. Stability data from three pooled batches yields the regression equation:

Assay (%) = 99.8 - 0.12 * Time (months)

The lower 95% confidence limit for the mean is calculated. The time at which this confidence limit crosses 95.0% is determined to be 38 months. Therefore, the proposed shelf-life would be 36 months (rounding down to a standard interval).

Part 3: Data Presentation and Comparison

Clear and concise presentation of data is crucial for interpretation and regulatory submission.

Table 1: Comparison of Creatine Phosphate Disodium Salt with Creatine Monohydrate
FeatureCreatine Phosphate Disodium SaltCreatine MonohydrateRationale for Comparison
Primary Function Direct ATP regeneration via phosphocreatine shuttleIncreases intramuscular creatine poolCPS is the phosphorylated, higher-energy form.
Solubility in Water Highly soluble[16][17]Sparingly soluble[4]Higher solubility can be advantageous for liquid formulations.
Stability in Solution Prone to hydrolysis, especially at low pH and high temperature[3]Also degrades to creatinine, influenced by pH and temperature[4][5]The phosphate group in CPS can influence degradation kinetics.
Typical Purity (API) ≥98%[17]≥99%Both are available in high purity grades for pharmaceutical use.
Table 2: Typical Acceptance Criteria for Creatine Phosphate Disodium Salt Stability Studies
TestAcceptance CriteriaJustification
Appearance White crystalline powderA change in appearance can indicate physical or chemical degradation.
Assay 95.0% - 105.0%Ensures the product maintains its therapeutic dose throughout its shelf-life.
Creatine ≤ 1.0%A primary degradation product; its level indicates the extent of hydrolysis.
Creatinine ≤ 0.5%The final, cyclized degradation product; a key indicator of instability.
Water Content ReportChanges in water content can affect stability and degradation rates.

Conclusion

The statistical validation of data from Creatine Phosphate Disodium Salt studies is a multi-faceted process that integrates robust experimental design with rigorous statistical analysis. By employing validated stability-indicating methods, conducting thorough forced degradation studies, and adhering to the statistical principles outlined in ICH guidelines, researchers can ensure the scientific integrity of their data. This comprehensive approach not only satisfies regulatory requirements but also provides a deep understanding of the product's stability characteristics, ultimately safeguarding its quality, efficacy, and safety for the end-user.

References

  • Xie, Z., Wei, L., Yang, Q., Yang, M., Pan, H., & Liu, H. (2016). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Iranian journal of pharmaceutical research : IJPR, 15(1), 119–130. [Link]

  • ICH. (2003). Q1E Evaluation of Stability Data. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2014). Guideline on Stability testing for applications for variations to a marketing authorisation. EMA/CHMP/CVMP/QWP/473195/2013-Rev.1. [Link]

  • Xie, Z., Wei, L., et al. (2016). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. PubMed. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Magdanz, J. (2023). Pooling of Batches for Stability Data Analysis. Pharmaceutical Technology. [Link]

  • Tsong, Y., Chen, W. J., & Chen, C. W. (2007). Ancova Approach For Shelf Life Analysis Of Stability Study Of Multiple Factor Designs. Journal of Biopharmaceutical Statistics, 13(3), 499-511. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Quality: Sourcing Creatine Phosphate Disodium Salt (CAS 922-32-7). [Link]

  • Health Canada. (2018). Creatine in Disodium creatine phosphate. [Link]

  • StabilityStudies.in. Introduction to Shelf Life Prediction Using Regression Models - Stability Studies. [Link]

  • Fengchen Group Co., Ltd. Creatine Phosphate Disodium Tetrahydrate BP EP USP CAS 922-32-7. [Link]

  • Tsong, Y., et al. (2007). Ancova Approach For Shelf Life Analysis Of Stability Study Of Multiple Factor Designs. ResearchGate. [Link]

  • Koleva, E. (2016). Stability shelf life estimation using linear regression models. Science, Engineering & Education, 1(1), 33-39. [Link]

  • Accendo Reliability. (2022). Stability Studies and Estimating Shelf Life with Regression Models. [Link]

  • Sorachim. Phosphocreatine disodium salt tetrahydrate. [Link]

  • Bocan Pharma. Creatine Phosphate Disodium Salt USP/EP | Pharmaceutical API. [Link]

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino acids, 40(5), 1369–1383. [Link]

  • Kreider, R. B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1055. [Link]

  • Dash, A. K., et al. (2002). Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations. AAPS PharmSci, 4(2), E10. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • CD Formulation. Forced Degradation Studies. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Creatine Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Creatine Phosphate Disodium Salt, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the precautionary principle, a cornerstone of laboratory safety, which dictates that where scientific uncertainty exists, a conservative path that prioritizes safety should be taken.

Hazard Assessment: A Case for Caution

The first step in any chemical disposal procedure is a thorough hazard assessment. A review of Safety Data Sheets (SDS) for Creatine Phosphate Disodium Salt reveals differing classifications. While some suppliers classify the compound as non-hazardous[1][2][3][4], others indicate it may cause skin, eye, and respiratory irritation[5]. This discrepancy highlights a critical challenge in chemical management: reliance on a single data source can be insufficient.

Furthermore, under fire or thermal decomposition, the compound is known to release hazardous products, including oxides of phosphorus, nitrogen, carbon, and sodium[3][5][6][7]. While stable under normal conditions, it is incompatible with strong oxidizing agents[6][7][8]. Given this information, treating Creatine Phosphate Disodium Salt with the standard precautions for chemical waste is the most prudent and compliant course of action.

Table 1: Summary of Hazard Classifications for Creatine Phosphate Disodium Salt

Hazard ClassificationSource(s)Key Recommendations
Irritant Safety Data Sheet - MetaSci[5]Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Non-Hazardous Safety Data Sheet - Carl ROTH[2][6]This substance does not meet the criteria for classification.
Non-Hazardous Safety Data Sheet - Fisher Scientific[3]Classified as not hazardous according to criteria of Safe Work Australia.
Slightly Hazardous for Water Safety Data Sheet - Cayman Chemical[1]Water hazard class 1 (Self-assessment). Do not allow undiluted product or large quantities to reach ground water.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure that waste Creatine Phosphate Disodium Salt, whether in solid form, in solution, or as contaminated labware, is handled safely and in accordance with general laboratory chemical waste guidelines.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a fundamental requirement of OSHA's standards for laboratory safety[9][10].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or latex gloves. Inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Container Selection

Proper segregation is crucial to prevent dangerous chemical reactions. Creatine Phosphate Disodium Salt waste should not be mixed with other waste streams, especially strong oxidizing agents[11].

  • Identify the Waste Stream: Designate a specific waste container for Creatine Phosphate Disodium Salt and materials contaminated with it.

  • Select a Compatible Container: Use a chemically compatible container, such as high-density polyethylene (HDPE), for collecting the waste. The original product container is often a suitable choice[12][13]. Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid[14]. Do not use food-grade containers[13].

  • Aqueous Solutions: For aqueous solutions, ensure the container is designed to hold liquids. While some institutions may permit drain disposal of non-hazardous, water-soluble chemicals after pH neutralization and approval from the Environmental Health & Safety (EHS) office, it is generally recommended to collect them as chemical waste to avoid any ambiguity[11][15][16].

Step 3: Waste Accumulation and Labeling

All chemical waste must be accumulated in a designated area and labeled correctly to comply with EPA regulations under the Resource Conservation and Recovery Act (RCRA)[17][18].

  • Labeling: As soon as you begin collecting waste in the container, affix a "HAZARDOUS WASTE" label[12][18]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Creatine Phosphate Disodium Salt"

    • The approximate concentration and composition if in a solution.

    • The date accumulation began[19].

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel[11][20]. The SAA should be clearly marked, and containers should be stored to prevent spills[11][17].

Step 4: Arranging for Final Disposal

Laboratory personnel should never transport, treat, or dispose of chemical waste themselves. This must be handled by trained professionals.

  • Contact EHS: Once the container is full or you have no further need to accumulate this waste, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to arrange for pickup[14][21].

  • Provide Information: Be prepared to provide details about the waste, including its composition and volume, as indicated on your label.

Managing Spills and Empty Containers

Accidents happen, and proper preparation is key to a safe response.

Spill Response
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area. If the spill is large, evacuate and contact EHS.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a suitable disposal container[5]. Avoid generating dust. For liquid spills, absorb with an inert, non-combustible material like sand or vermiculite[21].

  • Collect and Label: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area thoroughly.

Empty Container Disposal

An "empty" container that held a chemical is not regular trash until it is properly decontaminated.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., water) three times[19].

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste[19]. Subsequent rinses may be permissible for drain disposal, but consult your institution's EHS guidelines.

  • Deface the Label: Completely remove or deface the original chemical label to prevent confusion[15].

  • Final Disposal: Once clean and defaced, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy[10][15].

Disposal Process Workflow

The following diagram outlines the decision-making process for the safe disposal of Creatine Phosphate Disodium Salt.

G cluster_prep Preparation & Assessment cluster_contain Containment & Storage cluster_disposal Final Disposal start Waste Generated (Solid, Solution, Contaminated Labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Hazard Assessment: Treat as Chemical Waste (Precautionary Principle) ppe->assess segregate Step 2: Segregate Waste (Avoid Incompatibles) assess->segregate container Select Compatible Container (e.g., HDPE) segregate->container label_waste Step 3: Affix 'Hazardous Waste' Label (Contents, Date) container->label_waste store Store in designated Satellite Accumulation Area (SAA) label_waste->store full Container Full or Waste No Longer Generated? store->full contact Step 4: Contact EHS for Pickup full->contact end Professional Waste Removal contact->end

Caption: Workflow for Creatine Phosphate Disodium Salt Disposal.

Regulatory Framework: OSHA and EPA

Two primary federal agencies in the United States regulate laboratory waste:

  • Occupational Safety and Health Administration (OSHA): OSHA's primary mission is to ensure worker safety. Regulations like the Laboratory Standard (29 CFR 1910.1450) and the Hazard Communication Standard (29 CFR 1910.1200) mandate that employers inform and train employees about chemical hazards and implement safety procedures to protect them during handling and disposal activities[9][10][22].

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the generation, transportation, treatment, storage, and disposal of hazardous waste[17][18]. The "cradle-to-grave" responsibility for chemical waste lies with the generator—your institution. Adhering to the protocols for labeling, storage, and professional disposal is essential for EPA compliance.

By following this comprehensive guide, researchers can confidently manage the disposal of Creatine Phosphate Disodium Salt, upholding their commitment to a safe and environmentally responsible laboratory environment.

References

  • Disposal Procedures for Non Hazardous Waste. SFA Environmental Health, Safety, and Risk Management.

  • Disposal of Nonhazardous Laboratory Waste Chemicals. Cornell University Environmental Health and Safety.

  • Safety Data Sheet Creatine phosphate disodium salt tetrahydrate. MetaSci.

  • Creatine Phosphate (sodium salt hydrate) - Safety Data Sheet. Cayman Chemical.

  • Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate. Carl ROTH.

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety.

  • OSHA Rules for Hazardous Chemicals. DuraLabel.

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).

  • Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University.

  • Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate. Carl ROTH.

  • CREATINE PHOSPHORIC ACID DISODIUM SALT CAS No 922-32-7. CDH Fine Chemical.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • Creatine phosphate disodium salt tetrahydrate - SAFETY DATA SHEET. Thermo Fisher Scientific.

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance.

  • Proper Disposal of Dioctyl Phosphate: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration (OSHA).

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.

  • Safety Data Sheet Creatine phosphate, disodium salt tetrahydrate. G-Biosciences.

  • Creatine phosphate disodium salt - Safety Data Sheet. ChemicalBook.

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Creatine Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to scientific integrity and discovery. A foundational element of that commitment is ensuring a safe laboratory environment, which begins with a comprehensive understanding of the materials we handle. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for Creatine phosphate disodium salt, moving beyond a simple checklist to explain the causality behind each safety protocol.

While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it may cause skin, eye, and respiratory irritation[1][2][3][4]. In laboratory practice, we must always adhere to the principle of As Low As Reasonably Achievable (ALARA) for exposure. Therefore, this guide adopts a conservative approach, recommending protocols that mitigate the highest potential risk identified in available safety literature.

Hazard Assessment: Understanding the Routes of Exposure

Effective PPE selection is not about a one-size-fits-all solution; it's a direct response to a thorough risk assessment. For Creatine phosphate disodium salt, a crystalline solid, we must consider three primary routes of potential exposure during routine handling:

  • Dermal Contact: The most common route of exposure for laboratory chemicals[5]. Handling the solid powder or solutions can lead to skin contact, which may cause irritation[1].

  • Ocular Exposure: Accidental splashes during solution preparation or transfer, or airborne dust particles, can contact the eyes, leading to serious irritation[1].

  • Inhalation: Weighing or transferring the powder can generate fine dust. Inhaling these airborne particles may cause respiratory tract irritation[1][3].

Our PPE strategy is designed to create effective barriers against each of these potential exposure pathways.

Core PPE Directives: A Multi-Layered Defense

Based on the potential hazards, a baseline of PPE is required for all tasks involving Creatine phosphate disodium salt. Enhanced protection is necessary for procedures with a higher risk of dust generation or splashing.

Eye and Face Protection: The Non-Negotiable First Line

Ocular exposure is a high-consequence event. Standard laboratory practice and specific SDS recommendations mandate robust eye protection.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work with this chemical[5].

  • Recommended for Liquids: When preparing solutions or performing any liquid transfer, upgrade to chemical splash goggles[5][6]. Goggles provide a complete seal around the eyes, offering superior protection from splashes compared to safety glasses[6].

  • Face Shields: While not typically required for small-scale use, a face shield worn over goggles should be considered when handling bulk quantities where the risk of a significant splash is higher[7].

Hand Protection: Selecting the Right Glove Barrier

Gloves are essential to prevent dermal contact, but not all gloves offer the same level of protection.

  • Material Selection: Nitrile gloves are the standard choice for handling most non-highly-corrosive powders and aqueous solutions, providing a suitable barrier against incidental contact. Always handle with gloves and inspect them prior to use[8].

  • Proper Technique: Glove selection is only half the battle. Proper technique is critical. Never touch "clean" surfaces (doorknobs, keyboards, notebooks) with gloved hands. Use proper glove removal techniques to avoid contaminating your skin[8]. For extended work, consider double-gloving.

Body Protection: Shielding Skin and Clothing

Your personal clothing is not PPE. A laboratory coat is mandatory to protect against spills and contamination.

  • Lab Coat: A clean, buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn at all times.

  • Chemical Apron: For tasks involving the mixing of larger volumes or with a significant risk of spills and splashes, supplement your lab coat with a chemical-resistant apron[9].

Respiratory Protection: An Operation-Dependent Necessity

While not required for all handling, respiratory protection is crucial when airborne dust is a possibility[3].

  • Situational Use: Respiratory protection is necessary when weighing the powder outside of a chemical fume hood or ventilated balance enclosure, or during any operation that may generate dust[3][10].

  • Respirator Type: A NIOSH-approved N95 (or P1/FFP1 equivalent) disposable particulate respirator is sufficient to protect against irritating dusts[3][5]. Ensure you have been properly fit-tested for the respirator model you use, as required by OSHA standards[6][11].

PPE Selection Matrix: Matching Protection to the Task

Use the following table to quickly determine the appropriate level of PPE for your specific procedure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Transporting a Sealed Container Safety GlassesNot RequiredLab CoatNot Required
Weighing Powder (in ventilated enclosure) Safety GlassesNitrile GlovesLab CoatNot Required
Weighing Powder (on open bench) Safety GlassesNitrile GlovesLab CoatN95/P1 Respirator
Preparing Dilute Solutions (<1L) Chemical Splash GogglesNitrile GlovesLab CoatNot Required
Handling Bulk Quantities / Risk of Splash Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Lab Coat & Chemical-Resistant ApronN95/P1 Respirator (if dust is generated)

Procedural Protocols: Ensuring Safe Application

Adherence to established procedures for donning, doffing, and disposal is as critical as the PPE itself.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the correct level of PPE.

PPE_Workflow cluster_start cluster_ppe cluster_decisions cluster_actions start Begin Task Assessment ppe_base Baseline PPE: - Lab Coat - Safety Glasses - Nitrile Gloves start->ppe_base Always Start With q_dust Is dust generation likely? ppe_base->q_dust q_liquid Are you working with liquids/solutions? q_dust->q_liquid No add_resp ADD N95/P1 Respirator q_dust->add_resp Yes q_splash Is there a significant risk of splash? q_liquid->q_splash No add_goggles UPGRADE Safety Glasses to Goggles q_liquid->add_goggles Yes add_apron ADD Chemical Apron q_splash->add_apron Yes add_resp->q_liquid add_goggles->q_splash

Caption: PPE selection decision tree for handling Creatine phosphate disodium salt.

Step-by-Step Donning and Doffing Sequence

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off): This sequence is designed to prevent cross-contamination.

  • Gloves: Remove gloves using a proper technique (peeling one off with the other, then sliding an ungloved finger under the cuff of the second glove). Dispose of them immediately.

  • Lab Coat: Unbutton and remove your lab coat by folding it in on itself, touching only the inside surfaces.

  • Wash Hands: Wash your hands thoroughly with soap and water.

  • Eye Protection: Remove goggles or safety glasses, handling them by the arms.

  • Respirator (if used): Remove the respirator without touching the front.

  • Wash Hands Again: Perform a final, thorough hand washing.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the handling process.

  • Contaminated PPE: All disposable PPE, including gloves and respirators, that has come into contact with the chemical must be disposed of as hazardous waste.[1] Place items in a designated, sealed waste container.

  • Gross Contamination: In the event of a significant spill on your lab coat, remove it immediately and have it professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.[1]

  • Chemical Disposal: Dispose of unused Creatine phosphate disodium salt and its containers through a licensed commercial waste collection service, in accordance with all federal, state, and local regulations.[2] Do not dispose of it down the drain.[2]

By integrating these expert-driven protocols and understanding the reasoning behind them, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.

References

  • Metasci. (n.d.). Safety Data Sheet Creatine phosphate disodium salt tetrahydrate.
  • ThermoFisher Scientific. (2022, November 18). Creatine phosphate disodium salt tetrahydrate - SAFETY DATA SHEET. Retrieved from ThermoFisher Scientific Australia Pty Ltd.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate.
  • Cayman Chemical Co. (2024, December 2). Creatine Phosphate (sodium salt hydrate) - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). CREATINE PHOSPHORIC ACID DISODIUM SALT CAS No 922-32-7.
  • Fisher Scientific. (2011, July 11). SAFETY DATA SHEET - Creatine phosphate disodium salt tetrahydrate.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.
  • PubMed Central. (2007, February 8). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia.
  • Safety Notes. (n.d.). Personal protective equipment for chemical handling.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • LPS.org. (n.d.). Creatine phosphate, disodium salt.
  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
  • University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
  • Extension Publications. (n.d.). Pat-6: Personal Protective Equipment for Pesticide Applicators.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.